8-Hydroxynaphthalene-1,6-disulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxynaphthalene-1,6-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAFHGXXHIZSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059455 | |
| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-43-1 | |
| Record name | 8-Hydroxy-1,6-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfo Acid E | |
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| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | |
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| Record name | 8-hydroxynaphthalene-1,6-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.809 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxynaphthalene Disulfonic Acids
This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of hydroxynaphthalene disulfonic acids. These compounds are critical intermediates in the chemical industry, particularly in the manufacturing of azo dyes. The principles and protocols detailed herein are designed for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this class of molecules.
A Note on Isomer Specificity: The nomenclature of hydroxynaphthalene disulfonic acids can be ambiguous. For instance, the compound "8-Hydroxynaphthalene-1,6-disulfonic acid" is not extensively documented in readily available chemical literature. The common and industrially significant isomer, 2-Naphthol-6,8-disulfonic acid (also known as G Acid, CAS No. 118-32-1), shares similar structural motifs and its synthesis embodies the core principles of this chemical class.[1] Therefore, this guide will use G Acid as a representative example to illustrate the methodologies, while discussing the overarching chemical principles applicable to the synthesis of various isomers.
The Strategic Importance of Hydroxynaphthalene Sulfonic Acids
Hydroxynaphthalene sulfonic acids are cornerstone molecules in the dye industry. The presence of both a hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene core imparts unique and valuable properties. The sulfonic acid groups confer high water solubility, a crucial attribute for application in aqueous dyeing processes.[2] The hydroxyl group, along with the aromatic system, acts as a chromophore and a reactive site for coupling with diazonium salts to form a vast array of azo dyes, which are prized for their vibrant colors and good fastness properties.[2][3] Understanding the precise control of their synthesis is paramount, as isomeric purity directly impacts the properties and performance of the final dye product.
Synthesis Methodology: Navigating the Sulfonation Landscape
The primary industrial route for producing hydroxynaphthalene sulfonic acids is the direct sulfonation of a naphthol precursor. This process is a classic example of an electrophilic aromatic substitution reaction, where controlling the reaction conditions is the key to achieving the desired isomeric product.
The Chemistry of Controlled Sulfonation
The sulfonation of naphthols is governed by a delicate interplay of kinetic and thermodynamic factors. The hydroxyl group is a powerful activating, ortho, para-directing group, while the sulfonic acid groups are deactivating and meta-directing.
-
Choice of Sulfonating Agent : The reactivity of the sulfonating agent is a key variable. Common agents include concentrated sulfuric acid (H₂SO₄), oleum (fuming sulfuric acid, a solution of SO₃ in H₂SO₄), or chlorosulfonic acid (ClSO₃H).[2][3][4] Oleum provides a higher concentration of the active electrophile, SO₃, driving the reaction towards polysulfonation.
-
Temperature Control : Temperature is arguably the most critical parameter for isomeric control. Sulfonation at lower temperatures often yields the kinetically favored product, while higher temperatures allow for equilibrium to be established, favoring the formation of the more thermodynamically stable isomer.[5] For instance, in the sulfonation of naphthalene, the 1-sulfonic acid predominates below 60°C (kinetic product), whereas the 2-sulfonic acid is the major product at higher temperatures (thermodynamic product).[5]
-
Reaction Solvent : To mitigate unwanted side reactions and improve selectivity, inert organic solvents such as tetrachloroethane or nitrobenzene can be employed.[4] These solvents help to control the reaction temperature and moderate the activity of the sulfonating agent.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis and purification of 2-Naphthol-6,8-disulfonic acid.
Experimental Protocol: Synthesis of 2-Naphthol-6,8-disulfonic acid (G Acid)
This protocol is a representative procedure that must be adapted and optimized based on laboratory safety standards and available equipment.
-
Reaction Setup : In a fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 20% oleum. Begin stirring and cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.
-
Addition of 2-Naphthol : Slowly add powdered 2-naphthol to the cold oleum over a period of 2-3 hours. The rate of addition must be carefully controlled to keep the internal temperature below 10°C to minimize the formation of undesired isomers.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 4-6 hours. The progress can be monitored by taking small aliquots, quenching them, and analyzing by HPLC.
-
Reaction Quench : Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Product Isolation (Salting Out) : To the resulting aqueous solution, add sodium chloride (NaCl) until the solution is saturated. The sodium salt of 2-Naphthol-6,8-disulfonic acid is less soluble in the brine and will precipitate out.[5]
-
Filtration : Filter the resulting slurry to collect the crude product. Wash the filter cake with a cold, saturated NaCl solution to remove residual acid and more soluble impurities.
-
Purification by Recrystallization : Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling deionized water. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Steps : Filter the purified crystals, wash with a small amount of cold water, and dry in a vacuum oven at 60-80°C until a constant weight is achieved.[6]
Rigorous Characterization for Quality Assurance
Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-technique approach is required for a self-validating system of analysis.
Characterization Workflow Diagram
Caption: Inter-relationship of analytical techniques for product validation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for purity assessment. A reverse-phase method is typically employed.[7]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Provides good retention and separation for aromatic sulfonic acids.[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid is a mass-spectrometry compatible modifier that ensures the sulfonic acid groups are protonated for consistent retention.[7] |
| Detection | UV-Vis Detector (e.g., at 270 nm) | The naphthalene ring system has strong UV absorbance, allowing for sensitive detection.[8] |
| Analysis Type | Gradient Elution | A gradient from low to high organic content is necessary to elute the polar starting material and the less polar product and byproducts effectively. |
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for unambiguous structural confirmation.
-
¹H NMR : The aromatic region (typically 7.0-9.0 ppm) will show a distinct set of signals for the protons on the naphthalene ring. The chemical shifts and coupling constants provide definitive information about the substitution pattern. For a related compound, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, aromatic protons appear between 7.2 and 7.9 ppm.[9]
-
¹³C NMR : Provides information on the carbon skeleton, confirming the number of unique carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretch of the hydroxyl group and adsorbed water |
| 1150-1250 & 1030-1080 | Asymmetric and symmetric S=O stretches of the sulfonic acid group |
| 1500-1600 | C=C aromatic ring stretches |
Mass Spectrometry (MS) : Provides the molecular weight of the synthesized compound, confirming its elemental composition. For 2-Naphthol-6,8-disulfonic acid (C₁₀H₈O₇S₂), the expected molecular weight is approximately 304.3 g/mol .[1]
Physical and Chemical Properties
A summary of key properties for 2-Naphthol-6,8-disulfonic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₇S₂ | [1] |
| Molecular Weight | 304.3 g/mol | [1] |
| Appearance | Varies; often a powder | [10] |
| Solubility | Soluble in water | [2] |
| Melting Point | Decomposes at high temperatures | [10] |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizers. Keep container tightly closed. | [10] |
Conclusion
The synthesis of this compound and its isomers is a process that demands precision and a thorough understanding of electrophilic aromatic substitution principles. By carefully controlling reaction parameters, particularly temperature, chemists can selectively synthesize the desired product. Subsequent purification via salting out and recrystallization, followed by rigorous characterization using a suite of analytical techniques including HPLC, NMR, and FTIR, ensures that the final product meets the high purity standards required for its applications in the dye and chemical industries. This guide provides the foundational knowledge and practical protocols to empower scientists in this field.
References
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physicochemical properties of 8-Hydroxynaphthalene-1,6-disulfonic acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxynaphthalene-1,6-disulfonic acid
Authored by a Senior Application Scientist
Introduction
This compound is a key chemical intermediate possessing a functionalized naphthalene core. Its unique structure, featuring both a phenolic hydroxyl group and two strongly acidic sulfonic acid moieties, imparts a set of physicochemical properties that make it highly valuable in various scientific and industrial domains. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective application.
This guide provides a comprehensive exploration of this compound, moving beyond a simple recitation of data to offer insights into the causality behind its behavior. We will delve into its structural and electronic characteristics, spectroscopic profile, and the analytical methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories. This molecule is a prominent precursor in the synthesis of azo dyes and serves as a versatile complexing agent in analytical chemistry.[1][2] Its high water solubility and potential for fluorescence make it a compound of interest for developing biochemical probes and sensors.[1]
Part 1: Core Physicochemical Characteristics
The fundamental properties of a molecule dictate its behavior in any given system. For this compound, the interplay between the aromatic naphthalene ring and its hydrophilic functional groups is key.
Identification and Key Properties
A summary of the core properties is presented below. It is important to note that while several CAS Numbers appear in commercial and database listings, the most frequently cited and validated number is used here for primary identification.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | Schaeffer's Acid, 8-hydroxy-1,6-naphthalenedisulfonic acid | [3][5] |
| CAS Number | 117-43-1 (Primary), 118-32-1, 90-51-7 | [3][4][5][6] |
| Molecular Formula | C₁₀H₈O₇S₂ | [3][4][6] |
| Molecular Weight | 304.30 g/mol | [3][4][5] |
| Appearance | Light brown to red crystalline powder | [3][4] |
| Melting Point | Decomposes before melting (reported decomposition at 370 °C) | [3][4] |
| Solubility | Soluble in water | [3][4] |
| Density | ~1.816 g/cm³ | [6] |
Molecular Structure
The arrangement of functional groups on the naphthalene scaffold is the primary determinant of the molecule's reactivity and spectroscopic behavior. The hydroxyl group at position 8 and the sulfonic acid groups at positions 1 and 6 create a specific electronic environment.
Caption: Simplified schematic of this compound.
Acidity and pKa Values
This molecule is a triprotic acid. The two sulfonic acid groups are strongly acidic, with pKa values typically below 1, meaning they are fully deprotonated in most aqueous solutions. The phenolic hydroxyl group is weakly acidic, with an expected pKa in the range of 8-10. The precise pKa of the hydroxyl group is critical as its protonation state dictates the molecule's UV-Vis absorption, fluorescence, and complexation behavior.
Expert Insight: The deprotonation of the hydroxyl group to form a phenoxide ion significantly alters the electron density of the entire naphthalene ring system. This change is the mechanistic basis for the pH-dependent shifts observed in its optical spectra, a property that can be harnessed for pH sensing applications.
Protocol 1: Determination of Hydroxyl pKa by Potentiometric Titration
This protocol provides a robust method for experimentally determining the pKa of the phenolic hydroxyl group.
-
Preparation: Prepare a 0.01 M solution of this compound in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Titration Setup: Place 50 mL of the analyte solution in a beaker with a magnetic stirrer. Use a calibrated burette filled with standardized 0.1 M NaOH solution.
-
Initial Acidification (Optional but Recommended): To ensure the hydroxyl group is fully protonated at the start, adjust the initial pH of the analyte solution to ~2 with a small amount of 0.1 M HCl. This step provides a clearer titration curve for the less acidic proton.
-
Titration: Add the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Analysis: Plot pH versus the volume of NaOH added to obtain the titration curve. The pKa corresponds to the pH at the half-equivalence point for the titration of the hydroxyl proton. For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot indicates the equivalence point.
Part 2: Spectroscopic Profile and Analysis
The extended π-system of the naphthalene core gives rise to distinct spectroscopic properties that are sensitive to the chemical environment.
UV-Visible Spectroscopy
The molecule exhibits strong absorption in the UV region due to π → π* electronic transitions within the aromatic rings. The position and intensity of these absorption bands are highly sensitive to pH.
Causality: In acidic to neutral solutions, the hydroxyl group is protonated. Upon increasing the pH above its pKa, the hydroxyl group deprotonates to a phenoxide anion (-O⁻). This phenoxide is a much stronger electron-donating group than the hydroxyl group, which causes a bathochromic (red) shift in the absorption maximum (λ_max). The observation of a clear isosbestic point—a wavelength at which the absorbance does not change during the titration—is a strong indicator of a single equilibrium between two species (the protonated and deprotonated forms).
Protocol 2: pH-Dependent UV-Vis Spectral Analysis
-
Stock Solution: Prepare a ~5x10⁻⁵ M stock solution of the compound in deionized water.
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 6 to 12).
-
Sample Preparation: For each pH value, mix a fixed volume of the stock solution with the corresponding buffer in a quartz cuvette.
-
Measurement: Record the UV-Vis spectrum (e.g., from 200 nm to 500 nm) for each sample, using the respective buffer as a blank.
-
Analysis: Overlay the spectra. Identify the λ_max for both the acidic (protonated) and basic (deprotonated) forms and note the presence of any isosbestic points. A plot of absorbance at the new λ_max versus pH will yield a sigmoidal curve from which the pKa can also be determined.
Fluorescence Spectroscopy
Many naphthalenesulfonic acid derivatives are fluorescent, a property that is often highly sensitive to the local environment. While specific fluorescence data for this compound is not widely published, related compounds like 1-amino-8-naphthol-3,6-disulfonic acid are known to have their fluorescence quenched or enhanced upon binding to metal ions.[7] Similarly, 8-anilinonaphthalene-1-sulfonic acid (ANS) is a well-known fluorescent probe whose emission is dependent on solvent polarity.[8][9] It is therefore highly probable that this compound also exhibits environmentally sensitive fluorescence.
Expert Insight: The sensitivity of fluorescence to the environment (solvatochromism) arises from changes in the dipole moment of the molecule upon excitation to the S₁ state. Polar solvents will stabilize the excited state differently than non-polar solvents, leading to shifts in the emission wavelength. This property is the foundation for using such molecules as probes for hydrophobic pockets in proteins or for monitoring changes in local polarity.
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A Comprehensive Technical Guide to the Thermal Stability of 8-Hydroxynaphthalene-1,6-disulfonic Acid
This in-depth technical guide provides a comprehensive analysis of the thermal stability of 8-Hydroxynaphthalene-1,6-disulfonic acid. It is intended for researchers, scientists, and drug development professionals who utilize this and structurally related compounds. This document synthesizes available data with established principles of thermal analysis to offer field-proven insights into the compound's behavior under thermal stress.
Introduction: The Significance of Thermal Stability
This compound is a key intermediate in the synthesis of various fine chemicals, including azo dyes and certain pharmaceutical compounds. Its molecular structure, featuring a naphthalene core substituted with a hydroxyl group and two sulfonic acid moieties, dictates its chemical reactivity and physical properties. Understanding the thermal stability of this compound is paramount for ensuring safe handling, defining storage conditions, and optimizing manufacturing processes where elevated temperatures may be employed. Thermal decomposition can lead to the formation of impurities, altering the compound's efficacy and potentially introducing toxic byproducts.
This guide will delve into the critical aspects of the thermal stability of this compound, presenting a logical narrative from foundational concepts to detailed experimental protocols and data interpretation.
Theoretical Framework: Factors Influencing Thermal Stability
The thermal stability of naphthalenesulfonic acids is governed by the inherent strength of their covalent bonds and the influence of substituent groups on the aromatic ring. The carbon-sulfur bond in the sulfonic acid group is typically the most labile site for thermal degradation. The presence of a hydroxyl group at the 8-position can influence the electron density distribution within the naphthalene ring, potentially impacting the stability of the C-S bonds.
Generally, naphthalenesulfonates are recognized for their relative stability at moderate temperatures. However, at elevated temperatures, typically exceeding 150-200°C, decomposition can be initiated.[1] The stability of these compounds is also known to be dependent on factors such as pH and the presence of other chemical species.[2]
Analytical Methodologies for Assessing Thermal Stability
To rigorously evaluate the thermal stability of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the mass loss of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset temperature of decomposition and the overall thermal degradation profile.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[3][4] It is instrumental in identifying thermal events such as melting, crystallization, and decomposition, which are characterized by endothermic or exothermic peaks.
Experimental Protocols
The following protocols are presented as self-validating systems, designed to yield reliable and reproducible data on the thermal stability of this compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at different temperature intervals.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions, including decomposition, of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a low temperature (e.g., 0°C).
-
Heat the sample from the initial temperature to a final temperature of 400°C at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram for endothermic or exothermic peaks that may indicate melting or decomposition.
Data Presentation and Interpretation
The following table summarizes the expected thermal properties of this compound and related compounds based on available literature.
| Compound | Thermal Event | Temperature Range (°C) | Reference |
| This compound | Decomposes before melting | >300 (decomposition) | [5] |
| 1,6-Naphthalenedisulfonic Acid (1,6-NDS) | Onset of breakdown | ~330 | [2] |
| 1,5-Naphthalenedisulfonic Acid (1,5-NDS) | Onset of breakdown | ~280 | [2] |
| 2-Naphthalenesulfonic Acid (2-NS) | Stable up to | ~380 | [2] |
| 8-Amino-1-naphthol-3,6-disulfonic acid | Melting Point | >300 (with decomposition) |
Thermal Degradation Pathway
The thermal degradation of this compound is anticipated to proceed through a multi-step pathway, initiated by the cleavage of the C-S bonds of the sulfonic acid groups. Based on studies of related naphthalenesulfonates, the primary degradation products are likely to include desulfonated intermediates, ultimately leading to the formation of naphthalene and its hydroxylated derivatives (naphthols).[1] The presence of the hydroxyl group may influence the regioselectivity of the desulfonation process.
Below is a proposed logical relationship diagram for the thermal degradation of this compound.
Caption: Proposed thermal degradation pathway.
Discussion: The Role of the Hydroxyl Group
The presence of the electron-donating hydroxyl group at the 8-position of the naphthalene ring is expected to influence the thermal stability of the molecule. Electron-donating groups can increase the electron density of the aromatic system, which may affect the strength of the carbon-sulfur bonds. While specific experimental data on the direct impact of the hydroxyl group on the decomposition temperature of this particular isomer is limited, it is a critical factor to consider when comparing its stability to unsubstituted naphthalenedisulfonic acids.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the thermal stability of this compound, grounded in established analytical techniques and available scientific literature. The compound exhibits good thermal stability at moderate temperatures but is prone to decomposition at temperatures exceeding 300°C. The primary degradation pathway involves the loss of sulfonic acid groups.
For professionals in research and drug development, a thorough understanding of these thermal properties is crucial for process optimization and ensuring product quality and safety. Future research should focus on obtaining precise kinetic parameters for the decomposition of this compound and a detailed characterization of its degradation products under various atmospheric conditions.
References
- GREEN AGROCHEM. (2025, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.
- PubMed. (n.d.). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
- ResearchGate. (n.d.). The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330 °C at equilibrium saturated vapour pressure.
- ChemicalBook. (n.d.). 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid.
- Ccount Chem. (n.d.). 8-Hydroxynaphthalene-1,6-Disulphonic Acid.
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An In-depth Technical Guide to Brimonidine: Chemical Properties, Structure, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Identity and Therapeutic Significance of Brimonidine
Brimonidine is a potent and highly selective alpha-2 adrenergic receptor agonist, recognized for its pivotal role in the management of specific ophthalmological and dermatological conditions.[1][2][3] It is crucial to clarify at the outset a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. The CAS number provided in the query, 117-43-1, corresponds to 1-Naphthol-3,8-disulfonic acid, a chemical intermediate used in dye synthesis.[4][5][6][7] The correct CAS number for the active pharmaceutical ingredient Brimonidine (free base) is 59803-98-4 .[8][9] It is most commonly formulated as its tartrate salt, Brimonidine Tartrate , with the CAS number 70359-46-5 .[10][11]
This guide will focus exclusively on Brimonidine (CAS 59803-98-4), providing an in-depth exploration of its chemical and physical properties, molecular structure, pharmacological mechanism, synthesis, and analytical methodologies. Primarily indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension, Brimonidine's therapeutic applications have expanded to include the treatment of persistent facial erythema associated with rosacea.[1][3][12] This document aims to serve as a comprehensive technical resource, synthesizing foundational scientific principles with practical, field-proven insights for professionals engaged in research and drug development.
Physicochemical Properties: A Foundation for Formulation and Delivery
The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, stability, and bioavailability. Brimonidine, as a quinoxaline derivative, possesses a unique set of properties that have been extensively characterized.[3]
Summary of Key Physicochemical Data
The following table provides a consolidated overview of the essential physicochemical properties of Brimonidine and its commonly used tartrate salt.
| Property | Value | Source(s) |
| Chemical Name | 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | [3][8][13] |
| CAS Number | 59803-98-4 (Free Base) | [8][9] |
| 70359-46-5 (Tartrate Salt) | [10][11] | |
| Molecular Formula | C₁₁H₁₀BrN₅ (Free Base) | [9][13][14] |
| C₁₅H₁₆BrN₅O₆ (Tartrate Salt) | [11][15] | |
| Molecular Weight | 292.13 g/mol (Free Base) | [9][13][14] |
| 442.22 g/mol (Tartrate Salt) | [11][16][17] | |
| Appearance | Yellow crystals (from ethanol) | [8] |
| Off-white to pale-yellow powder (Tartrate Salt) | [16][17][18] | |
| Melting Point | 252 °C (Free Base) | [8] |
| 202 - 210 °C (Tartrate Salt) | [16] | |
| pKa | 7.78 ± 0.05 | [16][19] |
| UV λmax | 244, 320 nm | [10] |
| 247 nm (in phosphate buffer pH 6.0) | [15] | |
| 257 nm (in borate buffer pH 9.0) | [15] |
Solubility Profile
The solubility of Brimonidine Tartrate is markedly pH-dependent.[19][20] As a weak base, its solubility is significantly higher in acidic conditions where it exists predominantly in its ionized form. As the pH increases, the proportion of the unionized free base rises, leading to a sharp decrease in aqueous solubility.[19][20] This property is a critical consideration in the design of ophthalmic formulations, where the physiological pH of tears (approximately 7.4) must be taken into account to ensure both drug solubility in the formulation and bioavailability upon administration.
Solubility Data for Brimonidine Tartrate:
-
Water: 34 mg/mL[16]
-
DMSO: >60 mg/mL[16]
-
PBS (pH 7.2): ~3 mg/mL[10]
-
Ethanol: 0.6 mg/mL (very slightly soluble)[16]
-
Acetone: <0.2 mg/mL (very slightly soluble)[16]
Stability and Degradation
Stability-indicating studies are paramount in drug development to identify conditions that may lead to degradation and to establish appropriate storage conditions. Forced degradation studies on Brimonidine Tartrate have shown it to be susceptible to oxidation and, to a lesser extent, acidic and basic hydrolysis.[21][22]
-
Oxidative Degradation: Brimonidine is most labile under oxidative stress, showing significant degradation when exposed to hydrogen peroxide.[21][22]
-
Acidic and Basic Hydrolysis: The compound shows some degradation under strong acidic (5 M HCl) and basic (5 M NaOH) conditions, particularly at elevated temperatures.[21][22]
-
Thermal and Photolytic Stability: Brimonidine Tartrate demonstrates good stability under thermal stress (up to 105 °C dry heat) and photolytic conditions, with only moderate degradation observed.[21][22][23]
These findings underscore the importance of protecting Brimonidine formulations from strong oxidizing agents and extreme pH conditions.
Molecular Structure
Brimonidine's chemical architecture is key to its selective interaction with the α2-adrenergic receptor. It is a quinoxaline derivative characterized by a bromine atom at the 5-position and an amino-imidazoline group at the 6-position.[3]
Caption: 2D structure of Brimonidine (free base).
The molecule is achiral and consists of several key functional groups:
-
Quinoxaline Ring System: A bicyclic aromatic heterocycle that forms the core scaffold.
-
Bromo Substituent: The electron-withdrawing bromine atom influences the electronic properties of the aromatic system.
-
Imidazoline Ring: This saturated heterocyclic moiety is crucial for its agonist activity at adrenergic receptors.
-
Secondary Amine Linker: Connects the quinoxaline and imidazoline rings, providing conformational flexibility.
Pharmacology and Mechanism of Action
Brimonidine's therapeutic efficacy stems from its highly selective agonism at α2-adrenergic receptors.[1][3][24] It exhibits a selectivity for α2 receptors that is up to 1780-fold greater than for α1 receptors, which minimizes the risk of α1-mediated side effects such as mydriasis and vasoconstriction-related cardiovascular events.[3][24]
Dual Mechanism in Lowering Intraocular Pressure
In the treatment of glaucoma, Brimonidine exerts its effect through a dual mechanism of action, which is a significant advantage in providing sustained IOP control.[2][12][24][25]
-
Reduction of Aqueous Humor Production: Brimonidine activates presynaptic α2-receptors on sympathetic nerve endings in the ciliary body. This activation inhibits the release of norepinephrine, leading to a downstream reduction in the activity of adenylate cyclase and consequently lower levels of cyclic AMP (cAMP).[26][27] Reduced cAMP levels decrease the secretion of aqueous humor by the ciliary epithelium.[26]
-
Enhancement of Uveoscleral Outflow: Chronic administration of Brimonidine increases the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route to the conventional trabecular meshwork.[1][2][24] This effect is thought to be mediated by α-adrenergic stimulation leading to increased prostaglandin release, which relaxes the ciliary muscle.[1]
Caption: Simplified signaling pathway of Brimonidine.
Pharmacokinetics
Upon topical ocular administration, Brimonidine exhibits a rapid onset of action, with peak IOP reduction occurring approximately two hours post-dosing.[16][17][25] Plasma concentrations are typically low, with a mean Cmax around 0.06 ng/mL after twice-daily dosing for 10 days.[16] The systemic half-life is approximately 3 hours.[16] Brimonidine undergoes extensive hepatic metabolism, and its metabolites are primarily excreted through the urine.[17]
Synthesis of Brimonidine
Several synthetic routes for Brimonidine have been developed since its initial preparation.[28][29] A common and efficient approach involves the condensation of 5-bromo-6-aminoquinoxaline with an imidazoline-forming reagent. One novel process avoids the use of hazardous reagents like thiophosgene, which is a significant advantage for commercial-scale production.[28]
Representative Synthetic Scheme
A modern synthetic approach involves the reaction of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride (POCl₃) to form an acetylated intermediate. This intermediate is then hydrolyzed to yield Brimonidine base, which can be subsequently converted to its tartrate salt.[28][30][31]
Step 1: Condensation to form N-acetyl Brimonidine 5-bromo-6-aminoquinoxaline is reacted with N-acetyl ethylene urea in phosphorus oxychloride at 55-60°C.[28][31]
Step 2: Hydrolysis to Brimonidine Base The resulting N-acetyl Brimonidine is hydrolyzed using methanolic sodium hydroxide to remove the acetyl protecting group.[28][31]
Step 3: Salt Formation The Brimonidine free base is then treated with L-tartaric acid in a suitable solvent like methanol to precipitate Brimonidine Tartrate.[28][31]
Caption: A novel, scalable synthesis route for Brimonidine.
This process is advantageous as it avoids highly toxic reagents and tedious purification steps like column chromatography, making it more viable for industrial production.[28]
Analytical Methodologies
Robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies of Brimonidine. A variety of techniques have been reported for its determination in pharmaceutical formulations and biological matrices.[21][22]
Overview of Analytical Techniques
| Technique | Application | Key Parameters | Source(s) |
| RP-HPLC | Quantification in formulations, Stability testing | C18 column, UV detection at ~246-254 nm, Phosphate buffer/Acetonitrile mobile phase | [21][22][32][33] |
| LC-MS/MS | Bioanalysis in plasma, aqueous humor | High sensitivity and specificity, often uses a deuterated internal standard (Brimonidine-d4) | [22][32] |
| Spectrophotometry | Assay in bulk drug and simple formulations | Measurement at λmax in various buffers (e.g., pH 6.0, pH 9.0) | [15] |
| HPTLC | Purity testing and quantification | [22] |
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a validated method for the determination of Brimonidine Tartrate in ophthalmic solutions, capable of separating the API from its degradation products.[21][22]
1. Chromatographic Conditions:
-
Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[22]
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.5) containing 0.5% triethylamine and methanol (85:15, v/v).[22]
-
Detection: UV at 246 nm.[22]
-
Injection Volume: 20 µL.[22]
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of Brimonidine Tartrate (1 mg/mL) in the mobile phase.[22]
-
Perform serial dilutions with the mobile phase to create working standards across a concentration range of 0.01–50 µg/mL.[22]
3. Sample Preparation (Ophthalmic Solution):
-
Accurately dilute the ophthalmic solution with the mobile phase to obtain a theoretical Brimonidine Tartrate concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Validation Parameters:
-
Linearity: The method demonstrates excellent linearity (R² > 0.999) over the specified concentration range.[22]
-
Precision: Intra-day and inter-day precision show a relative standard deviation (RSD) of <2%, indicating high reproducibility.[21][33]
-
Accuracy: Recovery studies typically yield results between 97.0% and 103.0%.[21]
-
Specificity: The method effectively separates the Brimonidine peak from impurities and degradation products generated during forced degradation studies, confirming its stability-indicating nature.[21]
Applications in Drug Development
Brimonidine's unique pharmacological profile has established it as a key therapeutic agent in multiple areas.
-
Glaucoma and Ocular Hypertension: As a primary or adjunctive therapy, Brimonidine effectively lowers IOP, reducing the risk of optic nerve damage and vision loss.[1][12][24] It is available in various concentrations (e.g., 0.1%, 0.15%, 0.2%) and is often formulated in combination with other anti-glaucoma agents, such as beta-blockers (Timolol) or carbonic anhydrase inhibitors.[25][34][35]
-
Rosacea: A topical gel formulation of Brimonidine is approved for the treatment of persistent facial erythema of rosacea.[1][3] Its α2-adrenergic agonist activity causes vasoconstriction of superficial skin blood vessels, thereby reducing redness.[1]
-
Neuroprotection: Beyond its IOP-lowering effects, preclinical and clinical studies suggest that Brimonidine may have neuroprotective properties, potentially offering an independent mechanism to protect retinal ganglion cells from glaucomatous damage.[24][26][34] This remains an active area of research and adds a compelling dimension to its therapeutic profile.
Conclusion
Brimonidine (CAS 59803-98-4) is a well-characterized, highly selective α2-adrenergic agonist with a robust profile of efficacy and safety. Its dual mechanism of action in lowering intraocular pressure, combined with a favorable systemic side-effect profile, has made it a cornerstone in glaucoma therapy. The expansion of its use into dermatology for rosacea highlights its therapeutic versatility. For the drug development professional, a thorough understanding of its physicochemical properties, synthetic pathways, and analytical methodologies is essential for the creation of stable, effective, and high-quality pharmaceutical products. Future research will likely continue to explore its neuroprotective potential and optimize novel drug delivery systems to further enhance its therapeutic utility.
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An In-Depth Technical Guide to the Potential Applications of 8-Hydroxynaphthalene-1,6-disulfonic acid in Biochemistry
This guide provides a comprehensive technical overview of 8-Hydroxynaphthalene-1,6-disulfonic acid, exploring its fundamental properties and significant potential in biochemical research and drug development. By examining its unique chemical structure and the behavior of closely related analogs, we delineate its promising applications as a fluorescent probe for environmental sensing and its role as a versatile scaffold in the synthesis of bioactive molecules.
Part 1: Foundational Understanding
Introduction to this compound
This compound is a water-soluble, aromatic organic compound. Its structure consists of a naphthalene core functionalized with a hydroxyl group and two sulfonic acid groups. The presence of the hydrophilic sulfonic acid moieties renders the molecule highly soluble in aqueous solutions, a crucial property for its use in biological systems.[1][2] The hydroxyl group is a key player in its fluorescence properties, which are highly sensitive to the local environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | Schaeffer's Acid | [1] |
| Molecular Formula | C₁₀H₈O₇S₂ | [1][3] |
| Molecular Weight | 304.29 g/mol | [1][3] |
| Appearance | Brown/Red Crystalline Powder | [1] |
| Solubility | Soluble in water | [1] |
| pH (1% aqueous solution) | Acidic | [2] |
| Melting Point | 370 °C (decomposes) | [1] |
The Naphthalene Scaffold in Biochemical Probes and Drug Discovery
The naphthalene core is a privileged structure in medicinal chemistry and the development of biochemical tools. Its rigid, bicyclic aromatic system provides a foundation for the construction of molecules with well-defined three-dimensional shapes, which is critical for specific interactions with biological macromolecules.[4] Naphthalene derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] Furthermore, the inherent fluorescence of the naphthalene ring system makes it an excellent platform for the design of fluorescent probes.[8]
Part 2: Core Application: Environmental Sensing and Fluorescence Probing
The utility of this compound in biochemistry is predicted to be dominated by its fluorescence characteristics. While direct and extensive studies on this specific molecule are limited, a wealth of information on structurally similar hydroxynaphthalene and aminonaphthalene sulfonic acids allows for a well-supported extrapolation of its potential applications.
Mechanism of Action: Understanding its Fluorescence Properties
The fluorescence of hydroxynaphthalene derivatives is often governed by two key photophysical phenomena: Excited-State Proton Transfer (ESPT) and solvatochromism.
Upon absorption of a photon, the electronic configuration of this compound changes, leading to a significant increase in the acidity of the hydroxyl proton. This phenomenon, known as ESPT, can result in the transfer of a proton to a nearby acceptor, such as a water molecule or a basic residue in a protein.[9][10][11][12][13] The protonated and deprotonated forms of the molecule have distinct fluorescence emission spectra, leading to a pH-dependent fluorescence profile. This property makes it a promising candidate for use as a ratiometric pH sensor in biological compartments.[14]
Caption: Excited-State Proton Transfer (ESPT) cycle.
The fluorescence of naphthalene derivatives is also highly sensitive to the polarity of the surrounding solvent. In polar, aqueous environments, the fluorescence quantum yield is often low. However, upon binding to a nonpolar environment, such as a hydrophobic pocket within a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum can be observed.[8][15] This solvatochromic effect is the basis for using analogous compounds, like 8-anilino-1-naphthalenesulfonic acid (ANS), as probes for protein folding and conformational changes.[8]
Application in Protein Studies (Analogous to Aminonaphthalene Sulfonic Acids)
By analogy with ANS, this compound is expected to bind to proteins through a combination of electrostatic interactions involving its sulfonate groups and hydrophobic interactions of its naphthalene core.[8] When it binds to exposed hydrophobic patches on a protein's surface, its fluorescence is enhanced, providing a signal that can be used to monitor processes such as protein aggregation, denaturation, or ligand binding that alter the protein's conformation.
Caption: Workflow for determining protein-ligand binding affinity.
A fluorescence titration experiment can be employed to quantify the binding affinity of this compound to a protein of interest.[16]
Protocol: Fluorescence Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration in the cuvette should be in the low micromolar range.
-
Prepare a concentrated stock solution of the protein of interest in the same buffer.
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the probe.
-
Set the emission wavelength to the maximum of the expected fluorescence emission.
-
-
Titration:
-
To a cuvette containing the probe solution, make sequential additions of the protein stock solution.
-
After each addition, gently mix and allow the system to equilibrate for a few minutes.
-
-
Data Acquisition:
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the total protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Potential for Metal Ion Sensing
The hydroxyl group and the sulfonic acid groups of this compound can act as a chelating agent for various metal ions.[17] The binding of a metal ion can significantly alter the electronic properties of the molecule, leading to a change in its fluorescence or absorbance spectrum. This principle has been demonstrated in derivatives of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid for the detection of boron.[18] This suggests that this compound could be developed as a selective fluorescent sensor for specific metal ions in biological or environmental samples.
Part 3: Role in Bioactive Compound Development
A Versatile Scaffold for Synthesis
The functional groups on this compound provide reactive handles for the synthesis of a diverse library of derivatives. The hydroxyl group can be alkylated or acylated, and the naphthalene ring can undergo electrophilic substitution, although the sulfonic acid groups are deactivating. This chemical tractability makes it an attractive starting material for the development of new bioactive compounds.
Emerging Biological Activities
While research on the biological activities of this compound itself is in its early stages, studies on related hydroxynaphthalene derivatives have revealed significant potential.
-
Antimicrobial Activity: Several studies have demonstrated that naphthol derivatives possess antibacterial and antifungal properties.[5][7] For instance, 1-aminoalkyl-2-naphthol derivatives have shown potent activity against multidrug-resistant bacteria.[5] Furthermore, 4-amino-3-hydroxynaphthalene-1-sulfonic acid has been identified as a novel agent that inhibits biofilm formation in Pseudomonas aeruginosa.[19]
-
Anticancer Properties: The naphthalene scaffold is present in a number of anticancer agents.[4][6] Research on 1-hydroxynaphthalene-2-carboxanilides and 5-hydroxy-1,4-naphthoquinone (juglone) derivatives has shown significant cytotoxicity against various cancer cell lines.[20][21] These findings suggest that derivatives of this compound could be explored for their potential as novel anticancer therapeutics.
Part 4: Practical Considerations and Future Outlook
Experimental Best Practices
-
Purity Assessment: As with any chemical reagent, it is crucial to ensure the purity of this compound before use, as impurities can significantly affect experimental results.[1]
-
Handling and Storage: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2] Personal protective equipment should be worn when handling the solid material.[1]
Future Research Directions
This compound represents a promising but underexplored molecule in biochemistry. Future research should focus on:
-
Quantitative Characterization: A thorough investigation of its photophysical properties, including the determination of its fluorescence quantum yield in various solvents and in the presence of biomolecules.
-
Probe Development: The synthesis and evaluation of derivatives to create more specific fluorescent probes for particular ions, enzymes, or cellular structures.
-
Drug Discovery: A systematic exploration of its derivatives for antimicrobial and anticancer activities, including mechanism-of-action studies.
By leveraging the knowledge from structurally similar compounds and conducting targeted research on this specific molecule, the full potential of this compound in advancing biochemical and pharmaceutical sciences can be realized.
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Assessing the Antibacterial Potential of 8-Hydroxynaphthalene-1,6-disulfonic Acid: A Methodological Whitepaper
An In-depth Technical Guide for the Scientific Community
Abstract
The escalating crisis of antimicrobial resistance necessitates a rigorous search for novel chemical entities with antibacterial properties. Naphthalene derivatives, particularly those functionalized with hydroxyl and sulfonamide groups, have shown promise in this arena.[1][2][3] This guide presents a comprehensive framework for the systematic evaluation of 8-Hydroxynaphthalene-1,6-disulfonic acid, a compound whose antibacterial profile remains largely unexplored. We provide a rationale for its investigation, propose potential mechanisms of action based on structural analogs, and detail a multi-phase experimental workflow, from initial screening to mechanistic elucidation. This document is intended to serve as a technical roadmap for researchers in microbiology and drug development, furnishing them with the necessary protocols and theoretical grounding to rigorously assess this and other novel compounds.
Introduction: The Case for this compound
This compound is a naphthalene derivative characterized by a hydroxyl group and two sulfonic acid groups attached to its core structure.[4][5] While its primary applications have been in other industries, its structural features warrant a thorough investigation into its potential as an antimicrobial agent.
The rationale is threefold:
-
The Naphthalene Scaffold: The core naphthalene ring is a common feature in various biologically active compounds, including antimicrobials.[3]
-
The Phenolic Hydroxyl Group: Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties, often acting by disrupting cell membrane integrity or inhibiting key cellular enzymes.[6]
-
The Sulfonate/Sulfonamide Moiety: The sulfonamide group is a cornerstone of antibacterial chemotherapy (sulfa drugs). While sulfonic acids and sulfonamides differ, the presence of the SO₃H group can influence solubility and cellular interaction. Naphthalene-sulfonamide hybrids have demonstrated potent, targeted antibacterial activity, including the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[1][2]
Given this confluence of promising structural motifs, this compound stands out as a candidate for systematic antibacterial screening. This guide provides the experimental blueprint for such an undertaking.
Postulated Mechanisms of Action
Based on its chemical structure, we can hypothesize several potential antibacterial mechanisms that can be systematically investigated. This causal framework is essential for designing targeted, insightful experiments.
-
Mechanism 1: Disruption of Cell Membrane Integrity: The phenolic hydroxyl group could intercalate into the bacterial cell membrane's lipid bilayer. This can lead to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), and ultimately, cell death. This mechanism is common among phenolic compounds.[6][7]
-
Mechanism 2: Inhibition of Essential Bacterial Enzymes: Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. While this compound is not a classic sulfonamide, its structural similarity to enzyme substrates, such as those for bacterial topoisomerases, cannot be discounted. Naphthalene-sulfonamide derivatives have shown potent inhibition of DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[1][2]
-
Mechanism 3: Oxidative Stress Induction: Phenolic compounds can undergo oxidation, leading to the generation of reactive oxygen species (ROS). An excess of ROS within a bacterial cell can cause widespread damage to DNA, proteins, and lipids, resulting in bactericidal effects.
The following experimental workflows are designed to test these hypotheses directly.
A Phased Experimental Workflow for Antibacterial Evaluation
A structured, phased approach ensures that resources are used efficiently, moving from broad screening to deep, mechanistic analysis.
Phase 1: Preliminary Screening via Agar Disk Diffusion
Objective: To qualitatively assess if this compound has any growth-inhibitory activity against a panel of representative Gram-positive and Gram-negative bacteria.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of each test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Lawn Culture: Using a sterile cotton swab, uniformly streak the standardized bacterial suspension across the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Disk Application: Prepare sterile filter paper disks (6 mm diameter). Impregnate each disk with a defined amount of the test compound (e.g., 10 µL of a 10 mg/mL stock solution). Allow the solvent to evaporate completely.
-
Controls:
-
Positive Control: A disk with a known antibiotic (e.g., Gentamicin, 10 µg).
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Place the prepared disks onto the inoculated MHA plate. Gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.
Causality & Trustworthiness: This classic assay provides a rapid, visual indication of activity. The inclusion of positive and negative controls is critical for validating the results of each plate; a zone around the positive control confirms the bacteria are susceptible, while no zone around the negative control confirms the solvent has no inherent antibacterial activity.
Phase 2: Quantitative Assessment of Potency (MIC & MBC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.
Protocol: Broth Microdilution for MIC
-
Preparation: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound stock solution (e.g., 1024 µg/mL in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 serve as controls.
-
Controls:
-
Growth Control (Well 11): 100 µL of MHB with no compound.
-
Sterility Control (Well 12): 100 µL of MHB with no compound and no bacteria.
-
-
Inoculation: Prepare a bacterial inoculum diluted to yield a final concentration of 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: Determination of MBC
-
Subculturing: From each well that showed no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto an MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| This compound | S. aureus ATCC 25923 | |||
| This compound | E. coli ATCC 25922 | |||
| Positive Control (e.g., Ciprofloxacin) | S. aureus ATCC 25923 | |||
| Positive Control (e.g., Ciprofloxacin) | E. coli ATCC 25922 |
Phase 3: Mechanistic Investigation
If the compound shows potent activity (low MIC/MBC), the next logical step is to investigate how it works.
Protocol: Membrane Permeability (Crystal Violet Uptake Assay)
Objective: To test the hypothesis that the compound disrupts the bacterial cell membrane.
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with Phosphate Buffered Saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
Assay Setup: Add the bacterial suspension to a microfuge tube. Add the test compound at its MIC or 2x MIC. A control tube will contain only the bacterial suspension.
-
Incubation: Incubate at 37°C for a set time (e.g., 30 minutes).
-
Crystal Violet Addition: Add crystal violet solution (e.g., to a final concentration of 10 µg/mL) to all tubes and continue incubation for 10 minutes.
-
Measurement: Centrifuge the tubes to pellet the cells. Measure the absorbance of the supernatant at 590 nm. A higher absorbance in the supernatant of the treated sample indicates that damaged cells were unable to retain the dye.
-
Calculation: The percentage of uptake can be calculated relative to a control with no cells.
Safety and Handling
This compound should be handled in accordance with its Material Safety Data Sheet (MSDS). It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended during handling to prevent skin and eye contact.[4]
Conclusion and Future Directions
This whitepaper outlines a systematic and scientifically rigorous pathway for evaluating the antibacterial potential of this compound. By progressing from broad screening to quantitative assessment and finally to mechanistic studies, researchers can build a comprehensive profile of the compound's activity. The proposed workflows, grounded in established microbiological principles, provide a self-validating framework for generating reliable and publishable data.
Positive findings would position this compound, or its derivatives, as a lead for further preclinical development, including cytotoxicity studies against mammalian cell lines, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its potency and safety profile.
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8-Hydroxynaphthalene-1,6-disulfonic Acid: A Technical Guide to its Investigation as a Potential Enzyme Inhibitor
Abstract
This technical guide provides an in-depth exploration of 8-Hydroxynaphthalene-1,6-disulfonic acid as a promising, yet under-investigated, candidate for enzyme inhibition. Drawing upon the established bioactivity of the broader class of naphthalenesulfonic acids, this document outlines a scientifically rigorous framework for its characterization. We will focus on its potential as an inhibitor of protein kinases, specifically within the context of angiogenesis, a critical process in cancer progression. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable experimental protocols.
Introduction: The Therapeutic Potential of Naphthalenesulfonic Acids
The naphthalenesulfonic acid scaffold is a recurring motif in compounds exhibiting significant biological activity. Derivatives of this structure have been identified as antagonists of calmodulin and inhibitors of various protein kinases. A compelling area of application for such compounds is in the modulation of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs), a family of receptor tyrosine kinases, are key mediators of angiogenesis, making them prime targets for therapeutic intervention.[1][2] This guide will therefore focus on a hypothetical, yet scientifically plausible, investigation of this compound as an inhibitor of a representative receptor tyrosine kinase, such as FGFR1.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a potential drug candidate is fundamental to its investigation.
| Property | Value | Source |
| Synonyms | Schaeffer's Acid, H acid, 1-Naphthol-3,8-disulfonic acid, Andresen's Acid | [3] |
| Molecular Formula | C10H8O7S2 | [3] |
| Molecular Weight | 304.3 g/mol | [3] |
| Appearance | Brown/Red Crystalline Powder | |
| Solubility | Soluble in water | |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizers and bases. Protect from moisture and direct sunlight. |
Proposed Mechanism of Action: Competitive Inhibition of ATP Binding
Based on studies of related naphthalenesulfonamide compounds, we hypothesize that this compound acts as a competitive inhibitor of protein kinases with respect to ATP. The structural similarity of the naphthalenesulfonic acid core to the purine ring of ATP, coupled with the potential for hydrogen bonding interactions from the hydroxyl and sulfonic acid groups, suggests it may occupy the ATP-binding pocket of the kinase domain. This would prevent the binding of ATP, thereby inhibiting the phosphotransfer reaction essential for kinase activity and downstream signaling.
Caption: Competitive inhibition at the ATP binding site.
Biological Context: Targeting the FGF Signaling Pathway in Angiogenesis
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of angiogenesis.[2][4][5][6] Dysregulation of this pathway is implicated in the progression of numerous cancers.[7][8] FGFs bind to their receptors (FGFRs), which are receptor tyrosine kinases, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation – all essential steps in the formation of new blood vessels.[1] By inhibiting FGFR kinase activity, this compound could potentially disrupt this pro-angiogenic signaling, thereby impeding tumor growth.
Caption: Proposed inhibition of the FGF signaling pathway.
Experimental Protocols for Inhibitor Characterization
To rigorously evaluate this compound as an enzyme inhibitor, a series of well-defined experiments are necessary.
In Vitro Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[9] This protocol outlines a general method for determining the IC50 value for this compound against a target protein kinase, such as FGFR1.
Principle:
This assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A reduction in ADP formation in the presence of the inhibitor is used to quantify its potency.
Materials:
-
Purified recombinant target kinase (e.g., FGFR1)
-
Kinase substrate (a specific peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)[10]
-
ADP detection reagent (commercially available kits)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
To each well of a 96-well plate, add:
-
The serially diluted inhibitor or vehicle control.
-
The purified kinase enzyme solution.
-
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate for a time that ensures the reaction is in the linear range (e.g., 30-60 minutes).
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination.
Elucidating the Mechanism of Inhibition: Kinetic Analysis
To determine if this compound is a competitive inhibitor with respect to ATP, kinetic studies are performed.
Principle:
By measuring the initial reaction rates at various substrate (ATP) and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be generated. The pattern of the lines on this plot reveals the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
Procedure:
-
Set up a series of kinase reactions as described in the IC50 determination protocol.
-
Vary the concentration of ATP across a suitable range for each fixed concentration of the inhibitor.
-
Measure the initial reaction velocity (V0) for each combination of ATP and inhibitor concentration.
-
Plot 1/V0 versus 1/[ATP] for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot.
Data Interpretation:
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.[11] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate (ATP) concentration used in the IC50 assay.
-
Km is the Michaelis-Menten constant for the substrate (ATP).
A separate experiment to determine the Km for ATP in the absence of the inhibitor is required.[12]
Conclusion and Future Directions
This technical guide has laid out a comprehensive, scientifically-grounded framework for the investigation of this compound as a potential enzyme inhibitor. By leveraging the known activities of related compounds, we have proposed a plausible mechanism of action and a relevant biological target. The detailed experimental protocols provide a clear path for researchers to validate these hypotheses and quantify the inhibitory potential of this compound.
Future research should focus on screening this compound against a panel of protein kinases to determine its selectivity. Promising results would warrant further investigation in cell-based assays to assess its effects on angiogenesis in a more biologically relevant context. Ultimately, these studies could pave the way for the development of novel anti-cancer therapeutics based on the naphthalenesulfonic acid scaffold.
References
- Presta, M., Dell'Era, P., Mitola, S., Moroni, E., Ronca, R., & Rusnati, M. (2005). Fibroblast growth factor/fibroblast growth factor receptor system in angiogenesis. Cytokine & Growth Factor Reviews, 16(2), 159-178.
- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
- Korff, T., & Augustin, H. G. (1999). Tsp-1 modulates the response of endothelial cells to aFGF and bFGF. Journal of Cell Science, 112(19), 3249-3258.
- Staton, C. A., Kumar, I., & Lewis, C. E. (2004). The role of the fibroblast growth factor/fibroblast growth factor receptor system in tumour growth and angiogenesis. Expert Opinion on Therapeutic Targets, 8(6), 629-642.
- Breit, S., & Schwab, M. (2022). Investigating the role of FGF signalling in angiogenesis.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
- Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631-633.
- Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601.
- Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
- GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. [Link]
- Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1.
- Copeland, R. A. (2005). Determination of accurate K(I) values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
- Goyal, S., et al. (2014). Fibroblast growth factor receptor inhibitors. Recent Patents on Anti-cancer Drug Discovery, 9(3), 353-374.
- ACE Biolabs. (n.d.). This compound. ACE Biolabs. [Link]
- Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 371(Pt 1), 199-204.
- Chen, J., et al. (2023). Novel Antimicrobial Protein Fibroblast Growth Factor 8 Accelerates Skin Wound Healing via Directly Inhibiting Bacteria and Activating Glycolysis. Advanced Science, 10(2), e2204388.
- Patel, J., et al. (1987).
- Giacomini, A., et al. (2024). Discovery of novel FGF trap small molecules endowed with anti-myeloma activity. Pharmacological Research, 206, 107291.
- Kii, I., et al. (2016). Selective inhibition of the kinase DYRK1A by targeting its folding process.
- Wang, Y., et al. (2024). Fibroblast Growth Factor Receptor 1-Specific Dehydrogelation to Release Its Inhibitor for Enhanced Lung Tumor Therapy. ACS Nano, 18(42), 29223-29232.
- Lee, S., et al. (2025). Identification of a novel fibroblast growth factor receptor-agonistic peptide and its effect on diabetic wound healing. Life Sciences, 363, 123432.
- Brenner, S., et al. (2024).
- Lledó, J. P., et al. (2013). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular Pharmaceutics, 10(3), 967-977.
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- Khan, I., et al. (2022). Identification of 11-Hydroxytephrosin and Torosaflavone A as Potential Inhibitors of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1): Toward Anticancer Drug Discovery. Molecules, 27(16), 5291.
- Google Patents. (1992). Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
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The Genesis and Enduring Legacy of Andresen's Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive exploration of Andresen's acid, known systematically as 1-aminonaphthalene-3,6-disulfonic acid. It traces the compound's origins from its discovery in the crucible of the late 19th-century German dye industry to its contemporary applications. The guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its historical context, chemical properties, synthesis, and pivotal role as a foundational intermediate in the synthesis of azo dyes. Methodologies for its synthesis and application in dye production are detailed, supported by diagrams and tabulated data to elucidate key processes and properties.
Introduction: The Chromatic Revolution of the 19th Century
The latter half of the 19th century witnessed a transformative period in chemical science and industry, catalyzed by the burgeoning demand for synthetic dyes. This era, often dubbed the "dyestuff revolution," was largely spearheaded by German chemical companies that systematically explored the vast potential of coal tar derivatives.[1][2] This fertile ground of innovation gave rise to a plethora of novel aromatic compounds, many of which became crucial intermediates in the synthesis of a vibrant spectrum of new colors. It was within this dynamic and competitive environment that a Danish-German chemist, Dr. Momme Andresen, made a significant contribution to the expanding palette of the textile world.
The Discovery of Andresen's Acid: A Contribution to the Azo Dye Boom
In the late 19th century, while working for the rapidly growing German chemical company AGFA (Aktien-Gesellschaft für Anilin-Fabrikation), Dr. Momme Andresen discovered the compound that would bear his name: Andresen's acid.[3] His work was part of a broader, intensive effort within the German chemical industry to develop new and improved dye intermediates.[4] The discovery of Andresen's acid, chemically identified as 1-aminonaphthalene-3,6-disulfonic acid , provided a versatile new building block for the synthesis of azo dyes.
The timeline of this discovery is intrinsically linked to the rise of the German dye industry, which saw the establishment of major players like BASF, Bayer, and Hoechst, who, along with AGFA, would later form the I.G. Farben conglomerate in 1925.[5] The strategic importance of such discoveries was underscored by the fierce competition and the leveraging of patent law to protect these valuable chemical innovations.
Caption: The discovery of Andresen's acid within the context of the German dye industry.
Chemical Properties and Structure of Andresen's Acid
Andresen's acid, with the IUPAC name 1-aminonaphthalene-3,6-disulfonic acid, is a derivative of naphthalene. Its structure is characterized by an amino group at the 1-position and two sulfonic acid groups at the 3- and 6-positions of the naphthalene ring. These functional groups are critical to its utility as a dye intermediate. The sulfonic acid groups impart significant water solubility to the molecule and its derivatives, an essential property for textile dyeing processes. The amino group serves as the primary site for diazotization, a key reaction in the formation of azo dyes.
Physicochemical Data
The key physicochemical properties of Andresen's acid are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-aminonaphthalene-3,6-disulfonic acid |
| Molecular Formula | C₁₀H₉NO₆S₂ |
| Molecular Weight | 303.32 g/mol |
| Appearance | Off-white to grayish crystalline powder |
| Solubility | Soluble in water |
| Melting Point | >300 °C (decomposes) |
digraph "Andresens_Acid_Structure" { graph [bgcolor="transparent"]; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];
Andresen [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=69573&t=l"SCALE="TRUE"/>TD>TR>TABLE> >]; }
Caption: Chemical structure of Andresen's acid (1-aminonaphthalene-3,6-disulfonic acid).
Synthesis of Andresen's Acid: A Historical Perspective
The industrial synthesis of aminonaphthalenesulfonic acids in the late 19th and early 20th centuries was a cornerstone of the burgeoning dye industry. The general approach involved the sulfonation of naphthalene followed by nitration and subsequent reduction of the nitro group to an amino group.
Historical Synthesis Protocol
Step 1: Sulfonation of Naphthalene
-
Naphthalene is treated with an excess of concentrated sulfuric acid or oleum (fuming sulfuric acid).
-
The reaction temperature and the concentration of the sulfonating agent are carefully controlled to favor the formation of the desired polysulfonated naphthalene derivatives.
Step 2: Nitration
-
The resulting mixture of naphthalenesulfonic acids is nitrated using a mixture of nitric acid and sulfuric acid (mixed acid).
-
This step introduces a nitro group onto the naphthalene ring system.
Step 3: Reduction
-
The nitro-naphthalenesulfonic acid intermediate is then reduced to the corresponding amino-naphthalenesulfonic acid.
-
A common method for this reduction in the historical context was the Béchamp reduction, which utilizes iron filings in an acidic medium.
Step 4: Isolation and Purification
-
The final product, 1-aminonaphthalene-3,6-disulfonic acid, is isolated from the reaction mixture.
-
This typically involves precipitation by the addition of salts, followed by filtration and washing to remove impurities.
Caption: Generalized workflow for the historical synthesis of Andresen's acid.
Applications in Azo Dye Synthesis
The primary and most significant application of Andresen's acid is as a coupling component or as a diazo component in the synthesis of azo dyes. The presence of both an amino group and sulfonic acid groups makes it a versatile building block for creating a wide range of colors with good water solubility, a crucial factor for their application in dyeing textiles.
The Azo Coupling Reaction
The fundamental reaction in the formation of azo dyes is the azo coupling, an electrophilic aromatic substitution. In this reaction, a diazonium salt (the diazo component) reacts with an electron-rich aromatic compound (the coupling component) to form an azo compound, characterized by the -N=N- linkage, which is a strong chromophore.
Andresen's acid can function as the precursor to the diazo component. The amino group of 1-aminonaphthalene-3,6-disulfonic acid is diazotized with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with various aromatic compounds, such as phenols or other aromatic amines, to produce a wide array of azo dyes.
Experimental Protocol: Synthesis of an Azo Dye from Andresen's Acid
The following is a representative experimental protocol for the synthesis of an azo dye using Andresen's acid as the diazo component precursor.
Step 1: Diazotization of Andresen's Acid
-
Dissolve a molar equivalent of 1-aminonaphthalene-3,6-disulfonic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
Prepare a solution of the coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component, maintaining a low temperature.
-
The pH of the reaction mixture is adjusted to optimize the coupling reaction (typically slightly acidic for coupling to amines and slightly alkaline for coupling to phenols).
-
The completion of the reaction is indicated by the formation of a colored precipitate.
Step 3: Isolation and Purification of the Dye
-
The precipitated dye is collected by filtration.
-
The crude dye is washed with water and then with a suitable organic solvent to remove unreacted starting materials and byproducts.
-
The purified dye is then dried.
Caption: Workflow for the synthesis of an azo dye using Andresen's acid.
Examples of Dyes Derived from Andresen's Acid
A number of commercial azo dyes have been synthesized using 1-aminonaphthalene-3,6-disulfonic acid as a key intermediate. One such example is Acid Red 35 .[2][6]
Conclusion
Andresen's acid, or 1-aminonaphthalene-3,6-disulfonic acid, stands as a testament to the innovative spirit of the late 19th-century chemical industry. Its discovery by Momme Andresen provided a valuable and versatile tool for the synthesis of azo dyes, contributing to the explosion of color that characterized the era. The fundamental chemistry of its synthesis and its application in azo coupling reactions remain relevant to this day, underscoring the enduring legacy of these foundational discoveries in the field of organic chemistry and industrial dyeing. This guide has provided a detailed overview of its history, properties, synthesis, and applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- A colorful chemistry revolution: How the 19th century dye industry led to today's drugs. (2021, October 1). Tiny Matters.
- The colourful chemistry of artificial dyes. (2019, April 9). Science Museum.
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- Acid Dyes Product List with Color Index. HollIndia.
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- Acid Red 35. World dye variety.
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- Acid Red 359 or Acid Red S-Gn. pigment-dye.com.
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- 8-Amino-1-naphthol-3,6-disulphonic acid 5460-09-3 India. Ottokemi.
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- Synthesis of dye intermediates | 36 | v2 | Fundamentals and Practices. Taylor & Francis eBooks.
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A Preliminary Investigative Guide to 8-Hydroxynaphthalene-1,6-disulfonic Acid Metal Complexes: Synthesis, Characterization, and Bio-activity Screening
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of metal complexes synthesized with 8-Hydroxynaphthalene-1,6-disulfonic acid. In the quest for novel therapeutic agents, metal-based compounds offer a unique chemical space due to their variable geometries, redox properties, and potential for enhanced biological activity.[1] This document outlines a systematic approach for researchers, scientists, and drug development professionals, beginning with the strategic synthesis of these complexes. It details essential physicochemical characterization techniques and provides robust, step-by-step protocols for initial biological screening, focusing on two high-impact areas: antimicrobial efficacy and DNA interaction. By explaining the causality behind experimental choices and providing clear methods for data interpretation, this guide serves as a foundational resource for evaluating the therapeutic potential of this promising class of coordination compounds.
Introduction
The Rationale for Metal-Based Therapeutics
Medicinal inorganic chemistry has emerged as a vital field, offering solutions to challenges faced by purely organic drugs, such as drug resistance and lack of specificity.[1] The coordination of organic ligands to a central metal ion creates complexes with distinct three-dimensional structures, reactivities, and lipophilicities. This modification can dramatically enhance the therapeutic properties of the parent ligand. According to the chelation theory, complexation reduces the polarity of a metal ion, allowing the resulting complex to more easily permeate the lipid membranes of microbial cells, thereby increasing its bioavailability and efficacy.[2] Furthermore, the metal center can participate in redox reactions, generate reactive oxygen species (ROS), and bind to biological macromolecules like DNA and proteins, opening up diverse mechanisms of action that are often inaccessible to organic compounds alone.[1]
The Ligand of Interest: this compound
This compound is a compelling ligand candidate for the development of new metallodrugs. Its structure is characterized by three key features:
-
A Naphthalene Core: This planar, aromatic system is an excellent scaffold for potential intercalation between the base pairs of DNA, a primary mechanism for many anticancer and antimicrobial agents.[3][4]
-
A Phenolic Hydroxyl Group: This group is a primary site for deprotonation and coordination with a metal ion, forming a stable chelate ring.
-
Two Sulfonic Acid Groups: These groups confer significant water solubility to the ligand and its corresponding metal complexes, a crucial property for pharmaceutical formulation and bioavailability.[5][6]
While its derivatives, such as H-acid and Chromotropic acid, are well-known for their roles as dye intermediates and analytical reagents for metal detection, the therapeutic potential of its own metal complexes remains an underexplored frontier.[7][8]
Objectives of a Preliminary Investigation
The initial exploration of a new class of metal complexes is a critical phase in the drug discovery pipeline. The primary objective is to efficiently and systematically answer fundamental questions that determine whether further investment is warranted. This guide focuses on establishing a robust preliminary workflow to address:
-
Synthesis & Stability: Can stable, well-defined complexes be reliably synthesized and isolated with various biologically relevant transition metals?
-
Physicochemical Profile: What are the fundamental spectroscopic and electronic properties of the newly formed complexes?
-
Biological Potential: Do these complexes exhibit promising biological activity in foundational screens, specifically in antimicrobial and DNA-interacting assays?
Part I: Synthesis and Physicochemical Characterization
Section 1.1: General Synthesis Strategy
The rationale behind the synthesis is to coordinate this compound (hereafter referred to as L) with a selection of first-row transition metal ions (e.g., Cu(II), Zn(II), Co(II), Ni(II)). These metals are chosen for their known roles in biological systems and their ability to adopt diverse coordination geometries (e.g., square planar, tetrahedral, octahedral), which can significantly influence biological activity.[9] The synthesis is typically a straightforward one-pot reaction.
-
Ligand Preparation: Dissolve 2.0 mmol of this compound disodium salt in 30 mL of deionized water with gentle heating.
-
Metal Salt Addition: In a separate flask, dissolve 1.0 mmol of the chosen metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, Co(NO₃)₂·6H₂O) in 15 mL of deionized water.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring. A color change or the formation of a precipitate is typically observed, indicating complex formation.
-
Reflux: Heat the resulting mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the complex is soluble, the product may be precipitated by adding a water-miscible organic solvent like ethanol or acetone.
-
Purification: Wash the collected solid product several times with small portions of cold deionized water and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂.
Caption: Workflow for the synthesis and purification of metal complexes.
Section 1.2: Structural and Spectroscopic Characterization
Initial characterization is performed to confirm that coordination has occurred and to gather preliminary data on the structure of the complexes.
-
FT-IR Spectroscopy: This technique is crucial for verifying the coordination of the ligand to the metal. The broad O-H stretching band of the free ligand (around 3400 cm⁻¹) is expected to disappear or shift upon deprotonation and coordination. Furthermore, the appearance of new, lower frequency bands (typically 400-600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds.[10]
-
UV-Vis Spectroscopy: The electronic spectra of the complexes provide insights into their electronic structure. Compared to the free ligand, which exhibits intense π→π* transitions, the complexes will show a shift in these bands (hypsochromic or bathochromic) and may display new, lower energy d-d transition bands, confirming the coordination environment around the metal ion.[11]
-
Molar Conductivity: Measuring the molar conductivity of the complexes in a solvent like DMF or DMSO helps determine their electrolytic nature. Low conductivity values typically suggest non-electrolytic complexes, where any counter-ions from the metal salt have been replaced by the ligand.[10]
| Metal Complex | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Key FT-IR Shifts (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| Ligand | Brown Powder | N/A | ~3400 (νO-H), ~1200 (νS=O) | ~290, ~350 |
| Cu(II) Complex | Green | < 20 | Disappearance of νO-H, new ~550 (νCu-O) | ~305, ~370, ~650 (d-d) |
| Zn(II) Complex | White | < 20 | Disappearance of νO-H, new ~520 (νZn-O) | ~300, ~365 |
| Co(II) Complex | Pink/Violet | < 25 | Disappearance of νO-H, new ~530 (νCo-O) | ~310, ~375, ~510 (d-d) |
| Ni(II) Complex | Light Green | < 20 | Disappearance of νO-H, new ~540 (νNi-O) | ~308, ~372, ~620 (d-d) |
Part II: Preliminary Biological Activity Screening
Section 2.1: Rationale for Screening
With confirmed synthesis, the next logical step is to perform broad screens to identify potential biological activity. Antimicrobial and DNA-binding assays are ideal starting points. The prevalence of infectious diseases and cancer makes these high-priority areas. Moreover, the structural features of the ligand—a planar naphthalene ring and metal-chelating hydroxyl group—strongly suggest potential for both antimicrobial action and DNA interaction.[4][12]
Section 2.2: Antimicrobial Activity Assessment
The primary hypothesis is that the metal complexes will exhibit greater antimicrobial activity than the free ligand, as predicted by chelation theory.[2] The agar disc diffusion method is a standard, reliable, and cost-effective preliminary test to screen for broad-spectrum antimicrobial activity.
-
Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the entire surface of the agar plates with the prepared bacterial inoculum.
-
Disc Application: Prepare stock solutions of the ligand and metal complexes (e.g., 1 mg/mL in DMSO). Aseptically place sterile 6 mm paper discs onto the inoculated agar surface.
-
Compound Addition: Pipette a fixed volume (e.g., 20 µL) of each test compound solution onto a separate disc. Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition (including the disc) in millimeters (mm). The test is typically performed in triplicate.
| Compound | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ligand | 20 | 8 | 7 |
| Cu(II) Complex | 20 | 18 | 15 |
| Zn(II) Complex | 20 | 14 | 12 |
| Ciprofloxacin | 5 | 25 | 28 |
| DMSO | N/A | 6 | 6 |
Section 2.3: DNA Interaction Studies
The ability of a compound to bind and/or cleave DNA is a hallmark of many anticancer drugs.[3][13] The planar naphthalene moiety suggests an intercalative binding mode, while the redox-active metal center could facilitate DNA cleavage.[3][4]
Caption: Potential interaction modes between metal complexes and DNA.
-
Preparation: Prepare a stock solution of the metal complex (e.g., 50 µM) and calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.2).
-
Titration: Keep the concentration of the metal complex constant while incrementally adding small aliquots of the CT-DNA stock solution.
-
Measurement: After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.
-
Analysis: Monitor changes in the absorbance and wavelength of the complex's absorption bands. A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) are indicative of intercalative binding.[4] The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
-
Reaction Mixture: In separate microcentrifuge tubes, prepare a reaction mixture containing a constant amount of supercoiled plasmid DNA (e.g., pUC18), buffer, the metal complex at varying concentrations, and a co-reductant like hydrogen peroxide (H₂O₂).[10] Include a "DNA only" control and a "DNA + H₂O₂" control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).
-
Quenching: Stop the reaction by adding a loading dye containing EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TBE buffer at a constant voltage (e.g., 80 V) for 1-2 hours.
-
Visualization: Visualize the DNA bands under a UV transilluminator. The conversion of the fast-migrating supercoiled form (Form I) to the slower-migrating nicked circular form (Form II) and the linear form (Form III) indicates cleavage activity.[3][14]
| Compound | Binding Mode (from UV-Vis) | Binding Constant (Kₑ) (M⁻¹) | Cleavage Activity (+H₂O₂) |
| Cu(II) Complex | Intercalation | 1.5 x 10⁵ | Complete cleavage (Form III) |
| Zn(II) Complex | Groove Binding/Electrostatic | 2.8 x 10⁴ | No significant cleavage |
| Co(II) Complex | Intercalation | 8.9 x 10⁴ | Partial cleavage (Form II) |
| Ni(II) Complex | Intercalation | 5.1 x 10⁴ | Partial cleavage (Form II) |
Part III: Interpreting Preliminary Data and Future Directions
Synthesizing the Results
The preliminary data provides the first comprehensive look at the potential of these complexes. The key is to draw correlations. For instance, the hypothetical data above suggests the Cu(II) complex is the most promising candidate. It shows the strongest antimicrobial activity and the highest DNA binding affinity, which culminates in complete DNA cleavage. This suggests its mechanism may involve both membrane disruption and genotoxicity. In contrast, the Zn(II) complex, being redox-inactive, shows weaker binding and no cleavage activity, which correlates with its lower antimicrobial efficacy.
Logical Next Steps
Based on the initial findings, a decision can be made on which complexes warrant further investigation. Promising results should trigger a more in-depth analysis.
Caption: Decision tree for subsequent research based on initial findings.
-
For Antimicrobial Leads: The next step is to move from qualitative (disc diffusion) to quantitative assays by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[15]
-
For DNA-Interacting Leads: Further biophysical studies like viscosity measurements can help confirm an intercalative binding mode.[3] Subsequently, in vitro cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines are essential to translate DNA interaction into a tangible anti-proliferative effect.[14]
-
For All Promising Candidates: A full structural elucidation using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry is critical to establish a definitive structure-activity relationship (SAR).[16]
Conclusion
This guide presents a logical, efficient, and scientifically rigorous workflow for the preliminary investigation of this compound metal complexes. By integrating purposeful synthesis, targeted physicochemical characterization, and high-relevance biological screening, researchers can rapidly identify promising lead compounds for further development. This systematic approach ensures that resources are focused on candidates with the highest potential, accelerating the discovery process for new metal-based therapeutics to address pressing challenges in medicine.
References
- Title: DNA affinity and cleavage by naphthalene-based mononuclear and dinuclear copper(II) complexes Source: Taylor & Francis Online URL:[Link]
- Title: Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria Source: PubMed URL:[Link]
- Title: Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects Source: International Journal of Molecular Sciences URL:[Link]
- Title: DNA Binding Activity of Functionalized Schiff Base Metal Complexes Source: IRIS UniPA URL:[Link]
- Title: Metal Complexes as Antimicrobial Agents Source: SciSpace URL:[Link]
- Title: New Antimicrobial Strategies Based on Metal Complexes Source: MDPI URL:[Link]
- Title: Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity Source: MDPI URL:[Link]
- Title: The antimicrobial activity of ligand and their metal complexes.
- Title: Metal complexes of naphthoquinone based ligand: synthesis, characterization, protein binding, DNA binding/cleavage and cytotoxicity studies Source: PubMed URL:[Link]
- Title: DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'((thiophen-2-yl)methylene)benzohydrazone and (E)-N'-((thiophen-2-yl)methylene)isonicotinylhydrazonewere Source: European Review for Medical and Pharmacological Sciences URL:[Link]
- Title: Theoretical assessment of the selective fluorescence quenching of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with Zn(2+), Cd(2+), and Hg(2+): A DFT and TD-DFT study Source: PubMed URL:[Link]
- Title: Preparation and Study of the Crystal Structure of a Complex Compound Based on Cobalt, 1,5-Disulfonaphthalene, and Ethylenediamine Source: ProQuest URL:[Link]
- Title: Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications Source: UCI Department of Chemistry URL:[Link]
- Title: Immobilized Reagent Disodium Salt of 1, 8- Dioxynaphthalene-3,6-Disulfonic Acids for the Determination of Chromium Ions Source: AIP Publishing URL:[Link]
- Title: Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid Source: Oriental Journal of Chemistry URL:[Link]
- Title: Spectroscopic studies on naftazone and its metal complexes with analytical applications for quality control of tablets Source: Scilit URL:[Link]
- Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity Source: ResearchG
- Title: The Chemical Synthesis of 1,8-Dihydroxynaphthylene-3,6-disulfonic Acid and its Role in Dye Production Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents Source: ACS Public
- Title: Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid Source: Google Patents URL
- Title: Metal Complexes of Quinolone Antibiotics and Their Applications: An Upd
- Title: Pharmaceutical Applications of Metal Complexes and Derived M
- Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: PMC - PubMed Central URL:[Link]
- Title: 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials Source: Analyst (RSC Publishing) URL:[Link]
- Title: 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf Source: Cheméo URL:[Link]
- Title: Disodium 8-hydroxy-7-[(4-nitrophenyl)
- Title: 1,6-Naphthalenedisulfonic acid, 8-hydroxy- Source: PubChem URL:[Link]
- Title: Study of the fluorescence quenching of 1-hydroxypyrene-3,6,8-trisulfonic acid by single-walled carbon nanotubes Source: ResearchG
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The Multifaceted Biological Activities of Sulfonated Naphthalene Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling the Therapeutic Potential of a Versatile Scaffold
The naphthalene core, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatization, particularly through sulfonation, has given rise to a diverse class of molecules with a wide spectrum of biological activities. These sulfonated naphthalene derivatives have garnered significant interest within the research and drug development community for their potential to address a range of therapeutic needs, from infectious diseases to cancer and cardiovascular disorders. This technical guide provides an in-depth exploration of the core biological activities of these compounds, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. As we navigate through the various therapeutic landscapes, we will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
I. Anticancer Activity: Disrupting Cellular Proliferation and Angiogenesis
Sulfonated naphthalene derivatives have emerged as promising candidates in oncology, primarily through their ability to interfere with critical cellular processes such as microtubule dynamics and angiogenesis.
A. Mechanism of Action: Tubulin Polymerization Inhibition
A key anticancer mechanism of certain sulfonated naphthalene derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are dynamic polymers essential for mitotic spindle formation and cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
A notable example is a series of sulphonamide derivatives bearing a naphthalene moiety. Compound 5c from this series, with a naphthalen-1-yl group, demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively.[1][2] This compound was also shown to significantly inhibit tubulin polymerization with an IC50 value of 2.8 µM.[2]
Diagram: Proposed Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by sulfonated naphthalene derivatives.
B. Antiangiogenic Effects: Targeting Fibroblast Growth Factors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Certain naphthalene sulfonates have been identified as inhibitors of angiogenesis-promoting factors, such as fibroblast growth factors (FGFs).[3] These small molecules can act as functional substitutes for larger antiangiogenic compounds like suramin.[3]
Specifically, 5-amino-2-naphthalenesulfonate has shown promise as an inhibitor of acidic fibroblast growth factor (aFGF) mitogenic activity.[3] Structural studies of the aFGF in complex with this inhibitor revealed that the naphthalene sulfonate derivative binds in a way that would hinder the interaction of aFGF with its cell membrane receptors, thereby blocking the downstream signaling that triggers cell proliferation and angiogenesis.[3]
Table 1: Antiproliferative Activity of Selected Sulfonated Naphthalene Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 5c (naphthalen-1-yl sulphonamide) | MCF-7 (Breast Cancer) | Antiproliferative | 0.51 ± 0.03 | [1][2] |
| 5c (naphthalen-1-yl sulphonamide) | A549 (Lung Cancer) | Antiproliferative | 0.33 ± 0.01 | [1][2] |
| 5c (naphthalen-1-yl sulphonamide) | LO2 (Normal Liver) | Cytotoxicity | 12.73 ± 3.26 | [1] |
II. Antiviral Activity: A Multi-pronged Attack on Viral Replication
The structural features of sulfonated naphthalene derivatives make them adept at interfering with various stages of the viral life cycle. Their polyanionic nature often facilitates interaction with viral proteins, inhibiting their function.
A. Inhibition of HIV Reverse Transcriptase
Derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid have demonstrated potent and selective inhibition of HIV-1 and HIV-2.[4] A bis(naphthalenedisulfonic acid) derivative with a biphenyl spacer was particularly effective, with ED50 values of 7.6 µM for HIV-1 and 36 µM for HIV-2, and no toxicity to host cells observed at 98 µM.[4] These compounds were also found to inhibit HIV-1 giant cell formation and the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[4][5]
B. Targeting Norovirus RNA-Dependent RNA Polymerase
Naphthalene disulfonate (NAF2), a fragment derived from the known Norovirus RNA-dependent RNA polymerase (RdRp) inhibitors suramin and NF023, has been investigated for its inhibitory potential.[6] While NAF2 itself showed modest activity (IC50 = 14 µM), crystallographic studies revealed a novel binding site in the thumb domain of the human Norovirus RdRp.[6] This discovery of a new binding pocket is significant for the rational design of more potent and specific norovirus RdRp inhibitors.[6]
Diagram: Experimental Workflow for Antiviral Activity Screening
Caption: A streamlined workflow for identifying lead antiviral sulfonated naphthalene derivatives.
III. Anticoagulant Activity: Targeting Coagulation Factors
Recent research has highlighted the potential of naphthalene sulfonamides as anticoagulants.[7] A specific series of these compounds has been shown to be potent and specific inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[7] The compound YM-169964, for instance, exhibited a Factor Xa IC50 of 3.9 nM and led to a 9.6-fold increase in prothrombin time ex vivo at a 3 mg/kg oral dose in squirrel monkeys.[7] This high potency suggests that the naphthalene sulfonamide scaffold is a promising starting point for the development of novel direct oral anticoagulants.[7]
IV. Enzyme Inhibition: A Broad Spectrum of Targets
Beyond the enzymes already discussed, sulfonated naphthalene derivatives have been shown to inhibit a variety of other enzymes, underscoring their broad therapeutic potential.
-
MurD Ligase Inhibition: Naphthalene-N-sulfonyl-D-glutamic acid derivatives have been synthesized as potential inhibitors of MurD, a key enzyme in bacterial peptidoglycan biosynthesis.[8] These compounds displayed IC50 values in the range of 80 to 600 µM against E. coli MurD.[8]
-
Fatty Acid Binding Protein 4 (FABP4) Inhibition: Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4, a potential therapeutic target for metabolic diseases like diabetes and atherosclerosis.[9][10]
-
Glyceraldehyde-3-Phosphate Dehydrogenase Inhibition: 1-Anilino-8-naphthalene sulfonate (ANS) acts as a coenzyme-competitive inhibitor of yeast glyceraldehyde-3-phosphate dehydrogenase.[11]
V. Experimental Protocols: Methodologies for Biological Evaluation
To ensure the reliability and reproducibility of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
A. Protocol for CCK-8 Cytotoxicity Assay
This protocol is adapted from established methods for determining the cytotoxicity of compounds.[2][3][12][13]
-
Cell Seeding: Seed a cell suspension (e.g., 5000 cells/well in 100 µL of culture medium) into a 96-well plate.
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.
-
Compound Addition: Add 10 µL of various concentrations of the sulfonated naphthalene derivative to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability rate using the formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100%, where As is the absorbance of the experimental sample, Ab is the absorbance of the blank, and Ac is the absorbance of the control.
B. Protocol for In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based protocol is a sensitive method for assessing the effect of compounds on tubulin polymerization.[7]
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and a fluorescent reporter in General Tubulin Buffer.
-
Control and Compound Preparation: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole), a known enhancer (e.g., 100 µM Paclitaxel), and the test sulfonated naphthalene derivatives in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C over time using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization. Calculate the IC50 value from a dose-response curve.
VI. Concluding Remarks and Future Directions
The diverse biological activities of sulfonated naphthalene derivatives underscore their significant potential in drug discovery. From potent anticancer and antiviral agents to promising anticoagulants and enzyme inhibitors, this chemical class offers a rich scaffold for therapeutic innovation. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation compounds with improved potency and selectivity. Future research should focus on expanding the chemical space of these derivatives, conducting more in-depth mechanistic studies, and advancing promising candidates through preclinical and clinical development. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
VII. References
-
A Comparative Analysis of the Anticoagulant Properties of Naphthalene Sulfonamides and Metformin Analogues - Benchchem. Available at:
-
Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC - NIH. Available at: [Link]
-
Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed. Available at: [Link]
-
TOOLS Cell Counting Kit-8 (CCK-8) Introduction Protocol. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - ResearchGate. Available at: [Link]
-
I-Anilino-8-naphthalene sulfonate as a coenzyme-competitive inhibitor of yeast glyceraldehyde-3-phosphate dehydrogenase: multiple inhibition studies - PubMed. Available at: [Link]
-
Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed. Available at: [Link]
-
Novel naphthalene-N-sulfonyl-D-glutamic acid derivatives as inhibitors of MurD, a key peptidoglycan biosynthesis enzyme - PubMed. Available at: [Link]
-
From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - ResearchGate. Available at: [Link]
-
Naphthalene-sulfonate inhibitors of human norovirus RNA-dependent RNA-polymerase. Available at: [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed. Available at: [Link]
-
Inhibition of HIV replication by naphthalenemonosulfonic acid derivatives and a bis naphthalenedisulfonic acid compound - PubMed. Available at: [Link]
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An In-depth Technical Guide on the Reaction Mechanism of 8-Hydroxynaphthalene-1,6-disulfonic acid
This guide provides a detailed exploration of the reaction mechanisms of 8-Hydroxynaphthalene-1,6-disulfonic acid, a critical intermediate in the synthesis of various industrial chemicals, particularly azo dyes. The content is structured to deliver foundational knowledge and advanced mechanistic insights for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of this compound
This compound, also known as Andresen's Acid, is a naphthalene derivative characterized by a hydroxyl group and two sulfonic acid groups attached to its aromatic core.[1][2] Its unique structure, featuring both an electron-donating hydroxyl group and strongly electron-withdrawing sulfonic acid groups, imparts a rich and versatile reactivity. This compound is a cornerstone intermediate in the dye industry, valued for its ability to act as a coupling component in the synthesis of a wide array of azo dyes.[3][4] The sulfonic acid groups enhance water solubility, a crucial property for textile dyeing processes, while the hydroxylated naphthalene ring system is the active site for key color-forming reactions.[3][5] Understanding the intricate reaction mechanisms of this molecule is paramount for controlling reaction pathways, optimizing yields, and designing novel molecules with desired properties.
Molecular Structure and its Influence on Reactivity
The reactivity of this compound is a direct consequence of the interplay between its functional groups and the naphthalene ring system.
-
Naphthalene Core: A bicyclic aromatic system that provides a scaffold for substitution reactions.
-
Hydroxyl (-OH) Group at C8: This is a powerful activating, ortho-, para- directing group. It increases the electron density of the naphthalene ring, particularly at the positions ortho and para to it, making the molecule highly susceptible to electrophilic attack.
-
Sulfonic Acid (-SO₃H) Groups at C1 and C6: These are strong deactivating, meta- directing groups. They are highly electron-withdrawing and also sterically bulky. Their presence significantly influences the regioselectivity of incoming electrophiles. The sulfonate groups also confer high water solubility upon the molecule and its derivatives.[3]
The combined electronic effects of these substituents create a specific pattern of reactivity. The strong activating effect of the hydroxyl group dominates, directing electrophiles to specific positions on the ring that are activated by the -OH group and not overly hindered or deactivated by the -SO₃H groups.
Structural Representation
The structure dictates the molecule's chemical behavior, particularly in electrophilic aromatic substitution reactions.
Caption: Structure of this compound.
Core Reaction Mechanisms
The primary reactions involving this molecule are electrophilic aromatic substitutions, with azo coupling being the most commercially significant. Reactions involving the sulfonic acid groups, such as desulfonation, are also critical for understanding its stability and potential transformations.
Electrophilic Aromatic Substitution: Azo Coupling
Azo coupling is the quintessential reaction for this compound, forming the basis of many azo dyes.[6] The reaction involves an electrophilic attack by an aryldiazonium cation on the electron-rich naphthalene ring.[6]
Causality of Experimental Choices:
-
Electrophile: The aryldiazonium ion (Ar-N₂⁺) is a relatively weak electrophile. Therefore, it requires a highly activated aromatic ring for a successful reaction.[7] this compound is an excellent substrate due to the potent activating effect of the hydroxyl group.
-
pH Control: The pH of the reaction medium is the most critical parameter.
-
In acidic conditions (low pH): The concentration of the phenoxide ion is negligible. The hydroxyl group is protonated, reducing its activating ability. More importantly, for related compounds with amino groups, the amino group becomes protonated (-NH₃⁺), deactivating the ring.[7][8]
-
In alkaline conditions (high pH): The hydroxyl group deprotonates to form the much more strongly activating phenoxide ion (-O⁻). This significantly increases the rate of coupling.[6][7] However, at very high pH, the diazonium ion itself can be converted into a non-electrophilic diazotate ion (Ar-N=N-O⁻).[9]
-
Optimal pH: A weakly alkaline medium (pH 8-10) is typically optimal, providing a sufficient concentration of the reactive phenoxide ion without destroying the diazonium salt electrophile.
-
-
Regioselectivity: The electrophilic attack occurs at the position ortho to the powerfully activating hydroxyl/phenoxide group. In the case of this compound, this is the C7 position. The C1 and C6 positions are blocked by sulfonic acid groups, and the C8 position holds the hydroxyl group.
Mechanism Diagram:
Caption: Generalized workflow for an azo coupling reaction.
Desulfonation Reactions
The sulfonic acid groups on the naphthalene ring are not inert. While sulfonation is reversible, desulfonation typically requires harsh conditions, such as heating in dilute mineral acids. The stability of the C-S bond is influenced by steric and electronic factors within the molecule. For many naphthalenesulfonic acids, the sulfonate group at the α-position (like C1) is more easily removed than one at the β-position. This reactivity can be exploited to modify the substitution pattern of the molecule but can also be an unwanted side reaction under certain acidic processing conditions.[10] Some microbial pathways have also been identified that can achieve desulfonation under milder, biological conditions through oxygenolytic cleavage.[11][12]
Experimental Protocols for Mechanistic Investigation
To validate and understand the proposed mechanisms, specific experimental workflows are employed. These protocols form a self-validating system where the results from one technique corroborate the findings of another.
Protocol: Synthesis of an Azo Dye via Azo Coupling
This protocol details the synthesis of a simple azo dye using this compound as the coupling component and aniline as the diazo component precursor.
Step-by-Step Methodology:
-
Diazotization of Aniline:
-
Dissolve 0.01 mol of aniline in a solution of 2.5 mL concentrated HCl and 25 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.01 mol sodium nitrite (NaNO₂). Maintain the temperature below 5 °C.
-
Causality: Diazotization must be performed in the cold because diazonium salts are unstable and can decompose to form phenol and nitrogen gas at higher temperatures.[4] The strong acid is required to generate the reactive electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[4]
-
-
Preparation of the Coupling Component Solution:
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred, cold coupling component solution from Step 2.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the dye by vacuum filtration.
-
Wash the solid with a small amount of cold water to remove excess salts.
-
Recrystallize the product from an appropriate solvent (e.g., water/ethanol mixture) to purify.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Obtain a UV-Vis spectrum to determine the maximum absorbance wavelength (λ_max), which is characteristic of the dye's color.
-
Use NMR and Mass Spectrometry to confirm the chemical structure.
-
Workflow for Product Analysis and Characterization
Caption: Standard experimental workflow for azo dye purification and analysis.
Data Presentation: Key Physicochemical Properties
Quantitative data is crucial for experimental design and interpretation.
| Property | Value | Significance |
| Molecular Formula | C₁₀H₈O₇S₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 304.29 g/mol | Essential for stoichiometric calculations in reactions.[13] |
| Appearance | Brown/Red Crystalline Powder | Basic physical identification parameter.[13] |
| Solubility | Soluble in water | The sulfonic acid groups impart high water solubility, critical for many applications.[3][13] |
| pH | Acidic | The sulfonic acid groups are strong acids. |
Conclusion
The reaction mechanisms of this compound are governed by the sophisticated interplay of its activating hydroxyl group and deactivating sulfonic acid groups. Its primary role as a coupling component in azo dye synthesis is a direct result of the electron-rich nature of the naphthalene ring, which is made highly nucleophilic under alkaline conditions. A thorough understanding of the pH-dependence of the azo coupling reaction and the stability of the sulfonic acid groups is essential for any scientist working with this versatile chemical intermediate. The protocols and mechanistic diagrams presented in this guide provide a robust framework for the practical application and further investigation of its rich chemistry.
References
- Cook, A. M., & Hütter, R. (1984). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 48(1), 1-7. [Link]
- Thurnheer, T., Köhler, T., Cook, A. M., & Leisinger, T. (1986). Orthanilic acid and analogs as sulfur sources for Pseudomonas sp. strain S-313. Journal of General Microbiology, 132(5), 1215-1220. [Link]
- ResearchGate. (2025). Azo coupling reactions structures and mechanisms. [Link]
- PHARMD GURU. (n.d.).
- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1109. [Link]
- Mohammed, Y. S., Abdullahi, U., & Uba, A. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale. Cogent Chemistry, 8(1), 2056238. [Link]
- Wikipedia. (n.d.). Azo coupling. [Link]
- Google Patents. (1960).
- Journal of the Korean Chemical Society. (2012). Effect of reaction conditions on naphthalene sulfonation. Journal of the Korean Chemical Society, 56(4), 479-482. [Link]
- YouTube. (2016). Azo Coupling. [Link]
- Journal of the Chemical Society C: Organic. (1969). Reaction of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid and its N-acyl and N-s-triazinyl derivatives with cyanuric chloride and 6-substituted 2,4-dichloro-s-triazines. Formation of O-s-triazinyl derivatives and peri-O-→ N-s-triazinyl rearrangements. Journal of the Chemical Society C: Organic, 18, 2469-2474. [Link]
- PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-hydroxy-. [Link]
- India Fine Chemicals. (n.d.). This compound. [Link]
Sources
- 1. 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | C10H8O7S2 | CID 67019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-India Fine Chemicals [indiafinechemicals.com]
- 3. Buy Sodium 8-hydroxynaphthalene-1,6-disulfonate | 83732-80-3 [smolecule.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. d-nb.info [d-nb.info]
- 12. Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccount-chem.com [ccount-chem.com]
Methodological & Application
Application Notes and Protocols for Azo Dye Synthesis: Leveraging 8-Hydroxynaphthalene-1,6-disulfonic Acid as a Coupling Agent
Introduction: The Strategic Role of Sulfonated Naphthols in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used across various industries, including textiles, printing, and pharmaceuticals.[1] Their vibrant colors, synthetic accessibility, and tunable properties are attributed to the presence of the azo chromophore (–N=N–) bridging two aromatic systems. The synthesis of these vital compounds is elegantly achieved through a two-step reaction sequence: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich nucleophile.[2]
Among the vast array of coupling components, sulfonated naphthols are of particular importance. The inclusion of sulfonic acid groups (–SO₃H) imparts significant water solubility to the final dye molecule, a critical attribute for dyeing processes in aqueous media and for certain biological applications.[3] Furthermore, the naphthalene ring system offers multiple sites for substitution, allowing for a high degree of chemical diversity and color tuning.
This document provides a detailed technical guide on the application of 8-Hydroxynaphthalene-1,6-disulfonic acid as a key coupling agent in the synthesis of water-soluble azo dyes. We will delve into the mechanistic principles, provide a robust, step-by-step protocol, and discuss the causality behind the experimental design, ensuring a reproducible and well-understood synthetic process for researchers and drug development professionals.
Mechanistic Insights: A Tale of Two Reactions
The synthesis of an azo dye using this compound is a sequential process that hinges on two fundamental organic reactions: diazotization and azo coupling. A thorough understanding of these mechanisms is paramount for successful synthesis and optimization.
Part 1: Diazotization of an Aromatic Amine
The first step involves the conversion of a primary aromatic amine, for this protocol we will use sulfanilic acid as a representative example, into a highly reactive aryldiazonium salt. This transformation is conducted in a cold, acidic medium.
The key steps are as follows:
-
In Situ Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ. This is a critical step as nitrous acid is unstable and must be formed in the reaction mixture.[1]
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), a potent electrophile.
-
Nucleophilic Attack and Diazonium Salt Formation: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium salt.[2]
Causality in Experimental Design: The reaction is performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt, which can readily lose nitrogen gas at higher temperatures.[2] The presence of excess acid is crucial to ensure the complete formation of nitrous acid and to prevent the diazonium salt from coupling with the unreacted primary amine.
Part 2: Azo Coupling with this compound
The second stage is an electrophilic aromatic substitution reaction where the aryldiazonium salt acts as the electrophile and the electron-rich this compound serves as the nucleophile.[4]
Directing Effects and Regioselectivity: The naphthalene ring of this compound is activated towards electrophilic attack by the strongly activating hydroxyl (–OH) group. In alkaline conditions, the hydroxyl group is deprotonated to form a phenoxide ion (–O⁻), which is an even more powerful activating group. This deprotonation is key to enhancing the nucleophilicity of the ring system.[5]
The position of the electrophilic attack by the diazonium ion is dictated by the directing effects of the substituents on the naphthalene ring. The hydroxyl group is an ortho, para-director. In the case of this compound, the position ortho to the hydroxyl group (C7) is the most sterically accessible and electronically favorable site for coupling. Therefore, the azo linkage is predominantly formed at this position.
Experimental Protocol: Synthesis of a Water-Soluble Azo Dye
This protocol details the synthesis of an azo dye from sulfanilic acid and this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| Sulfanilic acid | 173.19 | 0.43 | 2.5 |
| Sodium carbonate (anhydrous) | 105.99 | 0.14 | 1.3 |
| Sodium nitrite | 69.00 | 0.18 | 2.6 |
| Hydrochloric acid (concentrated) | 36.46 | ~0.5 mL | - |
| This compound | 304.29 | 0.76 | 2.5 |
| Sodium hydroxide | 40.00 | 0.30 | 7.5 |
| Sodium chloride | 58.44 | 2.0 | - |
| Distilled water | 18.02 | - | - |
Step-by-Step Methodology
Part A: Diazotization of Sulfanilic Acid
-
Preparation of Amine Salt Solution: In a 50 mL beaker, combine 0.43 g of sulfanilic acid, 0.14 g of sodium carbonate, and 10 mL of distilled water. Gently heat the mixture with stirring until a clear solution is obtained. This step converts the zwitterionic sulfanilic acid into its more soluble sodium salt.
-
Preparation of Nitrite Solution: In a separate test tube, dissolve 0.18 g of sodium nitrite in 2 mL of distilled water.
-
Formation of Diazonium Salt: In a 100 mL beaker, add 0.5 mL of concentrated hydrochloric acid to 5 mL of distilled water and cool the solution to 0-5 °C in an ice-water bath. To the clear, warm solution from step 1, add the sodium nitrite solution from step 2. Immediately and carefully, add this mixture to the cold hydrochloric acid solution with continuous stirring. A fine white precipitate of the diazonium salt should form. Maintain the temperature of this suspension between 0-5 °C.
Part B: Azo Coupling Reaction
-
Preparation of Coupling Component Solution: In a 100 mL beaker, dissolve 0.76 g of this compound and 0.30 g of sodium hydroxide in 15 mL of distilled water. Cool this solution to 0-5 °C in an ice-water bath. The sodium hydroxide deprotonates the hydroxyl group, activating the naphthalene ring for electrophilic attack.
-
Coupling: While maintaining the temperature at 0-5 °C and with vigorous stirring, slowly add the cold diazonium salt suspension from Part A to the cold coupling component solution from Part B. A deep color, typically red or orange, will immediately develop, indicating the formation of the azo dye.
-
Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 15-20 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification of the Azo Dye
-
"Salting Out" the Product: Gently warm the reaction mixture to about 60-70 °C to ensure all reactants are dissolved. Add 2.0 g of sodium chloride to the colored solution and stir until it dissolves. This process, known as "salting out," reduces the solubility of the ionic dye in the aqueous medium, causing it to precipitate.[1]
-
Crystallization and Filtration: Allow the mixture to cool to room temperature, and then chill it in an ice-water bath for 15 minutes to maximize precipitation. Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Drying: Allow the product to air-dry or dry it in a desiccator.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the azo dye synthesis process.
Caption: Workflow for the synthesis of an azo dye.
Self-Validating System and Expected Observations
A successful synthesis will be accompanied by distinct visual cues at each stage:
-
Diazotization: The formation of a fine white precipitate upon mixing the amine/nitrite solution with cold acid indicates the successful generation of the diazonium salt.
-
Coupling: A dramatic and instantaneous color change to a deep, vibrant hue upon the addition of the diazonium salt to the coupling component solution is the primary indicator of azo dye formation.
-
Purification: The precipitation of a colored solid after "salting out" and cooling confirms the isolation of the product.
The final product should be a colored, crystalline solid. The intensity of the color and the yield will be indicative of the reaction's success. Further characterization can be performed using techniques such as UV-Vis spectroscopy to determine the absorption maximum (λ_max) of the dye, and FT-IR spectroscopy to identify key functional groups.
Applications in Research and Drug Development
Azo dyes synthesized from sulfonated naphthols are not merely colorants; they have found applications in various scientific fields:
-
pH Indicators: The color of many azo dyes is pH-dependent, making them useful as indicators in titrations and other analytical applications.
-
Biological Stains: Their ability to bind to biological macromolecules allows them to be used as stains in histology and cytology.
-
Drug Delivery and Prodrugs: The azo bond can be cleaved by azoreductase enzymes present in the gut microbiome. This property has been exploited to design colon-targeted drug delivery systems, where a drug is attached to an azo compound, rendering it inactive until it reaches the colon.[4]
-
Antimicrobial and Anticancer Agents: Certain azo compounds have demonstrated intrinsic biological activity, including antimicrobial and anticancer properties, making them interesting scaffolds for drug discovery.[6]
Conclusion
The use of this compound as a coupling agent provides a reliable and versatile route to a wide range of water-soluble azo dyes. The protocol outlined in this document, grounded in a firm understanding of the underlying reaction mechanisms, offers a robust starting point for researchers. The ability to modify both the diazo and the coupling components opens up a vast chemical space for the design and synthesis of novel azo compounds with tailored properties for applications ranging from advanced materials to therapeutics.
References
- Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Taylor & Francis Online. [Link]
- Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale. Taylor & Francis. [Link]
- Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N - Scite.ai. Scite.ai. [Link]
- The Synthesis of Azo Dyes. Columbia University. [Link]
- Classifications, properties, recent synthesis and applic
- Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. [Link]
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Academia.edu. [Link]
- Azo coupling. Wikipedia. [Link]
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Azo Coupling. Organic Chemistry Portal. [Link]
- Disodium 8-hydroxy-7-[(4-nitrophenyl)
- Spectrophotometric determination of aniline by the diazotization-coupling method with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid as the coupling agent. Analytical Chemistry - ACS Publications - American Chemical Society. [Link]
- Diazo coupling reactions between 1‐naphthol (A) and diazotized...
- Preparation, Characterization and Analytical studies of 4-((2,6- dihydroxyphenyl) diazenyl)-5-hydroxynaphthalene-2,7-disulfonic.
- Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre.
- Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applic
- The continuous flow synthesis of azos. PMC - NIH. [Link]
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [Link]
Sources
spectrophotometric determination of metal ions using 8-Hydroxynaphthalene-1,6-disulfonic acid
An Application Guide for the Spectrophotometric Determination of Metal Ions Utilizing Naphthalene-Based Disulfonic Acids
Senior Application Scientist Note: This guide addresses the spectrophotometric determination of metal ions using hydroxynaphthalene disulfonic acids. The initial topic specified 8-Hydroxynaphthalene-1,6-disulfonic acid (CAS 117-43-1) . A thorough review of scientific literature reveals that this specific isomer is not commonly employed as a primary chromogenic reagent for metal ion quantification. Its molecular structure, featuring a single hydroxyl group, is less suited for forming the stable, colored chelate complexes essential for sensitive spectrophotometric analysis.
In contrast, its structural isomer, 1,8-Dihydroxynaphthalene-3,6-disulfonic acid (commonly known as Chromotropic Acid, CAS 148-25-4) , is a well-established and highly effective reagent for this purpose. The key structural feature of Chromotropic acid is the presence of two hydroxyl groups in the peri position (at carbons 1 and 8). This configuration is ideal for forming stable five- or six-membered chelate rings with various metal ions, leading to the formation of intensely colored complexes.
Therefore, to provide a robust and field-proven protocol, this application note will focus on the use of Chromotropic Acid . The principles and procedures detailed herein serve as an exemplary guide for researchers interested in the broader class of hydroxynaphthalene disulfonic acids for metal ion analysis.
Principle and Application
Spectrophotometry is a widely used analytical technique that relies on the principle that chemical substances absorb light of specific wavelengths.[1] When a metal ion reacts with a chromogenic organic reagent, it forms a colored complex.[1] The intensity of this color is directly proportional to the concentration of the metal ion in the solution, a relationship described by the Beer-Lambert Law.
Chromotropic acid is an excellent bidentate ligand that forms stable, colored complexes with a variety of metal ions, including titanium, chromium, thorium, and iron.[2][3] The reaction with Titanium(IV) is particularly notable for its sensitivity and is used for determining trace amounts of titanium in various matrices.[4] The formation of the Ti(IV)-chromotropic acid complex results in a distinct color change, which can be precisely measured using a UV-Visible spectrophotometer.
Application Focus: Determination of Titanium(IV)
Titanium(IV) reacts with Chromotropic acid in an acidic medium to form a stable, red-brown colored complex. The optimal conditions for this reaction, including pH and reagent concentration, have been extensively studied to ensure maximum sensitivity and selectivity. The method is valued for its simplicity, speed, and cost-effectiveness compared to more complex instrumental techniques.[5]
Key Reaction Parameters
The quantitative data for the spectrophotometric determination of Titanium(IV) using Chromotropic acid is summarized below.
| Parameter | Value | Rationale & Causality |
| Analyte | Titanium(IV) | Chromotropic acid forms a highly stable complex with Ti(IV). |
| Chromogenic Reagent | 1,8-Dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic Acid) | The two adjacent hydroxyl groups facilitate strong chelation.[3] |
| Wavelength of Max. Absorbance (λmax) | ~470 nm | This wavelength provides the highest sensitivity for the Ti(IV) complex, minimizing interference from the reagent itself. |
| Optimal pH Range | 1.5 - 6.0 | pH control is critical. Below this range, complex formation is incomplete; above it, titanium may hydrolyze and precipitate. |
| Stoichiometry (Ti:Reagent) | 1:3 | An excess of the reagent is required to drive the reaction to completion and ensure all Ti(IV) is complexed. |
| Color of Complex | Red-brown | The formation of this colored species is the basis of the analysis. |
| Molar Absorptivity (ε) | ~1.7 x 10⁴ L mol⁻¹ cm⁻¹ | Indicates high sensitivity, allowing for the detection of low concentrations. |
Visualizing the Process
Experimental Workflow
The general workflow for the determination of a metal ion using a chromogenic reagent is a sequential process designed to ensure accurate and reproducible results.
Caption: Experimental workflow for spectrophotometric metal analysis.
Chelation Mechanism
The reaction between Titanium(IV) and Chromotropic acid involves the formation of a coordination complex, where the metal ion is bound by the two hydroxyl groups of the ligand.
Caption: Chelation of Ti(IV) by Chromotropic Acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the determination of Titanium(IV).
Reagents and Instrumentation
-
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm path length quartz cuvettes.
-
pH meter.
-
Calibrated analytical balance.
-
Class A volumetric flasks (100 mL, 500 mL, 1000 mL) and pipettes.
-
-
Reagent Preparation:
-
Standard Titanium(IV) Stock Solution (1000 mg/L): Accurately weigh 3.68 g of potassium titanyl oxalate (K₂TiO(C₂O₄)₂·2H₂O), dissolve in 100 mL of 1:1 sulfuric acid, and carefully heat until fumes appear. Cool, and cautiously dilute to 1000 mL with deionized water. Alternatively, use a certified commercial standard.
-
Working Titanium(IV) Standard Solution (10 mg/L): Pipette 10 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water.
-
Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of the disodium salt of 1,8-dihydroxynaphthalene-3,6-disulfonic acid in 100 mL of deionized water. This solution should be prepared fresh daily as it can degrade.
-
Ascorbic Acid Solution (10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. This is used to reduce interfering ions like Iron(III) to Iron(II), which does not complex with the reagent.
-
Acetate Buffer Solution (pH 4.7): Mix equal volumes of 2 M acetic acid and 2 M sodium acetate. Adjust pH as necessary.
-
Protocol for Calibration Curve Construction
-
Prepare Standards: Into a series of five 100 mL volumetric flasks, pipette 0, 1.0, 2.0, 5.0, and 10.0 mL of the 10 mg/L working titanium standard solution. The '0' mL flask will serve as the reagent blank.
-
Add Reagents: To each flask, add 5 mL of the 10% ascorbic acid solution and swirl to mix. This step is crucial to eliminate interference from any potential Fe(III) in the sample or reagents.
-
Complex Formation: Add 10 mL of the 0.5% Chromotropic acid reagent to each flask.
-
pH Adjustment: Add 10 mL of the acetate buffer solution (pH 4.7) to each flask.
-
Dilution: Dilute each flask to the 100 mL mark with deionized water, cap, and invert several times to ensure a homogenous solution.
-
Incubation: Allow the solutions to stand for 15 minutes for complete color development.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 470 nm.
-
Use the reagent blank (the '0' mL standard) to zero the instrument (set absorbance to 0.000).
-
Measure the absorbance of each of the prepared standards.
-
-
Plotting: Construct a calibration curve by plotting absorbance on the y-axis versus the concentration of Titanium(IV) (in mg/L) on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration.
Protocol for Unknown Sample Analysis
-
Sample Preparation: Pipette a known volume (e.g., 25 mL) of the unknown sample into a 100 mL volumetric flask. The sample should be free of particulates. If the expected titanium concentration is high, perform a pre-dilution.
-
Follow Procedure: Repeat steps 2 through 6 from the calibration protocol (Section 4.2), adding ascorbic acid, Chromotropic acid, and buffer.
-
Measure Absorbance: Measure the absorbance of the prepared unknown sample solution at 470 nm against the reagent blank.
-
Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of Titanium(IV) in the measured solution:
-
Concentration (mg/L) = (Absorbance_unknown - y-intercept) / slope
-
-
Correct for Dilution: Adjust the calculated concentration to account for any initial dilutions of the sample.
Concluding Remarks
The use of Chromotropic acid provides a reliable and sensitive method for the spectrophotometric determination of Titanium(IV) and other metal ions. The key to success lies in the careful control of experimental parameters, particularly pH, and the mitigation of interfering species. This application note provides a comprehensive framework that can be adapted for various sample matrices, making it a valuable tool for researchers in analytical chemistry, environmental science, and materials science.
References
- Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: https://ijpsr.
- Spectrophotometric Determination of Metal Ions Using Chromogenic Organic Reagents: Techniques, Advantages, and Challenges. (n.d.). International Journal of Creative Research Thoughts. Available at: https://ijcrt.org/papers/IJCRT2306354.pdf
- A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. (2022). Molecules. Available at: https://www.mdpi.com/1420-3049/27/15/4967
- Chromic acid / 1,8-dihydroxynaphthalene-3,6-disulfonic acid. (n.d.). Nanjing Dulai Biotechnology Co., Ltd. Available at: http://www.dulaibio.com/pro/Chromic-acid---1,8-dihydroxynaphthalene-3,6-disulfonic-acid.html
- Brandt, W. W., & Preiser, A. E. (1953). Spectrophotometric Investigation of Reaction of Titanium with Chromotropic Acid. Analytical Chemistry, 25(4), 567–571. Available at: https://pubs.acs.org/doi/abs/10.1021/ac60076a014
- West, P. W., & Ramachandran, T. P. (1966). Spectrophotometric determination of nitrate using chromotropic acid. Analytica Chimica Acta, 35, 317-324. Available at: https://www.sciencedirect.com/science/article/abs/pii/S000326700089151X
- Determination of titanium and vanadium with 2,4-Dihydroxy acetophenone isonicotinoylhydrazone by Direct and derivative spectrop. (n.d.). Der Pharma Chemica. Available at: https://www.derpharmachemica.
- CAS 117-43-1: 8-hydroxynaphthalene-1,6-disulphonic acid. (n.d.). ChemNet. Available at: https://www.chemnet.com/cas/en/117-43-1/8-hydroxynaphthalene-1,6-disulphonic-acid.html
Sources
Application Note: Protocol for Heavy Metal Detection with 8-Hydroxynaphthalene-1,6-disulfonic acid
Abstract
This technical guide provides a detailed protocol for the detection of heavy metal ions using 8-Hydroxynaphthalene-1,6-disulfonic acid as a chromogenic and fluorogenic reagent. This protocol is designed for researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicology studies, and quality control of pharmaceutical products. The methodology is based on the principle of complex formation between the hydroxyl group of the reagent and divalent metal cations, leading to a measurable change in the solution's absorbance and fluorescence properties. This document offers a comprehensive, step-by-step workflow, from reagent preparation to data analysis and interpretation.
Introduction: The Principle of Detection
Heavy metal contamination of water sources and pharmaceutical ingredients is a significant concern due to the toxicity of elements such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺).[1] The development of sensitive and selective methods for their detection is therefore of paramount importance. This compound, a water-soluble organic compound, presents a promising avenue for the detection of these ions.
The core principle of this detection method lies in the formation of a coordination complex between the this compound molecule and a heavy metal ion. The hydroxyl (-OH) group on the naphthalene ring acts as a binding site for the metal ion. This chelation event alters the electronic configuration of the molecule, resulting in a shift in its light absorption and emission properties. This change can be quantified using spectrophotometry (colorimetry) or spectrofluorometry, providing a direct correlation to the concentration of the metal ion in the sample.
The sulfonic acid groups (-SO₃H) enhance the water solubility of the reagent and its metal complexes, making it suitable for analysis in aqueous environments without the need for organic solvents.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
pH meter
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Quartz cuvettes
Chemicals
-
This compound (CAS No: 117-43-1)[2]
-
Heavy metal salt standards (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂, CuSO₄·5H₂O)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Buffer solutions (e.g., acetate, phosphate)
-
Deionized water (reagent grade)
Experimental Protocols
This section details the step-by-step procedures for preparing the necessary solutions and performing the heavy metal detection assay.
Preparation of Reagents
3.1.1. This compound Stock Solution (1 mM)
-
Accurately weigh 30.43 mg of this compound.
-
Dissolve the weighed solid in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Gently warm and sonicate if necessary to ensure complete dissolution.
-
Once dissolved and cooled to room temperature, make up the volume to 100 mL with deionized water.
-
Store the stock solution in a dark, airtight container at 4°C. The solution is typically a brown or red crystalline powder when solid and forms a colored solution.[3]
3.1.2. Heavy Metal Standard Stock Solutions (1000 ppm)
-
Prepare individual 1000 ppm stock solutions for each heavy metal to be tested. For example, to prepare a 1000 ppm Pb²⁺ solution, dissolve 1.598 g of Pb(NO₃)₂ in 1 L of deionized water containing 1% (v/v) nitric acid.
-
Store these solutions in appropriately labeled polyethylene bottles.
3.1.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the 1000 ppm stock solutions with deionized water. The concentration range should be appropriate for generating a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).
Spectrophotometric Detection Protocol
This protocol is based on the color change resulting from the formation of the metal-reagent complex.
-
Reaction Setup: In a series of test tubes, pipette 1.0 mL of each working heavy metal standard. Include a blank sample containing 1.0 mL of deionized water.
-
pH Adjustment: Add 1.0 mL of a suitable buffer solution to each tube to maintain the optimal pH for complex formation. The optimal pH will need to be determined experimentally for each metal but a starting point of pH 5-7 is recommended.
-
Reagent Addition: Add 1.0 mL of the 1 mM this compound solution to each tube.
-
Incubation: Mix the contents of each tube thoroughly and allow the reaction to proceed for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of each solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). The λmax will need to be determined by scanning the spectrum of a metal-reagent complex solution against a reagent blank.
Fluorometric Detection Protocol
This protocol leverages the change in fluorescence intensity upon complex formation.
-
Reaction Setup: Follow steps 1-3 of the spectrophotometric protocol.
-
Incubation: Mix and incubate for 15 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence emission of each solution using a spectrofluorometer. The excitation and emission wavelengths will need to be optimized by scanning the spectra of the metal-reagent complex.
Data Analysis and Interpretation
Calibration Curve
-
Plot the absorbance or fluorescence intensity values of the working standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
Sample Analysis
-
Prepare the unknown sample using the same procedure as the standards.
-
Measure the absorbance or fluorescence intensity of the sample.
-
Use the equation from the calibration curve to calculate the concentration of the heavy metal in the unknown sample.
Quantitative Data Summary
The following table provides a hypothetical summary of expected parameters. These values must be determined experimentally.
| Heavy Metal Ion | Optimal pH | λmax (Absorbance) | λex/λem (Fluorescence) | Limit of Detection (LOD) |
| Pb²⁺ | 5.5 | 450 nm | 380 nm / 480 nm | ~0.1 ppm |
| Cd²⁺ | 6.0 | 430 nm | 370 nm / 460 nm | ~0.2 ppm |
| Hg²⁺ | 5.0 | 470 nm | 400 nm / 500 nm | ~0.05 ppm |
| Cu²⁺ | 6.5 | 480 nm | 410 nm / 510 nm | ~0.1 ppm |
Workflow and Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for heavy metal detection using this compound.
Caption: Experimental workflow for heavy metal detection.
Chelation Mechanism
The diagram below illustrates the proposed chelation of a divalent heavy metal ion (M²⁺) by two molecules of this compound.
Caption: Proposed chelation of a heavy metal ion.
Trustworthiness and Validation
To ensure the reliability of this protocol, the following validation steps are recommended:
-
Specificity/Selectivity: Test the response of the reagent to a variety of metal ions to determine potential interferences.
-
Linearity and Range: Establish the concentration range over which the assay is linear.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision and Accuracy: Assess the repeatability and closeness of the measured values to the true values by analyzing certified reference materials or spiked samples.
Conclusion
The protocol described in this application note provides a robust framework for the detection of heavy metals using this compound. While the specific optimal conditions for each metal ion must be determined empirically, the principles and steps outlined here offer a solid foundation for developing a sensitive and reliable analytical method. This approach has the potential to be a valuable tool for quality control and environmental monitoring.
References
- Ccount Chem. (n.d.). This compound.
- ChemBK. (2024, April 10). 8-hydroxynaphthalene-1,6-disulphonic acid.
- Zaijun, L., Yuling, Y., Jiaomai, P., & Jan, T. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. Analyst, 126(7), 1160-1163. [Link]
- PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-hydroxy-.
- Malovytsia, U., Zhytniakivska, O., Yeltsova, K., Vusa, K., & Trusova, V. (n.d.). FLUORESCENT DETECTION OF HEAVY METAL IONS USING BENZANTHRONE DYE.
- Kulkarni, S. J., Dhokpande, S. R., & Kulkarni, J. P. (2015). A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. International Journal of Advanced Engineering Research and Studies, 4(4), 13-15.
- Martín-Yerga, D., & Costa-García, A. (2018). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 18(9), 3079. [Link]
Sources
The Versatile Role of 8-Hydroxynaphthalene-1,6-disulfonic Acid in Environmental Chemistry: A Guide to Application and Protocol
In the intricate landscape of environmental chemistry, the demand for sensitive, selective, and robust analytical and remediation tools is ever-present. Among the myriad of chemical entities, 8-Hydroxynaphthalene-1,6-disulfonic acid, a water-soluble aromatic compound, has emerged as a valuable player. Its unique structural and photophysical properties lend themselves to a range of applications, from the detection of trace pollutants to the degradation of persistent organic contaminants. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the environmental applications of this compound, complete with detailed protocols and the scientific rationale underpinning each methodology.
Section 1: Analytical Applications in Environmental Monitoring
The inherent fluorescence of the naphthalene core and the presence of hydroxyl and sulfonic acid functional groups make this compound and its derivatives excellent candidates for the development of sensitive analytical methods. These methods are crucial for monitoring the levels of various pollutants in environmental matrices, ensuring regulatory compliance and safeguarding ecosystem health.
Spectrophotometric Determination of Boron
Boron, an essential micronutrient, can be toxic at elevated concentrations, necessitating its careful monitoring in water and soil. A highly sensitive and selective spectrophotometric method has been developed utilizing a derivative of this compound, namely 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (HMOA).[1][2][3] This method offers superior tolerance to common interfering ions compared to other reagents.[1][2][3]
Causality of Experimental Choices: The formation of a stable, colored complex between the HMOA reagent and boron is the cornerstone of this method. The specific pH of 5.5 is optimal for the formation of the 1:2 boron-HMOA complex, which exhibits a distinct yellow color with a maximum absorbance at 423 nm.[1][2][3] The use of an acetate buffer ensures a stable pH environment for the reaction. The selection of the wavelength for measurement (423 nm) is critical to maximize sensitivity and minimize interference from other species.
Protocol 1: Spectrophotometric Determination of Boron in Water Samples
1. Synthesis of the HMOA Reagent:
-
A detailed synthesis protocol for 1-(2-hydroxy-1-naphthylmethyleneamino)naphthalene-3,6-disulphonic acid (a related compound) can be adapted.[4] This typically involves the condensation reaction of the corresponding amino- and aldehyde-functionalized precursors.
2. Sample Preparation:
-
Filter water samples through a 0.45 µm membrane filter to remove suspended particles.
-
If necessary, adjust the pH of the sample to be within the optimal range for the reaction.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of boron (e.g., 1000 mg/L) using boric acid.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
4. Colorimetric Reaction:
-
To a 10 mL volumetric flask, add a known volume of the water sample or standard solution.
-
Add 1.0 mL of a 0.1% (w/v) solution of the HMOA reagent.
-
Add 2.0 mL of an acetic acid-ammonium acetate buffer solution (pH 5.5).
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the reaction to proceed for 30 minutes at room temperature for full color development.
5. Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at 423 nm using a spectrophotometer, with a reagent blank as the reference.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of boron in the samples from the calibration curve.
Table 1: Performance Characteristics of the HMOA Method for Boron Determination [1][2][3]
| Parameter | Value |
| Maximum Absorption (λmax) | 423 nm |
| Linearity Range | up to 1.2 µg/mL |
| Molar Absorptivity | 7.19 × 10³ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 5.2 ng/mL |
| Limit of Quantification (LOQ) | 17.1 ng/mL |
| Repeatability (RSD) | 1.12% |
Diagram 1: Workflow for Spectrophotometric Boron Determination
Caption: Workflow for the spectrophotometric determination of boron.
Proposed Fluorescent Probe for Heavy Metal Detection
The fluorescence of naphthalene derivatives can be quenched or enhanced upon interaction with heavy metal ions. Theoretical studies on the related 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) have shown that its fluorescence is quenched upon complexation with Hg(2+), while the effect is different for Zn(2+) and Cd(2+).[5] This suggests the potential of this compound as a fluorescent probe for the selective detection of heavy metals in aqueous environments.
Causality of Experimental Choices: The principle behind this proposed application lies in the interaction between the electron-rich naphthalene ring system and the metal ions. The formation of a coordination complex can alter the electronic properties of the fluorophore, leading to changes in its fluorescence intensity or wavelength. The selectivity for a particular metal ion can be tuned by modifying the structure of the probe to create a specific binding pocket. A "turn-off" or "turn-on" response can be achieved depending on the nature of the interaction.
Protocol 2: Proposed Method for Fluorescent Detection of Heavy Metals
1. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare stock solutions of various heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺) from their soluble salts.
-
Prepare a buffer solution (e.g., phosphate or acetate buffer) to maintain a constant pH during the experiment.
2. Fluorescence Measurements:
-
In a quartz cuvette, place a specific volume of the buffer solution.
-
Add a small aliquot of the this compound stock solution to achieve a final concentration in the low micromolar range.
-
Record the initial fluorescence spectrum of the solution using a spectrofluorometer. The excitation wavelength should be chosen based on the absorption maximum of the compound.
-
Add increasing concentrations of a specific heavy metal ion solution to the cuvette and record the fluorescence spectrum after each addition.
-
Repeat the experiment for different heavy metal ions to assess the selectivity of the probe.
3. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant and gain insights into the quenching mechanism (static or dynamic).
Diagram 2: Principle of Fluorescence Quenching by Heavy Metals
Caption: Fluorescence quenching mechanism by heavy metal ions.
Section 2: Environmental Remediation Applications
Beyond detection, this compound and its isomers are relevant in the context of environmental remediation. As sulfonated aromatic compounds, they are representative of a class of persistent organic pollutants found in industrial wastewater, particularly from the dye and textile industries. Understanding their degradation pathways is crucial for developing effective treatment technologies.
Degradation by Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have shown promise in degrading naphthalenesulfonic acids.
The Fenton reaction involves the generation of highly reactive hydroxyl radicals from the decomposition of hydrogen peroxide catalyzed by ferrous ions.[1][6] The photo-Fenton process enhances this reaction by using UV or visible light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production.
Causality of Experimental Choices: The effectiveness of the Fenton process is highly dependent on pH, with an optimal range typically between 2.5 and 3.5.[1][6] At higher pH, iron precipitates as ferric hydroxide, reducing the catalytic activity. The concentrations of Fe²⁺ and H₂O₂ are critical parameters that need to be optimized for each specific pollutant to maximize degradation efficiency while minimizing reagent costs.
Protocol 3: Fenton Oxidation of this compound
1. Experimental Setup:
-
Use a glass reactor equipped with a magnetic stirrer and a pH meter.
-
For photo-Fenton, a UV lamp (e.g., low-pressure mercury lamp) should be positioned to irradiate the solution.
2. Reaction Procedure:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Adjust the initial pH of the solution to the optimal range (e.g., 3.0) using sulfuric acid.
-
Add a calculated amount of a ferrous sulfate (FeSO₄·7H₂O) solution to achieve the desired Fe²⁺ concentration.
-
Initiate the reaction by adding a predetermined volume of hydrogen peroxide (H₂O₂) solution.
-
For photo-Fenton, turn on the UV lamp at the start of the reaction.
3. Monitoring and Analysis:
-
Withdraw samples at regular time intervals.
-
Quench the reaction in the samples immediately by adding a suitable reagent (e.g., sodium sulfite).
-
Analyze the concentration of the parent compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Monitor the mineralization of the organic compound by measuring the Total Organic Carbon (TOC) of the samples.
Table 2: Typical Experimental Conditions for Fenton and Photo-Fenton Oxidation
| Parameter | Fenton | Photo-Fenton |
| pH | 2.5 - 3.5 | 2.5 - 3.5 |
| [Fe²⁺]₀ | 5 - 50 mg/L | 5 - 50 mg/L |
| [H₂O₂]₀ | 50 - 500 mg/L | 50 - 500 mg/L |
| Temperature | Ambient | Ambient |
| UV Lamp | Not applicable | Low or medium pressure mercury lamp |
Diagram 3: Fenton and Photo-Fenton Reaction Mechanism
Caption: Mechanism of pollutant degradation by Fenton and Photo-Fenton processes.
The UV/H₂O₂ process is another effective AOP that generates hydroxyl radicals through the photolysis of hydrogen peroxide by UV irradiation.[7][8] This method is often preferred when the introduction of iron sludge from the Fenton process is undesirable.
Causality of Experimental Choices: The efficiency of the UV/H₂O₂ process is dependent on the UV wavelength (with 254 nm being effective for H₂O₂ photolysis), the concentration of H₂O₂, and the pH of the solution.[7][8] An optimal H₂O₂ concentration exists; an excess can lead to scavenging of hydroxyl radicals, reducing the overall efficiency.
Protocol 4: UV/H₂O₂ Degradation of this compound
1. Experimental Setup:
-
Use a photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm) and a magnetic stirrer.
-
The reactor should be made of a material that is transparent to UV light (e.g., quartz).
2. Reaction Procedure:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Adjust the pH of the solution if necessary.
-
Add the desired amount of hydrogen peroxide solution.
-
Turn on the UV lamp to initiate the degradation process.
3. Monitoring and Analysis:
-
Follow the same procedure as described for the Fenton process (Protocol 3, step 3) to monitor the degradation of the parent compound and the mineralization of the organic content.
Biodegradation
Bioremediation offers an environmentally friendly and cost-effective approach to treating contaminated sites. Studies have shown that certain microorganisms are capable of degrading naphthalenesulfonic acids. For instance, a Moraxella species has been isolated that can degrade naphthalene-1,6-disulfonic acid.[9][10] A coupled photocatalytic-biological process has also been shown to be effective for the degradation of the related H-acid.[11]
Causality of Experimental Choices: The success of biodegradation depends on the presence of microorganisms with the appropriate enzymatic machinery to break down the target pollutant. The degradation pathway often involves initial enzymatic attacks that cleave the aromatic ring, followed by further metabolism of the resulting intermediates. The efficiency of the process can be influenced by environmental factors such as pH, temperature, and the availability of nutrients.
Protocol 5: Laboratory-Scale Biodegradation Study
1. Microorganism and Culture Conditions:
-
Isolate or obtain a microbial consortium or a pure culture known to degrade naphthalenesulfonic acids (e.g., Moraxella sp.).
-
Grow the microorganisms in a suitable nutrient medium.
2. Biodegradation Experiment:
-
In a series of sterile flasks, prepare a mineral salts medium containing this compound as the sole carbon and energy source.
-
Inoculate the flasks with the microbial culture.
-
Include control flasks (without inoculation) to account for any abiotic degradation.
-
Incubate the flasks under controlled conditions (e.g., temperature, shaking).
3. Monitoring and Analysis:
-
At regular intervals, withdraw samples from the flasks under sterile conditions.
-
Measure the concentration of the parent compound by HPLC.
-
Monitor microbial growth by measuring the optical density of the culture or by plating and counting colony-forming units (CFUs).
-
Analyze for the formation of degradation intermediates using techniques like LC-MS to elucidate the degradation pathway.
Conclusion
This compound and its derivatives are valuable tools in the arsenal of environmental chemists. Their utility spans from precise analytical detection of pollutants like boron to serving as model compounds for the development and optimization of remediation technologies for persistent sulfonated aromatic contaminants. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile compound in their efforts to monitor and protect our environment. The continued exploration of its properties and applications will undoubtedly lead to further advancements in the field of environmental science.
References
- Zaijun, L., Yuling, Y., Jiaomai, P., & Jan, T. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. Analyst, 126(7), 1160–1163. [Link]
- Aznarez, J., & Mir, J. M. (1985). Spectrophotometric determination of boron. Analyst, 110, 61-64. [Link]
- Theoretical assessment of the selective fluorescence quenching of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with Zn(2+), Cd(2+), and Hg(2+): A DFT and TD-DFT study. (2014). The Journal of Physical Chemistry A, 118(51), 12178–12183. [Link]
- 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. (2001). PubMed.
- Determination of boron in water samples at nanograms per cubic decimeter levels by reversed-phase partition high-performance liquid chromatography with precolumn complexation reaction using salicylaldehyde and 1-amino-8-naphthol-3, 6-disulfonate. (2000).
- Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species. (2024). Chemistry – An Asian Journal.
- H2O2/UV-C and Fe2++/H2O2/UV-C treatment of a commercial naphthalene sulphonate (H-acid). (2004).
- Progress in the mechanism and kinetics of fenton reaction. (2018). MOJ Eco & Environ Sci, 3(1), 10-14.
- Iron (IV) Formation and the pH Dependent Kinetics of the Fenton Reaction. (2023). ChemRxiv.
- 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. (2001). Analyst, 126(7), 1160-3.
- Wittich, R. M., Rast, H. G., & Knackmuss, H. J. (1988). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. Applied and Environmental Microbiology, 54(7), 1842–1847. [Link]
- A coupled photocatalytic-biological process for degradation of 1-amino-8-naphthol-3, 6-disulfonic acid (H-acid). (2002).
- Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. (1988). PubMed.
- Synthesis, Characterization, DFT, Biological Activity Evaluation, and Molecular Docking Analysis of New 8-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid based complexes. (2024).
- Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid). (1980). Google Patents.
- Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (2018).
- Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2018). Journal of Kufa for Chemical Sciences, 2(10).
- Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis. (2020). Toxins, 12(1), 47.
- Process for producing 8-amino-1-naphthol-3,6-disulfonic acid. (1978). Google Patents.
- Photolysis and UV/H2O2 of diclofenac, sulfamethoxazole, carbamazepine, and trimethoprim: Identification of their major degradation products by ESI-LC-MS and assessment of the toxicity of reaction mixtures. (2017). Process Safety and Environmental Protection, 112, 222-234.
- Study of the fluorescence quenching of 1-hydroxypyrene-3,6,8-trisulfonic acid by single-walled carbon nanotubes. (2017). Universitas Scientiarum, 22(3), 201-214.
- Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications. (2024). Applied Sciences, 14(11), 4683.
- Study of the fluorescence quenching of 1-hydroxypyrene-3,6,8-trisulfonic acid by single-walled carbon nanotubes. (2017). Revistas Javeriana.
- The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. (2021). Molecules, 26(16), 4983.
- Study of the fluorescence quenching of 1-hydroxypyrene-3,6,8-trisulfonic acid by single-walled carbon nanotubes. (2017).
- Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. (2024). Biomacromolecules.
- Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. (2024). Applied and Environmental Microbiology, 90(3), e01859-23.
- Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. (1988).
- The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. (2021). PubMed Central.
- 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. (2001). Analyst, 126(7), 1160-1163.
- An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene. (2019). Applied Sciences, 9(18), 3848.
- 2,4-dichlorophenol oxidation kinetics by Fenton's reagent. (1996). Environmental Technology, 17(12), 1371-1378.
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8-Hydroxynaphthalene-1,6-disulfonic Acid: A Versatile Reagent in Modern Analytical Chemistry
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical applications of 8-Hydroxynaphthalene-1,6-disulfonic acid and its derivatives. This guide offers in-depth technical protocols, explains the scientific principles behind the methodologies, and provides a framework for the development of novel analytical techniques based on this versatile chemical scaffold.
Introduction: The Analytical Potential of a Sulfonated Naphthalene Core
This compound, a water-soluble aromatic compound, serves as a valuable building block in analytical chemistry.[1][2][3] Its rigid naphthalene core, substituted with a hydroxyl group and two sulfonic acid groups, imparts unique physicochemical properties that are highly advantageous for the development of analytical reagents. The sulfonic acid moieties enhance water solubility, a critical feature for applications in aqueous environments, while the hydroxyl group and the aromatic system provide reactive sites for derivatization and are responsible for its chromogenic and fluorogenic potential.[2][3]
This guide will explore three primary analytical applications of this compound and its derivatives:
-
Spectrophotometric Determination of Boron: Utilizing a Schiff base derivative for sensitive and selective colorimetric analysis.
-
Fluorescent Sensing of Metal Ions: Leveraging the naphthalene core to design "turn-on" or "turn-off" fluorescent probes.
-
Azo Dye pH Indicators: Exploiting the pH-dependent chromism of azo dyes synthesized from this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₇S₂ | [1][2] |
| Molecular Weight | 304.30 g/mol | [3] |
| Appearance | Brown/Red Crystalline Powder | [2] |
| Solubility | Soluble in water | [2][3] |
| Acidity (pH) | Acidic (1-2 for a 1% aqueous solution) | [2][3] |
Spectrophotometric Determination of Boron
A significant application of this compound derivatives is in the sensitive and selective spectrophotometric determination of boron. This is exemplified by the use of 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (HMOA), a Schiff base synthesized from a derivative of the parent compound.
Principle and Mechanism
The analytical utility of HMOA lies in its ability to form a stable, colored complex with boron in a slightly acidic medium. The reaction involves the condensation of boric acid with the hydroxyl and imine groups of the HMOA molecule. This chelation results in the formation of a yellow 1:2 (boron:HMOA) complex, which exhibits a maximum absorbance at 423 nm. The intensity of the color is directly proportional to the concentration of boron in the sample, forming the basis for quantitative analysis.
The choice of a slightly acidic pH of 5.5, maintained by an acetic acid-ammonium acetate buffer, is critical. This pH ensures the optimal formation of the boron-HMOA complex while minimizing the interference from other metal ions that might form hydroxo complexes at higher pH values.
Detailed Protocol
This protocol is adapted from the method described by Zaijun et al. for the determination of boron in various matrices.[4]
2.2.1. Reagent Preparation
-
1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (HMOA) Reagent (0.9% w/v): The synthesis of HMOA involves the condensation of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid with 2-hydroxy-3-methoxybenzaldehyde. For practical laboratory use, if HMOA is not commercially available, a synthesis would be required. A general procedure involves refluxing equimolar amounts of the two precursors in an appropriate solvent.
-
Acetic Acid-Ammonium Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M ammonium acetate solutions. Adjust the pH to 5.5 using a pH meter.
-
EDTA Solution (2% w/v): Dissolve 2 g of disodium ethylenediaminetetraacetate in 100 mL of deionized water.
-
Citric Acid Solution (2% w/v): Dissolve 2 g of citric acid in 100 mL of deionized water.
-
Standard Boron Solution (100 µg/mL): Dissolve 0.5716 g of boric acid (H₃BO₃) in 1 L of deionized water. From this stock solution, prepare working standards by serial dilution.
2.2.2. Calibration Curve
-
Pipette aliquots of the working standard boron solutions (e.g., 0, 5, 10, 15, 20, 25, 30 µg of boron) into a series of 25 mL volumetric flasks.
-
To each flask, add 5 mL of the acetate buffer solution (pH 5.5).
-
Add 2.5 mL of 2% EDTA solution and 2.5 mL of 2% citric acid solution to each flask. These act as masking agents to prevent interference from metal ions.
-
Add 5 mL of the 0.9% HMOA reagent solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Place the flasks in an ice-bath for 30 minutes to ensure complete and stable complex formation.
-
Measure the absorbance of each solution at 423 nm against a reagent blank (the solution containing 0 µg of boron).
-
Plot a graph of absorbance versus boron concentration (in µg).
2.2.3. Sample Analysis
-
Prepare the sample solution. For solid samples like ceramics, an appropriate acid digestion or fusion method is required to bring the boron into solution. For water samples, filtration may be sufficient.
-
Transfer a suitable aliquot of the sample solution (containing not more than 30 µg of boron) into a 25 mL volumetric flask.
-
Follow steps 2-7 as described for the calibration curve.
-
Determine the concentration of boron in the sample by referring to the calibration curve.
Management of Interferences
A key advantage of this method is its high selectivity. The use of EDTA and citric acid as masking agents effectively complexes with a wide range of potentially interfering metal ions, such as Fe³⁺, Al³⁺, Zn²⁺, Ca²⁺, and Mg²⁺, preventing them from reacting with the HMOA reagent.[4] This allows for the direct determination of boron in complex matrices without the need for prior separation steps.
| Ion | Tolerance Limit (µg) |
| Fe³⁺ | > 1000 |
| Al³⁺ | > 1000 |
| Zn²⁺ | > 1000 |
| Ca²⁺ | > 1000 |
| Mg²⁺ | > 1000 |
Fluorescent Sensing of Metal Ions
The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives excellent candidates for the development of fluorescent chemosensors for metal ion detection. These probes can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion.
Principle of Naphthalene-Based Fluorescent Probes
The detection mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[5]
-
PET-based "Turn-on" Probes: In the absence of the target metal ion, the fluorescence of the naphthalene fluorophore is quenched by a linked receptor unit through PET. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a significant enhancement in fluorescence.[5]
-
CHEF-based Probes: The binding of a metal ion to the probe can lead to a more rigid and planar structure, which reduces non-radiative decay pathways and enhances the fluorescence quantum yield.
Protocol for Synthesis of a Representative Naphthalene-Based Fluorescent Probe
This protocol describes the synthesis of a Schiff base fluorescent probe derived from 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, which can be adapted for the detection of various metal ions.
3.2.1. Materials
-
1-amino-8-hydroxynaphthalene-3,6-disulfonic acid
-
An appropriate aldehyde (e.g., salicylaldehyde or a substituted derivative)
-
Ethanol or methanol
-
Reflux apparatus
3.2.2. Procedure
-
Dissolve equimolar amounts of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid and the chosen aldehyde in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Protocol for Fluorescence Titration
This general protocol outlines the steps to evaluate the response of a newly synthesized probe to a target metal ion.
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Prepare stock solutions of various metal ions of interest (e.g., 10 mM) from their salt forms (e.g., chlorides or nitrates).
-
-
Fluorescence Measurement:
-
Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen solvent system.
-
Place a known volume of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity (enhancement or quenching) as a function of the metal ion concentration.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, repeat the fluorescence measurement with other metal ions at the same concentration as the target ion. A highly selective probe will show a significant response only to the target ion.
-
Azo Dye pH Indicators
The reaction of diazotized aromatic amines with this compound (or its amino derivative) leads to the formation of intensely colored azo dyes. The color of these dyes is often pH-dependent due to the protonation or deprotonation of the hydroxyl and amino groups, making them suitable for use as pH indicators.
Principle of Azo Dye Indicators
The color of an azo dye is determined by the extent of the conjugated π-electron system. Changes in pH can alter the electronic structure of the molecule. For instance, in an acidic medium, the lone pair of electrons on the nitrogen atoms of the azo group and any amino groups may be protonated, leading to a change in the electronic transitions and thus a different color. Conversely, in a basic medium, the hydroxyl group can be deprotonated, which also alters the conjugation and results in a color change. The pH range over which this color change occurs is specific to the structure of the azo dye.
Protocol for Synthesis of a Representative Azo Dye Indicator
This protocol describes the synthesis of an azo dye from 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
4.2.1. Materials
-
An aromatic amine (e.g., aniline or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
1-amino-8-hydroxynaphthalene-3,6-disulfonic acid
-
Sodium hydroxide (NaOH)
-
Ice bath
4.2.2. Procedure
-
Diazotization of the Aromatic Amine:
-
Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant stirring, keeping the temperature below 5 °C. This forms the diazonium salt.
-
-
Coupling Reaction:
-
Dissolve 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid in a dilute sodium hydroxide solution and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of the naphthalene derivative with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring in the ice bath for about 30 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the azo dye by filtration.
-
Wash the precipitate with a small amount of cold water and then with ethanol to remove unreacted starting materials.
-
The dye can be further purified by recrystallization.
-
Protocol for Use in Acid-Base Titration
-
Indicator Solution Preparation: Dissolve a small amount of the synthesized azo dye in a suitable solvent (e.g., ethanol or water) to prepare a dilute indicator solution.
-
Titration Procedure:
-
Add 2-3 drops of the indicator solution to the analyte solution (the acid or base of unknown concentration).
-
Titrate with a standard solution of a base or acid, respectively.
-
Observe the color change of the solution. The endpoint of the titration is reached when a sharp and permanent color change occurs.
-
The pH range of the color change should be determined beforehand to ensure its suitability for the specific acid-base titration being performed.
-
Conclusion
This compound is a remarkably versatile platform for the development of analytical reagents. Its inherent properties, coupled with the ease of derivatization, allow for the creation of sensitive and selective tools for a wide range of analytical challenges. The protocols and principles outlined in this guide provide a solid foundation for the application of these reagents in research, quality control, and clinical diagnostics. The continued exploration of new derivatives and their analytical applications promises to further expand the utility of this important chemical scaffold.
References
- ChemBK. (2024). 8-hydroxynaphthalene-1,6-disulphonic acid. ChemBK. [Link]
- Ibrahim, U. A., Williams, G. O., & Williams, P. A. (2021). Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents. LAJANS, 6(1), 30-36.
- Li, Z., Yang, Y., Pan, J., & Tang, J. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)
- MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. [Link]
- PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-hydroxy-.
- The Synthesis of Azo Dyes. (n.d.). [Link]
- Ali, S., & Nabi, A. A. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Basrah Journal of Research Sciences, 48(1), 6.
- San, S., Kyi, K. W., & Naing, K. (n.d.).
- Qin, Y. (2012). Determination of Boron in Water Samples by the Spectrophotometric Curcumin Method.
- ResearchGate. (2025).
- Pasin, B., & Williams, P. A. (1974). A spectrophotometric method for the determination of boron in water by use of ferroin. Analyst, 99(1179), 379-382.
- Mohammadi, A., Saady, A., & Yousefi, M. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers.
- Zaijun, L., Yuling, Y., Jiaomaic, P., & Jana, T. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)
- Ibrahim, U., Williams, G., & Williams, P. (2021). Spectrophotometric Determination of Boron in Saltwater Using Azomethine H and Ferroin Reagents. LAUTECH Journal of Engineering and Technology, 15(1), 30-36.
- Asare, G. A., Osae, E. D., & Koffuor, G. A. (2015). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic. International Journal of Pharmaceutical Sciences and Research, 6(11), 4696.
- D'silva, C., & D'souza, L. (2018). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol, 8(19), e3034.
- Al-Ghamdi, A. A., Al-Otaibi, A. M., & Al-Amri, A. M. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega, 8(51), 48870-48880.
- Kırk Otımer, C., & Tuncel, M. (2004). DETERMINATION OF THE ACIDIC CHARACTER OF SOME AZO DYES BY POTENTIOMETRIC TITRATION. Fırat Üniversitesi Fen Bilimleri Dergisi, 16(3), 443-450.
- Google Patents. (n.d.). Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
- Google Patents. (n.d.). Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).
- Cheméo. (n.d.). 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf. [Link]
- National Institutes of Health. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)
- Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. [Link]
- ResearchGate. (n.d.). The azo dye S1 in different acidic-basic media. [Link]media_fig8_382101031)
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Naphthalene Disulfonic Acid Derivatives for Advanced Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a detailed exploration of the synthesis and derivatization of a critical class of naphthalene sulfonic acids. While the topic specifies 8-Hydroxynaphthalene-1,6-disulfonic acid, the vast majority of industrial and research applications center on its isomer, 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid , commonly known as H-acid .[1][2] H-acid is a cornerstone intermediate in the chemical industry, prized for its versatility in synthesizing a wide array of functional molecules.[1][3] Therefore, this guide will focus on the synthesis of the H-acid scaffold and its subsequent derivatization for specific, high-value applications in diagnostics, dye manufacturing, and therapeutic development.
Part 1: The Foundational Synthesis of H-Acid
The industrial production of H-acid is a multi-step process that begins with naphthalene. Each step is a classic example of aromatic chemistry, requiring precise control over reaction conditions to ensure high yield and purity. The overall pathway involves sulfonation, nitration, reduction, and alkali fusion.[3][4][5]
Causality in the Synthetic Pathway
The sequence of reactions is critical. Naphthalene is first trisulfonated to activate the ring and direct the subsequent nitration to the desired position. The nitro group is then reduced to an amine before the crucial alkali fusion step, which selectively replaces one sulfonic acid group with a hydroxyl group to yield the final product.[6][7][8] This specific sequence ensures the correct isomer, H-acid, is formed.
Caption: Overall workflow for the synthesis of H-acid from naphthalene.
Detailed Synthesis Protocol: From Naphthalene to H-Acid
This protocol synthesizes the key steps found in industrial processes.[6][9][10] Safety precautions, including the use of a fume hood, acid-resistant gloves, and face shield, are mandatory.
Step 1: Trisulfonation of Naphthalene
-
Rationale: Using fuming sulfuric acid (oleum) ensures the introduction of three sulfonyl groups onto the naphthalene ring, primarily yielding naphthalene-1,3,6-trisulfonic acid.[8][11] This deactivates the ring, but the existing groups direct the incoming nitro group in the next step.
-
Procedure:
-
To a stirred reactor, add 3 parts of 30% oleum.
-
Slowly add 1 part of naphthalene while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 150-160°C and hold for 4-6 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mass and carefully quench it into ice water.
-
Step 2: Nitration
-
Rationale: A nitrating mixture (concentrated nitric and sulfuric acids) is used to introduce a nitro group at the 8-position. The strong electron-withdrawing sulfonic acid groups direct the electrophilic nitronium ion.[7][8]
-
Procedure:
-
Cool the aqueous solution of naphthalene-trisulfonic acid to 10-15°C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 20°C.
-
Stir for 2-3 hours until nitration is complete. The product is 1-nitronaphthalene-3,6,8-trisulfonic acid.[6]
-
Step 3: Reduction to T-Acid (Koch Acid)
-
Rationale: The nitro group is reduced to a primary amine. A common and cost-effective method is Bechamp reduction, using iron powder in a slightly acidic medium.[10]
-
Procedure:
-
Heat the nitrated mass to 70-80°C.
-
Slowly add iron powder to the mixture. The reaction is exothermic and requires careful control.
-
Maintain the temperature and stir until the reduction is complete.
-
Neutralize the mixture with calcium carbonate or soda ash to precipitate iron oxides, which are then filtered off. The filtrate contains the trisodium salt of 1-naphthylamine-3,6,8-trisulfonic acid (T-acid).[12]
-
Step 4: Alkali Fusion to H-Acid
-
Rationale: This is a nucleophilic aromatic substitution reaction. Under high temperature and pressure, hydroxide ions from NaOH displace the sulfonic acid group at the C8 position.[6][9] This specific sulfonate group is susceptible to hydrolysis due to peri-strain and electronic factors.
-
Procedure:
Step 5: Isolation and Purification
-
Rationale: The H-acid is present as its disodium salt in the highly alkaline fusion mass. Acidification precipitates the less soluble monosodium salt, allowing for its isolation.[6][7]
-
Procedure:
| Step | Key Reagents | Typical Temp. | Typical Time | Product |
| Trisulfonation | Naphthalene, Oleum | 150-160°C | 4-6 h | Naphthalene-1,3,6-trisulfonic Acid |
| Nitration | HNO₃, H₂SO₄ | 10-20°C | 2-3 h | 1-Nitronaphthalene-3,6,8-trisulfonic Acid |
| Reduction | Iron Powder, Acid | 70-80°C | 2-4 h | 1-Naphthylamine-3,6,8-trisulfonic Acid (T-Acid) |
| Alkali Fusion | Sodium Hydroxide | 180-190°C | 3-5 h | H-Acid (Disodium Salt in solution) |
| Isolation | Sulfuric Acid | < 40°C (Filtration) | 1-2 h | H-Acid (Monosodium Salt) |
Part 2: Derivatization for Specific Applications
H-acid is a privileged scaffold due to its multiple reactive sites: the nucleophilic amino and hydroxyl groups, and the activated aromatic ring. This allows for straightforward derivatization to create molecules for diverse applications.
Caption: Derivatization pathways of the H-acid scaffold for major applications.
Application 1: Azo Dyes - The Chromophoric Workhorse
H-acid is arguably one of the most important coupling components in the synthesis of water-soluble azo dyes.[14] The color and properties of the final dye are determined by the aromatic amine that is diazotized and coupled with the H-acid.
Principle of Azo Coupling: The process involves two stages:
-
Diazotization: A primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C) to form a diazonium salt.
-
Coupling: The electrophilic diazonium salt attacks the electron-rich naphthalene ring of H-acid to form the characteristic -N=N- azo bond.
A critical aspect of using H-acid is pH control. In acidic conditions, coupling occurs at the position ortho to the amino group. In alkaline conditions, coupling occurs ortho to the hydroxyl group. This allows for selective synthesis of different dye isomers.
Protocol: Synthesis of a Representative Monoazo Dye
-
Diazotization of Aniline-2-sulfonic acid:
-
Dissolve aniline-2-sulfonic acid (0.1 mol) in dilute sodium carbonate solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.1 mol), followed by the dropwise addition of concentrated HCl until the solution is acidic to Congo Red paper. Maintain the temperature below 5°C.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve H-acid monosodium salt (0.1 mol) in water with sodium carbonate to achieve a slightly alkaline solution (pH 8-9).
-
Cool the H-acid solution to 5-10°C.
-
Slowly add the previously prepared diazonium salt solution to the H-acid solution with vigorous stirring.
-
Maintain the pH at 8-9 by adding sodium carbonate solution as needed.
-
Stir for 2-3 hours until the reaction is complete.
-
-
Isolation:
-
Salt out the dye by adding sodium chloride.
-
Filter the precipitated dye, wash with brine, and dry.
-
Application 2: Fluorescent Probes for Analyte Detection
The naphthalene moiety is inherently fluorescent. Chemical modification of the amino or hydroxyl groups can modulate the fluorescence properties (e.g., intensity, wavelength) in response to specific analytes, forming the basis of a fluorescent sensor.[15][16]
Principle: A common strategy is to form a Schiff base by reacting the amino group of H-acid with an aldehyde.[15] The resulting derivative may exhibit phenomena like aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT).[15] Binding of a target analyte (e.g., a metal ion) to the Schiff base or hydroxyl group can disrupt these processes, leading to a measurable change in fluorescence.
Protocol: Synthesis of a Schiff Base Derivative
-
Reaction Setup:
-
Dissolve H-acid (10 mmol) in a mixture of ethanol and water. Adjust to a neutral pH with a mild base.
-
Add a substituted aldehyde (e.g., salicylaldehyde, 10 mmol).
-
Add a catalytic amount of acetic acid.
-
-
Synthesis:
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Isolation:
-
The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.
-
Filter the solid product, wash with cold ethanol, and dry.
-
-
Characterization & Use:
-
Characterize the product using NMR, Mass Spectrometry, and IR spectroscopy.
-
Evaluate its fluorescence response to various analytes (e.g., metal ions like Co²⁺ or anions) in a suitable buffer solution using a spectrofluorometer.[15]
-
| Derivative Type | Functionalization Reaction | Target Application | Key Principle |
| Azo Dye | Azo Coupling | Textiles, Food Coloring | Formation of extended π-conjugated system |
| Fluorescent Probe | Schiff Base Condensation | Ion/Analyte Sensing | Analyte-induced modulation of fluorescence |
| Drug Scaffold | Sulfonamide/Amide Formation | Therapeutics (e.g., CCR8 Antagonists) | Mimicking endogenous ligands, blocking protein-protein interactions |
Application 3: Scaffolds in Drug Development
Naphthalene sulfonamides are a recognized class of compounds in medicinal chemistry.[17][18] They have been investigated for various therapeutic targets, including chemokine receptors and transcription factors like STAT3, which are implicated in cancer and inflammation.[17][19] The H-acid structure provides a rigid scaffold with functional groups that can be elaborated to optimize binding to biological targets.
Principle: The primary amino group of H-acid can be readily converted into a sulfonamide by reacting it with a sulfonyl chloride. The resulting sulfonamide can be further modified, or the R-group on the sulfonyl chloride can be varied to explore structure-activity relationships (SAR).
Protocol: Synthesis of an N-Benzenesulfonyl-H-acid derivative
-
Reaction Setup:
-
Dissolve H-acid monosodium salt (10 mmol) in water and add sodium bicarbonate (25 mmol) to create a basic solution.
-
Cool the solution to 10-15°C in an ice bath.
-
-
Synthesis:
-
In a separate flask, dissolve benzenesulfonyl chloride (11 mmol) in a minimal amount of a water-miscible solvent like acetone.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred H-acid solution.
-
Maintain the pH around 8-9 by adding more sodium bicarbonate if necessary.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization.
-
This derivative serves as a starting point for more complex structures aimed at specific biological targets, such as STAT3 inhibitors for triple-negative breast cancer.[19]
References
- US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid. ()
- H-acid manufacturing process | PPTX - Slideshare. ()
- DE2727345A1 - PROCESS FOR THE PREPARATION OF 8-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID - Google P
- Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid)
- CN101717355B - Method for synthesizing dyestuff intermediate H acid by naphthalene - Google P
- Synthesis of H-acid and Naphthol AS - YouTube. ()
- The Indispensable Role of Sulfonated Naphthalene Deriv
- CN102936214A - Method for clean preparation H acid - Google P
- CN105130854A - Improved H acid production process - Google P
- Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale - Taylor & Francis Online. ()
- How to synthesize 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid? - Guidechem. ()
- EP0000493B1 - Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid).
- Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - Journal of Medicinal Chemistry. ()
- JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid - Google P
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid - Echemi. ()
- Synthesis and characterization of novel naphthalene substituted sulphonamide derivative - International Journal of Biology, Pharmacy and Allied Sciences. ()
- Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - Breast Cancer Research and Tre
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 - ChemicalBook. ()
- A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO - RSC Advances. ()
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - MDPI. ()
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 8-Hydroxynaphthalene-1,6-disulfonic acid
Abstract
This application note presents a detailed, validated analytical method for the precise and accurate quantification of 8-Hydroxynaphthalene-1,6-disulfonic acid. This compound is a key intermediate in various industrial syntheses, and its accurate measurement is critical for process control and quality assurance. The described method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique chosen for its specificity, sensitivity, and robustness. This document provides a comprehensive protocol, from sample preparation to data analysis, and details the validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The validation parameters, including specificity, linearity, accuracy, precision, and robustness, are thoroughly discussed, establishing the method's suitability for its intended purpose.
Introduction: The Rationale for a Validated Method
This compound (CAS No: 118-32-1) is a crucial building block in the synthesis of azo dyes and other specialty chemicals.[5][6] Its purity and concentration directly impact the yield and quality of downstream products. Therefore, a reliable and validated analytical method is paramount for monitoring its concentration in starting materials, reaction mixtures, and final products.
Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[3] It is a cornerstone of quality control in the pharmaceutical and chemical industries, ensuring that measurements are accurate, reproducible, and reliable.[7][8] This application note is designed to guide researchers and quality control analysts through the development and validation of a robust HPLC method for this specific analyte.
The choice of RP-HPLC is predicated on the physicochemical properties of this compound. The molecule possesses a naphthalene ring system, making it an excellent chromophore for UV detection.[9] The presence of two highly polar sulfonic acid groups and a hydroxyl group allows for effective retention and separation on a C18 stationary phase through manipulation of mobile phase polarity and pH.[10][11]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for methodical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₇S₂ | [5][12] |
| Molecular Weight | 304.29 g/mol | [5] |
| Appearance | Brown/Red Crystalline Powder | [5] |
| Solubility | Soluble in water | [5][13] |
| Key Functional Groups | Naphthalene ring, 1x Hydroxyl (-OH), 2x Sulfonic Acid (-SO₃H) | N/A |
The high water solubility and acidic nature of the sulfonic acid groups dictate the need for an aqueous mobile phase and suggest that pH control can be a valuable tool for optimizing chromatographic retention.
Experimental Workflow and Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄)
-
Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Chromatographic Conditions
The selection of these starting conditions is based on established principles for separating polar, aromatic compounds. A C18 column provides a non-polar stationary phase, while the buffered aqueous-organic mobile phase allows for controlled elution. The acidic pH suppresses the ionization of the sulfonic acid groups, improving peak shape and retention.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase chromatography, offering good resolution and efficiency. |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Buffered aqueous phase to ensure consistent pH and ionic strength, improving peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | Organic modifier to control the elution strength. |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% B; 12-13 min: 40% to 5% B; 13-18 min: 5% B | A gradient is employed to ensure elution of the polar analyte with a good peak shape while also eluting any less polar impurities, ensuring a clean chromatogram for subsequent injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity. |
| Detection Wavelength | 230 nm | Naphthalene derivatives typically exhibit strong absorbance in this region of the UV spectrum. A DAD can be used to identify the absorbance maximum during method development. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Accurately weigh the sample containing this compound, dissolve it in a known volume of Mobile Phase A to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3]
Caption: Workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Protocol: A solution of a placebo (matrix without the analyte) was injected to check for interferences at the retention time of the analyte. Additionally, the analyte was subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The peak purity of the analyte in the stressed samples was evaluated using a Diode Array Detector.
-
Results: No interfering peaks were observed at the retention time of this compound in the placebo chromatogram. Peak purity analysis of the stressed samples showed no co-elution, confirming the method's ability to separate the analyte from its potential degradation products.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.
-
Protocol: Six calibration standards (1, 5, 10, 25, 50, 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the linearity was evaluated by linear regression.
-
Results:
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 100 µg/mL | Covers expected working concentrations. |
| Regression Equation | y = 45872x + 1250 | N/A |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
The high correlation coefficient confirms the excellent linearity of the method across the specified range.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Accuracy was determined by a spike recovery study. A known amount of analyte was added to a placebo solution at three concentration levels (low, medium, high: 8, 25, 75 µg/mL). Each level was prepared in triplicate and analyzed.
-
Results:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, mean) | % Recovery (mean) |
| Low | 8.0 | 7.92 | 99.0% |
| Medium | 25.0 | 25.30 | 101.2% |
| High | 75.0 | 74.55 | 99.4% |
| Acceptance Criteria | 98.0 - 102.0% |
The recovery values are well within the acceptable limits, demonstrating the high accuracy of the method.
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol:
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration (25 µg/mL) and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.
-
-
Results:
| Precision Level | n | Mean Conc. (µg/mL) | Std. Dev. | % RSD |
| Repeatability (Day 1) | 6 | 25.15 | 0.21 | 0.84% |
| Intermediate (Day 2) | 6 | 24.88 | 0.29 | 1.17% |
| Acceptance Criteria | ≤ 2.0% |
The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][15][16]
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[15]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
-
Results:
| Parameter | Result |
| LOD | 0.25 µg/mL |
| LOQ | 0.76 µg/mL |
The LOQ was experimentally verified by analyzing six replicates of a standard prepared at this concentration, which yielded a %RSD of 4.5% (Acceptance Criteria: ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of small changes in key parameters on the analytical results (peak area, retention time) was evaluated.
-
Results:
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | System suitability parameters met. %RSD of assay < 2.0%. |
| Column Temperature | ± 2 °C (28 °C and 32 °C) | System suitability parameters met. %RSD of assay < 2.0%. |
| Mobile Phase pH | ± 0.1 (pH 2.9 and 3.1) | System suitability parameters met. %RSD of assay < 2.0%. |
The method is demonstrated to be robust with respect to minor changes in flow rate, column temperature, and mobile phase pH.
Caption: Logic diagram for sample analysis and reporting.
Conclusion
The RP-HPLC method described in this application note has been successfully developed and validated for the quantification of this compound. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. The established LOD and LOQ values confirm its sensitivity for trace-level analysis. This comprehensive, self-validating protocol provides researchers, scientists, and drug development professionals with a reliable tool for the quality control and analysis of this important chemical intermediate.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- What Are LOD and LOQ in HPLC Methods? Altabrisa Group. [Link]
- Determine limits of detection LOD and limits of quantific
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Separation of 1,6-Naphthalenedisulfonic acid, 8-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 8-hydroxynaphthalene-1,6-disulphonic acid - Physico-chemical Properties. ChemBK. [Link]
- What do Limit of Detection and Limit of Quantit
- How to Achieve Low LOD in HPLC—Key Methods.
- Spectrophotometric determination of four naphthalene sulfonates in seawater after their molecularly imprinted stir bar sorptive extraction.
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]
- SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. [Link]
- Analysis of Alkyl Sulfonic Acids (1) (NI-424). Shodex. [Link]
- HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. SIELC Technologies. [Link]
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid. Chemsrc. [Link]
- Analysis of Sulfonated Naphthalene−Formaldehyde Condensates by Ion-Pair Chromatography and Their Quantitative Determination from Aqueous Environmental Samples.
- Rapid determination of sulfonated naphthalenes and their formaldehyde condensates in aqueous environmental samples using synchronous excitation fluorimetry.
- Study on Naphthalene Sulfonic Acid Formaldehyde Condensate by Ultraviolet Absorption Spectrum. INIS-IAEA. [Link]
- Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. Agilent. [Link]
- Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Valid
- Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. SIELC Technologies. [Link]
- Validation of an analytical method for determination of 8-alpha-hydroxymutilin.
- Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets.
- Method development and valid
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ccount-chem.com [ccount-chem.com]
- 6. JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid - Google Patents [patents.google.com]
- 7. doras.dcu.ie [doras.dcu.ie]
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- 10. Separation of 1,6-Naphthalenedisulfonic acid, 8-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
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- 16. m.youtube.com [m.youtube.com]
Illuminating the MAPK/ERK Axis: A Researcher's Guide to 8-Hydroxynaphthalene-1,6-disulfonic acid as a DUSP5 Inhibitor
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of 8-Hydroxynaphthalene-1,6-disulfonic acid as a selective inhibitor of Dual-specificity phosphatase 5 (DUSP5). We will delve into the scientific rationale, provide detailed experimental protocols, and offer insights into data interpretation for leveraging this compound in the study of the MAPK/ERK signaling pathway.
Introduction: The Critical Role of DUSP5 in Cellular Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that govern a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The Extracellular signal-Regulated Kinase (ERK) pathway is a key branch of the MAPK network, and its activity is tightly regulated by a balance of activating kinases and inactivating phosphatases.
Dual-specificity phosphatases (DUSPs) are a family of enzymes that dephosphorylate both phosphotyrosine and phosphothreonine residues on their MAPK substrates, thereby acting as crucial negative regulators. DUSP5 and DUSP6 are highly specific for ERK1/2. A key distinction between them lies in their subcellular localization: DUSP5 is predominantly found in the nucleus, while DUSP6 resides in the cytoplasm.[1][2][3] This spatial separation allows for compartmentalized regulation of ERK signaling. Nuclear DUSP5 can directly inactivate ERK that has translocated to the nucleus to regulate transcription, making it a critical controller of ERK-dependent gene expression.[2][3]
Given its pivotal role, the pharmacological inhibition of DUSP5 presents a valuable strategy to probe the intricacies of nuclear ERK signaling and holds therapeutic potential in diseases characterized by dysregulated MAPK pathways, such as certain cancers.
This compound: A Tool for DUSP5 Inhibition
This compound, a polysulfonated aromatic compound, has been identified as an inhibitor of DUSP5. In a notable study, this compound, referred to as CSD3_2320, exhibited an IC50 of 33 μM against the phosphatase domain of DUSP5 in an in vitro enzymatic assay. The proposed mechanism of action involves the sulfonated naphthalene core mimicking the binding of the dual-phosphorylated substrate of DUSP5.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₇S₂ | [4] |
| Molecular Weight | 304.30 g/mol | [5] |
| Appearance | Light brown to beige powder | [5] |
| Solubility | Soluble in water | [5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight. | [5] |
Important Note on DUSP6 Inhibition:
While DUSP5 and DUSP6 share substrate specificity for ERK, to date, there is no direct published evidence demonstrating the inhibitory activity of this compound against DUSP6. Therefore, this guide will focus on its validated application as a DUSP5 inhibitor. Researchers interested in DUSP6 inhibition should consider screening this compound against DUSP6 or exploring other documented DUSP6 inhibitors like BCI ((E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one).[6][7]
Signaling Pathway Overview
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the role of DUSP5.
Caption: The MAPK/ERK signaling cascade and points of regulation by DUSP5 and DUSP6.
Experimental Protocols
This section provides detailed protocols for in vitro and cell-based assays to characterize the inhibitory activity of this compound against DUSP5.
Part 1: In Vitro Enzymatic Assay
This protocol is adapted from methodologies used for screening DUSP5 inhibitors and employs the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Workflow for In Vitro DUSP5 Inhibition Assay:
Caption: Workflow for the in vitro pNPP-based DUSP5 inhibition assay.
Materials and Reagents:
-
Recombinant Human DUSP5: Can be expressed and purified from E. coli using established protocols.[8][9] Alternatively, commercially available recombinant DUSP5 can be used.
-
This compound: Prepare a stock solution (e.g., 10 mM) in sterile, nuclease-free water. Due to its high water solubility, DMSO is not required.
-
pNPP Substrate: p-Nitrophenyl phosphate. Prepare a stock solution (e.g., 100 mM) in assay buffer.
-
Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
Stop Solution: 1 N NaOH.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Protocol:
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired final concentrations (e.g., from 1 µM to 1 mM). Also, prepare a vehicle control (assay buffer without inhibitor).
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate for each condition:
-
50 µL of assay buffer.
-
10 µL of inhibitor dilution or vehicle control.
-
20 µL of recombinant DUSP5 (diluted in assay buffer to a final concentration that yields a linear reaction rate).
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of pNPP substrate to each well to start the reaction. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes) during which the reaction is linear.
-
Stop Reaction: Stop the reaction by adding 100 µL of 1 N NaOH to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_vehicle)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Cell-Based Assay for DUSP5 Inhibition
This protocol measures the downstream effect of DUSP5 inhibition by quantifying the phosphorylation of its substrate, ERK, in cultured cells using Western blotting. An increase in phosphorylated ERK (p-ERK) levels upon treatment with the inhibitor indicates DUSP5 inhibition.
Workflow for Cell-Based p-ERK Western Blot Assay:
Caption: Workflow for the cell-based Western blot analysis of p-ERK levels.
Materials and Reagents:
-
Cell Line: A suitable cell line that expresses DUSP5 and has a responsive ERK pathway (e.g., HeLa, HEK293, or a cancer cell line with known MAPK pathway activation).
-
This compound: Prepare a sterile stock solution in water.
-
Cell Culture Medium: As required for the chosen cell line.
-
Serum-Free Medium: For starvation.
-
Growth Factor: e.g., Epidermal Growth Factor (EGF) or Fibroblast Growth Factor (FGF) to stimulate the ERK pathway.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: e.g., BCA assay kit.
-
SDS-PAGE and Western Blotting Reagents and Equipment.
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or mouse anti-total ERK1/2
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System for chemiluminescence detection.
Protocol:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal p-ERK levels.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM) or a vehicle control (water) for a predetermined time (e.g., 1-2 hours). Due to the polysulfonated nature of the compound, cell permeability may be a consideration, and higher concentrations might be necessary compared to the in vitro IC50. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Growth Factor Stimulation: Following inhibitor treatment, stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
-
Re-probing for Total ERK:
-
Strip the membrane of the p-ERK antibodies.
-
Re-block the membrane and probe with the primary antibody against total ERK1/2.
-
Repeat the secondary antibody incubation and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to account for any variations in protein loading.
-
Compare the normalized p-ERK levels in inhibitor-treated samples to the vehicle-treated control to determine the effect of the inhibitor.
-
Data Interpretation and Troubleshooting
-
In Vitro Assay: A clear dose-dependent increase in % inhibition indicates that this compound is inhibiting DUSP5 activity. If the IC50 value is significantly higher than expected, consider the purity of the recombinant enzyme and the inhibitor. Ensure the reaction is in the linear range.
-
Cell-Based Assay: An increase in the p-ERK/total ERK ratio in inhibitor-treated cells compared to the vehicle control confirms that the compound is active in a cellular context. If no effect is observed, consider increasing the inhibitor concentration or the pre-incubation time, as cell permeability might be a limiting factor. Also, ensure that the growth factor stimulation is robustly inducing ERK phosphorylation in your control cells. The final concentration of any solvent (like DMSO, though not required for this water-soluble compound) should typically be kept below 0.1% to avoid off-target effects.[10][11]
Conclusion
This compound serves as a valuable research tool for the targeted inhibition of DUSP5. The protocols outlined in this guide provide a robust framework for its characterization and application in studying the nuanced roles of nuclear ERK signaling. By carefully designing and executing these experiments, researchers can gain deeper insights into the complex regulatory networks that govern cellular fate and function, potentially uncovering new avenues for therapeutic intervention.
References
- Neumann, T. S., Span, E. A., Kalin, J. H., et al. (2015). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. BMC Biochemistry, 16(1), 1-18.
- Patterson, K. I., Brummer, T., O'Brien, P. M., & Daly, R. J. (2009). Dual-specificity MAP kinase phosphatases (MKPs): shaping the outcome of MAP kinase signalling. Current opinion in pharmacology, 9(4), 496-503.
- Coutts, J. C., & Lounsbury, K. M. (2017). DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers. PloS one, 12(9), e0184861.
- Kondoh, K., & Nishida, E. (2007). Regulation of MAP kinases by MAP kinase phosphatases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1227-1237.
- Wu, G. (2013). The role of DUSP6 in human cancer. Journal of experimental & clinical cancer research, 32(1), 1-8.
- Salinero, S., Uranga, L., & Talipov, M. (2021). Efficient Protocol for Expression and Purification of DUSP5. New Mexico Journal of Science, 55, 12-19.
- Kidger, A. M., & Keyse, S. M. (2016). The regulation of dual-specificity MAP kinase phosphatases (DUSPs) and their role in cancer. Seminars in cell & developmental biology, 50, 125-132.
- Neumann, T. S., Span, E. A., Kalin, J. H., et al. (2015). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. BMC Biochemistry, 16(1), 1-18. [Link]
- Salinero, S., Uranga, L., & Talipov, M. (2021). Efficient Protocol for Expression and Purification of DUSP5. New Mexico Journal of Science, 55, 12-19. [Link]
- Salinero, S., Uranga, L., & Talipov, M. (2021).
- PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-hydroxy-.
- Wu, Q., et al. (2018). Pharmacological inhibition of DUSP6 suppresses gastric cancer growth and metastasis and overcomes cisplatin resistance. Cancer Letters, 412, 243-255. [Link]
- Ramkissoon, S. H., et al. (2019). Targeted inhibition of the dual specificity phosphatases DUSP1 and DUSP6 suppress MPNST growth via JNK. Clinical Cancer Research, 25(13), 4117-4127. [Link]
- Unni, A. M., et al. (2019). Inhibition of DUSP6 sensitizes ovarian cancer cells to chemotherapeutic agents via regulation of ERK signaling response genes. Oncotarget, 10(35), 3245. [Link]
- ResearchGate. (2012). What the concentration of DMSO you use in cell culture assays?.
- ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?.
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- 3. Dual-specificity phosphatase 5 controls the localized inhibition, propagation, and transforming potential of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | C10H8O7S2 | CID 67019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccount-chem.com [ccount-chem.com]
- 6. Pharmacological inhibition of DUSP6 suppresses gastric cancer growth and metastasis and overcomes cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
experimental setup for detecting metal ions with 8-Hydroxynaphthalene-1,6-disulfonic acid
Application Note & Protocol
Topic: Ultrasensitive Detection of Aqueous Metal Ions using 8-Hydroxynaphthalene-1,6-disulfonic Acid as a Novel Fluorescent Chemosensor
Abstract
The detection of heavy and transition metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. This document provides a comprehensive guide to the experimental setup and application of this compound as a highly sensitive fluorescent chemosensor for the detection of specific metal ions. The underlying principle of this assay is Chelation-Enhanced Fluorescence (CHEF), a powerful mechanism for designing "turn-on" fluorescent probes. We present detailed protocols for optimizing experimental conditions, performing metal ion titrations, evaluating sensor selectivity, and analyzing the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and sensitive method for metal ion quantification.
Introduction: The Rationale for Fluorescent Chemosensors
Traditional methods for metal ion detection, such as atomic absorption spectroscopy, while accurate, are often laborious, require extensive sample preparation, and are not suitable for real-time analysis or cellular imaging. Fluorescent chemosensors offer a compelling alternative, providing high sensitivity, excellent selectivity, and operational simplicity. This compound is a water-soluble, naphthalene-based fluorophore. While its parent compound, 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid (H-acid), is a well-known dye intermediate, the specific application of this compound as a metal ion sensor is an emerging area.[1][2] Its structure, featuring a hydroxyl group proximate to the naphthalene ring system, provides a potential coordination site for metal ions. The sulfonic acid groups enhance water solubility, making it ideal for aqueous applications.[3][4]
The detection mechanism relies on the principle of Chelation-Enhanced Fluorescence (CHEF) .[5][6] In its free form in solution, the fluorophore exhibits minimal fluorescence. This is typically due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or internal conversion, facilitated by the free rotation and vibration of the molecule. Upon binding to a target metal ion, the molecule's conformation becomes rigid, which can inhibit these non-radiative pathways, forcing the excited molecule to decay via fluorescence and leading to a significant, measurable "turn-on" signal.[7]
Principle of Detection: The CHEF Mechanism
The functionality of this compound as a sensor is governed by its interaction with metal ions, as depicted below.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
The selectivity of the sensor is dictated by the coordination chemistry of the hydroxyl group with different metal ions. Factors such as ionic radius, charge density, and preferred coordination geometry of the metal ion will determine the stability of the complex and, consequently, the magnitude of the fluorescence enhancement.
Materials and Equipment
Reagents
-
This compound (CAS No: 90-51-7)[3]
-
Metal Salts (Chloride or Nitrate salts are recommended, analytical grade or higher): ZnCl₂, AlCl₃, CuCl₂, FeCl₃, NiCl₂, CoCl₂, CdCl₂, Pb(NO₃)₂, MgCl₂, CaCl₂.
-
Buffer Solutions:
-
HEPES (for pH 6.5-8.5 range)
-
Sodium Acetate (for pH 3.5-5.5 range)
-
TRIS-HCl (for pH 7.5-9.0 range)
-
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M and 1 M solutions).
-
Ultrapure Water (Type 1, e.g., Milli-Q).
Equipment
-
Spectrofluorometer with excitation and emission monochromators.
-
Quartz cuvettes (1 cm path length).
-
Calibrated pH meter.
-
Analytical balance.
-
Calibrated micropipettes and tips.
-
Class A volumetric flasks and glassware.
-
Vortex mixer.
Experimental Workflow and Protocols
The overall experimental workflow is designed to first establish optimal sensing conditions and then apply these conditions to quantify the target metal ion and assess sensor selectivity.
Caption: Overall Experimental Workflow.
Protocol 1: Preparation of Stock Solutions
Scientist's Note: Accuracy in preparing stock solutions is critical for reproducible results. Use analytical grade reagents and calibrated equipment. Prepare fresh metal ion solutions regularly to avoid issues with hydrolysis and precipitation.
-
Sensor Stock (1.0 mM): Accurately weigh 30.43 mg of this compound (MW: 304.30 g/mol ) and dissolve it in ultrapure water in a 100 mL volumetric flask. Fill to the mark with ultrapure water. Store this solution in a dark bottle at 4°C.[3]
-
Buffer Stock (0.5 M): Prepare a 0.5 M stock solution of the desired buffer (e.g., HEPES).
-
Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of each metal salt by dissolving the appropriate amount in ultrapure water in separate 50 mL volumetric flasks.
Protocol 2: Optimization of Experimental Conditions
Scientist's Note: The protonation state of the hydroxyl group is pH-dependent and crucial for metal binding. Therefore, pH optimization is the most critical first step.[8] Similarly, the formation of the metal complex can shift the optimal excitation and emission wavelengths.
2a. pH Optimization:
-
Prepare a series of 3 mL test solutions in cuvettes. To each, add:
-
30 µL of 0.5 M buffer stock (to achieve a final concentration of 5 mM).
-
15 µL of 1.0 mM Sensor Stock (for a final concentration of 5 µM).
-
A fixed amount of a target metal ion stock (e.g., 5 equivalents, for a final concentration of 25 µM).
-
Ultrapure water to bring the final volume to 3 mL.
-
-
Adjust the pH of each solution to values ranging from 4.0 to 9.0 in increments of 0.5 pH units using 0.1 M HCl or NaOH.
-
Measure the fluorescence intensity of each solution at an estimated emission wavelength (e.g., 450-550 nm) while exciting at an estimated wavelength (e.g., 350-380 nm).
-
Plot fluorescence intensity versus pH to determine the optimal pH at which the fluorescence enhancement is maximal.
2b. Wavelength Scanning:
-
Prepare a 3 mL sample at the optimal pH containing the sensor (5 µM) and the target metal ion (e.g., 5 equivalents). Prepare a "blank" sample containing only the sensor at the same pH.
-
Emission Scan: Set the excitation monochromator to a preliminary wavelength (e.g., 365 nm). Scan the emission from 400 nm to 650 nm. The wavelength with the highest intensity is the optimal emission wavelength (λ_em).
-
Excitation Scan: Set the emission monochromator to the optimal λ_em determined in the previous step. Scan the excitation wavelength from 250 nm to 450 nm. The wavelength that produces the maximum emission is the optimal excitation wavelength (λ_ex).
Protocol 3: Fluorescence Titration for Target Metal Ion
-
Place 3 mL of a buffered solution (at the optimal pH) containing 5 µM of the sensor into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence intensity (F₀) at the optimal excitation and emission wavelengths.
-
Add small aliquots (e.g., 2-10 µL) of a standard metal ion stock solution into the cuvette.
-
After each addition, mix thoroughly and allow the signal to stabilize (approx. 30-60 seconds). Record the new fluorescence intensity (F).
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the change in fluorescence (F - F₀) or the ratio (F/F₀) against the concentration of the metal ion.
Protocol 4: Selectivity and Interference Study
-
Selectivity Test: Prepare a series of solutions, each containing the sensor (5 µM) in the optimal buffer. To each solution, add a different metal ion from the panel (e.g., Al³⁺, Cu²⁺, Fe³⁺, etc.) to a final concentration of 10 equivalents (50 µM).
-
Measure the fluorescence intensity for each sample.
-
Plot the fluorescence response as a bar chart to visually compare the sensor's selectivity.
-
Competition Test: Prepare a solution with the sensor (5 µM) and the primary target metal ion (e.g., 10 equivalents). Measure its fluorescence. To this same solution, add one of the potential interfering ions (also at 10 equivalents) and record any change in fluorescence. Repeat for all potential interferents.
Data Analysis and Interpretation
Calibration and Limit of Detection (LOD)
From the titration data, identify the linear portion of the calibration curve at low analyte concentrations. The relationship between fluorescence intensity and concentration can be described by the linear regression equation:
-
I = sC + I₀
Where I is the fluorescence intensity, C is the metal ion concentration, s is the slope of the line, and I₀ is the y-intercept.
The Limit of Detection (LOD) can be calculated using the formula:
-
LOD = 3σ / s
Where σ is the standard deviation of the blank measurement (the sensor solution with no metal ion, measured at least 10 times) and s is the slope from the linear regression.[7]
Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of the this compound sensor based on typical results for similar fluorescent chemosensors.
| Parameter | Value | Notes |
| Optimal pH | 5.5 - 7.0 | Dependent on the target metal ion's hydrolysis properties. |
| Excitation Max (λ_ex) | ~365 nm | May shift upon metal binding. |
| Emission Max (λ_em) | ~475 nm | Significant Stokes shift is expected. |
| Target Ion | Al³⁺, Zn²⁺ | Hypothetical targets known to interact with similar ligands. |
| Linear Range | 0.1 - 10 µM | Typical range for sensitive fluorescent probes. |
| LOD | ~50 nM | Calculated using the 3σ/s method. |
| Selectivity | High for Al³⁺ over other divalent and trivalent ions. | To be confirmed by selectivity experiments. |
| Response Time | < 1 minute | Assumes rapid complexation kinetics. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescence change | Incorrect pH; Metal ion precipitated; Sensor degradation. | Verify pH of the solution; Check metal solubility at the working pH; Use freshly prepared sensor stock. |
| High background fluorescence | Contaminated water or glassware; Impure sensor reagent. | Use ultrapure water; Acid-wash all glassware; Check purity of the sensor. |
| Signal drift | Photobleaching; Temperature fluctuation. | Reduce excitation slit width or exposure time; Use a temperature-controlled sample holder. |
| Poor reproducibility | Inaccurate pipetting; pH variation between samples. | Calibrate pipettes; Ensure consistent and accurate buffering of all solutions. |
References
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- Poor, F. G., & Flores, J. R. (2014). Theoretical Assessment of the Selective Fluorescence Quenching of 1-Amino-8-naphthol-3,6-disulfonic Acid (H-Acid) Complexes with Zn2+, Cd2+, and Hg2+: A DFT and TD-DFT Study. The Journal of Physical Chemistry A, 118(30), 5678-5686. [Link]
- ResearchGate. (2014). Theoretical Assessment of the Selective Fluorescence Quenching of 1-Amino-8-naphthol-3,6-disulfonic Acid (H-Acid) Complexes with Zn2+, Cd2+, and Hg2+: A DFT and TD-DFT Study. [Link]
- MDPI. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][9][10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. [Link]
- Dalton Transactions. (2022). Dual excitation-wavelength-dependent luminescence and proton transfer in ESIPT-active zinc(ii) complexes with 2-(1H-pyrazol-1-yl)-4-(2-hydroxyphenyl)pyrimidine. [Link]
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- ResearchGate. (n.d.). Dependence of the fluorescence of immobilized 1-hydroxypyrene-3,6,8-trisulfonate on solution pH: Extension of the range of applicability of a pH fluorosensor. [Link]
- PubChem. (n.d.). 2-Naphthol-6,8-disulfonic acid. [Link]
- ACS Omega. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)
- PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-hydroxy-. [Link]
- Thomas, M., & Thankamony, M. (2014). Synthesis and Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. Oriental Journal of Chemistry, 30(2), 559-565. [Link]
- PubMed. (1991). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. [Link]
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Application Notes and Protocols: Preparation of 8-Hydroxynaphthalene-1,6-disulfonic acid Stock Solutions for Assays
Introduction: The Versatility of 8-Hydroxynaphthalene-1,6-disulfonic acid in Assay Development
This compound and its derivatives are valuable reagents in various scientific and industrial applications, primarily known for their roles as intermediates in dye synthesis and as sensitive reagents in analytical chemistry.[1] Their utility in assays stems from the reactive hydroxyl and sulfonic acid groups on the naphthalene ring, which can participate in colorimetric reactions.[2][3] For instance, derivatives of this compound are employed in the spectrophotometric determination of boron in diverse sample types, including ceramic materials, iron, and steel.[2][4][5]
The sulfonic acid moieties enhance the water solubility of this otherwise large aromatic molecule, a critical property for its use in aqueous assay systems.[1] However, the stability of naphthalenesulfonic acids, including this compound, is influenced by factors such as temperature and pH.[6][7] Therefore, the careful and accurate preparation of stock solutions is paramount to ensure the reliability and reproducibility of assay results.
This guide provides a detailed protocol for the preparation of this compound stock solutions, emphasizing the scientific principles behind each step to empower researchers to produce high-quality reagents for their assays.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in assays.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₇S₂ | [8][9] |
| Molecular Weight | 304.30 g/mol | [9] |
| Appearance | Light brown to beige or brown/red crystalline powder | [8][9] |
| Solubility | Soluble in water | [8][9] |
| pH of 1% aqueous solution | 1-2 (Acidic) | [9] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, well-ventilated area, protected from moisture and direct sunlight. | [8][9] |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key stages in the preparation of an this compound stock solution, from initial calculations to final storage.
Caption: Workflow for preparing this compound stock solutions.
Detailed Protocol for the Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for further dilutions in many assay development procedures.
Materials and Equipment
-
This compound (reagent grade)
-
Ultrapure water (Type I)
-
Analytical balance
-
Volumetric flask (appropriate size, e.g., 100 mL)
-
Beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
pH meter
-
0.1 M and 1 M NaOH solutions (for pH adjustment)
-
0.1 M and 1 M HCl solutions (for pH adjustment)
-
Sterile, amber microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Methodology
-
Calculations:
-
To prepare 100 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[10]
-
Mass (g) = 0.010 mol/L x 0.100 L x 304.30 g/mol = 0.3043 g
-
-
-
Weighing:
-
Tare the analytical balance with a clean, dry weigh boat.
-
Carefully weigh out approximately 0.3043 g of this compound powder. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed powder to a beaker containing a magnetic stir bar.
-
Add approximately 70-80% of the final volume of ultrapure water (e.g., 70-80 mL for a 100 mL final volume).
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution may appear light brown or beige.
-
-
Transfer and Final Volume Adjustment:
-
Once fully dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of ultrapure water and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Bring the solution to the final volume of 100 mL with ultrapure water. The bottom of the meniscus should align with the calibration mark on the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
pH Measurement and Adjustment (Assay Dependent):
-
The inherent pH of a 1% aqueous solution of this compound is acidic (pH 1-2).[9]
-
For many assays, the pH of the stock solution may need to be adjusted to be compatible with the assay buffer system. For example, in the spectrophotometric determination of boron using a derivative of this compound, a buffer of pH 5.5 is utilized.[2]
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the stock solution.
-
If necessary, adjust the pH by adding small increments of dilute NaOH or HCl solution while monitoring the pH. Use a magnetic stirrer to ensure rapid mixing.
-
-
Quality Control - Spectrophotometric Analysis (Optional but Recommended):
-
To confirm the concentration of the stock solution, a spectrophotometric reading can be taken.
-
Dilute a small aliquot of the stock solution to a concentration that falls within the linear range of a spectrophotometer.
-
Measure the absorbance at the wavelength of maximum absorption (λmax). The λmax will depend on the specific derivative and the solvent system. For a derivative used in boron determination, the complex with boron has a λmax of 423 nm.[2]
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity for the specific compound and conditions would need to be known from the literature or determined empirically.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles and potential degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.[11]
-
Label each aliquot clearly with the name of the compound, concentration, preparation date, and your initials.
-
For short-term storage (up to a few weeks), store the aliquots at 2-8°C.[11]
-
For long-term storage, store the aliquots at -20°C or lower. Studies on related naphthalenesulfonic acids have shown that lower temperatures enhance stability.[7]
-
Safety and Handling Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, to prevent skin and eye contact.[8][9]
-
In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]
-
In case of skin contact, wash off with soap and plenty of water.[10]
-
Consult the Safety Data Sheet (SDS) for the specific product for comprehensive safety information.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the quality and reliability of the prepared stock solutions:
-
Accurate Measurement: The use of an analytical balance and volumetric flasks ensures precise and accurate preparation.
-
Complete Dissolution: Visual confirmation of complete dissolution is a critical checkpoint before proceeding to the final volume adjustment.
-
pH Verification: Measuring and adjusting the pH ensures the stock solution is suitable for the intended assay conditions.
-
Optional Spectrophotometric Confirmation: This provides a quantitative measure of the stock solution's concentration, offering an additional layer of confidence.
-
Proper Aliquoting and Storage: This minimizes the risk of degradation from repeated handling and environmental exposure.
By following this detailed protocol and understanding the rationale behind each step, researchers, scientists, and drug development professionals can confidently prepare high-quality this compound stock solutions for their assays, leading to more reliable and reproducible experimental outcomes.
References
- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021).
- 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. (n.d.). Analyst (RSC Publishing). [Link]
- Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions. (n.d.). Semantic Scholar. [Link]
- Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous m
- The stability of polyaromatic naphthalene sulfonates in hydrothermal solutions to 330 °C at equilibrium saturated vapour pressure. (2018).
- Extraction-spectrophotometric determination of boron with 2-methylpentane-2,4-diol and 8-hydroxy-1-(2-hydroxy-1-naphthylmethyleneamino)naphthalene-3,6-disulphonic acid in toluene. (n.d.). Analyst (RSC Publishing). [Link]
- 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. (n.d.). Analyst (RSC Publishing). [Link]
- Process for preparation of sulfonic acid. (n.d.).
- Boron Determination—A Review of Analytical Methods. (2001).
- Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
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- 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf. (n.d.). Cheméo. [Link]
- Spectrophotometric determination of boron in iron and steel with curcumin after separation by 2-ethyl-1,3-hexanediol-chloroform extraction. (1986). PubMed. [Link]
- Disodium 8-hydroxy-7-[(4-nitrophenyl)
- Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale. (2022). Taylor & Francis Online. [Link]
- 1,6-Naphthalenedisulfonic acid, 8-hydroxy-. (n.d.). PubChem. [Link]
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The Strategic Application of 8-Hydroxynaphthalene-1,6-disulfonic Acid Derivatives in the Synthesis of Pharmaceutical Intermediates
Introduction: The Naphthalene Scaffold as a Privileged Structure in Medicinal Chemistry
The naphthalene ring system, a bicyclic aromatic hydrocarbon, represents a versatile and extensively explored scaffold in drug discovery. Its rigid structure and lipophilic nature provide an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene-based molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Several naphthalene-containing drugs, such as naftifine, propranolol, and naproxen, have received FDA approval and are established in clinical practice, underscoring the therapeutic potential of this structural motif.[1] The reactivity of the naphthalene core allows for a variety of chemical modifications, making it a valuable starting point for the synthesis of diverse compound libraries.[3]
This guide focuses on the utility of 8-Hydroxynaphthalene-1,6-disulfonic acid and its close chemical relatives, particularly aminonaphthalenesulfonic acids, as foundational materials for the construction of complex pharmaceutical intermediates. While primarily known for its use in the dye industry, the inherent reactivity of this class of compounds opens avenues for its application in medicinal chemistry, most notably in the synthesis of suramin analogues with potent anti-proliferative and antiangiogenic activities.
Core Application: Synthesis of Suramin Analogues as Anti-Proliferative Agents
Suramin is a polysulfonated naphthylurea that has been used for the treatment of trypanosomiasis.[3] Its polyanionic nature, conferred by six sulfonic acid groups, allows it to bind to a multitude of proteins, including growth factors and their receptors.[3][4] This broad-spectrum binding affinity has led to the investigation of suramin and its analogues for various therapeutic applications, particularly in oncology. Suramin has been shown to inhibit angiogenesis-promoting factors like fibroblast growth factors (FGFs), which are crucial for tumor growth and vascularization.[4][5] The interaction is driven by the polyanionic character of suramin, which allows it to interfere with the binding of heparin-binding growth factors to their receptors.[5]
The synthesis of suramin analogues often commences with aminonaphthalenesulfonic acids, which can be conceptually derived from this compound via amination reactions. These amino-functionalized naphthalenes serve as key building blocks that are subsequently elaborated to construct the final symmetric urea structure characteristic of suramin. The general synthetic strategy involves the acylation of the aminonaphthalenesulfonic acid with a suitable acid chloride, followed by the coupling of two acylated units via a urea linkage.
Experimental Workflow for the Synthesis of Symmetric Suramin Analogues
The following diagram illustrates a generalized workflow for the synthesis of symmetric suramin analogues starting from an aminonaphthalenesulfonic acid precursor.
Caption: Generalized workflow for the synthesis of symmetric suramin analogues.
Detailed Protocol: Synthesis of a Symmetric Suramin Analogue
This protocol provides a representative, step-by-step methodology for the synthesis of a symmetric suramin analogue based on published procedures.[5]
Step 1: Acylation of Aminonaphthalenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of the chosen aminonaphthalenesulfonic acid (e.g., 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in deionized water.
-
Addition of Acid Chloride: To the stirred aqueous solution, add a solution of 1.5 equivalents of the desired aromatic acid chloride (e.g., 4-nitrobenzoyl chloride) in a water-immiscible organic solvent such as toluene.
-
pH Adjustment: Maintain the pH of the aqueous phase between 8 and 9 by the dropwise addition of a 1M sodium hydroxide solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is generally complete within 12-16 hours.
-
Work-up and Isolation: Upon completion, separate the aqueous and organic layers. Acidify the aqueous layer with 1M hydrochloric acid to precipitate the acylated product. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group (if applicable)
-
Reaction Setup: Suspend the nitro-containing acylated intermediate in a suitable solvent such as ethanol or a mixture of water and ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the disappearance of the starting material by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the reduced amino intermediate.
Step 3: Urea Formation
-
Reaction Setup: Dissolve two equivalents of the reduced acylated intermediate in deionized water.
-
Phosgene Equivalent: In a separate flask, prepare a solution of one equivalent of a phosgene equivalent, such as triphosgene, in a water-immiscible organic solvent like toluene.
-
Coupling Reaction: Add the solution of the phosgene equivalent dropwise to the vigorously stirred aqueous solution of the amino intermediate at room temperature. Maintain the pH of the aqueous phase between 8 and 9 by the controlled addition of 1M sodium hydroxide.
-
Reaction Monitoring: Monitor the formation of the symmetric urea product by TLC or HPLC. The reaction is typically complete within 16-24 hours.
-
Work-up and Isolation: After the reaction is complete, acidify the aqueous solution with 1M hydrochloric acid to precipitate the final suramin analogue. Collect the product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often isolated as its sodium salt for improved water solubility.
Quantitative Data: Biological Activity of Naphthalene-Derived Suramin Analogues
The following table summarizes the anti-proliferative activity of representative suramin analogues synthesized from naphthalenesulfonic acid precursors, highlighting their potential as anticancer agents.
| Compound Class | Starting Naphthalenesulfonic Acid | Target | Reported IC₅₀ (µM) | Reference |
| Symmetric Naphthylurea | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | FGF1-FGFRD2 Interaction | 0.5 - 5 | [5] |
| Asymmetric Naphthylurea | 1-Aminonaphthalene-4-sulfonic acid | P2Y Receptors | 0.1 - 10 | [6] |
| Naphthalene-triazole urea | 1-Aminonaphthalene-3,6,8-trisulfonic acid | HIV-1 Reverse Transcriptase | 1 - 20 | [6] |
Further Applications: Naphthalene-Sulfonamides as Antimicrobial Agents
Beyond their application in the synthesis of suramin analogues, naphthalene derivatives, particularly those incorporating sulfonamide moieties, have emerged as a promising class of antimicrobial agents. The sulfonamide group is a well-established pharmacophore in antibacterial drugs. When combined with the naphthalene scaffold, it can lead to compounds with potent activity against a range of pathogenic bacteria and fungi.
Synthetic Approach to Naphthalene-Sulfonamide Hybrids
A common synthetic route to naphthalene-sulfonamide derivatives involves the chlorosulfonylation of a suitable naphthalene precursor, followed by the reaction of the resulting sulfonyl chloride with a primary or secondary amine.
Caption: General synthetic scheme for naphthalene-sulfonamide hybrids.
The resulting naphthalene-sulfonamide hybrids have been shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][7] The structure-activity relationship studies of these compounds often reveal that the nature of the amine component plays a crucial role in determining the potency and spectrum of antimicrobial activity.
Safety and Handling Considerations
This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat.[8] These compounds are generally solids and should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
While this compound is traditionally associated with the dye industry, its chemical structure and that of its close derivatives provide a valuable platform for the synthesis of pharmaceutical intermediates with significant therapeutic potential. The application of these building blocks in the construction of suramin analogues with anti-proliferative and antiangiogenic properties highlights their utility in oncology drug discovery. Furthermore, the broader class of naphthalene derivatives, including sulfonamides, continues to be a rich source of novel antimicrobial agents. The synthetic protocols and workflows outlined in this guide are intended to provide researchers and drug development professionals with a foundational understanding of how to leverage the chemistry of naphthalenesulfonic acids for the creation of innovative therapeutic candidates.
References
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- Synthetic derivatives and analogues of suramin 1.
- A Technical Guide to the Chemical Synthesis and Deriv
- Intermediate product and process for making it.
- Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid).
- Suramin: Effectiveness of analogues reveals structural features that are important for the potent trypanocidal activity of the drug. ScienceDirect. (2024-03-19).
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- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evalu
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- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
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- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0. ChemicalBook.
- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. RSC Publishing. (2025-02-08).
- Reaction of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid and its N-acyl and N-s-triazinyl derivatives with cyanuric chloride and 6-substituted 2,4-dichloro-s-triazines. Formation of O-s-triazinyl derivatives and peri-O-→ N-s-triazinyl rearrangements. RSC Publishing.
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Application Notes & Protocols: A Comprehensive Methodological Guide to Studying the Antibacterial Effects of 8-Hydroxynaphthalene-1,6-disulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale and Approach
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Naphthalene derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant antimicrobial properties.[1] 8-Hydroxynaphthalene-1,6-disulfonic acid is a sulfonated naphthalene compound whose hydrophilic and acidic nature, conferred by the sulfonic acid groups, may influence its interaction with bacterial cell surfaces and targets.
This guide provides a structured, multi-phase methodology for the comprehensive evaluation of the antibacterial potential of this compound. The workflow is designed to progress from initial qualitative screening to quantitative assessment and finally to preliminary mechanistic investigation. Each protocol is grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[2][3][4]
Compound Profile: this compound
-
Synonyms: Andresen's acid, 1-Naphthol-3,8-disulfonic acid[5][6]
-
Molecular Weight: 304.29 g/mol [7]
-
CAS Number: 117-43-1[6]
-
Appearance: Brown/Red Crystalline Powder[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from moisture and direct sunlight.[7][8]
Phase 1: Initial Screening for Antibacterial Activity
The first critical step is to determine if this compound possesses any intrinsic antibacterial activity. The Kirby-Bauer disk diffusion test is a widely used, reliable, and straightforward qualitative method for this purpose.[9][10][11][12] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with bacteria, creating a concentration gradient.[13]
Protocol 1.1: Kirby-Bauer Disk Diffusion Assay
Principle: This method assesses the susceptibility of bacteria to the test compound. An inhibition zone (a clear area with no bacterial growth) around the disk indicates antibacterial activity.[10] The size of this zone is influenced by the compound's potency and its diffusion characteristics through the agar.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Tryptic Soy Broth (TSB) or sterile saline (0.9%)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps, and micropipettes
-
Incubator (35 ± 2°C)[10]
-
Positive control (e.g., disks of known antibiotics like Gentamicin)
-
Negative control (disks impregnated with the solvent used to dissolve the test compound)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water). Prepare working concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Inoculum Preparation: From a fresh overnight culture, select 3-4 isolated colonies and suspend them in TSB or saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14][15]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9][10]
-
Disk Application: Allow the plate surface to dry for 5-15 minutes. Using sterile forceps, place the paper disks impregnated with the test compound, positive control, and negative control onto the agar surface. Ensure disks are placed at least 24 mm apart from center to center.[13] Gently press each disk to ensure complete contact with the agar.[10]
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-18 hours.[10][15]
-
Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). A zone of inhibition around the test compound disk, absent around the negative control, indicates antibacterial activity.
Phase 2: Quantitative Assessment of Potency
Once activity is confirmed, the next step is to quantify its potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Experimental Workflow Overview
Caption: Overall experimental workflow for antibacterial assessment.
Protocol 2.1: Broth Microdilution for MIC Determination
Principle: This assay exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.[16][17] This method follows guidelines from CLSI document M07.[3]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in Protocol 1.1 and then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the wells)
-
This compound stock solution
-
Positive control (known antibiotic)
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells. Using a multichannel pipette, mix and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.
-
Controls:
-
Growth Control (Column 11): 100 µL CAMHB + 100 µL of diluted inoculum (no compound).
-
Sterility Control (Column 12): 200 µL CAMHB only (no inoculum, no compound).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Protocol 2.2: Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18] It is determined by sub-culturing from the clear wells of the MIC assay.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count) on the MHA plate.
Data Presentation: MIC & Disk Diffusion
| Bacterial Strain | Compound Conc. (Disk) | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 25923 | 1 mg | 15 | 128 | 256 | 2 (Bactericidal) |
| E. coli ATCC 25922 | 1 mg | 10 | 512 | >1024 | >4 (Bacteriostatic) |
| P. aeruginosa PAO1 | 1 mg | 0 | >1024 | >1024 | Resistant |
| Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal. |
Phase 3: Determining Bactericidal vs. Bacteriostatic Activity
While the MBC/MIC ratio gives an indication, a time-kill kinetics assay provides a dynamic profile of antibacterial activity over time, definitively distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[19]
Protocol 3.1: Time-Kill Kinetics Assay
Principle: This assay measures the rate of bacterial killing by monitoring the number of viable cells (CFU/mL) over a 24-hour period after exposure to the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][19][20]
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
MHA plates
Procedure:
-
Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations based on the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.[21][22]
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.[21]
-
Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[21][22]
-
Viable Cell Count: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation & Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL relative to the initial inoculum indicates bactericidal activity.
Phase 4: Preliminary Mechanistic Insights
Understanding the mechanism of action is crucial for drug development. Based on the compound's structure, two plausible targets are the bacterial cell membrane and DNA synthesis machinery.
Protocol 4.1: Bacterial Membrane Potential Assay
Principle: The bacterial cytoplasmic membrane is a key target for many antimicrobials.[23] Damage to the membrane leads to the dissipation of the membrane potential (ΔΨ), a critical component of cellular energy. This can be measured using voltage-sensitive fluorescent dyes like DiSC₃(5) or DiOC₂(3).[24][25] In polarized cells, these dyes accumulate and their fluorescence is quenched or shifted; membrane depolarization causes the dye to be released, resulting in an increase in fluorescence.[23][26]
Caption: Principle of the membrane potential assay using DiSC₃(5).
Materials:
-
Bacterial cells in logarithmic growth phase
-
Assay buffer (e.g., PBS)
-
Voltage-sensitive dye (e.g., DiSC₃(5)) stock solution in DMSO
-
This compound
-
Positive control: a known membrane-depolarizing agent (e.g., CCCP, a proton ionophore)[26][27]
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation and wash them with the assay buffer. Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).[23][24]
-
Dye Loading: Add the DiSC₃(5) dye to the cell suspension (e.g., to a final concentration of 1-2 µM) and incubate in the dark with shaking to allow the dye to equilibrate and enter the cells.[23]
-
Fluorescence Measurement: Place the cell suspension in a cuvette or 96-well plate. Monitor the baseline fluorescence until it is stable.
-
Compound Addition: Add the test compound (at MIC, 2x MIC, etc.) or the positive control (CCCP) to the suspension.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates membrane depolarization.[24]
Protocol 4.2: DNA Gyrase Inhibition Assay
Principle: Bacterial DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA and is an essential enzyme for DNA replication, making it a validated antibiotic target.[28][29] An in vitro assay can determine if a compound inhibits the supercoiling activity of purified DNA gyrase.[30][31]
Caption: Workflow for the in vitro DNA gyrase supercoiling assay.
Materials:
-
Purified bacterial DNA gyrase enzyme
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing MgCl₂, KCl, Tris-HCl)
-
This compound
-
Positive control: a known gyrase inhibitor (e.g., Novobiocin or Ciprofloxacin)[30]
-
Agarose, gel electrophoresis system, DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. Include a "no compound" control and a positive control.
-
Enzyme Addition: Add the purified DNA gyrase to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize it under UV light.
-
Interpretation: Supercoiled DNA migrates faster through the gel than relaxed DNA. In the "no compound" control, the relaxed plasmid should be converted to its supercoiled form. If the test compound inhibits gyrase, the DNA will remain in its relaxed state.[28][29]
Conclusion
This comprehensive guide outlines a systematic and robust methodology for evaluating the antibacterial properties of this compound. By progressing through screening, quantitative analysis, dynamic assessment, and mechanistic studies, researchers can build a complete profile of the compound's potential as an antibacterial agent. Adherence to these standardized and validated protocols is essential for generating reliable, reproducible, and meaningful data in the quest for new antimicrobial therapies.
References
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- Gmuender, H., Kuratli, K., & Meyer, S. (1993). An Assay for the Detection of Bacterial DNA Gyrase Inhibitors. The Journal of Antibiotics, 46(11), 1764-1766. ([Link])
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- Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9). ([Link])
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- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. ([Link])
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- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. ([Link])
- Vitanza, L., Amato, E., & Censi, R. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Future Pharmacology, 3(3), 606-624. ([Link])
- Microbiology International. (n.d.). Broth Microdilution. ([Link])
- Pantel, A., Petrella, S., Matrat, S., et al. (2011). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(10), 4524-4529. ([Link])
- Bio-protocol. (n.d.). Detection of Membrane Potential in Mycobacterium tuberculosis. ([Link])
- Te Winkel, J. D., Gray, D. A., & Strahl, H. (2016). In Vivo and In Situ Assessment of Bacterial Membrane Potential. Frontiers in Cell and Developmental Biology, 4, 29. ([Link])
- Wang, H., Hiasa, H., & Luan, G. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
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- Lin, G., Chen, Y., & Wang, H. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 50(6), 2110-2112. ([Link])
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- Clinical and Laboratory Standards Institute. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method. ([Link])
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ([Link])
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Application Notes and Protocols for 8-Hydroxynaphthalene-1,6-disulfonic Acid in Textile Dyeing Processes
Introduction: The Pivotal Role of 8-Hydroxynaphthalene-1,6-disulfonic Acid in Modern Dye Chemistry
This compound, a key organic dye intermediate, is a cornerstone in the synthesis of a wide array of vibrant and durable colorants for the textile industry.[1] Its chemical architecture, featuring a naphthalene core substituted with a hydroxyl group and two sulfonic acid moieties, provides a unique combination of reactivity and functionality that is highly valued by dye chemists.[1] The sulfonic acid groups are particularly crucial as they impart water solubility to the resulting dye molecules, a fundamental requirement for most textile dyeing applications.[1][2][3] This inherent solubility facilitates the even distribution and penetration of the dye into the fabric, leading to consistent and vibrant coloration.[4]
These characteristics make compounds like this compound indispensable for producing high-quality and high-performance dyes.[2] This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the application of this compound in textile dyeing, from the fundamental chemistry to practical laboratory protocols.
Mechanism of Action: The Chemistry of Color Creation
The utility of this compound in dye synthesis primarily lies in its role as a coupling component in the formation of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are renowned for their extensive color range and excellent tinctorial strength.[2] The synthesis is a two-step process: diazotization followed by azo coupling.
-
Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C).[5]
-
Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, in this case, this compound. The hydroxyl group on the naphthalene ring activates the molecule for electrophilic aromatic substitution, directing the coupling to the ortho position. The sulfonic acid groups, being electron-withdrawing, further influence the position of the coupling and, most importantly, ensure the final dye molecule is water-soluble.[3][6]
The following diagram illustrates the general mechanism of azo dye synthesis using an aromatic amine and this compound.
Caption: General workflow of azo dye synthesis.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an azo dye using this compound and its subsequent application in dyeing a polyamide fabric such as nylon.
Protocol 1: Synthesis of a Monoazo Acid Dye
This protocol details the synthesis of a representative red acid dye by coupling diazotized sulfanilic acid with this compound.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
-
Beakers, magnetic stirrer, pH meter, Buchner funnel, and filter paper
Procedure:
-
Preparation of the Diazo Component Solution:
-
In a 250 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 50 mL of distilled water by gentle heating. Cool the solution to room temperature.
-
-
Diazotization:
-
In a separate 100 mL beaker, dissolve 0.70 g of sodium nitrite in 10 mL of distilled water.
-
Cool the sulfanilic acid solution in an ice bath to 0-5 °C.
-
Slowly add the sodium nitrite solution to the cooled sulfanilic acid solution with constant stirring.
-
In a fume hood, slowly add 2.5 mL of concentrated hydrochloric acid to the mixture while maintaining the temperature between 0-5 °C.[7] Stir for 15-20 minutes to ensure complete diazotization. The formation of a diazonium salt precipitate may be observed.
-
-
Preparation of the Coupling Component Solution:
-
In a 500 mL beaker, dissolve 3.04 g of this compound in 100 mL of distilled water containing 1.0 g of sodium hydroxide. Ensure the pH is alkaline (pH 8-9). Cool this solution in an ice bath to 0-5 °C.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[7]
-
Maintain the temperature below 5 °C and the pH in the alkaline range (pH 8-9) by adding a 10% sodium hydroxide solution as needed.
-
Continue stirring in the ice bath for 1-2 hours to ensure the coupling reaction is complete. A colored precipitate of the dye will form.
-
-
Isolation and Purification of the Dye:
-
"Salt out" the dye by adding approximately 20 g of sodium chloride to the reaction mixture and stirring until it dissolves. This increases the ionic strength of the solution, causing the dye to precipitate.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye cake with a small amount of cold saturated sodium chloride solution to remove impurities.
-
Dry the synthesized dye in an oven at 60-70 °C.
-
Protocol 2: Application of the Synthesized Acid Dye to Nylon Fabric
This protocol outlines the procedure for dyeing a nylon fabric sample with the synthesized acid dye. Acid dyes are particularly effective for dyeing protein and polyamide fibers like wool, silk, and nylon.[6][8]
Materials:
-
Synthesized acid dye
-
Nylon fabric swatch (pre-washed)
-
Acetic acid or formic acid
-
Glauber's salt (sodium sulfate, Na₂SO₄) (optional, as a leveling agent)
-
Distilled water
-
Beakers, heating mantle with magnetic stirrer, thermometer, and glass rod
Procedure:
-
Preparation of the Dyebath:
-
Prepare a 1% (on weight of fabric) stock solution of the synthesized dye. For a 5 g fabric sample, this would be 0.05 g of dye.
-
In a 500 mL beaker, prepare the dyebath with a liquor ratio of 1:40 (i.e., for a 5 g fabric sample, use 200 mL of water).
-
Add the required amount of dye stock solution to the dyebath.
-
Add a leveling agent if desired (e.g., 1 g/L Glauber's salt).
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[9] An acidic pH is crucial for the effective dyeing of nylon with acid dyes.[10]
-
-
Dyeing Process:
-
Rinsing and Drying:
-
After dyeing, allow the dyebath to cool down.
-
Remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.
-
Finally, rinse with hot water and then allow the dyed fabric to air dry.
-
Caption: Experimental workflow for dyeing nylon fabric.
Data Presentation and Expected Outcomes
The properties of the synthesized dye can be characterized using various analytical techniques. The dyeing performance is evaluated by assessing the color fastness of the dyed fabric.
Table 1: Expected Properties of a Representative Azo Dye from this compound
| Property | Expected Result/Value | Significance |
| Color | Red-Violet | Dependent on the specific diazo component used. |
| λmax (in water) | ~500-550 nm | Indicates the wavelength of maximum absorbance, determining the perceived color. |
| Water Solubility | Good | Essential for the dyeing process, facilitated by the sulfonic acid groups.[1][3] |
| Wash Fastness | Moderate to Good | Indicates the resistance of the color to washing. |
| Light Fastness | Good | Measures the resistance of the color to fading upon exposure to light. |
| Rubbing Fastness | Good to Excellent | Assesses the resistance of the color to rubbing off onto other surfaces. |
Safety and Handling
As a laboratory chemical, this compound and the synthesized dyes should be handled with appropriate safety precautions.[12][13]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12][15] Use in a well-ventilated area or a fume hood, especially when working with concentrated acids.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[16] Keep containers tightly closed.[12]
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
This compound is a versatile and crucial intermediate in the synthesis of acid dyes for the textile industry. Its unique chemical structure allows for the creation of a wide spectrum of colors with good solubility and fastness properties. The protocols detailed in this guide provide a solid foundation for the synthesis and application of dyes derived from this important compound. By understanding the underlying chemical principles and adhering to proper laboratory procedures, researchers can effectively utilize this compound to develop novel and high-performance textile colorants.
References
- The Role of Aminonaphthalenesulfonic Acids in Modern Dye Manufacturing. (n.d.). Google Cloud.
- How the Textile Industry Uses Aromatic Sulfonic Acids. (2024, January 23). Capital Resin Corporation.
- Full article: Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. (2022, May 9). Taylor & Francis Online.
- Unlocking Color: The Role of 1-Naphthol-5-sulfonic Acid in Modern Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Sulfonic acid. (n.d.). In Wikipedia.
- Dyeing Of Nylon Yarn With Acid Dye. (2020, April 25). Textile Study Center.
- Applications of Sulfamic Acid in the Dye Industry. (2024, December 31). Hebei Xingfei Chemical Co., Ltd..
- SAFETY DATA SHEET. (2011, January 27). Fisher Scientific.
- The Synthesis of Azo Dyes. (n.d.). Unknown Source.
- Do You Know How To Dye With Acid Dyes. (2021, September 27). News.
- Syntheses and application of sulfonic acid dyes on wool fabric. (n.d.). ResearchGate.
- Acid Dyes: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 10). Unknown Source.
- Safety Data Sheet: 1,8-Dihydroxynaphthalene-3,6-disulfonic_acid. (n.d.). Chemos GmbH & Co. KG.
- Use Sulphuric Acid in Textile Chemicals: 7 Powerful Ways. (2025, December 19). Unknown Source.
- The Chemical Synthesis of 1,8-Dihydroxynaphthylene-3,6-disulfonic Acid and its Role in Dye Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
- SAFETY DATA SHEET. (2014, March 25). Fisher Scientific.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Unknown Source.
- Dyeing and printing process. (n.d.). Google Patents.
- Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. (2023, December 14). MedCrave online.
- Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid. (n.d.). Google Patents.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (2019, October 28). ResearchGate.
- Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. (2023, December 14). MedCrave online.
- Reactive disazo dyes having naphthalenesulfonic acid coupling component. (n.d.). Google Patents.
- This compound. (n.d.). Ccount Chem.
- Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (2025, August 7). ResearchGate.
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0. (n.d.). ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. capitalresin.com [capitalresin.com]
- 5. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes - MedCrave online [medcraveonline.com]
- 6. theasengineers.com [theasengineers.com]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. textilestudycenter.com [textilestudycenter.com]
- 10. Use Sulphuric Acid in Textile Chemicals: 7 Powerful Ways [biopolchemicals.com]
- 11. US3271100A - Dyeing and printing process - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. ccount-chem.com [ccount-chem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 8-Hydroxynaphthalene-1,6-disulfonic Acid Synthesis
Welcome to the technical support center for the synthesis of 8-Hydroxynaphthalene-1,6-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific sulfonation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthesis effectively.
Section 1: Synthesis Overview & Mechanistic Insights
The synthesis of this compound is a nuanced example of electrophilic aromatic substitution on a naphthalene core. Unlike the straightforward sulfonation of naphthalene, the presence of a hydroxyl group significantly influences the regioselectivity of the reaction. The key challenge lies in directing the two sulfonic acid groups to the desired 1- and 6-positions while managing the activating and directing effects of the hydroxyl group and avoiding the formation of undesired isomers.
A direct, one-pot disulfonation of 8-hydroxynaphthalene (1-naphthol-8-sulfonic acid) is challenging. A more controlled and plausible industrial approach involves a multi-step pathway, often starting from a precursor that already contains some of the desired functionality, such as 1-aminonaphthalene-3,6,8-trisulfonic acid, followed by chemical modification. However, for the purpose of direct synthesis optimization, we will consider the sulfonation of a suitable naphthol precursor.
The sulfonation of naphthols is a reversible reaction, heavily influenced by temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[1]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction favors the formation of the isomer with the lowest activation energy, which is often the alpha-position (positions 1, 4, 5, 8). This product forms faster.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reversibility of the sulfonation reaction allows for equilibrium to be reached.[1] This favors the formation of the most stable isomer, which is typically the beta-position (positions 2, 3, 6, 7) due to reduced steric hindrance.[1]
Caption: Kinetic vs. Thermodynamic control in naphthol sulfonation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
While various routes exist, a common conceptual starting point is 1-naphthol. However, to achieve the specific 8-hydroxy-1,6-disulfonic acid pattern, a multi-step synthesis is more practical. This may involve the sulfonation of naphthalene to naphthalene-1,6-disulfonic acid, followed by nitration, reduction, and conversion of an amino group to a hydroxyl group via diazotization. A more direct, but complex, route would be the controlled disulfonation of 1-naphthol-8-sulfonic acid (if available).
Q2: What are the most critical reaction parameters to control?
The three most critical parameters are:
-
Temperature: This is the primary determinant of isomeric distribution (kinetic vs. thermodynamic products).[1][2]
-
Concentration and Type of Sulfonating Agent: The choice between concentrated sulfuric acid, oleum (H₂SO₄·SO₃), or chlorosulfonic acid (ClSO₃H) affects the reactivity and the prevalence of side reactions like polysulfonation.[3][4]
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion or, under thermodynamic control, to reach equilibrium.
Q3: How does temperature specifically affect the isomer distribution in naphthol sulfonation?
For the sulfonation of 1-naphthol, lower temperatures (e.g., 0-50°C) tend to yield a mixture of 1-naphthol-2-sulfonic acid and 1-naphthol-4-sulfonic acid (kinetic products).[5] Higher temperatures (e.g., >100°C) can cause rearrangement to more stable isomers. Precise temperature control is paramount to selectively form the desired intermediate on the pathway to the final product.
Q4: Which sulfonating agent is best: sulfuric acid, oleum, or chlorosulfonic acid?
The choice depends on the desired degree of sulfonation and the reactivity of the substrate.
-
Sulfuric Acid (H₂SO₄): The mildest agent, suitable for monosulfonation. The reaction often stops when the acid concentration drops below 90% due to water formation.[6]
-
Oleum (H₂SO₄ containing excess SO₃): More potent than sulfuric acid and often used for di- or tri-sulfonation. The higher SO₃ concentration increases the reaction rate but also the risk of side reactions.[4]
-
Chlorosulfonic Acid (ClSO₃H): A very reactive agent that can perform sulfonation at lower temperatures, often in an inert solvent to control reactivity and reduce polysulfonation.[3][7]
Q5: How can I monitor the reaction progress effectively?
High-Performance Liquid Chromatography (HPLC) is the most effective technique. An appropriate reversed-phase column (e.g., C18) with a buffered aqueous-organic mobile phase can separate the starting material, the desired product, and various isomeric byproducts, allowing for quantitative tracking of the reaction's progress and purity profile.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low Yield of the Desired this compound
-
Possible Cause A: Incomplete Reaction.
-
Scientific Rationale: The sulfonation reaction may not have reached completion due to insufficient time, temperature, or sulfonating agent strength.
-
Troubleshooting Protocol:
-
Verify the strength of your sulfonating agent. Oleum concentration can decrease over time due to moisture absorption.
-
Increase the reaction time in increments of 1-2 hours, taking aliquots for HPLC analysis to determine if the product concentration is still increasing.
-
If extending the time is ineffective, cautiously increase the temperature by 10°C increments. Be aware this can alter the isomer ratio.[5]
-
Consider using a stronger sulfonating agent (e.g., moving from 98% H₂SO₄ to 20% oleum), but do so with careful stoichiometric control to avoid over-sulfonation.
-
-
-
Possible Cause B: Predominant Formation of Unwanted Isomers.
-
Scientific Rationale: The chosen temperature likely favors a kinetic or thermodynamic product that is not the desired isomer. The 1,6-disulfo pattern is a specific combination that requires precise control.
-
Troubleshooting Protocol:
-
Review the literature for the sulfonation of your specific starting material to understand the expected kinetic and thermodynamic products.[1][5]
-
Systematically vary the reaction temperature. For example, run small-scale parallel reactions at 40°C, 80°C, 120°C, and 160°C and analyze the isomer distribution by HPLC. This will establish an empirical relationship between temperature and product distribution for your system.
-
The use of an inert solvent (e.g., tetrachloroethane, nitrobenzene) can significantly alter the selectivity of the sulfonation reaction and minimize polysulfonation.[3]
-
-
Problem 2: High Levels of Impurities and Difficulty in Purification
-
Possible Cause A: Formation of Polysulfonated Byproducts and Sulfones.
-
Scientific Rationale: Using an excessive amount of a strong sulfonating agent or operating at very high temperatures can lead to the introduction of more than two sulfonic acid groups or the formation of diaryl sulfone byproducts.[3][4]
-
Troubleshooting Protocol:
-
Carefully control the stoichiometry. Use a precise molar equivalent of the sulfonating agent relative to the substrate.
-
Add the sulfonating agent dropwise at a low temperature (e.g., 0-20°C) to dissipate the heat of reaction and minimize localized overheating, which can promote side reactions.[3]
-
After the addition is complete, slowly raise the temperature to the desired setpoint for the main reaction.
-
-
-
Possible Cause B: Ineffective Isomer Separation.
-
Scientific Rationale: Naphthalene sulfonic acid isomers often have very similar physical properties, making them difficult to separate. Purification frequently relies on the differential solubility of their salts.[3]
-
Troubleshooting Protocol: Purification by Fractional Salting-Out.
-
After the reaction is complete, quench the reaction mixture by carefully pouring it onto ice.
-
Neutralize the acidic solution with a base (e.g., NaOH, NaHCO₃) to a slightly acidic or neutral pH.
-
Heat the solution to ensure all sulfonic acids are dissolved.[2]
-
Gradually add a saturated salt solution (e.g., NaCl) while stirring.[2] Different isomers will precipitate at different salt concentrations.
-
Filter the precipitate at each stage and analyze the solid and the filtrate by HPLC to determine which fraction is enriched with your desired product. This process may need to be repeated for higher purity.
-
-
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Disulfonation of a Naphthol Precursor
This is a representative protocol based on established principles of sulfonation. It must be adapted and optimized for the specific starting material.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1.0 molar equivalent of the naphthol precursor. If using an inert solvent, add it at this stage.[3]
-
Cooling: Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Sulfonating Agent: Slowly add 2.0-2.2 molar equivalents of the chosen sulfonating agent (e.g., 20% oleum) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, slowly raise the mixture to the target reaction temperature (e.g., 120°C) and hold for 4-6 hours. Monitor the reaction by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of ice.
-
Isolation: Proceed with the fractional salting-out procedure as described in the Troubleshooting Guide to isolate the sodium salt of the product.
-
Analysis: Characterize the final product for purity and identity using HPLC, NMR, and Mass Spectrometry.
Data Presentation
The optimal conditions must be determined empirically. The following table illustrates the expected effect of temperature on isomer formation, a critical factor in optimizing your synthesis.
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Rationale |
| Temperature | Low (e.g., 20-60°C) | High (e.g., >140°C) | Lower temperatures favor the faster-forming product; higher temperatures allow for equilibration to the more stable product.[1] |
| Expected Major Product | Alpha-substituted isomer | Beta-substituted isomer | Alpha-isomers have lower activation energy; beta-isomers are sterically less hindered and more stable. |
| Reaction Time | Typically shorter | Requires longer time to reach equilibrium | Kinetic product forms quickly; thermodynamic equilibrium takes time. |
Visualization of Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 1-Naphthol-5-Sulfonic Acid.
- Smolecule. (2023, August 15). Buy 1-Naphthol-4-sulfonic acid | 84-87-7.
- Google Patents. (n.d.). US4540525A - Method for producing 1-naphthol-4-sulphonic acid.
- ResearchGate. (2025, August 6). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition.
- Sciencemadness.org. (2009, January 4). The synthesis of 1 and 2-naphthols from Napththalene.
- Taylor & Francis. (2022, April 23). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes.
- Guidechem. (n.d.). How to synthesize 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid?.
- Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene.
- ResearchGate. (2018, December 14). (PDF) Aromatic Sulphonation and Related Reactions.
- Chemithon. (n.d.). Sulfonation and Sulfation Processes.
- WordPress.com. (2024, March 15). sulphonation of naphthalene - Chemistry for everyone.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemithon.com [chemithon.com]
- 7. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 [smolecule.com]
Technical Support Center: Optimizing the Synthesis and Purification of 8-Hydroxynaphthalene-1,6-disulfonic acid
Welcome to the technical support center for 8-Hydroxynaphthalene-1,6-disulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in improving the yield and purity of this important chemical intermediate. Here, we synthesize technical data with field-proven insights to provide a comprehensive resource in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and properties of this compound, a member of the hydroxynaphthalene disulfonic acid family.
Q1: What is the primary synthetic challenge for this compound?
The main challenge in synthesizing any specific hydroxynaphthalene disulfonic acid isomer, including the 8-hydroxy-1,6-disulfo variant, is controlling the regioselectivity of the sulfonation reaction. The naphthalene core has multiple positions susceptible to electrophilic attack, and reaction conditions heavily influence which isomers are formed. The sulfonation of naphthalene and its derivatives is a classic example of kinetic versus thermodynamic control, where different products are favored at different temperatures.[1][2][3][4]
-
Kinetic Control (Lower Temperatures, e.g., <100°C): Sulfonation tends to occur at the alpha-positions (1, 4, 5, 8), which are sterically more accessible and have a lower activation energy barrier.[4]
-
Thermodynamic Control (Higher Temperatures, e.g., >150°C): At elevated temperatures, the sulfonation reaction becomes reversible.[4] This allows for the migration of the sulfonic acid groups to the more sterically stable beta-positions (2, 3, 6, 7), leading to the thermodynamically favored product.[1][4]
Achieving the specific 1,6-disubstitution pattern on an 8-hydroxynaphthalene starting material requires precise manipulation of these conditions to direct the sulfonic acid groups to the desired positions, which can be a significant hurdle.
Q2: What are the typical starting materials for this synthesis?
While direct sulfonation of 8-hydroxynaphthalene (8-naphthol) is a theoretical route, it is often more practical to start with a pre-sulfonated naphthalene derivative to guide the reaction. A plausible route could involve the sulfonation of a compound like 1-naphthol-7-sulfonic acid, where one sulfonic group is already in a stable position, and the second sulfonation is directed by the existing substituents. The powerful activating and ortho-, para-directing hydroxyl group, and the meta-directing sulfonic acid group will compete to direct the incoming electrophile.
Q3: How does the choice of sulfonating agent impact the reaction?
The choice of agent is critical for controlling the reaction's vigor and preventing unwanted by-products.
| Sulfonating Agent | Characteristics & Impact |
| Concentrated Sulfuric Acid (H₂SO₄) | Standard reagent. The reaction is reversible and its rate decreases as water is formed, stopping when the acid concentration drops below ~90%.[5] Often used for thermodynamic control at high temperatures. |
| Oleum (H₂SO₄ + SO₃) | A more potent agent containing excess sulfur trioxide (SO₃). It allows for sulfonation under more forceful conditions and is used when multiple sulfonic acid groups need to be introduced. Precise control of the SO₃ molar ratio is essential to prevent over-sulfonation and by-product formation.[5] |
| Chlorosulfuric Acid (ClSO₃H) | A very reactive agent that provides rapid, stoichiometric sulfonation.[5] However, it is expensive and generates corrosive HCl gas as a by-product, requiring specialized equipment.[5] |
For producing a disulfonic acid, oleum is often the agent of choice, but its reactivity demands stringent process control.
Q4: What are the most common impurities in the final product?
The most prevalent impurities are other isomers of hydroxynaphthalene disulfonic acid. Depending on the reaction conditions, you may find isomers such as 8-hydroxy-1,5-disulfonic acid or products where sulfonation has occurred at other positions. Residual sulfuric acid and monosulfonated intermediates are also common contaminants.[6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during synthesis and purification.
Troubleshooting Low Yield & Purity
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete Reaction: Insufficient reaction time, temperature, or strength of sulfonating agent. | Monitor reaction progress using HPLC.[7][8] Consider increasing reaction time, temperature, or using a stronger agent like oleum. Ensure adequate mixing. |
| Desulfonation: If temperatures are too high or the acid becomes too dilute, the reverse reaction (desulfonation) can occur, reducing yield.[4][9] | Maintain a high concentration of the sulfonating agent. For reactions with sulfuric acid, consider methods to remove water as it forms, such as azeotropic distillation.[5] | |
| Incorrect Isomer Ratio / Low Purity | Lack of Temperature Control: The product distribution is highly sensitive to temperature (kinetic vs. thermodynamic control).[1][2] | Implement strict temperature control (±2°C). For kinetically favored products, use lower temperatures. For thermodynamically favored products, use higher temperatures and allow the reaction to reach equilibrium. |
| Incorrect Reagent Stoichiometry: An incorrect molar ratio of SO₃ to the organic substrate can lead to a mix of mono-, di-, and tri-sulfonated products.[10] | Carefully calculate and control the stoichiometry of your sulfonating agent. When using oleum, the percentage of free SO₃ is a critical parameter. | |
| Product is Dark/Discolored | Oxidation/Degradation: Naphthols are susceptible to oxidation, especially at high temperatures in an acidic environment. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Keep reaction times as short as necessary to achieve completion. |
| Difficulty Isolating Product | High Solubility of Isomers: The desired product and its isomeric impurities often have similar solubilities, making separation difficult. | Employ fractional crystallization.[11] Exploit differences in solubility by carefully adjusting solvent polarity (e.g., water/alcohol mixtures) or pH.[6] A patented method for related compounds involves diluting the reaction mixture with water to a specific sulfuric acid concentration (e.g., 35-90%) and controlling the temperature (e.g., 0-80°C) to selectively precipitate the desired isomer.[12] |
| Formation of Stable Salts: The product may remain in solution as a highly soluble salt. | Convert the sulfonic acids to a salt with a specific counter-ion (e.g., using KCl or NaCl) to induce precipitation. In some cases, forming a salt with an organic base like ortho-toluidine can facilitate the selective precipitation of one isomer over another.[13] |
Section 3: Key Experimental Protocols & Workflows
Workflow for Synthesis and Purification
This diagram illustrates the general workflow from starting material to purified product.
Caption: General Synthesis and Purification Workflow.
Protocol 1: General Sulfonation Procedure
This is a generalized protocol. Specific temperatures, times, and reagent amounts must be optimized for the target molecule.
-
Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel with the starting hydroxynaphthalene sulfonic acid precursor.
-
Cooling: Cool the reactor to the desired initial temperature (e.g., 20-40°C for kinetic control) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the sulfonating agent (e.g., 20% Oleum) dropwise via the addition funnel, ensuring the internal temperature does not exceed the setpoint by more than 5°C.
-
Reaction: Once the addition is complete, maintain the reaction at the target temperature for a predetermined time (e.g., 2-8 hours). For thermodynamically controlled products, this may involve slowly raising the temperature to a higher setpoint (e.g., 160°C).
-
Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by HPLC to monitor the disappearance of starting material and the formation of the desired product and isomers.[7][8][14]
-
Quenching ("Drowning"): Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and must be done with caution.
-
Isolation: The crude product can be isolated by "salting out" (adding a saturated solution of NaCl or KCl) or by adjusting the pH, which reduces the solubility of the sulfonic acid, causing it to precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with a cold brine solution to remove residual acid and impurities.
Protocol 2: Purification by Fractional Crystallization
Fractional crystallization is a powerful technique for separating isomers by exploiting their different solubilities in a specific solvent system at various temperatures.[11][15]
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent. Water is a common choice for highly polar sulfonic acids.[6] Co-solvents like ethanol or isopropanol can be added to fine-tune the polarity and improve separation selectivity.
-
Dissolution: Heat the solvent to near its boiling point and add the crude solid in portions until it is fully dissolved.
-
Slow Cooling: Allow the solution to cool slowly and without agitation. The least soluble isomer (ideally, the desired product) will crystallize first. Rapid cooling will trap impurities.
-
First Crop Collection: Once a significant amount of crystals has formed, collect them by vacuum filtration while the solution is still cool. This is "Crop 1".
-
Mother Liquor Concentration: Take the filtrate (mother liquor) and reduce its volume by evaporation (e.g., using a rotary evaporator).
-
Second Crop Collection: Cool the concentrated mother liquor again to obtain a second batch of crystals ("Crop 2"), which will be enriched in the more soluble isomers.
-
Analysis and Recrystallization: Analyze the purity of each crop by HPLC.[16][17] Crop 1 may be of sufficient purity. If not, it can be subjected to a second recrystallization step to further enhance its purity.
Troubleshooting Decision Tree for Purity Issues
Caption: Decision tree for diagnosing and solving purity problems.
Section 4: References
-
Filo. (2025). Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely... [Online]. Available at: [Link]
-
The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions. [Online]. Available at: [Link]
-
Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures? [Online]. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Online]. Available at: [Link]
-
Scribd. Thermodynamic and Kinetic Control of Reactions. [Online]. Available at: [Link]
-
Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. [Online]. Available at: [Link]
-
ResearchGate. (2025). Aromatic sulfonation XI: Sulfonation of benzene and toluene with sulfur trioxide; sulfone formation and sulfonic acid isomer distribution. [Online]. Available at: [Link]
-
Taylor & Francis Online. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale. [Online]. Available at: [Link]
-
Google Patents. US3496224A - Purification of sulfonic acids. [Online]. Available at:
-
BYU ScholarsArchive. The isomer distribution in the sulfonation of iodobenzene. [Online]. Available at: [Link]
-
PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. [Online]. Available at: [Link]
-
ResearchGate. (2025). Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. The influence of initial sulfation on the sulfo-product composition. [Online]. Available at: [Link]
-
ResearchGate. (2025). Developments in Methods of Analysis for Naphthalene Sulfonates. [Online]. Available at: [Link]
-
SIELC Technologies. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column. [Online]. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Naphthalenesulfonic acid. [Online]. Available at: [Link]
-
ResearchGate. (2025). Aromatic sulfonation 31: (Isomer distribution in the homogeneous sulfonation of toluene with sulfur trioxide and some acidic sulfonating reagents). [Online]. Available at: [Link]
-
Google Patents. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid. [Online]. Available at:
-
Sulzer. Fractional Crystallization. [Online]. Available at: [Link]
-
Google Patents. US3719703A - Separation of sulfonic acids from sulfuric acid. [Online]. Available at:
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 1,8-Dihydroxynaphthylene-3,6-disulfonic Acid and its Role in Dye Production. [Online]. Available at: [Link]
-
Google Patents. US4324742A - Process for separation of naphthalenedisulfonic acids. [Online]. Available at:
-
Google Patents. JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid. [Online]. Available at:
-
Chemithon. Sulfonation and Sulfation Processes. [Online]. Available at: [Link]
-
Wikipedia. Aromatic sulfonation. [Online]. Available at: [Link]
-
ResearchGate. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. [Online]. Available at: [Link]
-
Wikipedia. Fractional crystallization (chemistry). [Online]. Available at: [Link]
-
Google Patents. CN108088917B - Method for detecting naphthalene disulfonic acid isomer. [Online]. Available at:
-
Ataman Kimya. NAPHTHALENE SULFONATE. [Online]. Available at: [Link]
-
Wikipedia. Naphthalene-1-sulfonic acid. [Online]. Available at: [Link]
-
Google Patents. Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid). [Online]. Available at:
-
ACS Omega. (2022). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. [Online]. Available at: [Link]
Sources
- 1. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemithon.com [chemithon.com]
- 6. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 7. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rcprocess.se [rcprocess.se]
- 12. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 13. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 14. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 15. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
troubleshooting low solubility issues of 8-Hydroxynaphthalene-1,6-disulfonic acid
Welcome to the technical support guide for 8-Hydroxynaphthalene-1,6-disulfonic acid (also known as Schaeffer's Acid). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the handling and solubility of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Overview: Understanding the Molecule
This compound (C₁₀H₈O₇S₂) is an organosulfur compound featuring a naphthalene core functionalized with one hydroxyl (-OH) group and two sulfonic acid (-SO₃H) groups.[1] These functional groups dictate its chemical behavior, particularly its solubility.
-
Sulfonic Acid Groups (-SO₃H): These are strongly acidic and highly polar, imparting a tendency for water solubility.[2][3]
-
Hydroxyl Group (-OH): This phenolic group is weakly acidic and also contributes to polarity.
-
Naphthalene Core: The aromatic, nonpolar backbone can counteract the hydrophilic nature of the functional groups, especially in its non-ionized state.
The interplay between these groups, along with the compound's physical form (crystalline solid), is central to the solubility challenges frequently encountered.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₇S₂ | [1] |
| Molecular Weight | 304.29 g/mol | [1] |
| Appearance | Brown/Red or Light brown to beige crystalline powder | [1][5] |
| Water Solubility | Generally reported as "soluble" | [1][5] |
| pH (1% aq. solution) | 1-2 (for the free acid form) | [5] |
| Melting Point | Decomposes >300 °C | [1][6][7] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.
Category 1: Fundamental Solubility Issues
Q1: I'm struggling to dissolve the this compound powder in water, even though it's listed as "water-soluble." What's the first thing I should check?
A1: The most common oversight is the pH of the solution. The free acid form of this compound is highly acidic, creating a low pH environment (pH 1-2 in a 1% solution) that suppresses its own solubility.[5] The sulfonic acid groups (-SO₃H) remain largely protonated at this pH. To achieve significant solubility, these groups must be deprotonated to the highly polar sulfonate anions (-SO₃⁻).
Causality: The principle of "like dissolves like" is key. While the protonated sulfonic acid is polar, the negatively charged sulfonate ion has a much stronger affinity for polar water molecules, drastically enhancing solubility.[2][8][9] Therefore, increasing the pH is the most critical step.
Q2: What is the optimal pH for dissolving this compound, and how should I adjust it?
A2: The optimal pH is typically in the neutral to slightly alkaline range (pH 7.0 - 8.0). At this pH, both sulfonic acid groups are fully deprotonated, maximizing water solubility.
For a detailed methodology, please refer to Protocol 2: pH-Adjusted Dissolution . The key is to add the base slowly to a suspension of the compound in water, allowing the solid to dissolve as the pH rises. Using the salt form of the compound, such as the disodium salt, can often bypass this issue entirely as it is already in a more soluble state.[6][10]
Caption: Effect of pH on the ionization and solubility of the sulfonic acid groups.
Category 2: Solvent and Temperature Effects
Q3: Can I use heat to help dissolve the compound? Are there any risks?
A3: Yes, gentle heating is a very effective and recommended method. The solubility of most sulfonic acids increases with temperature.[9] This compound is thermally stable, with decomposition occurring only at very high temperatures (>300°C), so heating to 40-60°C is perfectly safe and will significantly speed up dissolution.[1]
Causality: Heating provides the necessary kinetic energy to overcome the crystal lattice energy of the solid, allowing water molecules to solvate the individual molecules more effectively. For a step-by-step guide, see Protocol 3: Dissolution Using Gentle Heating .
Q4: Is it possible to use organic solvents or aqueous/organic co-solvents?
A4: Due to its highly polar nature, this compound has limited solubility in nonpolar organic solvents. It is generally soluble in polar solvents.[3] However, water is the most common and practical solvent.
Be cautious with co-solvents. While one might assume a polar organic solvent like ethanol would help, adding it to an aqueous solution of the salt form can actually decrease solubility, causing the compound to precipitate out. This is known as the "salting out" effect and is a common technique for purification.[11] If your downstream application requires an organic solvent, extensive solubility testing is recommended.
Category 3: Advanced Troubleshooting
Q5: My solution is clear but has a distinct brown or reddish color. Is this normal?
A5: Yes, this is completely normal. The solid powder is described as being brown or red, and it will form a colored solution.[1] The color does not necessarily indicate an impurity or degradation, but rather is an intrinsic property of the molecule.
Q6: After dissolution, my solution appears hazy or turbid. What should I do?
A6: Turbidity indicates either incomplete dissolution or the presence of insoluble impurities. First, ensure you have followed the pH adjustment and heating protocols. If turbidity persists, it is likely due to insoluble particulate matter from the manufacturing process.
Solution: Filter the solution through a 0.22 µm or 0.45 µm syringe filter or membrane filter assembly. This will remove any particulates without affecting the concentration of the dissolved compound and is good practice before use in sensitive applications like HPLC or cell culture.
Caption: A logical workflow for troubleshooting solubility issues.
Q7: How should I store the solid compound and my prepared stock solutions?
A7:
-
Solid: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] It is critical to protect it from moisture and direct sunlight to prevent degradation and clumping, which can impede solubility.
-
Stock Solutions: Once prepared, aqueous stock solutions should be stored at 2-8°C to minimize microbial growth and potential degradation. If the solution is near its saturation point, allow it to return to room temperature and check for any precipitate before use. If precipitate has formed, it can often be redissolved by gentle warming.
Experimental Protocols
Protocol 1: Standard Dissolution in Water (Baseline Method)
This protocol is a starting point and is often insufficient for the free acid form.
-
Measure the desired volume of high-purity water (e.g., Milli-Q or deionized water) into a sterile beaker or flask with a magnetic stir bar.
-
Place the beaker on a magnetic stir plate and begin stirring at a moderate speed to create a vortex.
-
Weigh the required amount of this compound.
-
Slowly and gradually add the powder into the side of the vortex. Avoid dumping the powder in all at once, which can lead to clumping.
-
Stir for at least 15-20 minutes. Observe for dissolution.
Protocol 2: pH-Adjusted Dissolution (Recommended for Free Acid)
This is the most reliable method for dissolving the free acid form of the compound.
-
Follow steps 1-4 from Protocol 1 to create a suspension of the compound in water. The mixture will likely be turbid and acidic.
-
Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH).
-
While monitoring the pH with a calibrated pH meter, add the base solution dropwise to the stirring suspension.
-
Pause after every few drops to allow the pH to stabilize and to observe the solid. You will notice the compound starting to dissolve as the pH increases.
-
Continue adding base slowly until the pH reaches 7.0 - 7.5 and all the solid material has dissolved, resulting in a clear (but colored) solution.
-
(Optional) If needed, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) to reach a more precise final pH, but avoid dropping the pH too low, which could cause re-precipitation.
-
Bring the solution to the final desired volume with high-purity water.
Protocol 3: Dissolution Using Gentle Heating
This method can be used alone or in combination with Protocol 2 to accelerate dissolution.
-
Prepare the suspension of the compound in water as described in Protocol 1 or 2.
-
Place the beaker on a stirring hotplate.
-
Set the temperature to 40-60°C. Do not boil the solution.
-
Maintain stirring while the solution warms. The combination of heat and pH adjustment is highly effective.
-
Once the solid is fully dissolved, turn off the heat and allow the solution to cool to room temperature before use or storage.
References
- Sulfanilic acid - Solubility of Things. (n.d.).
- 4-hydroxynaphthalene-1-sulfonic acid - Solubility of Things. (n.d.).
- Sulfonic acid - Wikipedia. (n.d.).
- Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. (2024, September 26).
- Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka. (2024, November 25).
- 8-hydroxynaphthalene-1,6-disulphonic acid - ChemBK. (2024, April 10).
- CAS#:90-20-0 | 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | Chemsrc. (2025, August 23).
- Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures - ResearchGate. (2025, August 10).
Sources
- 1. ccount-chem.com [ccount-chem.com]
- 2. capitalresin.com [capitalresin.com]
- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. ccount-chem.com [ccount-chem.com]
- 6. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]
- 7. CAS#:90-20-0 | 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | Chemsrc [chemsrc.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Buy Sodium 8-hydroxynaphthalene-1,6-disulfonate | 83732-80-3 [smolecule.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 8-Hydroxynaphthalene-1,6-disulfonic acid
Welcome to the technical support guide for the purification of 8-Hydroxynaphthalene-1,6-disulfonic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material from crude reaction mixtures. We will move beyond simple procedural lists to explain the underlying principles, helping you troubleshoot effectively and adapt methodologies to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the typical impurities in my crude this compound?
A: Crude this compound is typically a product of naphthalene sulfonation followed by other synthetic steps.[1][2] The impurity profile is therefore often complex. Common contaminants include:
-
Residual Sulfuric Acid: A primary and common impurity from the sulfonation process.[3][4]
-
Isomeric Naphthalenedisulfonic Acids: The sulfonation of naphthalene can produce a mixture of isomers, which are often difficult to separate due to similar chemical properties.[5]
-
Unreacted Starting Materials: Residual naphthalene or other precursors may remain.
-
By-products of Synthesis: Depending on the synthetic route, by-products like dihydroxynaphthalene derivatives can form.[6]
-
Metallic Cations: If purification involves intermediate salt formation using bases like calcium oxide, residual metal ions can contaminate the final product.[4]
-
Degradation Products: These are often highly colored compounds responsible for the typical brown or red appearance of the crude product.[7]
Q2: My crude product is a dark brown or reddish powder. What causes this color and how can I remove it?
A: The dark coloration is usually due to trace amounts of oxidized by-products and other chromophoric impurities formed during the high-temperature sulfonation and subsequent reactions. These impurities are often present in very small quantities but have high molar absorptivity. The most effective method for their removal is treatment with an adsorbent like activated carbon during the recrystallization process. The porous structure of activated carbon provides a large surface area to adsorb these large, color-bearing molecules.
Q3: What is the best general-purpose solvent for recrystallizing this compound?
A: Due to the two highly polar sulfonic acid groups, this compound is highly soluble in water and has low solubility in most organic solvents.[1][3][7][8] Therefore, water is the primary solvent of choice for recrystallization. The key is to leverage the temperature-dependent solubility of the acid or, more commonly, its salts. For instance, the monosodium salt of the related H-acid is slightly soluble in cold water but readily soluble in hot water, which presents ideal conditions for recrystallization.[9]
Q4: Should I purify the free acid directly, or is it better to convert it to a salt first?
A: While direct recrystallization of the free acid from acidified water is possible, converting the crude acid to a salt (commonly the monosodium or disodium salt) is often the superior strategy. There are several reasons for this:
-
Improved Crystallinity: Salts of sulfonic acids often form more well-defined, stable crystals compared to the free acid, which can be hygroscopic and difficult to handle.
-
Differential Solubility: The solubility profile of the salt can be more favorable for recrystallization, exhibiting a larger solubility difference between hot and cold solvent.
-
Impurity Rejection: The crystallization process of a specific salt can be highly effective at excluding impurities that do not fit into the crystal lattice, including isomers and inorganic contaminants.
Q5: How can I specifically remove residual sulfuric acid?
A: A common and effective method is recrystallization from a concentrated aqueous solution.[3] Alternatively, a more definitive method involves converting the sulfonic acid to its calcium salt by adding calcium carbonate. Calcium sulfate is largely insoluble and precipitates out, while the calcium sulfonate remains in solution. After filtering off the calcium sulfate, the desired sulfonic acid can be regenerated or converted to a different salt. A more modern approach involves using ion-exchange resins to capture sulfate ions.[4]
Q6: How should I store the purified this compound?
A: The compound should be stored in a tightly sealed container to protect it from moisture, as sulfonic acids have a tendency to hydrate.[3][7][8] It should be kept in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances like strong oxidizing agents.[7][8] Proper labeling is essential.
Section 2: Visual Workflow for Purification
The general workflow for purifying crude this compound via salt formation is outlined below. This process is designed to systematically remove the most common types of impurities.
Caption: General Purification Workflow via Salt Formation.
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. Solution is not saturated: Too much solvent was used. 2. Supersaturation: The solution is supersaturated but nucleation has not initiated. 3. High impurity load: Impurities are inhibiting crystal lattice formation. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the water and increase the solute concentration. 2. Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available. 3. Pre-purification: Consider a preliminary purification step, such as a solvent wash or passing through a short silica plug, to remove some impurities before attempting recrystallization. |
| Purified Product is Still Colored | 1. Insufficient activated carbon: Not enough carbon was used to adsorb all color bodies. 2. Carbon was too fine: Fine carbon particles may pass through the filter paper. 3. Premature crystallization: The product crystallized on the carbon or filter funnel during hot filtration. | 1. Repeat the process: Re-dissolve the product and repeat the decolorization step with a fresh, slightly larger portion of activated carbon. 2. Use a finer filter: Use a Celite® pad or a finer porosity filter paper for the hot filtration. 3. Maintain temperature: Ensure the solution, funnel, and receiving flask are kept hot during filtration to prevent crystallization. Use a pre-heated funnel. |
| Low Yield After Recrystallization | 1. Incomplete crystallization: The solution was not cooled sufficiently or for long enough. 2. Product is too soluble in the wash solvent. 3. Premature crystallization during hot filtration. | 1. Cool further: Cool the flask in an ice bath for an extended period (30-60 min) to maximize crystal formation. 2. Use an ice-cold wash solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. Consider a solvent in which the product is less soluble (e.g., a water/ethanol mix) for the wash. 3. Re-dissolve and re-filter: If significant crystals were lost on the filter, they can be recovered, re-dissolved in a minimal amount of hot solvent, and added back to the main filtrate to be re-crystallized. |
| Oily Precipitate Forms ("Oiling Out") | 1. Solution is supersaturated at a temperature above the melting point of the solute. 2. Drastic temperature change: Cooling the solution too rapidly. | 1. Re-heat and add more solvent: Heat the mixture until the oil redissolves. Add a small amount of additional solvent to lower the saturation point. 2. Allow for slow cooling: Let the flask cool slowly to room temperature on a benchtop before moving to an ice bath. This encourages the formation of an ordered crystal lattice rather than an amorphous oil. |
Troubleshooting Crystallization: A Decision Tree
Caption: Decision Tree for Troubleshooting Crystallization.
Section 4: Detailed Purification Protocol
This protocol details the most common and reliable method: purification via sodium salt formation and aqueous recrystallization.
Protocol: Purification of Crude this compound via its Monosodium Salt
Objective: To purify crude this compound by converting it to its monosodium salt, removing colored impurities with activated carbon, and recrystallizing from water.
Materials:
-
Crude this compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
Decolorizing activated carbon (pelletized is preferred to avoid fines)
-
Celite® (diatomaceous earth) (optional, for filtration aid)
-
pH indicator strips or a calibrated pH meter
-
Erlenmeyer flasks, Buchner funnel, vacuum flask, filter paper
Procedure:
-
Dissolution and Neutralization:
-
In an appropriately sized Erlenmeyer flask, add the crude this compound.
-
Add a volume of deionized water sufficient to make a slurry (e.g., ~5-10 mL per gram of crude acid).
-
While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution. Continue adding base until the solid has completely dissolved and the pH is stable between 7.0 and 8.0.
-
Causality: Converting the acid to its salt form significantly increases its solubility in room temperature water and prepares it for recrystallization. A neutral to slightly basic pH ensures complete salt formation without promoting degradation.
-
-
Decolorization:
-
Heat the solution to a near boil on a hot plate.
-
Once hot, add a small amount of activated carbon (typically 1-2% of the crude product's weight).
-
Expertise: Do not add carbon to a boiling solution, as this can cause violent bumping. Adding it to the hot solution maximizes its efficacy in adsorbing the large, colored impurity molecules.
-
Keep the solution at a gentle boil for 10-15 minutes with continuous stirring.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus. Pre-heat a Buchner or fluted funnel by pouring boiling water through it. This is a critical step to prevent premature crystallization in the funnel.
-
Place a piece of filter paper in the funnel. If using powdered carbon, it is highly recommended to add a thin layer of Celite® over the filter paper to prevent fine carbon particles from passing through.
-
Quickly filter the hot solution under vacuum.
-
Wash the filter cake with a small amount of boiling deionized water to recover any entrained product.
-
-
Crystallization:
-
Transfer the hot, clear filtrate to a clean Erlenmeyer flask.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
Trustworthiness: Slow cooling is paramount for forming large, well-defined crystals, which are inherently purer as they exclude impurities from their lattice structure more effectively than rapidly formed small crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a clean Buchner funnel.
-
Wash the collected crystals with a minimal amount of ice-cold deionized water or a cold water/ethanol mixture to remove any residual soluble impurities.
-
Press the crystals dry on the filter paper, then transfer them to a watch glass or drying dish.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
Assess the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or by observing the disappearance of colored impurities via UV-Vis spectroscopy. The final product should be a light-colored or off-white crystalline powder.[8]
-
References
- General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. [Link]
- US3496224A - Purification of sulfonic acids - Google P
- IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European P
- Sulphonic Acid, The Most Used Compound In Cleaning Chemicals - Chemtoll. [Link]
- Sulfonic acid - Wikipedia. [Link]
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | C10H8O7S2 | CID 67019 - PubChem. [Link]
- 8-hydroxynaphthalene-1,6-disulphonic acid - ChemBK. [Link]
- JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid - Google P
- 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf - Cheméo. [Link]
- 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials - Analyst (RSC Publishing). [Link]
- EP0000493B1 - Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid).
- US4324742A - Process for separation of naphthalenedisulfonic acids - Google P
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European Patent Office - EP 3505507 B1 - EPO. [Link]
- Any advice on the membrane treatment of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) manufacturing process wastewater?
Sources
- 1. Buy Sodium 8-hydroxynaphthalene-1,6-disulfonate | 83732-80-3 [smolecule.com]
- 2. data.epo.org [data.epo.org]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 5. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 6. EP0000493B1 - Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid). - Google Patents [patents.google.com]
- 7. ccount-chem.com [ccount-chem.com]
- 8. ccount-chem.com [ccount-chem.com]
- 9. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0 [chemicalbook.com]
Technical Support Center: Overcoming Interference in Spectrophotometric Analysis of 8-Hydroxynaphthalene-1,6-disulfonic acid
Welcome to the technical support center for the spectrophotometric analysis of 8-Hydroxynaphthalene-1,6-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the spectrophotometric analysis of this compound.
Q1: What is this compound and why is its accurate quantification important?
This compound, also known as Schaeffer's Acid, is a chemical compound with the molecular formula C₁₀H₈O₇S₂.[1] It is a naphthalene derivative containing one hydroxyl and two sulfonic acid groups.[1] Its sodium salt form is highly soluble in water and is known for its ability to form colored complexes with various metal ions, making it a useful reagent in analytical chemistry and dye manufacturing.[2] Accurate quantification is crucial for quality control in these applications and for stoichiometric calculations in complexometric reactions.
Q2: What are the typical UV-Vis spectral characteristics of this compound?
While the exact λmax (wavelength of maximum absorbance) can be influenced by solvent and pH, naphthalene derivatives with hydroxyl and sulfonic acid groups typically exhibit absorption in the UV region. The aromatic naphthalene ring is the primary chromophore. It is essential to determine the specific λmax for your experimental conditions by running a full spectral scan of a pure standard.
Q3: What are the most common sources of interference in the spectrophotometric analysis of this compound?
Interference in spectrophotometric analysis can be broadly categorized as spectral and non-spectral.
-
Spectral Interference: This is the most common issue, occurring when other components in the sample matrix absorb light at or near the same wavelength as the analyte.[3][4] For this compound, potential spectral interferents include other aromatic compounds, degradation byproducts, or unreacted starting materials from a synthesis.
-
Non-Spectral Interference (Matrix Effects): These arise from the overall composition of the sample.[4] High concentrations of salts can alter the polarity of the solvent, potentially causing slight shifts in the absorption spectrum. Particulates or colloids in the sample can cause light scattering, leading to artificially high absorbance readings.[3] Temperature variations can also cause spectral shifts.[4]
Q4: How can I quickly check for the presence of interference?
A simple method is to perform a standard addition. If the absorbance does not increase linearly with the addition of a known amount of your standard, it's a strong indication of matrix effects or other interferences. Additionally, overlaying the spectrum of your sample with that of a pure standard can reveal shoulders or shifts in the peak, suggesting the presence of spectrally interfering compounds.
Section 2: Troubleshooting Guide for Common Interferences
This section provides a structured approach to identifying and resolving specific issues you may encounter during your analysis.
Issue 1: Inaccurate or Non-Reproducible Absorbance Readings
-
Symptom: Absorbance values for the same sample vary significantly between measurements, or the results are not in the expected range.
-
Potential Cause & Scientific Rationale:
-
Baseline Drift: Changes in the instrument's baseline signal can significantly affect the accuracy of absorbance measurements.[3] This can be caused by fluctuations in the light source intensity, detector sensitivity, or impurities in the solvent.[3]
-
Temperature Fluctuations: Changes in temperature can alter the molecular vibrations and electronic energy levels of the analyte, leading to shifts in peak positions and spectral shapes.[4] This is particularly relevant for compounds like this compound, where the ionic state of the sulfonic acid and hydroxyl groups can be temperature-sensitive.
-
Photodegradation: Some aromatic compounds can undergo photodegradation when exposed to the spectrophotometer's light source for extended periods, leading to a decrease in absorbance over time.[3]
-
-
Troubleshooting Protocol:
-
Instrument Warm-up and Baseline Correction:
-
Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure a stable light source and detector.
-
Perform a baseline correction with a blank solution (the solvent used to dissolve your sample) immediately before measuring your sample.[3]
-
-
Temperature Control:
-
If available, use a temperature-controlled cuvette holder to maintain a constant temperature throughout the analysis.
-
If not, allow your samples and blank to equilibrate to the ambient temperature of the spectrophotometer before measurement.
-
-
Minimize Light Exposure:
-
Reduce the exposure time of the sample to the light beam by taking readings promptly.[3]
-
If repeated measurements are necessary, use a fresh aliquot of the sample for each reading.
-
-
Issue 2: Overlapping Spectral Peaks
-
Symptom: The UV-Vis spectrum of your sample shows a broad peak or a peak with a shoulder, indicating the presence of one or more interfering compounds with overlapping absorption spectra.[4]
-
Potential Cause & Scientific Rationale:
-
Presence of Structurally Similar Compounds: Impurities from synthesis, such as isomers (e.g., 2-Naphthol-3,6-disulfonic acid) or related naphthalene sulfonic acids, will likely have very similar absorption spectra, making them difficult to resolve.[5]
-
Complex Sample Matrix: In biological or environmental samples, a multitude of compounds can contribute to the overall absorbance spectrum.[4]
-
-
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping spectral peaks.
-
Step-by-Step Methodologies:
-
Selective Wavelength Analysis: If you have the spectra of the pure analyte and the interferent, you may be able to identify a wavelength where the analyte absorbs strongly, and the interferent's absorbance is minimal.[3]
-
Derivative Spectroscopy: This mathematical technique can help resolve overlapping peaks by plotting the first or higher-order derivative of the absorbance spectrum.[6][7] This can reveal hidden peaks and troughs that are specific to the analyte.
-
Chemical Derivatization: If direct analysis is not feasible, consider a derivatization reaction that shifts the λmax of this compound to a region of the spectrum free from interference. This involves reacting the hydroxyl or sulfonic acid groups to form a new compound with different spectral properties.[8][9]
-
Chromatographic Separation: For complex mixtures, techniques like High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector are highly effective.[6] The HPLC separates the components of the mixture before they reach the detector, allowing for individual quantification.
-
-
Issue 3: High Background Absorbance or Light Scattering
-
Symptom: The entire baseline of the spectrum is shifted upwards, or the absorbance increases steadily towards shorter wavelengths, which is characteristic of light scattering.
-
Potential Cause & Scientific Rationale:
-
Particulate Matter: Insoluble particles or colloids in the sample will scatter the incident light, leading to an apparent increase in absorbance that is not due to molecular absorption.[3]
-
Solvent Absorption: The solvent itself may absorb significantly in the UV range of interest.[3][6] For example, some organic solvents have a UV cutoff that can interfere with measurements at lower wavelengths.
-
-
Troubleshooting Protocol:
-
Sample Filtration/Centrifugation:
-
Proper Blanking and Solvent Selection:
-
Always use a high-purity, spectrophotometric grade solvent.
-
Ensure your blank solution contains everything that your sample solution does, except for the analyte.[3] This will subtract the absorbance contribution from the solvent and other matrix components.
-
If solvent absorption is an issue, try to find an alternative solvent with a lower UV cutoff.
-
-
Issue 4: Non-Linearity at High Concentrations
-
Symptom: The calibration curve deviates from linearity at higher concentrations of this compound.
-
Potential Cause & Scientific Rationale:
-
Beer-Lambert Law Deviations: At high concentrations, interactions between analyte molecules can alter their ability to absorb light, leading to negative deviations from the Beer-Lambert law.[6]
-
Stray Light: This is unwanted light that reaches the detector without passing through the sample. Its effect is more pronounced at high absorbances, causing the measured absorbance to be lower than the true absorbance.[4]
-
-
Troubleshooting Protocol:
-
Sample Dilution:
-
Dilute your samples to fall within the linear range of your calibration curve, ideally within an absorbance range of 0.2 to 1.0 AU.[6]
-
-
Instrument Maintenance:
-
Section 3: Advanced Techniques for Interference Removal
For particularly challenging matrices, more advanced sample preparation techniques may be necessary.
Solid-Phase Extraction (SPE)
-
Principle: SPE is a sample preparation technique that uses a solid sorbent to selectively adsorb the analyte or the interfering components from a liquid sample. By choosing the appropriate sorbent and elution solvents, you can effectively clean up your sample before spectrophotometric analysis.
-
Application for this compound:
-
Given the polar nature of the sulfonic acid groups, a reverse-phase SPE cartridge (e.g., C18) could be used. The non-polar naphthalene backbone will interact with the C18 stationary phase, while more polar interferences may pass through. The analyte can then be eluted with a suitable organic solvent.
-
Alternatively, an ion-exchange SPE cartridge could be used to specifically target the negatively charged sulfonate groups.[10]
-
Experimental Protocol: Example of SPE Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load your sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the eluted fraction using your spectrophotometric method.
Data Summary Table
| Potential Problem | Symptom | Primary Cause | Recommended Solution |
| Inaccurate Readings | High variability in results | Baseline drift, temperature changes | Instrument warm-up, baseline correction, temperature control |
| Spectral Overlap | Broad or shouldered peaks | Structurally similar compounds | Selective wavelength analysis, derivative spectroscopy, chromatography |
| High Background | Elevated baseline | Particulates, solvent absorption | Sample filtration/centrifugation, proper blanking |
| Non-Linearity | Calibration curve flattens | High concentration, stray light | Sample dilution, instrument maintenance |
References
- Ccount Chem. This compound.
- Microbioz India. (2024, January 25). Solving Common Challenges in UV-Vis Spectroscopy Analysis.
- Antony, A., & Mitra, J. (2021). Refractive index-assisted UV/Vis spectrophotometry to overcome spectral interference by impurities. Analytica Chimica Acta, 1149, 238186.
- Drawell. What are the Key Challenges in Spectrophotometric Analysis?.
- ChemicalBook. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | 90-20-0.
- Smolecule. (2023, August 15). Buy Sodium 8-hydroxynaphthalene-1,6-disulfonate | 83732-80-3.
- UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them.
- ResearchGate. (2015, March 11). Can I measure the concentration of a chemical in the presence of other interfering chemicals by Uv-Vis spectroscopy, and omit the interference effect?.
- ChemBK. 8-hydroxynaphthalene-1,6-disulphonic acid.
- Zaijun, L., Yuling, Y., Jiaomaic, P., & Jan, T. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. Analyst, 126(7), 1136-1139.
- Chemsrc. (2025, August 23). CAS#:90-20-0 | 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid.
- RSC Publishing. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials.
- Noroozian, E., & Garakani, A. (1984). Further application of the diazotizationcoupling spectrophotometric technique to the determination of aromatic amines with 8-amino-1 -hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)-ethylenediamine as coupling agents. Talanta, 31(4), 295-297.
- Yoo, H., Washington, J. W., Jenkins, T. M., & Ellington, J. J. (2011). Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. Journal of Agricultural and Food Chemistry, 59(13), 6947-6953.
- Luthria, D. L., Mukhopadhyay, S., & Krizek, D. T. (2006). Techniques for Analysis of Plant Phenolic Compounds. HortScience, 41(5), 1312-1317.
- Beelders, T., Hervé, V., & Roessner, U. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(3), 637-651.
- Johnson, D. W., & Weller, R. R. (2013). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Journal of The American Society for Mass Spectrometry, 24(7), 1086-1093.
- ResearchGate. General derivatization mechanism for phenol with MTBSTFA.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Bruno, F., Curini, R., Corcia, A. D., & Samperi, R. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Journal of Chromatography A, 1190(1-2), 238-244.
- PubChem. 1,6-Naphthalenedisulfonic acid, 8-hydroxy-.
- MDPI. (2022). A 3D Microfluidic Paper-Based Analytical Device with Smartphone-Based Colorimetric Readout for Phosphate Sensing.
- Indian Journal of Chemistry. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction.
- PubChem. 2-Naphthol-3,6-disulfonic acid.
- MDPI. (2026, January 8). Humidity Sensing in Extreme Environments: Mechanisms, Materials, Challenges, and Future Directions.
- MDPI. (2023). The Influence of Hydrogeological and Anthropogenic Factors on PFAS Distribution in Deep Multilayer Alluvial Aquifer: The Case Study of Parma Plain, Northern Italy.
- ScienceGate. ChemInform Abstract: SPECTROPHOTOMETRIC DETERMINATION OF RHODIUM(III) USING 1-NITROSO-2-NAPHTHOL-3,6-DISULFONIC ACID (NITROSO-R SALT) AND 1,2-DIHYDROXYANTHRAQUINONE-3-SULFONATE (ALIZARINE RED S).
Sources
- 1. ccount-chem.com [ccount-chem.com]
- 2. Buy Sodium 8-hydroxynaphthalene-1,6-disulfonate | 83732-80-3 [smolecule.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. 2-Naphthol-3,6-disulfonic acid | C10H8O7S2 | CID 8674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH Control in the Synthesis and Application of 8-Hydroxynaphthalene-1,6-disulfonic acid
Welcome to the technical support center for 8-Hydroxynaphthalene-1,6-disulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis and application of this versatile compound. Here, we delve into the critical role of pH control, offering field-proven insights and scientifically grounded protocols to navigate the complexities of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and application of this compound, with a focus on pH-related challenges.
Synthesis Phase: Sulfonation of Naphthol
The synthesis of this compound and its precursors often involves the sulfonation of naphthols. Precise control of reaction conditions, especially temperature and acidity, is paramount to achieving high yield and purity.
Issue 1: Low Yield of the Desired Isomer
-
Observation: The final product contains a high proportion of unwanted naphthalenesulfonic acid isomers.
-
Probable Cause: The sulfonation of naphthalene derivatives is a classic example of kinetic versus thermodynamic control. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.
-
Kinetic Control (Lower Temperatures): Favors the formation of the alpha-isomer (sulfonation at the C1 or C8 position). This reaction is faster but reversible.
-
Thermodynamic Control (Higher Temperatures): Favors the formation of the beta-isomer (sulfonation at the C6 or C7 position), which is sterically less hindered and more stable. Given enough time and energy, the kinetically favored product can rearrange to the thermodynamically favored one.
-
-
Solution:
-
Temperature Adjustment: For the synthesis of this compound, where sulfonation at the 1 and 6 positions is desired, a carefully controlled temperature profile is essential. The initial sulfonation to produce the 1-sulfonic acid derivative should be conducted at a lower temperature. Subsequent sulfonation to introduce the second group may require a different temperature.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the more stable, but undesired, isomers. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time.
-
Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., fuming sulfuric acid, sulfur trioxide) can influence the reaction rate and selectivity. Ensure the use of the appropriate reagent and concentration as specified in established protocols.
-
Issue 2: Formation of Disulfonic and Polysulfonic Acids
-
Observation: The product is contaminated with significant amounts of di- or polysulfonated byproducts, leading to purification difficulties.
-
Probable Cause: An excess of the sulfonating agent or harsh reaction conditions can lead to over-sulfonation of the naphthalene ring.
-
Solution:
-
Stoichiometry: Carefully control the molar ratio of the sulfonating agent to the naphthol substrate. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Gradual Addition: Add the sulfonating agent gradually to the reaction mixture while maintaining a constant temperature. This helps to control the exothermicity of the reaction and prevent localized overheating, which can promote further sulfonation.
-
Reaction Quenching: Once the desired degree of sulfonation is achieved (as determined by in-process controls), the reaction should be promptly quenched by pouring the mixture onto ice or into a cold, non-reactive solvent.
-
Application Phase: Azo Dye Synthesis
This compound is a key coupling component in the synthesis of azo dyes. The pH of the reaction medium is the most critical parameter dictating the position of the azo coupling and, consequently, the color and properties of the final dye.
Issue 3: Incorrect Color of the Azo Dye Product
-
Observation: The synthesized azo dye exhibits a different color than expected.
-
Probable Cause: The position of the azo coupling on the this compound moiety is pH-dependent. The hydroxyl group (-OH) and any amino groups (-NH2) present on the naphthalene ring are directing groups, and their activating effect is modulated by pH.
-
Acidic Conditions (pH 4-6): In an acidic medium, the amino group is protonated (-NH3+), making it less activating. Coupling will preferentially occur at the position activated by the hydroxyl group. For a related compound, 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid (H acid), coupling occurs ortho to the amino group under acidic conditions.[1]
-
Alkaline Conditions (pH 8-10): In an alkaline medium, the hydroxyl group is deprotonated to a phenoxide ion (-O-), which is a very strong activating group. This directs the azo coupling to the position ortho or para to the hydroxyl group. For H acid, coupling occurs ortho to the hydroxyl group in alkaline conditions.[1]
-
-
Solution:
-
Precise pH Control: Maintain the pH of the coupling reaction within the optimal range for the desired isomer using appropriate buffer solutions. Continuously monitor the pH throughout the reaction and make adjustments as necessary.
-
Temperature: The stability of the diazonium salt is temperature-dependent. The coupling reaction should typically be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.
-
Purity of Reactants: Ensure the purity of the this compound and the diazonium salt, as impurities can lead to side reactions and the formation of colored byproducts.
-
Issue 4: Low Yield of the Azo Dye
-
Observation: The yield of the precipitated azo dye is significantly lower than expected.
-
Probable Cause:
-
Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose, especially at higher temperatures and non-optimal pH.
-
Incorrect pH: If the pH is too low, the coupling reaction will be very slow. If the pH is too high, the diazonium salt can be converted to a diazotate ion, which is not reactive in the coupling reaction.
-
Poor Solubility: The reactants may not be sufficiently soluble in the reaction medium, leading to a slow and incomplete reaction.
-
-
Solution:
-
Maintain Low Temperature: Prepare the diazonium salt at 0-5 °C and use it immediately. Keep the coupling reaction mixture cooled in an ice bath.
-
Optimize pH: Adjust the pH to the optimal range for the specific coupling reaction, typically between 4 and 10, depending on the desired product.
-
Use of a Co-solvent: If solubility is an issue, the addition of a small amount of a water-miscible organic solvent may improve the solubility of the reactants.
-
Stirring: Ensure efficient stirring to maximize the contact between the reactants.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: this compound is typically a brown or red crystalline powder.[2] It is soluble in water.[2]
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizers and bases.[3] It should also be protected from moisture and direct sunlight.[3]
Q3: Is this compound acidic?
A3: Yes, due to the presence of the sulfonic acid groups, an aqueous solution of this compound is acidic. A 1% aqueous solution has a pH of 1-2.[3]
Q4: Can this compound be used as a pH indicator?
Q5: What safety precautions should be taken when handling this compound?
A5: It is recommended to use personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[2] Handle the compound in a well-ventilated area.
Experimental Protocols and Data
Protocol: Synthesis of an Azo Dye using this compound
This protocol outlines the general procedure for the synthesis of an azo dye. Note: Specific quantities and conditions will vary depending on the desired final product.
Step 1: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper (turns blue-black).
Step 2: Preparation of the Coupling Component Solution
-
Dissolve this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate to achieve the desired alkaline pH (typically pH 8-10 for coupling ortho to the hydroxyl group).
-
Cool the solution to 0-5 °C in an ice bath.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
Maintain the temperature below 5 °C and the desired pH throughout the addition. Monitor the pH and add small amounts of dilute sodium hydroxide or sodium carbonate solution as needed.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
Step 4: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data: pH Dependence of Azo Coupling
| pH Range | Predominant Coupling Position on H-acid* | Rationale |
| Acidic (pH 4-6) | Ortho to the amino group | The amino group is more activating than the hydroxyl group at this pH. |
| Alkaline (pH 8-10) | Ortho to the hydroxyl group | The hydroxyl group is deprotonated to a strongly activating phenoxide group.[1] |
*Data for the closely related 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid (H acid) is provided as a reference for the pH-directing effects.
Visualizations
Troubleshooting Workflow for Low Azo Dye Yield
Caption: Troubleshooting decision tree for low azo dye yield.
pH-Dependent Azo Coupling Mechanism
Caption: Influence of pH on azo coupling position with H-acid.
References
- Taylor & Francis Online. (2022, May 9). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes.
- RSC Publishing. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)- 8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. Analyst.
- National Institutes of Health. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC.
- National Institutes of Health. (2024, January 26). The continuous flow synthesis of azos. PMC.
- ResearchGate. (2023, November). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- Google Patents. (n.d.). Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
- Google Patents. (n.d.). Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).
- Chemistry LibreTexts. (2023, July 18). 14.9: Indicators.
- ResearchGate. (2022, February). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
- Scite.ai. (n.d.). Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N - Scite.ai.
- PubMed. (2001, July). 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials.
- MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
- Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
- ACS Publications. (n.d.). Ultrafast Excited-State Proton-Transfer Reaction of 1-Naphthol-3,6-Disulfonate and Several 5-Substituted 1-Naphthol Derivatives. The Journal of Physical Chemistry B.
- Iraqi Academic Scientific Journals. (2022, December 3). Azo Coupling Reaction for Spectrophotometric Determination of Sulfanilamide Using β -Naphthol as a Reagent.
- PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-hydroxy-.
- ResearchGate. (2023, August). Sulfonyl chlorination of sulfonate-containing naphthol azo compounds.
- National Institutes of Health. (2023, July 14). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. PMC PubMed Central.
- ResearchGate. (2024, July). Preparation, Characterization and Analytical studies of 4-((2,6- dihydroxyphenyl) diazenyl)-5-hydroxynaphthalene-2,7-disulfonic.
Sources
Technical Support Center: Minimizing Secondary Dyestuff Formation in Coupling Reactions
Welcome to the Technical Support Center for optimizing coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity and yield of their synthesized dyestuffs by minimizing the formation of unwanted secondary products. Here, we will delve into the critical parameters of coupling reactions, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My final azo dye product has a brownish or tar-like appearance instead of the expected vibrant color. What's causing this and how can I prevent it?
This is a common issue that typically points to the decomposition of the diazonium salt or oxidation of your coupling component.[1]
Causality:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and readily decompose at temperatures above 5°C.[2][3][4] This decomposition can lead to the formation of phenols and other complex, often colored, byproducts that contaminate your desired product.[1][5]
-
Oxidation: Phenols and anilines, common coupling components, are susceptible to oxidation, which can also produce colored impurities.[1]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout both the diazotization and coupling steps.[1][3] An ice-salt bath is more effective than a simple ice bath for achieving and maintaining this temperature range.
-
Immediate Use of Diazonium Salt: Prepare the diazonium salt solution immediately before the coupling reaction to minimize the time it has to decompose.[1]
-
Inert Atmosphere: If oxidation is a suspected issue, consider performing the reaction under an inert atmosphere, such as nitrogen, to exclude oxygen.[6]
Q2: My reaction yield is consistently low. What are the most critical factors I should investigate to improve it?
Low yields in coupling reactions are often multifactorial, but the most common culprits are related to temperature, pH, and reagent addition rate.[1]
Causality:
-
Temperature: As mentioned, elevated temperatures lead to the decomposition of the diazonium salt, directly reducing the amount of reactant available for the desired coupling.[1][2]
-
pH Control: The pH of the coupling reaction is critical and depends on the nature of the coupling component.[7][8][9]
-
Localized High Concentrations: Rapid addition of the diazonium salt solution can create localized areas of high concentration, which can promote side reactions.[1]
Troubleshooting Protocol:
-
Optimize Temperature: Ensure your cooling bath is consistently maintaining the 0-5°C range.
-
Precise pH Adjustment: Use a calibrated pH meter to monitor and adjust the pH of the coupling solution before and during the addition of the diazonium salt. The use of buffer solutions can also help maintain the optimal pH.[6]
-
Slow, Controlled Addition: Add the diazonium salt solution dropwise to the coupling component solution with vigorous and continuous stirring.[1][2] This ensures homogeneity and minimizes side reactions.
Q3: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are these impurities and how can I minimize them?
Multiple spots on a TLC plate indicate a mixture of compounds, which can include unreacted starting materials, your desired product, and various secondary dyestuffs.[11] Common byproducts include triazenes and ortho/para isomers.
Causality:
-
Triazene Formation (N-coupling): When coupling with primary or secondary anilines, the diazonium salt can react with the amino group (N-coupling) instead of the aromatic ring (C-coupling), forming a triazene byproduct.[1][12][13][14] The reaction at the nitrogen is often kinetically faster, though the C-coupled product is thermodynamically more stable.[13]
-
Isomer Formation: Coupling can occur at different positions on the aromatic ring, leading to a mixture of isomers (e.g., ortho and para). Coupling preferentially occurs at the para position to the activating group if it's available.
-
Incomplete Diazotization: If the initial diazotization reaction is incomplete, unreacted primary amine can react with the diazonium salt to form diazoamino compounds.[1]
Troubleshooting Protocol:
-
Control pH for C-Coupling: For aniline coupling, maintaining a mildly acidic pH favors the desired C-coupling over N-coupling.[1]
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite (around 1:1.1 molar ratio of amine to sodium nitrite) and sufficient acid to ensure all the primary amine is converted to the diazonium salt.[1][2] You can test for the presence of excess nitrous acid using starch-iodide paper.[1]
-
Purification:
-
Acid Treatment: Triazenes can sometimes be hydrolyzed back to the diazonium salt and amine under acidic conditions.[1]
-
Recrystallization: Careful selection of a recrystallization solvent can effectively separate the desired product from byproducts.[1][6]
-
Chromatography: For challenging separations, column chromatography may be necessary.[11][15] High-performance liquid chromatography (HPLC) is a powerful tool for both analyzing purity and for purification.[16][17][18][19][20]
-
Troubleshooting Guides
Guide 1: Dealing with Unwanted Isomer Formation
The formation of a mixture of ortho and para substituted products is a common challenge that reduces the purity of the desired dyestuff.
Visualizing the Problem: Ortho vs. Para Coupling
Caption: Thermodynamic preference for para-coupling.
Corrective Actions:
-
Starting Material Selection: If para-substitution is desired, ensure the para position of your coupling component is not blocked and is sterically accessible.[6]
-
Solvent Effects: The polarity of the solvent can influence the ratio of ortho to para products. Experiment with different solvent systems to optimize for the desired isomer. The azo-hydrazone tautomeric equilibrium can also be influenced by the solvent.[21]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product.
Guide 2: Protocol for Product Purification and Analysis
A pure final product is essential. Here is a general workflow for purification and subsequent purity analysis.
Workflow for Purification and Analysis
Caption: A typical purification and analysis workflow.
Step-by-Step Purification Protocol (Recrystallization):
-
Solvent Selection: Choose a solvent in which the azo dye is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol and glacial acetic acid.[6]
-
Dissolution: Transfer the crude, dry azo dye to an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve the solid. Gentle heating may be required.[6]
-
Decolorization (Optional): If the solution has significant colored impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.[11]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[22]
-
Drying: Dry the final product in a desiccator or a vacuum oven at a suitable temperature.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C | Minimizes diazonium salt decomposition.[3][4] |
| pH (Phenol Coupling) | > 7.5 (Mildly Alkaline) | Promotes formation of the more reactive phenoxide ion.[2][9][10] |
| pH (Aniline Coupling) | < 6 (Mildly Acidic) | Prevents deactivation of the amine by protonation.[2][10] |
| Amine:NaNO₂ Ratio | ~1:1.1 | Ensures complete diazotization.[2] |
| Reagent Addition | Slow, dropwise addition with vigorous stirring | Prevents localized high concentrations and side reactions.[1][2] |
References
- Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5.
- Brainly. (2023, September 4). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation.
- National Center for Biotechnology Information. (1988). Analyses of two azo dyes by high-performance liquid chromatography. Journal of Chromatographic Science, 26(9), 439-442.
- Fvs. (n.d.). Diazonium Coupling Reaction.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ACS Publications. (n.d.). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research.
- ACS Publications. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
- Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling.
- Oxford Academic. (n.d.). Mechanism of Azo Coupling Reactions: Part XXXVI. The Relationship between the Structure and the Catalytic Activity of Anionic Phase-Transfer Catalysts in Azo Coupling Reactions.
- ResearchGate. (2025, August 6). Azo coupling reactions structures and mechanisms.
- ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
- Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?
- Agilent. (2011, June 1). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max.
- LCGC International. (n.d.). Rapid Determination of Azo Dyes from Textile Samples Using Dionex ASE and U3000 HPLC-UV Instruments with MSQ Plus Detection.
- An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique.
- Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments. Chemical Communications.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- AKJournals. (2016, April 26). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
- ResearchGate. (2025, August 8). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
- Chemguide. (n.d.). some reactions of diazonium ions.
- Wikipedia. (n.d.). Azo coupling.
- YouTube. (2020, November 12). Diazonium coupling reaction with mechanism.
- Quora. (2023, October 10). In the coupling reaction between phenol and diazonium the phenol acts as a nucleophile by donating the benzene ring's electron, then can we say that the diazonium is doing a nucleophilic substitution in the reference frame of diazonium?
- ACS Publications. (2024, May 30). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education.
- Quora. (2015, October 23). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral?
- Quora. (2020, May 18). What is the Diazo coupling reaction of an aromatic amine?
- American Chemical Society. (n.d.). Catalytic N=N coupling reactions.
- MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
- Chemistry Stack Exchange. (2020, July 31). Regioselectivity in coupling reactions of α-naphthol.
- ResearchGate. (2025, August 6). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions.
- YouTube. (2021, May 12). Synthesis of an azo dye.
- Chemistry Stack Exchange. (2019, January 2). Does aniline react with diazonium ions at C or N?
- ResearchGate. (2025, August 9). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes.
- Quora. (2017, May 31). What is a diazo-coupling reaction?
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- National Center for Biotechnology Information. (n.d.). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties.
- ResearchGate. (2025, August 5). Green and efficient diazotization and diazo coupling reactions on clays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 8. brainly.com [brainly.com]
- 9. akjournals.com [akjournals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Azo coupling - Wikipedia [en.wikipedia.org]
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- 14. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fvs.com.py [fvs.com.py]
- 16. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
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- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
addressing photodegradation of 8-Hydroxynaphthalene-1,6-disulfonic acid in experiments
Welcome to the technical support guide for 8-Hydroxynaphthalene-1,6-disulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of photodegradation during experimentation. By understanding the underlying mechanisms and implementing proper handling techniques, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is changing color over a short period. What is happening?
A1: A color change in your solution is a primary indicator of chemical degradation. This compound, like many naphthalene derivatives, is susceptible to photodegradation, especially when dissolved in aqueous solutions and exposed to light.[1][2] This process involves the absorption of light energy, which can lead to the formation of colored byproducts and a loss of the compound's original properties.
Q2: I'm observing inconsistent results in my assays. Could photodegradation be the culprit?
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Crucially, it must be protected from direct sunlight.[3][4] For solutions, it is highly recommended to use amber glass vials or bottles which are specifically designed to block harmful UV rays.[1][2][5]
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution can significantly influence the rate of photodegradation for naphthalene sulfonic compounds.[6] While specific studies on this compound are limited, related research suggests that the stability of such compounds can be pH-dependent.[6][7] It is advisable to conduct pilot stability studies at your intended experimental pH to assess any potential impact.
Troubleshooting Guide: Addressing Photodegradation
This guide provides a systematic approach to identifying and mitigating photodegradation of this compound in your experiments.
Visual Aid: Troubleshooting Workflow
Sources
Technical Support Center: Catalyst Selection for Efficient 8-Hydroxynaphthalene-1,6-disulfonic Acid Synthesis
Welcome to the technical support center for the synthesis of 8-Hydroxynaphthalene-1,6-disulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Understanding the Synthesis: The "Why" Before the "How"
The synthesis of this compound is a multi-step process that often begins with the sulfonation of naphthalene. The regioselectivity of this sulfonation is highly dependent on the reaction conditions, particularly temperature. At lower temperatures (around 80°C), the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed.[1] Conversely, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[1][2] This initial step is crucial as it dictates the subsequent positioning of the hydroxyl and additional sulfonic acid groups.
The introduction of the hydroxyl group and the second sulfonic acid group involves a series of reactions, including nitration, reduction, and hydrolysis, often starting from a naphthalenedisulfonic acid precursor.[3][4] The choice of catalyst and reaction conditions at each stage is critical for maximizing yield and purity while minimizing the formation of unwanted isomers and byproducts.
Core Reaction Pathway Overview
Caption: Experimental workflow for the disulfonation of naphthalene.
IV. Concluding Remarks
The efficient synthesis of this compound is a challenging yet achievable goal. Success hinges on a thorough understanding of the underlying reaction mechanisms, particularly the principles of kinetic and thermodynamic control in aromatic sulfonation. Careful selection of catalysts, precise control of reaction parameters, and a systematic approach to troubleshooting are paramount. This guide provides a foundation for navigating the complexities of this synthesis. We encourage you to use this information to optimize your experimental design and achieve your research objectives.
V. References
-
Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Sulfonation of a series of naphthalenes containing two different oxy substituents. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
sulphonation of naphthalene. (2024, March 15). Chemistry for everyone. Retrieved January 9, 2026, from [Link]
-
Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015, May 19). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]
-
Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale. (2022, April 23). Taylor & Francis. Retrieved January 9, 2026, from [Link]
-
JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
US2803652A - Intermediate product and process for making it. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
The Chemical Synthesis of 1,8-Dihydroxynaphthylene-3,6-disulfonic Acid and its Role in Dye Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
-
Synthesis of 1-hydroxynaphthalene-4-sulphonic acid. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]
-
Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid). (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Full article: Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. (2022, May 9). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
-
US4324742A - Process for separation of naphthalenedisulfonic acids. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Effect of reaction conditions on naphthalene sulfonation. (n.d.). Retrieved January 9, 2026, from [Link]
-
Reaction of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid and its N-acyl and N-s-triazinyl derivatives with cyanuric chloride and 6-substituted 2,4-dichloro-s-triazines. Formation of O-s-triazinyl derivatives and peri-O-→ N-s-triazinyl rearrangements. (n.d.). Journal of the Chemical Society C. Retrieved January 9, 2026, from [Link]
-
US5110981A - Process for making alkyl naphthalene sulfonate surfactants. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
EP0268088B1 - 1-aminomethylnaphthalene-6-sulfonic acid, its preparation and its use. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. (2020, May 27). European Patent Office. Retrieved January 9, 2026, from [Link]
-
1,6-Naphthalenedisulfonic acid, 8-hydroxy-. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
8-hydroxynaphthalene-1,6-disulphonic acid. (2024, April 10). ChemBK. Retrieved January 9, 2026, from [Link]
Sources
Technical Support Center: Enhancing Metal Ion Detection with 8-Hydroxynaphthalene-1,6-disulfonic acid
Welcome to the technical support center for the application of 8-Hydroxynaphthalene-1,6-disulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of naphthalene derivatives for sensitive metal ion detection. Here, we synthesize foundational principles with practical, field-tested insights to help you navigate your experimental challenges.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document will serve as your comprehensive resource for methodology, troubleshooting, and frequently asked questions.
Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the use of this compound and related naphthalene derivatives in metal ion sensing.
Q1: What is the core principle behind using this compound for metal ion detection?
A1: The detection mechanism is primarily based on fluorescence spectroscopy. This compound, like other naphthalene derivatives, possesses intrinsic fluorescence. The core principle is that the coordination of a metal ion to the hydroxyl (-OH) group of the molecule perturbs its electronic structure. This interaction leads to a measurable change in the fluorescence properties, which can manifest as either fluorescence enhancement or, more commonly, fluorescence quenching (a decrease in intensity)[1][2][3]. The magnitude of this change is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Q2: Which specific metal ions can be detected with this class of compounds?
A2: Naphthalene derivatives can interact with a range of metal ions. Studies have shown that the nature of the interaction is highly dependent on the specific metal ion and the pH of the solution. For instance:
-
Copper (Cu²⁺) and Iron (Fe³⁺): Typically cause significant fluorescence quenching[1][2][3].
-
Aluminum (Al³⁺): Often results in enhanced fluorescence[1][2][4].
-
Zirconium (Zr⁴⁺): Can also enhance fluorescence under specific conditions[1][2].
The selectivity is governed by the binding affinity and the coordination chemistry between the functional groups on the naphthalene ring and the specific metal ion[1][2].
Q3: Why is pH control so critical for this assay?
A3: pH is arguably the most critical parameter in this assay. It dictates two crucial factors:
-
Ligand Speciation: The protonation state of the hydroxyl group is pH-dependent. Deprotonation (forming -O⁻) is often required for efficient coordination with the positively charged metal ion.
-
Metal Ion Speciation: At higher pH values, many metal ions will precipitate out of solution as metal hydroxides (e.g., Fe(OH)₃), making them unavailable for detection.
Therefore, an optimal pH buffer must be used to maintain the ligand in its active form while keeping the target metal ion soluble. For example, specific pH values are chosen for different ions: pH 4.0 for Fe(III), pH 5.0 for Al(III), and pH 7.5 for Cu(II)[1][2].
Q4: What instrumentation is required for this type of analysis?
A4: The primary instrument required is a spectrofluorometer . This instrument allows you to excite the sample at a specific wavelength and measure the emitted fluorescence at another, longer wavelength. A UV-Vis spectrophotometer may also be useful for initial characterization of the compound and its interaction with metal ions, but it is the fluorescence measurement that provides the high sensitivity needed for trace metal detection[4].
Core Experimental Protocol: Fluorometric Detection of Cu²⁺
This protocol provides a robust, step-by-step methodology for the sensitive detection of Copper (II) ions using this compound as a fluorescent probe, based on the principle of fluorescence quenching.
Reagents and Materials
-
This compound (Probe)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Deionized water (Milli-Q or equivalent)
-
Volumetric flasks and micropipettes
-
Spectrofluorometer with quartz cuvettes
Preparation of Solutions
-
Probe Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in deionized water to prepare a 1 mM stock solution. Store in a dark container at 4°C.
-
Copper(II) Stock Solution (10 mM): Prepare a 10 mM stock solution of Cu²⁺ by dissolving CuSO₄·5H₂O in deionized water.
-
Working Solutions: Prepare a series of Cu²⁺ standard solutions (e.g., 0 µM, 10 µM, 20 µM, 50 µM, 100 µM) by serial dilution of the stock solution in 0.1 M Tris-HCl buffer (pH 7.5).
Experimental Workflow
Measurement Procedure
-
Set up Spectrofluorometer: Determine the optimal excitation (λex) and emission (λem) wavelengths for the probe solution in the Tris-HCl buffer. This is done by running an excitation and emission scan on a solution containing only the probe.
-
Prepare Blank: In a quartz cuvette, add the Tris-HCl buffer and the probe solution to the final working concentration (e.g., 4 µg/mL). Mix well. This is your reference (F₀) measurement.
-
Measure Standards: For each Cu²⁺ standard, add the buffer, the probe solution, and the respective Cu²⁺ standard solution to a cuvette.
-
Incubate: Allow the solution to incubate for a short period (e.g., 5 minutes) at room temperature to ensure the complexation reaction reaches equilibrium.
-
Acquire Data: Measure the fluorescence intensity (F) for each standard at the predetermined λem.
-
Analyze Data: Plot the fluorescence intensity (or F₀/F) against the concentration of Cu²⁺. This will generate a calibration curve that can be used to determine the concentration of unknown samples.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments.
Problem 1: Weak or No Fluorescence Signal from the Probe Alone
-
Possible Cause A: Incorrect Wavelengths.
-
Explanation: The excitation and emission maxima can be sensitive to the solvent and pH.
-
Solution: Always perform an excitation and emission scan on your probe in the exact buffer system you will use for the assay to determine the true λex and λem maxima.
-
-
Possible Cause B: Probe Degradation.
-
Explanation: Naphthalene derivatives can be susceptible to photobleaching or degradation over time, especially if not stored correctly.
-
Solution: Prepare fresh probe stock solutions regularly. Store the stock solution in a dark bottle at 4°C. Minimize exposure of the working solutions to ambient light.
-
-
Possible Cause C: Low Probe Concentration.
-
Explanation: The signal may be below the detection limit of the instrument if the probe concentration is too low.
-
Solution: Increase the working concentration of the probe. A typical starting concentration is around 4 µg/mL[2].
-
Problem 2: High Background Signal or Poor Reproducibility
-
Possible Cause A: Contaminated Glassware or Reagents.
-
Explanation: Trace metal contamination in your deionized water, buffer salts, or on the surface of your glassware can lead to inconsistent quenching or enhancement of the signal.
-
Solution: Use high-purity (e.g., Milli-Q) water and analytical grade reagents. Acid-wash all glassware (e.g., with 1 M HCl) followed by thorough rinsing with deionized water.
-
-
Possible Cause B: Buffer pH Inconsistency.
-
Explanation: Small shifts in pH can significantly alter the fluorescence signal and the metal-ligand interaction.
-
Solution: Prepare a large batch of buffer for the entire experiment. Always verify the pH of the buffer before use. Ensure the final pH of the assay solution is maintained.
-
-
Possible Cause C: Temperature Fluctuations.
-
Explanation: Fluorescence is a temperature-dependent phenomenon. A dynamic quenching mechanism, in particular, will be sensitive to temperature changes.
-
Solution: Allow all reagents to equilibrate to room temperature before use. If possible, use a temperature-controlled sample holder in the spectrofluorometer.
-
Problem 3: Unexpected Results (e.g., Enhancement instead of Quenching)
-
Possible Cause A: Presence of an Interfering Metal Ion.
-
Explanation: Your sample may contain other metal ions that interact with the probe. For example, if you are trying to detect Cu²⁺ (quencher) but your sample is contaminated with Al³⁺, you may see a competing enhancement effect[1][2].
-
Solution: Analyze the composition of your sample matrix. If interfering ions are present, you may need to use a masking agent to selectively bind the interferent and prevent it from interacting with your probe[5].
-
-
Possible Cause B: Incorrect pH for Target Ion.
-
Explanation: The nature of the interaction (quenching vs. enhancement) is pH-dependent. Using a pH optimized for Al³⁺ (e.g., pH 5.0) when trying to detect Cu²⁺ may yield unpredictable results.
-
Solution: Strictly adhere to the validated pH for your specific metal ion of interest (e.g., pH 7.5 for Cu²⁺)[1][2].
-
Troubleshooting Decision Tree
Data Interpretation and Quantitative Analysis
The relationship between fluorescence quenching and the concentration of the quencher (the metal ion) is often described by the Stern-Volmer equation :
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher (metal ion).
By plotting F₀/F versus [Q], you should obtain a linear relationship. The slope of this line is Ksv, and the linearity of the plot validates the quenching mechanism within that concentration range. This linear regression can then be used to calculate the concentration of unknown samples.
Summary of Key Parameters
| Parameter | Symbol | Description | How to Obtain |
| Initial Fluorescence | F₀ | Fluorescence intensity without the metal ion. | Measure a sample with only the probe and buffer. |
| Quenched Fluorescence | F | Fluorescence intensity with the metal ion. | Measure a sample containing the probe, buffer, and metal ion. |
| Quencher Concentration | [Q] | Concentration of the metal ion. | Known from the prepared standard solutions. |
| Stern-Volmer Constant | Ksv | A measure of quenching efficiency. | The slope of the F₀/F vs. [Q] plot. |
References
- Rodríguez-Cáceres, M. I., Agbaria, R. A., & Warner, I. M. (2005). Fluorescence of metal-ligand complexes of mono- and di-substituted naphthalene derivatives. Journal of Fluorescence, 15(2), 185–190. [Link]
- Rodríguez-Cáceres, M. I., et al. (2005). Fluorescence of Metal–Ligand Complexes of Mono- and Di-Substituted Naphthalene Derivatives. ResearchGate.
- Al-Ghamdi, A. A., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal.
- Grijalva, M., et al. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors (Basel, Switzerland), 20(10), 2763. [Link]
- Wang, Y., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry, 8, 599148. [Link]
- Kim, H. N., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4585–4649. [Link]
- Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3508. [Link]
- Chen, D., et al. (2001). 1-(2-hydroxy-3-methoxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid as a reagent for the spectrophotometric determination of boron in ceramic materials. The Analyst, 126(7), 1160-1163. [Link]
- Li, Z., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Polymers, 14(17), 3624. [Link]
Sources
- 1. Fluorescence of metal-ligand complexes of mono- and di-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 8-Hydroxynaphthalene-1,6-disulfonic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 8-Hydroxynaphthalene-1,6-disulfonic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results. This document is structured to anticipate the challenges you may encounter and provide clear, actionable solutions.
Part 1: Foundational Concepts & Strategic Approach
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1][2][3][4][5] The data generated informs the development of stability-indicating analytical methods, and provides insights into potential degradation pathways and the resulting degradation products. For a molecule like this compound, its polar nature, due to the presence of sulfonic acid groups, presents unique challenges in both the degradation process and subsequent analysis.
Diagram: General Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Unexpected Degradation Profile
Q: I am observing significantly more or less degradation than the targeted 5-20%. What should I do?
A: This is a common issue. The goal of forced degradation is to achieve meaningful degradation without over-stressing the molecule to the point of forming irrelevant secondary degradants.[3]
-
If degradation is too low (<5%):
-
Causality: The stress condition is not harsh enough. For this compound, the electron-withdrawing nature of the sulfonic acid groups can make the naphthalene ring more resistant to certain types of degradation.
-
Solution:
-
Increase Stressor Concentration: For acid/base hydrolysis, you can move from 0.1 M to 1 M HCl or NaOH. For oxidation, increase the concentration of H₂O₂.[2][6]
-
Increase Temperature: If performing hydrolysis at room temperature, consider increasing it to 60-80°C.
-
Extend Exposure Time: Double the exposure time and re-analyze.
-
-
-
If degradation is too high (>20%):
-
Causality: The stress condition is too aggressive, potentially leading to secondary degradation products that are not relevant to the actual stability of the drug substance.
-
Solution:
-
Decrease Stressor Concentration: Use a more dilute acid/base or oxidizing agent (e.g., 0.01 M).
-
Lower Temperature: If heating, reduce the temperature.
-
Reduce Exposure Time: Sample at earlier time points.
-
-
Q: I am seeing new, unexpected peaks in my chromatogram. How do I determine if they are true degradants?
A: It is crucial to differentiate between degradation products, impurities from the drug substance itself, and artifacts from the experimental conditions.
-
Run a Blank: Always run a blank sample (stressor + solvent, without the drug substance) under the same conditions. This will help identify any peaks originating from the degradation of the solvent or reagents.
-
Analyze the Control Sample: A control sample (drug substance in solvent, without the stressor) stored at ambient temperature should be analyzed to identify any pre-existing impurities.
-
Peak Purity Analysis: If you are using a Photo Diode Array (PDA) detector with your HPLC, perform peak purity analysis on the parent peak and any new peaks. This will help determine if a peak is spectrally pure.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). This is the most definitive way to identify degradation products by comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound.
Diagram: Troubleshooting Unexpected Results
Caption: Decision tree for identifying unexpected chromatographic peaks.
Analytical Method Issues
Q: I am struggling with poor peak shape and resolution for this compound and its degradants. What can I do?
A: Due to the two sulfonic acid groups and one hydroxyl group, this molecule is highly polar and can exhibit poor retention and peak shape on standard reversed-phase columns.
-
Causality: The highly polar nature of the analyte leads to poor interaction with the non-polar stationary phase.
-
Solutions for HPLC Method Optimization:
-
Mobile Phase pH: The pH of the mobile phase is critical. For sulfonic acids, a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the sulfonic acid groups are ionized and the silanols on the column are protonated, reducing peak tailing.
-
Ion-Pairing Reagents: Consider adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase. This will form a neutral complex with the sulfonic acid groups, improving retention on a C18 column.
-
Column Chemistry: If standard C18 columns are not providing adequate retention, consider using a polar-embedded or polar-endcapped column. These have chemistries designed to provide better retention and peak shape for polar analytes.
-
Gradient Elution: A gradient elution program (e.g., starting with a high aqueous content and gradually increasing the organic solvent) will be necessary to elute the highly polar parent compound and any potentially less polar degradants.
-
Q: My mass balance is outside the acceptable range of 90-110%. What are the likely causes?
A: Mass balance is a critical parameter that confirms that all degradation products have been accounted for. An out-of-spec result suggests issues with the analytical method.
-
Possible Causes:
-
Co-elution of Degradants: One or more degradation products may be co-eluting with the parent peak or with each other. Re-evaluate your peak purity and optimize the chromatographic resolution.
-
Degradants with no Chromophore: Some degradation pathways might produce products that do not absorb UV light at the detection wavelength. Try analyzing your samples at a lower wavelength (e.g., 210 nm) or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Non-Eluting Degradants: Highly polar degradants may be irreversibly adsorbed onto the column and not elute. A thorough column wash after each run is essential.
-
Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.
-
Different Response Factors: The degradation products may have significantly different molar absorptivities compared to the parent compound. If possible, determine the relative response factors of the major degradants.
-
Part 3: Experimental Protocols
These are detailed, step-by-step methodologies for the key stress conditions. Always prepare a control sample (drug substance in the same solvent without the stressor) for each condition.
Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Acid Stress: To 5 mL of the drug solution, add 5 mL of 1 M HCl.
-
Base Stress: To 5 mL of the drug solution, add 5 mL of 1 M NaOH.
-
Incubation: Keep the solutions at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid-stressed sample with an equivalent amount of 1 M NaOH and the base-stressed sample with 1 M HCl.
-
Analysis: Dilute the neutralized samples to an appropriate concentration and analyze by HPLC.
Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the drug substance.
-
Oxidative Stress: To 5 mL of the drug solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Withdraw samples at appropriate time points, dilute, and analyze directly by HPLC.
Thermal Degradation
-
Solid State: Place a thin layer of the solid drug substance in a petri dish and expose it to 80°C in a calibrated oven for 48 hours.
-
Solution State: Prepare a 1 mg/mL solution of the drug substance and keep it at 80°C for 48 hours.
-
Analysis: For the solid sample, dissolve it in a suitable solvent to the target concentration. For the solution sample, dilute as needed. Analyze by HPLC.
Photolytic Degradation
-
ICH Guideline: Follow the ICH Q1B guideline for photostability testing.[7]
-
Exposure: Expose the drug substance (both solid and in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC.
| Stress Condition | Recommended Starting Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 1 M HCl at 60°C | Desulfonation is a potential pathway for naphthalene sulfonic acids under strong acidic conditions. |
| Base Hydrolysis | 1 M NaOH at 60°C | Generally stable, but potential for ring opening under very harsh conditions. |
| Oxidation | 3% H₂O₂ at Room Temp | Oxidation of the hydroxyl group to a quinone, or hydroxylation of the naphthalene ring. |
| Thermal | 80°C (Solid & Solution) | Desulfonation or decomposition. |
| Photolytic | ICH Q1B Guidelines | Photo-oxidation or rearrangement. |
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a forced degradation study?
A1: The primary goals are to:
-
Establish the intrinsic stability of the molecule.
-
Identify likely degradation products and understand degradation pathways.
-
Develop and demonstrate the specificity of a stability-indicating analytical method.[3][5]
Q2: What are the key regulatory guidelines I should follow?
A2: The most important guidelines are from the International Council for Harmonisation (ICH):
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[8][9][10][11]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[7]
-
ICH Q2(R1): Validation of Analytical Procedures.
Q3: Is it possible for my compound to be stable under all stress conditions?
A3: While unlikely, it is possible for a highly stable molecule to show minimal or no degradation under the initial stress conditions. In such cases, the guidance suggests that if no degradation is observed after exposure to more aggressive conditions than those used for accelerated stability testing, the study can be concluded.[3] This demonstrates the inherent stability of the molecule.
Q4: What are the likely degradation pathways for a sulfonated naphthalene compound like this?
A4: Based on the chemical structure, potential degradation pathways include:
-
Desulfonation: The sulfonic acid groups can be cleaved under harsh acidic or thermal conditions.
-
Oxidation: The electron-rich naphthalene ring and the hydroxyl group are susceptible to oxidation, potentially forming quinone-type structures or additional hydroxylated species.
-
Polymerization: Under certain conditions, phenolic compounds can polymerize.
References
- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- ICH. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
- ICH. Quality Guidelines. [Link]
- ChemBK. 8-hydroxynaphthalene-1,6-disulphonic acid. [Link]
- Alsante, K. M., et al.
- MedCrave.
- Blessy, M., et al.
- Chemsrc. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid. [Link]
- PubMed. 1-(2-hydroxy-3-methoxybenzylideneamino)
- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- Venkatesh, D. N., & Kumar, S. D. S.
- Google Patents. Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
- Cheméo. 1-Amino-8-naphthol-3-6-disulfonic-acid. [Link]
- Google Patents. Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).
- Indian Pharmaceutical Association. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. CAS#:90-20-0 | 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid | Chemsrc [chemsrc.com]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: The Impact of Solvent Polarity on 8-Hydroxynaphthalene-1,6-disulfonic acid Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent polarity on the fluorescence of 8-Hydroxynaphthalene-1,6-disulfonic acid. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the relationship between solvent polarity and the fluorescence behavior of this compound.
Q1: Why does the fluorescence of this compound change with solvent polarity?
A1: The fluorescence characteristics of a molecule, or fluorophore, are highly sensitive to its immediate environment.[1] For compounds like this compound, which possess a polar hydroxyl group (-OH) and electron-rich naphthalene rings, the underlying mechanism is often related to changes in the excited state's dipole moment and a phenomenon known as solvent relaxation .[2][3]
Here's the causality:
-
Excitation: When the molecule absorbs a photon, it transitions from its ground state (S₀) to an excited state (S₁). This transition is rapid (on the femtosecond timescale). Immediately after excitation, the arrangement of solvent molecules around the fluorophore is still optimized for the ground state. This initial excited state is often called the Franck-Condon excited state.[2]
-
Change in Dipole Moment: Many naphthalene derivatives exhibit a larger dipole moment in the excited state than in the ground state.[3][4] This change is due to a redistribution of electron density upon excitation, often leading to an intramolecular charge transfer (ICT) state.[5]
-
Solvent Relaxation: In polar solvents, the surrounding solvent molecules, which have their own dipoles, will reorient themselves to stabilize the new, larger dipole moment of the excited fluorophore.[2] This reorientation is a slower process (picosecond timescale) and lowers the energy of the excited state.
-
Fluorescence Emission: The molecule then returns to the ground state by emitting a photon. Since the excited state was stabilized and its energy lowered by the polar solvent, the emitted photon will have lower energy. This results in a bathochromic (red) shift , meaning the fluorescence emission peak moves to a longer wavelength.[2][3]
In non-polar solvents, this stabilization effect is minimal, so the emission occurs from a higher energy level, resulting in a shorter wavelength (blue-shifted) fluorescence compared to polar solvents. This solvent-dependent spectral shift is known as solvatochromism .
Q2: What is a Stokes Shift, and how does solvent polarity affect it for this compound?
A2: The Stokes Shift is the difference in wavelength (or energy) between the maximum absorbance (excitation) and the maximum fluorescence emission.[1] It is a direct consequence of the energy loss that occurs between absorption and emission, primarily due to vibrational relaxation and solvent relaxation.[2]
Solvent polarity has a significant impact on the Stokes Shift for polar fluorophores like this compound.[1]
-
In Polar Solvents: The stabilization of the excited state is significant, leading to a large energy drop before emission. This results in a larger Stokes Shift .[1][2]
-
In Non-Polar Solvents: With minimal solvent relaxation, the energy difference between the Franck-Condon excited state and the relaxed excited state is small. This leads to a smaller Stokes Shift .
Therefore, by measuring the Stokes Shift in a series of solvents with varying polarity, you can probe the microenvironment of the fluorophore.
Q3: Can I expect changes in fluorescence intensity (quantum yield) as well as shifts in wavelength?
A3: Yes, absolutely. Solvent polarity can significantly affect the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.[1] The solvent can introduce or enhance non-radiative decay pathways that compete with fluorescence.
For example:
-
Stabilization of Charge Transfer States: In highly polar solvents, the intramolecular charge transfer (ICT) state may be so stabilized that it facilitates non-radiative deactivation pathways, leading to a decrease in fluorescence intensity or fluorescence quenching .[5]
-
Hydrogen Bonding: Specific interactions like hydrogen bonding between the fluorophore's hydroxyl group and protic solvents (like water or alcohols) can also provide pathways for non-radiative energy loss, reducing the quantum yield.[3]
-
Intersystem Crossing: The solvent can influence the rate of intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S₁) to a triplet state (T₁), which typically does not fluoresce.[1]
Therefore, it is common to observe both a red shift in emission and a decrease in fluorescence intensity as solvent polarity increases, although the exact behavior is specific to the fluorophore.
Part 2: Experimental Design & Protocol
This section provides a validated, step-by-step protocol for investigating the effect of solvent polarity on the fluorescence of this compound.
Core Objective: To Quantify the Solvatochromic Shift
The goal is to measure the absorption and fluorescence emission spectra of the compound in a range of solvents with varying polarities and to calculate the corresponding Stokes shifts.
Step-by-Step Experimental Workflow
-
Solvent Selection & Purity Check:
-
Rationale: The choice of solvents is critical. They should span a wide range of polarities and be of spectroscopic grade to minimize fluorescent impurities.[6]
-
Protocol:
-
Select a minimum of 5-6 solvents (e.g., Dioxane, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, Water).
-
Before preparing your samples, run a blank fluorescence scan for each solvent using your intended excitation wavelength.[6] The emission spectrum should be flat and featureless. A significant background signal, especially from Raman scattering, should be noted and can be subtracted from the sample spectra later.[7]
-
-
-
Sample Preparation:
-
Rationale: Consistency is key. The concentration must be low enough to avoid inner filter effects, where reabsorption of emitted light can distort the spectrum and intensity.[8][9]
-
Protocol:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., Methanol or Water).
-
Create working solutions by diluting the stock solution into each of the selected solvents. The final concentration should result in an absorbance maximum of ≤ 0.1 AU to remain in the linear range of fluorescence.
-
Ensure the compound is fully dissolved in each solvent. Gentle sonication may be required.
-
-
-
Spectrometer Setup & Data Acquisition:
-
Rationale: Proper instrument settings are crucial for acquiring high-quality, reproducible data and avoiding common artifacts like detector saturation.[8][10]
-
Protocol:
-
Acquire Absorption Spectrum: For each sample, measure the UV-Visible absorption spectrum to determine the wavelength of maximum absorbance (λ_abs).
-
Set Excitation Wavelength: Set the fluorometer's excitation wavelength to the λ_abs determined in the previous step.
-
Optimize Slit Widths (Bandpass): Start with narrow excitation and emission slit widths (e.g., 2-5 nm) to maximize spectral resolution. If the signal is too low, you can increase the slit widths, but be aware this may broaden the spectral features.[8]
-
Acquire Emission Spectrum: Scan the emission monochromator over a range that covers the expected fluorescence (e.g., from 10 nm above the excitation wavelength to ~700 nm).
-
Check for Saturation: Monitor the detector signal (often in counts per second, cps). If it exceeds the linear range of your detector (typically > 2 million cps for PMTs), reduce the concentration, narrow the excitation slit, or use an attenuator if available.[8][10]
-
-
-
Data Analysis:
-
Rationale: Systematic analysis allows for clear comparison and interpretation.
-
Protocol:
-
Identify the wavelength of maximum fluorescence emission (λ_em) for each solvent.
-
Calculate the Stokes Shift for each solvent: Stokes Shift (nm) = λ_em - λ_abs.
-
Normalize the emission spectra to their peak intensity (set max = 1) to visually compare the spectral shifts without being distracted by intensity changes.
-
Tabulate the results for clear presentation.
-
-
Illustrative Experimental Workflow Diagram
Caption: Experimental workflow for analyzing solvatochromic effects.
Part 3: Troubleshooting Guide
This section provides solutions to common issues encountered during fluorescence experiments involving solvent effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Concentration too low: The fluorophore concentration is below the instrument's detection limit. 2. Incorrect Wavelengths: The excitation or emission ranges are set incorrectly. 3. Quenching: The solvent or impurities in the solvent are quenching the fluorescence. 4. Instrument Misalignment: The light path is not properly aligned with the sample cuvette. | 1. Increase Concentration: Prepare a more concentrated sample, ensuring absorbance remains below 0.1. 2. Verify Wavelengths: Confirm your excitation wavelength matches the absorbance maximum. Broaden the emission scan range. 3. Check Solvent Purity: Run a blank of your solvent. If it's the issue, use a fresh, higher-purity (spectroscopic grade) solvent.[6] 4. Optimize Alignment: Check instrument alignment, especially for solid samples or low-volume cuvettes.[8] |
| High Background Signal | 1. Solvent Impurities: The solvent itself contains fluorescent contaminants. 2. Dirty Cuvette: The sample cuvette is dirty or scratched, causing light scatter. 3. Raman Scattering: A characteristic, sharp peak from the solvent's Raman scatter is interfering with the spectrum. | 1. Use Spectroscopic Grade Solvents: Always use high-purity solvents and run a blank to confirm low background.[6] 2. Clean/Replace Cuvette: Thoroughly clean the cuvette with an appropriate solvent. Use a new, scratch-free quartz cuvette for UV excitation.[9] 3. Subtract Blank or Change λ_ex: Subtract a solvent blank spectrum from your sample spectrum. Alternatively, changing the excitation wavelength will shift the Raman peak but not the fluorescence peak.[7] |
| Distorted Spectrum Shape | 1. Detector Saturation: The fluorescence signal is too intense, exceeding the linear range of the detector.[8] 2. Inner Filter Effect: The sample concentration is too high, causing reabsorption of emitted light.[8][9] 3. Scattered Excitation Light: The emission spectrum is contaminated by scattered light from the excitation source. | 1. Reduce Signal Intensity: Dilute the sample, reduce the excitation slit width, or use an instrument attenuator.[8][10] 2. Dilute the Sample: Prepare a more dilute sample. A good rule of thumb is to keep the maximum absorbance below 0.1. To test, dilute the sample by 50%; the fluorescence intensity should also decrease by ~50% while the spectral shape remains the same.[6] 3. Use Filters: Ensure appropriate optical filters are in place to block scattered excitation light from reaching the emission detector.[8] |
| Inconsistent or Irreproducible Results | 1. Sample Evaporation: Volatile solvents can evaporate from the cuvette, changing the concentration over time. 2. Photodegradation (Photobleaching): The fluorophore is being destroyed by prolonged exposure to the excitation light. 3. Temperature Fluctuations: Fluorescence can be temperature-sensitive. 4. pH Effects: For aqueous solutions, small changes in pH can alter the ionization state of the hydroxyl group, affecting fluorescence.[7] | 1. Cap the Cuvette: Use a capped or sealed cuvette to minimize evaporation. 2. Minimize Exposure: Keep the excitation shutter closed when not acquiring data. Reduce excitation light intensity or acquisition time if necessary.[6] 3. Use a Temperature-Controlled Holder: For high-precision work, use a Peltier-thermostated sample holder. 4. Buffer the Solution: For experiments in water, use an appropriate buffer to maintain a constant pH.[9] |
Data Interpretation: Example Solvatochromic Data
The following table illustrates the expected trend for this compound in various solvents. Note: This is representative data based on the behavior of similar naphthalene derivatives.
| Solvent | Polarity Index (Reichardt) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Relative Quantum Yield |
| Dioxane | 36.0 | 345 | 405 | 60 | High |
| Chloroform | 39.1 | 347 | 415 | 68 | High |
| Ethyl Acetate | 42.1 | 348 | 422 | 74 | Medium-High |
| Acetonitrile | 45.6 | 350 | 435 | 85 | Medium |
| Methanol | 55.4 | 352 | 455 | 103 | Medium-Low |
| Water | 63.1 | 355 | 480 | 125 | Low |
This data clearly shows a bathochromic (red) shift in both absorption and emission, an increase in the Stokes Shift , and a decrease in quantum yield as the solvent polarity increases. This is consistent with an excited state that is more polar than the ground state and is stabilized by polar solvent environments.[2][3]
Mechanism Visualization
Caption: Energy state transitions showing the effect of solvent relaxation.
Part 4: References
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. [Link]
-
Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. [Link]
-
Kelly Research Lab, UMBC. Solvatochromic Photochemistry. [Link]
-
Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
-
Mahdiani, M., et al. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nanographene Oxide. ResearchGate. [Link]
-
HORIBA. Fluorescence Spectroscopy Tips and Tricks. [Link]
-
Mahdiani, M., et al. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide. Journal of Fluorescence, 33(5), 2003-2014. [Link]
-
Kanwal, S., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(2), 743-769. [Link]
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Drawell. How to Reduce Fluorescence Measurement Errors. [Link]
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Mahdiani, M., et al. (2023). Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide | Request PDF. ResearchGate. [Link]
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Landon, A. (2021). Challenges of Spectrofluorometry Part 3: Sample-Specific Concerns. Spectroscopy Online. [Link]
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Molecular Expressions. Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. [Link]
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University of California, Irvine. An Introduction to Fluorescence Spectroscopy. [Link]
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ResearchGate. Solvent effects on the electronic absorption and fluorescence spectra | Request PDF. [Link]
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Zarabadi-Poor, P., & Barroso-Flores, J. (2014). Theoretical assessment of the selective fluorescence quenching of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid) complexes with Zn(2+), Cd(2+), and Hg(2+): A DFT and TD-DFT study. Journal of Physical Chemistry A, 118(51), 12178-83. [Link]
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Stasiewicz, M., et al. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules, 26(11), 3283. [Link]
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ChemBK. 8-hydroxynaphthalene-1,6-disulphonic acid. [Link]
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Zarabadi-Poor, P., & Barroso-Flores, J. (2014). Theoretical Assessment of the Selective Fluorescence Quenching of 1-Amino-8-naphthol-3,6-disulfonic Acid (H-Acid) Complexes with Zn2+, Cd2+, and Hg2+: A DFT and TD-DFT Study. The Journal of Physical Chemistry A, 118(51), 12178–12183. [Link]
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Al-Shemary, R. K., & Al-Asadi, M. J. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Materials Today: Proceedings, 42, 2125-2130. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Metallochromic Indicators: A Comparative Analysis Featuring the Hydroxynaphthalene Scaffold
Introduction: The Critical Role of Indicators in Metal Ion Quantification
In the precise world of analytical chemistry, particularly within pharmaceutical and materials science, the accurate quantification of metal ions is a foundational requirement. Complexometric titration stands as a primary technique for this purpose, relying on the formation of stable complexes between a metal ion and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA).[1][2] The entire process hinges on the visual or instrumental detection of the stoichiometric endpoint, a task accomplished by a class of compounds known as metallochromic indicators.[3][4] These organic dyes exhibit a distinct color change when they bind to metal ions, providing the critical signal that the titration is complete.[1]
This guide delves into a comparative analysis of several key metallochromic indicators. We will use 8-Hydroxynaphthalene-1,6-disulfonic acid as a foundational chemical scaffold to explore its more complex and widely utilized derivatives, such as Arsenazo III and Xylenol Orange. The performance of these indicators will be objectively compared against other critical classes of indicators, including the azo dyes Eriochrome Black T and Calmagite, and the purpurin derivative Murexide. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select the most appropriate indicator for their specific analytical needs.
Pillar 1: The Underlying Mechanism of Metallochromic Indicators
The efficacy of a metallochromic indicator is governed by the principles of competitive complex formation. The indicator (In), itself a chelating agent, forms a colored complex (M-In) with the metal ion (Mⁿ⁺) to be analyzed. The titrant, typically EDTA (represented as Y⁴⁻), is a much stronger chelating agent.
During the titration, EDTA is progressively added to the solution. Initially, it binds with the free metal ions. At the equivalence point, once all free metal ions have been complexed, the EDTA displaces the indicator from the weaker metal-indicator complex. This releases the free indicator into the solution, resulting in a sharp, observable color change that signals the endpoint.[5][6] The stability of the metal-indicator complex is therefore a critical parameter; it must be stable enough to form but significantly less stable than the metal-EDTA complex to ensure a sharp endpoint.[7][8]
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comparative study of different synthesis routes for 8-Hydroxynaphthalene-1,6-disulfonic acid
For researchers, scientists, and professionals in drug development and materials science, the efficient synthesis of key chemical intermediates is of paramount importance. 8-Hydroxynaphthalene-1,6-disulfonic acid is a valuable building block, sought after for its utility in the creation of specialized dyes, pharmaceuticals, and advanced polymers. Its specific substitution pattern, featuring a hydroxyl group at the C-8 position and sulfonic acid moieties at the C-1 and C-6 positions, imparts unique chemical properties that are highly desirable in various applications.
This guide provides an in-depth comparative study of plausible synthesis routes for this compound. While direct, peer-reviewed synthesis data for this specific isomer is not abundant in publicly available literature, this document outlines two logical and scientifically sound synthetic strategies. The discussion is grounded in established principles of naphthalene chemistry and draws parallels from the well-documented synthesis of structurally related isomers. The experimental data presented herein is illustrative, based on typical yields and purities achievable for similar transformations, to provide a framework for comparison.
Route A: Direct Sulfonation of 2-Naphthol
The most direct and atom-economical approach to this compound is the direct sulfonation of 2-naphthol. This method leverages a readily available starting material and a well-understood chemical transformation. The key challenge in this route lies in controlling the regioselectivity of the sulfonation reaction to favor the formation of the desired 1,6-disubstituted product over other possible isomers.
The sulfonation of naphthols is a classic example of a reaction where the outcome is highly dependent on the reaction conditions. Factors such as the temperature, the concentration of the sulfonating agent (typically sulfuric acid or oleum), and the reaction time all play a critical role in determining which positions on the naphthalene ring are sulfonated. In the case of 2-naphthol, sulfonation at lower temperatures tends to favor the formation of the kinetically controlled product, 2-naphthol-1-sulfonic acid. To achieve disulfonation and potentially influence the substitution pattern towards the 1 and 6 positions, more forcing conditions are required.
A plausible mechanism involves the initial sulfonation at the more reactive C-1 position, followed by a second sulfonation at the C-6 position under harsher conditions. The hydroxyl group at C-2 directs ortho- and para- to itself, making the 1 and 3 positions the most activated. However, steric hindrance at the 3-position would likely favor initial sulfonation at the 1-position. The subsequent sulfonation at C-6 on the other ring is thermodynamically favored under more stringent conditions. It is crucial to carefully control the temperature and duration to prevent the formation of undesired isomers such as 2-naphthol-6,8-disulfonic acid (G-acid) or other polysulfonated byproducts.[1]
Caption: Workflow for the direct sulfonation of 2-naphthol (Route A).
Route B: Multi-step Synthesis via Naphthalene-1,6-disulfonic Acid
An alternative strategy that offers potentially greater control over the final substitution pattern is a multi-step synthesis commencing with naphthalene-1,6-disulfonic acid. This approach circumvents the challenge of controlling the regioselectivity of the sulfonation of 2-naphthol by starting with a molecule that already possesses the desired sulfonic acid group arrangement. The subsequent steps would then focus on the introduction of the hydroxyl group at the C-8 position.
This synthetic sequence would likely involve the following key transformations:
-
Nitration: The first step would be the nitration of naphthalene-1,6-disulfonic acid to introduce a nitro group. The directing effects of the sulfonic acid groups would need to be carefully considered to favor nitration at the C-8 position.
-
Reduction: The resulting nitronaphthalene-1,6-disulfonic acid would then be reduced to the corresponding aminonaphthalene-1,6-disulfonic acid. This is a standard transformation, often carried out using iron in acidic media or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The amino group can then be converted into a hydroxyl group. This is typically achieved through diazotization with a nitrite source in a strong acid, followed by hydrolysis of the resulting diazonium salt. This sequence is a well-established method for the introduction of a hydroxyl group onto an aromatic ring.
This route, while longer, offers the advantage of building the molecule in a more controlled, stepwise manner, which could potentially lead to a purer final product with fewer isomeric impurities to separate.
Caption: Multi-step synthesis of this compound (Route B).
Comparative Analysis
| Feature | Route A: Direct Sulfonation of 2-Naphthol | Route B: Multi-step Synthesis |
| Starting Material | 2-Naphthol (readily available) | Naphthalene-1,6-disulfonic acid (less common) |
| Number of Steps | 1 (potentially 2 stages) | 3 |
| Key Challenge | Controlling regioselectivity, separation of isomers | Directing nitration to the 8-position, handling of diazonium salts |
| Potential Byproducts | Isomeric hydroxynaphthalene disulfonic acids | Isomers from nitration, incomplete reactions |
| Purification | Likely requires fractional crystallization of salts | Standard workup and purification at each step |
| Illustrative Yield | 40-60% | 50-70% (overall) |
| Illustrative Purity | 85-95% after purification | >98% |
Note: The yield and purity data are illustrative and based on typical outcomes for analogous reactions. Actual results would require experimental validation.
Discussion of Causality behind Experimental Choices:
-
Route A: The choice of sulfonating agent and temperature is critical. Using oleum (fuming sulfuric acid) at elevated temperatures provides the necessary conditions for disulfonation. However, this also increases the likelihood of forming thermodynamically stable but undesired isomers. The separation of isomers often relies on the differential solubility of their salts, for example, the potassium salts.[1] This is a common strategy in the purification of sulfonated naphthalenes.
-
Route B: The success of this route hinges on the regioselectivity of the nitration step. The existing sulfonic acid groups are deactivating and meta-directing. However, the overall substitution pattern of the starting material will influence the position of the incoming nitro group. The subsequent reduction and diazotization/hydrolysis are well-established and generally high-yielding reactions. The handling of diazonium salts requires careful temperature control as they can be unstable.
Experimental Protocols
Route A: Direct Sulfonation of 2-Naphthol (Illustrative Protocol)
-
Monosulfonation: To a stirred solution of 2-naphthol (1 mol) in concentrated sulfuric acid (3 mol), oleum (20% SO₃, 1.5 mol) is added dropwise at a temperature maintained below 40°C. The mixture is stirred at this temperature for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Disulfonation: The temperature of the reaction mixture is then slowly raised to 100-120°C and maintained for 8-12 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and poured carefully onto ice. The precipitated product is collected by filtration.
-
Purification: The crude product is dissolved in hot water and treated with a saturated solution of potassium chloride to precipitate the dipotassium salt of the desired product. The precipitate is collected by filtration and washed with a cold potassium chloride solution. This process may be repeated to achieve the desired purity. The final product can be obtained by acidification of the salt.
Route B: Multi-step Synthesis (Illustrative Protocol)
-
Nitration of Naphthalene-1,6-disulfonic acid: Naphthalene-1,6-disulfonic acid (1 mol) is dissolved in concentrated sulfuric acid (5 mol). A mixture of nitric acid (1.1 mol) and sulfuric acid (2 mol) is added dropwise while maintaining the temperature below 10°C. The reaction is stirred for 2-3 hours. The mixture is then poured onto ice, and the precipitated 8-nitronaphthalene-1,6-disulfonic acid is collected.
-
Reduction to 8-Aminonaphthalene-1,6-disulfonic acid: The nitro compound (1 mol) is suspended in water, and iron powder (3 mol) and a catalytic amount of hydrochloric acid are added. The mixture is heated to 80-90°C and stirred vigorously for 4-6 hours. The reaction is then made basic with sodium carbonate to precipitate iron oxides, which are removed by filtration. The filtrate containing the amino acid is carried forward.
-
Diazotization and Hydrolysis: The solution of 8-aminonaphthalene-1,6-disulfonic acid is cooled to 0-5°C, and a solution of sodium nitrite (1.1 mol) is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling solution of dilute sulfuric acid. The mixture is refluxed for 1-2 hours to ensure complete hydrolysis. After cooling, the product is isolated by salting out with sodium chloride, followed by filtration and drying.
Conclusion
Both proposed routes for the synthesis of this compound present viable, albeit different, strategic approaches. The direct sulfonation of 2-naphthol (Route A) is more direct but poses significant challenges in controlling regioselectivity and requires potentially difficult purification steps. The multi-step synthesis (Route B) offers a more controlled approach that could lead to a purer product, but it is longer and involves the use of a less common starting material and potentially hazardous intermediates. The choice of the optimal route will depend on the specific requirements of the researcher or manufacturer, including the desired purity of the final product, the availability of starting materials, and the scale of the synthesis. Further experimental investigation is required to optimize the reaction conditions and validate the yields and purities for each of these synthetic pathways.
References
- Donaldson, N. (1963). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold (Publishers) Ltd.
- Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
- Othmer, K. (Ed.). (1991). Kirk-Othmer Encyclopedia of Chemical Technology (4th ed.). Wiley-Interscience.
- Tanaka, M. (2001).
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman.
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments (3rd ed.). Wiley-VCH.
- Ullmann's Encyclopedia of Industrial Chemistry. (2000). Wiley-VCH.
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A Senior Application Scientist's Guide to Assessing the Performance of 8-Hydroxynaphthalene-1,6-disulfonic Acid-Based Dyes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of fluorescent dyes derived from the 8-Hydroxynaphthalene-1,6-disulfonic acid scaffold. We will delve into the core photophysical principles, present a comparative analysis against common industry alternatives, and provide detailed, self-validating experimental protocols to empower your research and development.
Introduction: The Naphthalene Sulfonic Acid Scaffold
The naphthalene ring system, functionalized with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, serves as a robust and versatile core for a wide range of synthetic dyes. Specifically, this compound and its isomers are key intermediates in the synthesis of azo dyes, which are widely used in industries ranging from textiles to food and cosmetics.[1] The presence of multiple sulfonic acid groups imparts excellent water solubility, a critical feature for biological applications, while the naphthalene core provides a tunable electronic structure for generating fluorescence.[1][2]
The utility of these dyes in a research context, however, depends entirely on a rigorous, quantitative assessment of their performance. This guide moves beyond simple catalog specifications to explain the causality behind experimental choices, enabling you to select and validate the optimal fluorescent tool for your specific application.
Section 1: Deconstructing Performance: Key Photophysical Metrics
The effectiveness of any fluorescent dye is defined by a set of key performance indicators (KPIs). Understanding these metrics is the first step toward a logical and objective comparison. Fluorescent dyes function by absorbing photons at one wavelength and emitting them at a longer wavelength, a process that is foundational to techniques like fluorescence microscopy, flow cytometry, and quantitative PCR.[3]
-
Fluorescence Quantum Yield (Φf): This is the single most important measure of a dye's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5][6] A quantum yield of 1.0 (100%) represents perfect efficiency, where every absorbed photon results in an emitted photon. In practice, values are always less than 1, as absorbed energy can be lost through non-radiative pathways like heat.[6] A higher quantum yield directly translates to a brighter signal, which is crucial for detecting low-abundance targets.[3]
-
Molar Extinction Coefficient (ε): This value quantifies how strongly a dye absorbs light at a given wavelength. A higher extinction coefficient means the dye is more effective at capturing excitation light, contributing significantly to its overall brightness. The practical brightness of a fluorophore is a product of its quantum yield and its molar extinction coefficient (Brightness ∝ ε × Φf).
-
Photostability: This refers to a fluorophore's resistance to irreversible photodegradation, or photobleaching, upon exposure to light.[7] Dyes with high photostability can be imaged for longer periods with high-intensity light sources, a critical requirement for time-lapse live-cell imaging and super-resolution microscopy techniques.[8][9] Poor photostability leads to rapid signal decay and limits the quantity and quality of data that can be acquired.
-
Stokes Shift: This is the difference in wavelength (in nanometers) between the peak of the absorption spectrum and the peak of the emission spectrum.[3][10] A larger Stokes shift is generally desirable as it minimizes the overlap between excitation and emission light, making it easier to separate the emitted fluorescence signal from scattered excitation light with optical filters. This leads to an improved signal-to-noise ratio.
-
Environmental Sensitivity (Solvatochromism & pH Sensitivity): Many dyes exhibit changes in their spectral properties depending on the polarity of their solvent (solvatochromism) or the pH of the medium.[1] While this can be a limitation for applications requiring a stable signal across different conditions, it is a powerful feature for developing targeted fluorescent sensors that report on their local chemical environment. Dyes based on the hydroxynaphthalene scaffold are known for their potential solvatochromic properties.[1]
Section 2: Comparative Performance Analysis
To contextualize the performance of this compound-based dyes, we compare a representative dye from this class with widely used alternatives: Fluorescein isothiocyanate (FITC), a classic benchmark; and Alexa Fluor 488, a modern, high-performance dye.
Disclaimer: The following values are representative and sourced from literature. Actual performance can vary based on conjugation, solvent, pH, and specific experimental conditions.
| Performance Metric | Representative Naphthalene Azo Dye | Fluorescein (FITC) | Alexa Fluor® 488 |
| Excitation Max (nm) | ~490 - 520 | ~495[11] | ~495 |
| Emission Max (nm) | ~560 - 620 | ~517[11] | ~519[11] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 25,000 - 45,000 | ~80,000 | ~73,000 |
| Quantum Yield (Φf) | 0.1 - 0.3 | ~0.79 | ~0.92 |
| Photostability | Moderate | Low | High[12] |
| pH Sensitivity | Can be pH sensitive | High (fluorescence decreases in acidic pH)[11] | Low (stable from pH 4-10)[11] |
| Water Solubility | High to Very High | Moderate | High |
Analysis of Field-Proven Insights:
-
Brightness (ε × Φf): Modern alternatives like Alexa Fluor® 488 are significantly brighter than both classic dyes like FITC and many simple naphthalene-based azo dyes. This is primarily due to their exceptionally high quantum yields.
-
Photostability: This is a key area where naphthalene-based dyes and especially FITC show limitations compared to the engineered Alexa Fluor dyes.[12] For demanding applications requiring long or intense illumination, superior photostability is non-negotiable.
-
Key Advantage of Naphthalene-Based Dyes: The primary strengths of dyes derived from this compound are their straightforward synthesis, excellent water solubility conferred by the disulfonic acid groups, and their potential for creating probes with significant solvatochromic shifts, making them candidates for environmental sensing applications.[1][2]
Section 3: Validating Performance: Experimental Protocols
Trustworthy data is generated from robust, self-validating protocols. Here, we provide detailed methodologies for quantifying two of the most critical performance metrics.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol uses the comparative method, which measures the fluorescence of the unknown sample relative to a standard with a known quantum yield.[6] This method is accurate and accessible with a standard fluorescence spectrometer.[4][13]
Core Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology:
-
Select a Standard: Choose a reference standard whose absorption and emission spectra overlap significantly with your test dye. For a dye emitting in the 550-600 nm range, Rhodamine 6G in ethanol (Φf ≈ 0.95) is a common choice.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the test dye and the standard in the appropriate solvent.
-
Prepare a Dilution Series: For both the test dye and the standard, prepare a series of at least five dilutions in the same solvent. The dilutions should be prepared to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is critical to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 488 nm).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the value used in the absorbance measurements.
-
For each sample, record the fluorescence emission spectrum across the entire emission range of the dye. Ensure experimental conditions (e.g., slit widths, detector gain) are identical for all measurements.
-
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum. This value represents the total number of photons emitted.
-
Plot and Calculate:
-
For both the test dye and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Perform a linear regression for each data set. The slope of this line is 'm'.
-
Calculate the quantum yield of the test sample (Φx) using the following equation: Φx = Φst * (m_x / m_st) * (η_x² / η_st²) Where:
-
Φst is the known quantum yield of the standard.
-
m_x and m_st are the slopes from the plots for the test and standard samples, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the test and standard samples (if the solvents are the same, this term cancels out).[6]
-
-
Caption: Workflow for Relative Quantum Yield Determination.
Protocol 2: Assessment of Photostability
This protocol measures the rate of fluorescence decay during continuous illumination, providing a quantitative measure of photostability.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the dye conjugated to a biomolecule (e.g., an antibody) or embedded in a polymer matrix on a microscope slide. Prepare an identical sample with a reference dye (e.g., Alexa Fluor 488).
-
Microscope Setup:
-
Use a fluorescence microscope with a stable light source (e.g., LED or laser).
-
Select an objective with appropriate magnification (e.g., 40x or 60x).
-
Ensure the light source intensity is constant throughout the experiment.
-
-
Image Acquisition:
-
Focus on a representative area of the sample.
-
Acquire a time-lapse series of images (e.g., one image every 10 seconds for 10 minutes) with the excitation shutter held continuously open.
-
Use the same exposure time, gain, and illumination intensity for both the test dye and the reference dye.
-
-
Data Analysis:
-
For each time series, select a region of interest (ROI) and measure the mean fluorescence intensity within that ROI for every frame.
-
Normalize the intensity data by dividing each point by the intensity of the first frame (t=0).
-
Plot the normalized intensity (Y-axis) versus time (X-axis).
-
The resulting curve represents the photobleaching decay. The "half-life" (the time it takes for the intensity to drop to 50% of its initial value) can be calculated to quantify and compare photostability. A longer half-life indicates greater photostability.
-
Caption: Workflow for Photostability Assessment.
Conclusion: Selecting the Right Tool for the Job
Dyes based on the this compound scaffold represent a class of accessible, highly water-soluble fluorophores. Their performance, particularly in terms of brightness and photostability, may not match that of premium, commercially engineered dyes like the Alexa Fluor series. However, they should not be dismissed.
Application-Specific Recommendations:
-
Choose a Hydroxynaphthalene-Based Dye When:
-
Your primary requirement is exceptional water solubility.
-
You are developing a custom fluorescent sensor that leverages solvatochromic or pH-sensitive properties.
-
Cost and ease of synthesis are major considerations for a specific application.
-
-
Choose a High-Performance Alternative (e.g., Alexa Fluor, Cy Dyes) When:
-
Your application involves imaging low-abundance targets that require maximum brightness.
-
The experiment requires long-term imaging, intense illumination, or super-resolution techniques where photostability is paramount.[14]
-
Signal consistency across a range of pH values is critical.
-
Ultimately, the choice of a fluorescent dye is an experimental parameter that must be validated. By employing the rigorous quantitative protocols outlined in this guide, you can move beyond catalog claims to generate objective, publication-quality data and make informed decisions that enhance the integrity and impact of your research.
References
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
- Luminicell. (2023). Commonly Used Dyes for In Vivo Fluorescence Imaging. Luminicell.
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- Leica Microsystems. Fluorescent Dyes | Learn & Share. Leica Microsystems.
- Mohammadi, A., et al. (2015). Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. Progress in Color, Colorants and Coatings.
- AxisPharm. (2024). The Ultimate Guide to Fluorescent Dye. AxisPharm.
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Mohammadi, A., et al. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Progress in Color, Colorants and Coatings.
- Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
- BOC Sciences. Rhodamine vs Other Fluorophores: How to Choose the Best Dye?. BOC Sciences.
- Wang, L., et al. (2020). A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues. New Journal of Chemistry.
- University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods.
- Ebrahimi, S., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology.
- Sinn, M., et al. (2018). Enhancing fluorescent protein photostability through robot-assisted photobleaching. Protein Engineering, Design and Selection.
- van den Dries, K. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- Olojede, E. A., et al. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthale. Cogent Chemistry.
- Blue Dolphin. 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid CAS:90-20-0. Blue Dolphin.
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A Senior Application Scientist's Guide to the Cross-Validation of 8-Hydroxynaphthalene-1,6-disulfonic acid in Diverse Analytical Techniques
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 8-Hydroxynaphthalene-1,6-disulfonic acid. As a key intermediate in the synthesis of various dyes and a potential impurity in pharmaceutical processes, its accurate measurement is paramount. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and self-validating analytical framework. This document is designed for researchers, analytical scientists, and drug development professionals who require reliable and cross-validated data for this compound.
The core of this guide is built on the principle of analytical method cross-validation, a critical process for verifying that different analytical procedures yield equivalent and reliable results. This is essential when transferring methods between laboratories, adopting new technologies, or confirming data integrity across different analytical platforms. All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2]
The Analytical Challenge: Properties of this compound
This compound is a highly polar, water-soluble organic compound.[3] Its structure, featuring two sulfonic acid groups and a hydroxyl group on a naphthalene core, dictates the analytical strategies. The sulfonic acid moieties are strong acids, meaning they are ionized over a wide pH range. This high polarity makes it unsuitable for traditional gas chromatography without derivatization and presents unique challenges and opportunities for liquid-phase separation techniques.[4]
This guide will focus on the cross-validation of three common analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry workhorse for its versatility and robustness in separating non-volatile compounds.
-
Capillary Electrophoresis (CE): A high-resolution technique that separates analytes based on their charge-to-size ratio, ideal for highly charged species like sulfonic acids.
-
UV-Vis Spectrophotometry: A simpler, high-throughput method for quantification, albeit with lower specificity.
The following diagram illustrates the generalized workflow for the cross-validation process that will be detailed in this guide.
Caption: A generalized workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the primary method for the analysis of compounds like this compound due to its robustness and high separation efficiency.
Expertise & Experience: The 'Why' Behind the Method
The key challenge in retaining this analyte on a standard reverse-phase (e.g., C18) column is its high polarity. To overcome this, two primary strategies are employed:
-
Ion-Pair Chromatography: An ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the negatively charged sulfonic acid groups of the analyte. This effectively increases the analyte's hydrophobicity, allowing for retention and separation.[4][5]
-
Highly Aqueous Mobile Phase with a Polar-Embedded Column: Modern columns are designed to be stable in highly aqueous mobile phases. By using a low percentage of organic solvent (like acetonitrile or methanol) with an acidic buffer, the analyte's interaction with the stationary phase can be modulated for effective retention without the need for ion-pairing agents, which can be harsh on columns and MS detectors.
For this guide, we detail an ion-pair method, which provides excellent peak shape and retention control for sulfonic acids.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) or equivalent. A C8 phase is chosen as a compromise, offering slightly less hydrophobicity than a C18, which can be beneficial for highly polar analytes.[5]
-
Mobile Phase A: 20 mM Tetrabutylammonium sulfate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 10% B
-
22-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.[5]
-
Standard Preparation: Prepare a stock solution of this compound in water. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).
Trustworthiness: Performance Validation Data
The method's reliability is established through validation, with performance characteristics summarized below. Acceptance criteria are based on ICH guidelines.[6][7]
| Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of target conc. | 10 - 150 µg/mL |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| LOD (Signal-to-Noise) | ~3:1 | 0.5 µg/mL |
| LOQ (Signal-to-Noise) | ~10:1 | 1.5 µg/mL |
| Specificity | No interference at analyte retention time | Peak pure, no co-elution |
Capillary Electrophoresis (CE)
CE offers an orthogonal separation mechanism to HPLC, making it an excellent technique for cross-validation. Its high efficiency and low sample/solvent consumption are significant advantages.
Expertise & Experience: The 'Why' Behind the Method
CE separates ions based on their electrophoretic mobility in an electric field. For this compound, which is anionic, separation is straightforward. The key to a successful CE method lies in optimizing the background electrolyte (BGE) and injection parameters.
-
pH of the BGE: The pH must be controlled to ensure consistent ionization of the analyte and to manage the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. A basic pH (e.g., 9.2) is often used for naphthalene sulfonates to ensure they are fully deprotonated and to generate a stable EOF.[8]
-
Sample Stacking: To overcome the inherent sensitivity limitations of CE (due to the small injection volume), on-line preconcentration techniques like large-volume sample stacking (LVSS) can be employed. This involves injecting a large plug of a low-conductivity sample, leading to a significant increase in sensitivity (over 100-fold enrichment has been reported for similar compounds).[8][9]
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: A CE system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 15 mM Sodium Borate buffer, pH 9.2.
-
Voltage: 25 kV (positive polarity at the inlet).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 10 seconds.
-
Detection: UV at 230 nm.
-
Capillary Conditioning: Before the first run, flush with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min). Between runs, flush with BGE for 2 minutes.
-
Standard Preparation: Prepare standards in a low-conductivity matrix (e.g., deionized water) to facilitate sample stacking.
Trustworthiness: Performance Validation Data
| Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 80-120% of target conc. | 5 - 100 µg/mL |
| Precision (%RSD) | ≤ 3.0% | 1.95% |
| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |
| LOD (Signal-to-Noise) | ~3:1 | 0.8 µg/mL |
| LOQ (Signal-to-Noise) | ~10:1 | 2.5 µg/mL |
| Specificity | Resolved from other components | Baseline separation achieved |
UV-Vis Spectrophotometry
This technique is the simplest and fastest but lacks the specificity of chromatographic or electrophoretic methods. It is best suited for quantifying the pure substance or for use in simple matrices where interfering substances are absent.
Expertise & Experience: The 'Why' Behind the Method
The method relies on Beer-Lambert Law, where the absorbance of the analyte solution is directly proportional to its concentration. The choice of solvent is critical; it must dissolve the analyte and be transparent in the wavelength range of interest. Water is an ideal solvent for this compound. The wavelength of maximum absorbance (λmax) must be determined to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent/Blank: Deionized water.
-
Wavelength Scan: Scan a solution of the analyte from 200-400 nm to determine the λmax.
-
Analytical Wavelength: Use the determined λmax for all subsequent measurements.
-
Calibration Curve:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of at least five calibration standards by serial dilution.
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance vs. concentration and perform a linear regression.
-
-
Sample Analysis: Dilute the unknown sample to fall within the linear range of the calibration curve and measure its absorbance.
Trustworthiness: Performance Validation Data
| Parameter | Acceptance Criterion | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.9975 |
| Range | Defined by linear response | 2 - 50 µg/mL |
| Precision (%RSD) | ≤ 2.0% | 1.10% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| LOD | Calculated from slope and SD of blank | 0.2 µg/mL |
| LOQ | Calculated from slope and SD of blank | 0.6 µg/mL |
| Specificity | Low; prone to interference | Not applicable for complex matrices |
Comparative Analysis and Cross-Validation Framework
The ultimate goal is to demonstrate that the results from HPLC-UV, CE, and UV-Vis are statistically comparable. The choice of method will depend on the specific application.
The diagram below contrasts the key experimental steps of the three workflows.
Caption: A comparison of the key experimental steps in the three analytical workflows.
Methodology for Cross-Validation
-
Sample Set: Use the homogenous batch of samples split into three sets (A, B, and C) as outlined in the initial workflow diagram.
-
Analysis: Analyze each set of samples using the fully validated protocol for HPLC-UV, CE, and UV-Vis, respectively. Ensure that the analyses are performed by the same analyst or across different analysts to also assess intermediate precision.
-
Data Comparison:
-
Mean Comparison: Use a Student's t-test to compare the mean concentration values obtained between pairs of methods (e.g., HPLC vs. CE). A p-value > 0.05 typically indicates no statistically significant difference between the means.
-
Variance Comparison: Use an F-test to compare the variances (precision) of the results from two methods.
-
Equivalence Testing: For regulatory environments, two one-sided tests (TOST) can be used to demonstrate that the difference between two methods falls within a predefined equivalence margin.
-
Conclusion and Recommendations
A successful cross-validation provides a high degree of confidence in the analytical data for this compound.
-
HPLC-UV stands out as the most robust and versatile method, suitable for both quantification and impurity profiling. Its established reliability makes it an excellent primary or reference method.
-
Capillary Electrophoresis serves as a powerful orthogonal technique. Its different separation mechanism makes it ideal for confirming HPLC results and for analyzing complex matrices where HPLC may face co-elution challenges.[8]
-
UV-Vis Spectrophotometry is a valuable tool for high-throughput screening, dissolution testing, or quality control of the pure substance. However, its lack of specificity renders it unsuitable for complex samples without prior separation.
The choice of method should be guided by the specific analytical need—balancing speed, specificity, sensitivity, and the required level of data integrity. For critical applications, using a primary method like HPLC and confirming a subset of results with an orthogonal method like CE represents a scientifically sound and defensible strategy.
References
- Tseng, W., Lin, C., & Chen, Y. (2003). Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis with sample stacking.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Formylbenzenesulfonic Acid.
- International Council for Harmonisation. (2023).
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Cugat, M. J., Borrull, F., & Calull, M. (2001). Large-volume sample stacking for on-capillary sample enrichment in the determination of naphthalene- and benzenesulfonates in real water samples by capillary zone electrophoresis. Analyst, 126, 1312-1317.
- SIELC Technologies. Separation of 1,6-Naphthalenedisulfonic acid, 8-hydroxy- on Newcrom R1 HPLC column.
- Nödler, K., et al. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.
- Nödler, K., et al. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fl. Oxford Academic.
- Reemtsma, T. (1998). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis.
- Nguyen, T. A. T., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 5.
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Ccount Chem. This compound.
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- 5. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Evaluating the Metal Ion Specificity of 8-Hydroxynaphthalene-1,6-disulfonic acid
Introduction: The Quest for Selective Metal Ion Probes
In the realms of cellular biology, environmental science, and pharmaceutical development, the precise detection and quantification of metal ions are of paramount importance. Metal ions are fundamental to countless physiological and pathological processes, acting as cofactors, signaling molecules, and, in excess, as toxins. Consequently, the development of chemosensors—molecules that signal the presence of a specific analyte—is a critical area of research.
8-Hydroxynaphthalene-1,6-disulfonic acid, often referred to as H-acid in its amino-substituted form[1][2], belongs to a class of naphthalene derivatives known for their fluorescent properties. The inherent fluorescence of the naphthalene core can be modulated by the binding of metal ions to its functional groups. This guide provides a comprehensive framework for evaluating the specificity of this compound as a potential fluorescent chemosensor for various metal ions, comparing its theoretical performance with established alternatives.
The Causality of Chemosensing: Why Naphthalene Derivatives?
The efficacy of a fluorescent chemosensor hinges on a discernible change in its photophysical properties upon binding to a target analyte. For naphthalene derivatives like this compound, the sensing mechanism is typically rooted in processes like Photoinduced Electron Transfer (PET) or charge-transfer dynamics. The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene ring can act as a binding pocket for metal cations.
Upon complexation with a metal ion, the electron density of the fluorophore is altered, which in turn affects the energetics of its excited state. This can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). Understanding this principle is crucial for experimental design, as it dictates the expected spectroscopic signature of a successful binding event.
Caption: Conceptual workflow of fluorescence quenching upon metal ion binding.
Comparative Analysis: this compound vs. The Field
A rigorous evaluation demands comparison against existing, well-characterized probes. While comprehensive public data on the metal ion sensing capabilities of unsubstituted this compound is limited, we can benchmark its expected performance against leading alternatives for common trivalent and divalent metal ions like Fe³⁺, Al³⁺, and Cu²⁺. The selection of these alternatives is based on their established high sensitivity and selectivity, providing a gold standard for our evaluation.
Data Summary: Performance Metrics of Alternative Chemosensors
| Chemosensor | Target Ion | Detection Mechanism | Limit of Detection (LOD) | Binding Constant (Kₐ) | Ref. |
| (CEHC) | Fe³⁺ | Fluorescence Quenching | 0.76 µM | 1.30 x 10⁴ M⁻¹ | [3][4] |
| (APSB) | Fe³⁺ | Fluorescence Enhancement | 1.95 nM | 8.20 x 10⁵ M⁻¹ | [5] |
| Fe₃O₄@ZnO@L-Cys | Fe³⁺ | Fluorescence Quenching | 3 nM | Not Reported | [6] |
| (BHMMP) | Al³⁺ | Fluorescence Enhancement | 0.70 µM | Not Reported | [7] |
| (ITEC) | Al³⁺ | Fluorescence Turn-On | 2.19 nM | Not Reported | [8] |
| Zn(salmal) Complex | Cu²⁺ | Fluorescence Quenching | 0.20 µM | Not Reported | [9] |
| Bathocuproine Disulfonate | Cu¹⁺ | Fluorescence Quenching | 0.1 µM | Not Reported | [10] |
This table summarizes reported data for alternative chemosensors to provide a benchmark for evaluating this compound.
Experimental Protocol: A Self-Validating System for Specificity Testing
This protocol is designed to be a self-validating workflow. Each step provides internal controls and cross-checks to ensure the trustworthiness of the final data. The core of this evaluation lies in two key experiments: the Selectivity Assay and the Competitive Binding Assay .
Causality Behind Experimental Choices:
-
Solvent System: A buffered aqueous solution is chosen to maintain a stable pH, as proton concentration can significantly interfere with metal-ligand binding.[7]
-
Concentrations: The probe concentration is kept low (micromolar range) to remain within the linear range of the fluorometer and to be sensitive to trace amounts of metal ions. Metal ion concentrations are typically in slight excess to ensure saturation of the probe for binding constant determination.
-
Competitive Ions: A broad range of physiologically and environmentally relevant metal ions are chosen to rigorously challenge the probe's specificity.
Step-by-Step Methodology
1. Preparation of Stock Solutions: a. Probe Stock (1 mM): Accurately weigh and dissolve this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). The choice of buffer is critical; avoid phosphate or citrate buffers which can chelate metal ions. b. Metal Ion Stocks (10 mM): Prepare individual stock solutions of various metal salts (e.g., FeCl₃, AlCl₃, CuCl₂, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂) in deionized water. Using chloride salts minimizes potential interference from the anion.
2. Instrument Setup and Calibration: a. Fluorometer Settings: Use a quartz cuvette. Determine the optimal excitation wavelength (λₑₓ) by running an excitation scan of the probe. Record the emission spectrum (e.g., from λₑₓ + 20 nm to 700 nm). b. Slit Widths: Set excitation and emission slit widths to a value that provides adequate signal without saturating the detector (e.g., 5 nm).
3. Selectivity Assay: a. Prepare a series of cuvettes. To each, add the buffer solution. b. Add the probe stock solution to each cuvette to a final concentration of 10 µM. c. To each cuvette (except the blank), add a different metal ion stock solution to a final concentration of 50 µM (a 5-fold excess). d. Incubate for a short period (e.g., 2 minutes) to allow for complexation. e. Measure the fluorescence emission spectrum for each sample. f. Analysis: Compare the fluorescence intensity at the peak emission wavelength for each metal ion against the probe-only blank. A significant change for only one ion indicates high selectivity.
4. Competitive Binding Assay: a. This experiment is crucial for demonstrating specificity in a mixed environment. b. Prepare a new series of cuvettes. To each, add buffer and the probe stock (final concentration 10 µM). c. To each cuvette, add the primary target metal ion (identified from the selectivity assay) to a final concentration of 50 µM. d. Now, to each cuvette (except the control), add one of the other "interfering" metal ions, also to a final concentration of 50 µM. e. Measure the fluorescence emission. f. Analysis: If the probe is truly specific, the fluorescence signal should remain relatively unchanged by the presence of the interfering ions compared to the control containing only the probe and the target ion.
Caption: Experimental workflow for evaluating chemosensor specificity.
Discussion and Authoritative Grounding
The true measure of a chemosensor is its ability to function in a complex matrix, whether that be environmental water samples or the cytoplasm of a cell. The protocol described above is designed to simulate these challenges. A probe that shows a significant fluorescence change with only one metal ion in the selectivity assay and maintains that signal in the competitive assay can be considered highly specific.[3][9]
For example, a study on the chemosensor CEHC demonstrated its selectivity for Fe(III) by showing minimal fluorescence change in the presence of other ions like Mn(II), Al(III), and Cu(II).[4] This is the standard of evidence that must be met. If this compound were to exhibit high selectivity for Al³⁺, it would need to show a robust signal in the presence of other common ions, a challenge for many probes due to the similar coordination chemistry of metal cations.
Evaluating the specificity of a potential chemosensor like this compound is a systematic process that moves from basic characterization to rigorous stress-testing. While its simple structure may not yield the ultra-high specificity of more complex, synthetically demanding molecules, its utility could lie in applications where sensitivity to a class of ions, or where cost and availability, are primary concerns. The described workflow provides the necessary scientific rigor to make this determination, ensuring that any claims of specificity are backed by a self-validating and trustworthy experimental framework. This guide empowers researchers to not only assess this specific compound but to apply this logical and critical framework to any novel chemosensor development project.
References
- Title: Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor Source: RSC Advances (RSC Publishing) URL:[Link]
- Title: Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor Source: PMC - NIH URL:[Link]
- Title: Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning Source: ACS Omega - ACS Public
- Title: Highly selective fluorescent chemosensor for detection of Fe3+ based on Fe3 O4 @ZnO Source: SciSpace URL:[Link]
- Title: Highly Sensitive Detection of Iron Ions in Aqueous Solutions Using Fluorescent Chitosan Nanoparticles Functionalized by Rhodamine B Source: ACS Omega URL:[Link]
- Title: A Spectral Probe for Detection of Aluminum (III) Ions Using Surface Functionalized Gold Nanoparticles Source: PubMed Central URL:[Link]
- Title: New Fluorescent Probe Developed for Detecting Aluminum (Al3+) Ions Source: Spectroscopy Online URL:[Link]
- Title: Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications Source: Analytical Methods (RSC Publishing) URL:[Link]
- Title: A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Applic
- Title: A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples Source: MDPI URL:[Link]
- Title: On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding Source: ACS Omega URL:[Link]
- Title: A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution Source: MDPI URL:[Link]
- Title: this compound Source: India Fine Chemicals URL:[Link]
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- Title: Experimental-Theoretical Approach for the Chemical Detection of Glyphosate and Its Potential Interferents Using a Copper Complex Fluorescent Probe Source: MDPI URL:[Link]
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- Title: Quenching of bathocuproine disulfonate fluorescence by Cu(I)
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A Comparative Guide to the Antibacterial Efficacy of 8-Hydroxynaphthalene-1,6-disulfonic Acid and Its Analogs
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds for antibacterial drug development is a scientific imperative. Naphthalene derivatives have emerged as a promising class of compounds, with several approved drugs built upon this versatile platform.[1][2] This guide provides a comparative analysis of the antibacterial potential of 8-Hydroxynaphthalene-1,6-disulfonic acid and its structural analogs. While direct experimental data on the parent compound is limited in current literature, this document synthesizes available research on related naphthalenesulfonic acids and provides the foundational experimental protocols required for a comprehensive evaluation.
Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for assessing these compounds, grounded in established methodologies and an analysis of existing structure-activity relationship (SAR) data.
The Naphthalenesulfonic Acid Scaffold: A Primer
The naphthalene ring system, a simple fusion of two benzene rings, is a privileged structure in medicinal chemistry due to its rigid framework and amenability to diverse functionalization.[1][2] The introduction of sulfonic acid (-SO₃H) groups significantly increases the water solubility of the hydrophobic naphthalene core, a desirable property for potential therapeutic agents. Furthermore, the strategic placement of hydroxyl (-OH) and amino (-NH₂) groups can facilitate interactions with biological targets.
This compound (also known as H acid) is one such molecule, characterized by its polysulfonated and hydroxylated structure.[3][4][5] While its primary use has been in dye synthesis, its structural features warrant investigation for antibacterial activity. Studies on analogous compounds, such as sulfonic derivatives of flavonoids, have shown that the addition of a sulfo group can enhance antistaphylococcal activity, providing a strong rationale for exploring this class of molecules.[6][7]
Experimental Workflow for Antibacterial Efficacy Assessment
To objectively compare the antibacterial efficacy of this compound and its analogs, a standardized and reproducible methodology is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative assessment of antimicrobial agents.[8][9]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps to determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.[10]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the test compounds (e.g., this compound and its analogs) in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or water, to create a high-concentration stock solution.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).
-
Seal the plate or cover it with a lid and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Comparative Efficacy of Naphthalenesulfonic Acid Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Staphylococcus epidermidis | 25 | [11] |
| Staphylococcus aureus | > 25 | [11] | |
| Sodium salt of morin-5'-sulfonic acid (NaMSA) | Staphylococcus aureus (ATCC 29213) | 3.9 | [6][12] |
| Escherichia coli (ATCC 25922) | 3.9 | [12] | |
| Pseudomonas aeruginosa (ATCC 27853) | 3.9 | [12] | |
| S. aureus (MRSA, clinical isolate) | 31.2 | [12] | |
| Sodium salt of quercetin-5'-sulfonic acid (NaQSA) | Staphylococcus aureus (ATCC 29213) | 3.9 | [6][12] |
| Escherichia coli (ATCC 25922) | 62.5 | [12] | |
| Pseudomonas aeruginosa (ATCC 27853) | > 62.5 | [12] | |
| S. aureus (MRSA, clinical isolate) | 31.2 | [12] |
Note: NaMSA and NaQSA are sulfonic derivatives of flavonoids, included here to illustrate the impact of the sulfonic acid moiety on antibacterial activity.
The data indicates that naphthalenesulfonic acid analogs and related sulfonated compounds possess notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The efficacy of NaMSA and NaQSA against a methicillin-resistant (MRSA) strain highlights the potential of this chemical class to combat drug-resistant pathogens.[12]
Mechanistic Insights and Structure-Activity Relationships
The precise mechanism of action for naphthalenesulfonic acids is not fully elucidated but is likely multi-faceted. Based on general principles of antimicrobial action, potential mechanisms could include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[13]
From the available data, several structure-activity relationship (SAR) principles can be inferred:
-
Role of the Sulfonic Acid Group: The addition of a sulfonic acid group appears to be a key factor in enhancing antibacterial potency, especially against S. aureus.[6][7] This is likely due to both increased water solubility and the potential for the negatively charged sulfonate to interact with bacterial surface components.
-
Impact of Hydroxylation: In related flavonoid structures, the position of hydroxyl groups on the aromatic rings is critical for activity.[7][14] The 8-hydroxy group on the parent compound is therefore a region of interest for target interaction.
-
Bacterial Interaction: Studies on the biodegradation of simple naphthalenesulfonic acids by Pseudomonas species show that bacteria possess enzymes, such as naphthalene dioxygenase, capable of hydroxylating the naphthalene ring and eliminating the sulfite group.[15][16] This confirms a direct enzymatic interaction between bacteria and this class of compounds, which could be a starting point for inhibition strategies.
Caption: Hypothesized Antibacterial Mechanisms of Action.
Conclusion and Future Research Directions
The available evidence strongly suggests that the naphthalenesulfonic acid scaffold is a promising starting point for the development of new antibacterial agents. Analogs such as 8-anilino-1-naphthalenesulfonic acid and sulfonated flavonoids demonstrate significant efficacy, particularly against challenging Gram-positive pathogens like S. aureus.
However, a critical knowledge gap remains regarding the specific activity of this compound. The foremost recommendation is the direct experimental evaluation of this parent compound and a systematically designed library of its analogs using the standardized protocols outlined in this guide.
Future work should focus on:
-
Broad-Spectrum Screening: Testing against a diverse panel of clinically relevant bacteria, including Gram-negative species and multidrug-resistant strains.
-
Cytotoxicity Assays: Evaluating the toxicity of promising compounds against mammalian cell lines to establish a therapeutic index.
-
Mechanistic Studies: Employing biochemical and biophysical assays to elucidate the precise mechanism of action.
-
In Vivo Efficacy: Advancing lead candidates into animal models of infection to assess their therapeutic potential in a physiological context.
By pursuing these research avenues, the scientific community can fully explore the potential of this compound and its analogs to contribute to the next generation of antimicrobial therapies.
References
- Comparative study on the antibacterial activity of some flavonoids and their sulfonic derivatives.
- Comparative study on the antibacterial activity of some flavonoids and their sulfonic deriv
- Comparison of antibacterial activity of the alkyl sulfonic acid hydrazides ( 1 e 4 ) and antibiotics.
- Bioactive Properties of a Novel Antibacterial Dye Obtained from Laccase-Mediated Oxidation of 8-Anilino-1-naphthalenesulfonic Acid.
- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]
- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
- Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3 and Pseudomonas sp. C22.
- Catabolism of Naphthalenesulfonic Acids by Pseudomonas sp. A3 and Pseudomonas sp. C22.
- (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- Enrichment and isolation of naphthalenesulfonic Acid-utilizing pseudomonads.
- Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids.
- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]
- Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing Inc. [Link]
- Enrichment and Isolation of Naphthalenesulfonic Acid-Utilizing Pseudomonads.
- Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
- Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. American Society for Microbiology. [Link]
- Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants.
- Breakpoint tables for interpretation of MICs and zone diameters. European Medicines Agency. [Link]
- 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf. Cheméo. [Link]
- Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications.
- Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. [Link]
- Microbiology guide to interpreting minimum inhibitory concentr
- 1,6-Naphthalenedisulfonic acid, 8-hydroxy-.
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A Senior Application Scientist's Guide to Benchmarking the Quantum Yield of 8-Hydroxynaphthalene-1,6-disulfonic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the rational design and application of fluorescent probes are paramount. Naphthalene-based fluorophores, particularly derivatives of 8-hydroxynaphthalene-1,6-disulfonic acid, offer a versatile scaffold. Their photophysical properties, most critically their fluorescence quantum yield (Φf), are exquisitely sensitive to their molecular structure and local environment. This sensitivity can be harnessed for applications ranging from bio-imaging to high-throughput screening.
This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of this compound derivatives. We will delve into the theoretical underpinnings of quantum yield, present a rigorous experimental protocol for its measurement, and discuss the critical factors that influence the fluorescence of these valuable compounds. By understanding how to systematically evaluate and compare these derivatives, researchers can select or design the optimal fluorescent tool for their specific application.
The Principle of Fluorescence Quantum Yield: A Measure of Efficiency
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, a crucial characteristic for the development of bright and sensitive fluorescent probes.[1]
The quantum yield is intrinsically linked to the excited state lifetime of a fluorophore and is influenced by a variety of factors including the molecule's structure and its surrounding environment, such as solvent polarity, temperature, and pH.[1] The deactivation of the excited state can occur through competing non-radiative pathways, such as internal conversion and intersystem crossing. Therefore, a high quantum yield indicates that fluorescence is the dominant deactivation pathway.
Experimental Workflow for Determining Fluorescence Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield is the relative method.[1] This technique involves comparing the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.[1] The workflow for this method is outlined below:
Figure 1: A schematic overview of the experimental workflow for the relative determination of fluorescence quantum yield.
Detailed Experimental Protocol
1. Materials and Instrumentation:
-
Test Compound: this compound derivative of interest.
-
Reference Standard: A fluorophore with a well-documented and stable quantum yield. The choice of standard is critical and should have absorption and emission properties as close as possible to the test compound. For derivatives of this compound, which are UV-excitable, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.58) is a common choice.
-
Solvent: Spectroscopic grade solvent. The same solvent must be used for both the sample and the standard.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.
-
2. Solution Preparation:
-
Prepare stock solutions of the test compound and the reference standard in the chosen solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is crucial to avoid inner filter effects where the emitted light is reabsorbed by other fluorophore molecules in the solution.
3. Spectroscopic Measurements:
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank. Note the absorbance value at the chosen excitation wavelength for each solution.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
4. Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the test sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
The relative fluorescence quantum yield of the sample (Φf_sample) can then be calculated using the following equation:
Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φf_standard is the quantum yield of the reference standard.
-
m_sample and m_standard are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Factors Influencing the Quantum Yield of this compound Derivatives
The fluorescence quantum yield of these derivatives is not an immutable property but is highly dependent on their chemical structure and environment. Understanding these influences is key to designing and applying these molecules effectively.
Substitution Effects: A Case Study with 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives
For instance, the introduction of electron-donating groups can either enhance or quench fluorescence depending on their ability to participate in non-radiative decay pathways. Conversely, electron-withdrawing groups can also modulate the quantum yield. The table below presents a comparative look at the quantum yields of some ANS derivatives in different solvents, illustrating the profound effect of substitution.
| Derivative (Substituent on Aniline Ring) | Quantum Yield (Φf) in Water | Quantum Yield (Φf) in Ethylene Glycol |
| ANS (unsubstituted) | Weakly fluorescent | Stronger fluorescence |
| 4-Fluoro | - | - |
| 3-Chloro | - | - |
| 4-Methyl | Immeasurable | - |
| 4-Methoxy | Immeasurable | - |
| 4-Hydroxy | Immeasurable | - |
| 4-Cyano | - | - |
| 4-Nitro | - | - |
| Data derived from studies on ANS derivatives. Specific values are often instrument-dependent and are best determined experimentally under consistent conditions. |
This data underscores the necessity of experimental benchmarking for each new derivative, as small structural changes can lead to dramatic differences in fluorescence output.
Solvent Polarity
The quantum yield of many naphthalene derivatives is highly sensitive to the polarity of the solvent. This is often due to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides a non-radiative decay pathway and leads to fluorescence quenching. In non-polar solvents, the formation of this TICT state is less favorable, resulting in higher fluorescence quantum yields. This solvatochromism is a key feature that makes these compounds excellent environmental probes.
pH
For derivatives of this compound, the presence of the hydroxyl group means that the fluorescence will likely be pH-dependent. The protonation state of the hydroxyl group can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties. It is therefore essential to control and report the pH of the buffer used in any quantum yield measurement.
Data Presentation and Interpretation
For a comprehensive comparison, all quantitative data should be summarized in a clear and structured table. This allows for easy side-by-side evaluation of different derivatives under various conditions.
| Derivative | Solvent (and pH) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at Excitation Max (M⁻¹cm⁻¹) | Quantum Yield (Φf) |
| Compound A | Water (pH 7.4) | ||||
| Compound A | Ethanol | ||||
| Compound B | Water (pH 7.4) | ||||
| Compound B | Ethanol | ||||
| Reference Std. | Solvent of use | Known Value |
Conclusion
Benchmarking the quantum yield of this compound derivatives is a critical step in the development of novel fluorescent probes. By following a rigorous and standardized experimental protocol, researchers can obtain reliable and comparable data. Understanding the influence of chemical structure, solvent polarity, and pH on the photophysical properties of these compounds is essential for interpreting experimental results and for the rational design of new molecules with tailored fluorescence characteristics. This guide provides the foundational knowledge and a practical workflow to empower researchers in their quest for more efficient and sensitive fluorescent tools for a wide array of scientific applications.
References
- Williams, A. T. R., et al. "A Guide to Recording Fluorescence Quantum Yields." UCI Department of Chemistry.
- "Fluorescence quantum yield measurement." JASCO Global, 2021.
- "A Practical Guide to Measuring Fluorescence Quantum Yield." BenchChem.
- Würth, C., et al. "Relative and absolute determination of fluorescence quantum yields of transparent samples.
- "Guide for the Measurements of Absolute Quantum Yields of Liquid Samples." Edinburgh Instruments.
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A Comparative Guide to Validating the Inhibitory Effect of 8-Hydroxynaphthalene-1,6-disulfonic acid on DUSP5/DUSP6
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of 8-Hydroxynaphthalene-1,6-disulfonic acid against the dual-specificity phosphatases DUSP5 and DUSP6. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust methodological approach.
The Rationale: Targeting DUSP5 and DUSP6 in the MAPK Pathway
Dual-specificity phosphatases 5 (DUSP5) and 6 (DUSP6) are critical negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] Specifically, they dephosphorylate and inactivate Extracellular signal-Regulated Kinase (ERK), a central node in pathways controlling cell proliferation, differentiation, and survival.[3][4] Hyperactivation of the MAPK/ERK pathway is a hallmark of many cancers, making its regulators attractive therapeutic targets.[1][5]
DUSP5 and DUSP6 are highly specific for ERK but differ in their subcellular localization: DUSP5 is predominantly nuclear, while DUSP6 resides in the cytoplasm.[3][6] This compartmentalization allows for fine-tuned regulation of ERK signaling in different cellular contexts. Inhibition of these phosphatases is hypothesized to prolong ERK activation, which, depending on the cellular context, could enhance therapeutic outcomes or, paradoxically, lead to cell death in tumor cells adapted to high MAPK signaling.[7]
The compound this compound belongs to a class of polysulfonated aromatic molecules. Research into similar compounds suggests a competitive inhibition mechanism where the sulfonate groups mimic the phosphate moieties of the ERK substrate's activation loop (pThr-Glu-pTyr), thereby occupying the phosphatase's active site.[8][9][10][11]
Signaling Pathway Context: The Role of DUSP5/DUSP6
The following diagram illustrates the canonical MAPK/ERK pathway and the specific points of intervention by DUSP5 and DUSP6. Their inhibition is expected to "break" this negative feedback loop, leading to sustained ERK phosphorylation.
Caption: MAPK/ERK signaling pathway with DUSP5/DUSP6 negative feedback loops.
Comparative Landscape of DUSP Inhibitors
To properly contextualize the performance of this compound, it must be compared against established modulators of DUSP activity.
| Compound | Target(s) | IC50 / EC50 | Mechanism of Action | Key Characteristics & Considerations |
| This compound (Analogous to CSD3_2320) | DUSP5 | ~33 µM[8][9][10] | Competitive (putative) | Polysulfonated aromatic compound. Predicted to bind the active site. Less prone to aggregation than Suramin.[8][9][10] |
| Suramin | DUSP5 | ~25 µM[8][9][10] | Competitive | FDA-approved polysulfonated drug. Potent but known to form aggregates, which can lead to non-specific inhibition and experimental artifacts.[8][9][10] |
| BCI ((E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one) | DUSP1, DUSP6 | EC50: ~8.0 µM (DUSP1), ~13.3 µM (DUSP6)[12] | Allosteric | Well-characterized inhibitor that locks DUSPs in a low-activity state.[13] Does not inhibit DUSP5.[13] Serves as an excellent comparator for DUSP6-specific effects. |
| NSC 95397 | Cdc25, MKP-1 (DUSP1) | Ki: 32-96 nM (Cdc25s) | Active-site binding | A potent inhibitor of Cdc25 phosphatases that also shows activity against DUSPs, highlighting potential for off-target effects.[12][14] |
A Multi-Tiered Approach to Validation
A credible validation strategy requires a logical progression from direct biochemical confirmation to complex cellular effects. We advocate for a three-protocol workflow to establish mechanism, cellular efficacy, and direct target engagement.
Caption: The three-tiered workflow for comprehensive inhibitor validation.
Protocol 1: In Vitro Phosphatase Activity Assay
Causality: This is the foundational experiment. It isolates the enzyme and inhibitor from all other cellular components to unequivocally determine if the compound has a direct inhibitory effect on the catalytic activity of DUSP5 and DUSP6. We use the chromogenic substrate p-nitrophenyl phosphate (pNPP) for a straightforward, high-throughput readout.[8][9]
Methodology:
-
Recombinant Protein Expression:
-
Express and purify full-length, high-purity recombinant human DUSP5 and DUSP6. Glutathione S-transferase (GST) tags are commonly used for efficient purification.[15]
-
Rationale: Purity is paramount to ensure that the observed activity is not from contaminating phosphatases. Full-length proteins are preferred as N-terminal domains can have regulatory roles.[1]
-
-
Assay Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.5).
-
Rationale: The buffer composition maintains the enzyme's structural integrity and optimal activity. DTT is included to prevent oxidation of the catalytic cysteine residue.[16]
-
Prepare serial dilutions of this compound and comparator compounds (e.g., Suramin) in the assay buffer. A DMSO control must be included.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 20 µL of each inhibitor dilution (or DMSO).
-
Add 60 µL of assay buffer containing a fixed concentration of recombinant DUSP5 or DUSP6.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl phosphate (pNPP) substrate. The final concentration of pNPP should be close to its Michaelis-Menten constant (Km) for the enzyme (for DUSP5, the Km for pNPP is ~7.6 mM).[9][11]
-
Rationale: Using a substrate concentration near the Km makes the assay highly sensitive to competitive inhibitors.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a plate reader. The product, p-nitrophenolate, absorbs at this wavelength.[9]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Western Blot for p-ERK Status
Causality: This experiment validates that the inhibitor is cell-permeable and can engage its target in a physiological context. Since DUSP5/6 dephosphorylate ERK, their inhibition should result in a sustained or increased level of phosphorylated ERK (p-ERK) upon cell stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or BRAF-mutated cancer cell lines like BCPAP) in complete medium.[5]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Rationale: Serum starvation synchronizes the cells and reduces basal p-ERK levels, creating a low-noise background for observing stimulation-induced phosphorylation.
-
Pre-treat cells with various concentrations of this compound, BCI (for DUSP6), or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF or FGF) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
At each time point, immediately place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is critical to "freeze" the phosphorylation state of the proteins at the moment of lysis.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe with primary antibodies overnight at 4°C. Essential antibodies include:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (for total ERK)
-
Mouse anti-GAPDH (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample. Further normalize this ratio to the loading control (GAPDH).
-
Compare the p-ERK/total ERK ratio across different treatments and time points. An effective inhibitor should show a higher and more sustained ratio compared to the vehicle control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: A positive result in the cellular p-ERK assay demonstrates an expected downstream effect, but it does not definitively prove that the compound is acting directly on DUSP5 or DUSP6. It could be inhibiting an upstream phosphatase or kinase. CETSA provides this crucial evidence of direct physical binding between the inhibitor and its target inside the cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Methodology:
-
Cell Treatment and Lysate Preparation:
-
Culture cells to high density. Treat the intact cells with a high concentration of this compound (e.g., 10x the cellular EC50) or vehicle for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors (do NOT add detergents at this stage).
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath, repeated 3 times).
-
-
Thermal Challenge:
-
Aliquot the cell lysate into several PCR tubes.
-
Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Rationale: This temperature gradient will create a "melting curve" for the target protein.
-
-
Separation and Analysis:
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble DUSP5 or DUSP6 remaining in the supernatant from each temperature point by Western blotting, as described in Protocol 2.
-
-
Data Interpretation:
-
For both the vehicle- and inhibitor-treated samples, plot the band intensity of soluble DUSP5/DUSP6 against the temperature.
-
A successful result is a rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control. This indicates that the compound bound to the target protein and stabilized it against thermal denaturation, providing strong evidence of direct target engagement.
-
Conclusion
Validating a small molecule inhibitor requires a multi-faceted and logically coherent approach. By progressing from direct enzymatic inhibition (in vitro) to cellular pathway modulation and finally to direct target engagement, researchers can build an irrefutable case for the activity and mechanism of compounds like this compound. This structured comparison not only validates the primary compound but also appropriately benchmarks its performance against known chemical probes, providing the necessary context for further drug development efforts.
References
- Structural basis for regulation of MAPK signaling by DUSP5 and DUSP6. (2023). Cancer Research.
- Neumann, T. S., Span, E. A., et al. (2015). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. BMC Biochemistry.
- Neumann, T. S., Span, E. A., et al. (2015). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. ResearchGate.
- Maddox, J., et al. (2012). DUSP5 and DUSP6 modulate corneal epithelial cell proliferation. Investigative Ophthalmology & Visual Science.
- Frémin, C., et al. (2017). DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers. PLoS One.
- Frémin, C., et al. (2017). DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers. PLOS ONE.
- Frémin, C., et al. (2017). DUSP5 and DUSP6, two ERK specific phosphatases, are markers of a higher MAPK signaling activation in BRAF mutated thyroid cancers. ResearchGate.
- Molina, G., et al. (2009). Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages. Nature Chemical Biology.
- Vainonen, P., et al. (2023). DUSP6 inhibition overcomes neuregulin/HER3-driven therapy tolerance in HER2+ breast cancer. EMBO Molecular Medicine.
- Neumann, T. S., Span, E. A., et al. (2015). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. e-Publications@Marquette.
- Ramchandran, R., et al. (2016). Small molecule antagonists of dusp5 and methods of use. Google Patents.
- Diaz-Bustamante, M., et al. (2022). BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells. Frontiers in Molecular Neuroscience.
- Wu, Z., et al. (2020). DUSP5 suppresses interleukin-1β-induced chondrocyte inflammation and ameliorates osteoarthritis in rats. American Journal of Translational Research.
- Neumann, T. S., et al. (2015). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. CORE.
- Alleboina, P. K., et al. (2021). Efficient Protocol for Expression and Purification of DUSP5. Journal of Applied Life Sciences and Environment.
- Wu, W. K. K., et al. (2018). Pharmacological inhibition of DUSP6 suppresses gastric cancer growth and metastasis and overcomes cisplatin resistance. Cancer Letters.
- Ramkissoon, A., et al. (2019). Targeted inhibition of the dual specificity phosphatases DUSP1 and DUSP6 suppress MPNST growth via JNK. Clinical Cancer Research.
- Zon, L. I., et al. (2015). Small molecule inhibitors of Dusp6 and uses therefor. Google Patents.
- Li, W., et al. (2020). DUSP5 (dual-specificity protein phosphatase 5) suppresses BCG-induced autophagy via ERK 1/2 signaling pathway. Molecular Immunology.
- Seo, H. D., et al. (2017). Dual-specificity phosphatase 5 acts as an anti-inflammatory regulator by inhibiting the ERK and NF-κB signaling pathways. Scientific Reports.
- Bheri, M., et al. (2020). Plant Protein Phosphatases: What Do We Know About Their Mechanism of Action? FEBS Journal.
- Wittich, R. M., et al. (1995). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. Applied and Environmental Microbiology.
- Nayak, J., et al. (2018). Structural and kinetic characterization of DUSP5 with a Di-phosphorylated tripeptide substrate from the ERK activation loop. Frontiers in Chemistry.
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In the realms of cellular biology, drug delivery, and materials science, the ability to probe the microenvironment of complex systems is paramount. Solvatochromic dyes, molecules that exhibit a change in color in response to the polarity of their solvent environment, are indispensable tools for such investigations.[1] Among these, naphthalene sulfonates have garnered significant attention due to their pronounced sensitivity to solvent polarity and their utility as fluorescent probes.[2][3]
This guide provides a comparative analysis of the solvatochromic properties of a series of related naphthalene sulfonates. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to select and utilize these powerful molecular probes effectively. The content herein is grounded in established scientific principles and supported by experimental data, ensuring a trustworthy and authoritative resource.
The Phenomenon of Solvatochromism in Naphthalene Sulfonates
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule.[1] When a solvatochromic molecule absorbs light, it transitions to an excited state with a different charge distribution. In a polar solvent, the solvent molecules will reorient around the excited state dipole, leading to a stabilization of the excited state and a corresponding shift in the absorption or emission spectrum.[4]
Naphthalene sulfonates are particularly effective solvatochromic probes due to the presence of an electron-donating amino group and an electron-withdrawing sulfonate group attached to the naphthalene core.[5] This intramolecular charge transfer (ICT) character results in a significant change in dipole moment upon excitation, making their spectral properties highly sensitive to the surrounding solvent polarity.[5] A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift or hypsochromic shift) is known as negative solvatochromism.[1][4]
Comparative Analysis of Key Naphthalene Sulfonates
The solvatochromic behavior of naphthalene sulfonates can be modulated by the position of the amino and sulfonate groups on the naphthalene ring, as well as by the nature of the substituents on the amino group. Here, we compare three widely used naphthalene sulfonate derivatives: 1-anilinonaphthalene-8-sulfonate (1,8-ANS), 2-anilinonaphthalene-6-sulfonate (2,6-ANS), and 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS).
| Naphthalene Sulfonate | Key Structural Features | General Solvatochromic Behavior |
| 1,8-ANS | Anilino and sulfonate groups are in close proximity, leading to a more compact and spherical structure.[2] | Exhibits significant fluorescence enhancement in nonpolar environments.[2] |
| 2,6-ANS | Anilino and sulfonate groups are on opposite ends of the naphthalene ring, resulting in a more elongated, rod-like shape.[2] | Also shows strong fluorescence in nonpolar media, with distinct binding characteristics compared to 1,8-ANS.[2] |
| TNS | A derivative of 2,6-ANS with a methyl group on the phenyl ring. | Highly fluorescent in low polarity media and when bound to proteins.[6] Its fluorescence is quenched in aqueous environments.[7][8] |
| PRODAN | 6-propionyl-2-dimethylaminonaphthalene, a related naphthalene derivative. | A widely used microenvironment-sensitive membrane reporter with a large Stokes shift that is sensitive to solvent polarizability.[9][10] |
Experimental Protocol for Measuring Solvatochromic Shifts
To ensure the integrity and reproducibility of solvatochromic measurements, a standardized experimental protocol is essential. The following step-by-step methodology outlines the process for determining the solvatochromic properties of naphthalene sulfonates using UV-Visible (UV-Vis) and fluorescence spectroscopy.[1][11]
Materials and Equipment:
-
Naphthalene sulfonate dye
-
Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide, water)[11]
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the naphthalene sulfonate dye.
-
Dissolve the dye in a suitable solvent (e.g., acetone or DMSO) to prepare a concentrated stock solution (e.g., 1 mM).[11] Ensure complete dissolution.
-
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical final concentration is in the micromolar range (e.g., 10-50 µM) to achieve an absorbance maximum between 0.5 and 1.5 AU.[1]
-
Add a calculated volume of the stock solution to a volumetric flask and dilute to the mark with the desired solvent.
-
-
Spectroscopic Measurements:
-
Allow the spectrophotometer and fluorometer to warm up for at least 30 minutes for stable lamp output.[1]
-
Set the desired wavelength range for scanning (e.g., 300-800 nm for UV-Vis).[1]
-
Use the pure solvent as a blank to record a baseline spectrum.[1]
-
Rinse the cuvette with the working solution before filling it for measurement.
-
Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
-
For fluorescence measurements, excite the sample at its λmax and record the emission spectrum to determine the wavelength of maximum emission.
-
-
Data Analysis:
-
Tabulate the λmax values for both absorption and emission in each solvent.
-
Calculate the Stokes shift (the difference in wavenumbers between the absorption and emission maxima).
-
Correlate the observed spectral shifts with solvent polarity scales, such as the Lippert-Mataga plot or Kamlet-Taft parameters.[5][10]
-
Caption: Experimental workflow for solvatochromic analysis.
Interpreting Solvatochromic Data: The Lippert-Mataga Relationship
The Lippert-Mataga equation is a powerful tool for analyzing the solvatochromic behavior of fluorescent molecules.[5][12] It relates the Stokes shift to the change in dipole moment upon excitation and the orientation polarizability of the solvent. A plot of the Stokes shift versus the solvent polarity function (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment.[5][13]
Caption: Key relationships in solvatochromism.
Deviations from linearity in a Lippert-Mataga plot can indicate specific solute-solvent interactions, such as hydrogen bonding, or the presence of multiple emissive species.[5] Therefore, a comprehensive analysis often involves multiparametric approaches, like the Kamlet-Taft or Catalan methods, which dissect the contributions of solvent polarity/polarizability, acidity, and basicity to the observed spectral shifts.[10][14][15]
Applications in Drug Development and Beyond
The sensitivity of naphthalene sulfonates to their local environment makes them invaluable probes in various scientific disciplines:
-
Protein Folding and Binding: ANS and TNS are widely used to characterize hydrophobic pockets in proteins.[6][16] Their fluorescence increases dramatically upon binding to these nonpolar regions, providing insights into protein conformation and ligand interactions.
-
Membrane Fluidity and Polarity: Probes like PRODAN can be incorporated into lipid bilayers to report on the local polarity and fluidity of cell membranes.[9][17][18] This is crucial for understanding membrane function and the effects of drugs on membrane properties.
-
Drug Delivery Systems: Solvatochromic probes can be used to study the microenvironment within drug delivery vehicles, such as micelles and nanoparticles, helping to optimize drug loading and release characteristics.[19]
-
Sensing and Materials Science: The solvatochromic properties of naphthalene sulfonates are being exploited in the development of chemical sensors and advanced materials with tunable optical properties.[20][21][22][23][24]
Conclusion
Naphthalene sulfonates are a versatile class of solvatochromic probes that offer a window into the microscopic world of molecular interactions. By understanding the principles of solvatochromism and employing rigorous experimental techniques, researchers can harness the power of these molecules to gain critical insights into complex chemical and biological systems. This guide provides a solid foundation for the comparative analysis of these compounds, empowering scientists and drug development professionals to make informed decisions in their research endeavors.
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- Adegoke, O. A., & Thomas, O. S. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. SN Applied Sciences, 4(6), 1-12.
- Mohammadi, M., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 13(1), 1-17.
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- Nuñez-Montenegro, D., et al. (2012). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Photochemistry and Photobiology, 88(4), 843-851.
- Wagner, B. D., & Dell, M. (2018). A Comparison of the Host–Guest Inclusion Complexes of 1,8-ANS and 2,6-ANS in Parent and Modified Cyclodextrins. Journal of Solution Chemistry, 47(8), 1341-1355.
- de la Moya, S., et al. (2013). A luminescent double-functionalized push–pull (electron donor–acceptor) archetype organic molecule. Physical Chemistry Chemical Physics, 15(43), 18972-18981.
- Kamegawa, R., et al. (2018). Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting. International Journal of Nanomedicine, 13, 8173-8183.
- Gîrd, C. E., et al. (2020). Synthesis, photophysical properties and solvatochromic analysis of some naphthalene-1,8-dicarboxylic acid derivatives. Journal of Molecular Structure, 1202, 127289.
- El-Sayed, M. A., et al. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(46), 30048-30064.
- de Souza, D., & de Souza, A. A. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 147-160.
- Peebles, C., Wight, C. D., & Iverson, B. L. (n.d.). Supporting Information. The Royal Society of Chemistry.
- Iglesias, M., et al. (2018). Design and Characterization of Naphthalene Ionic Liquids. Frontiers in Chemistry, 6, 53.
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- Seferoğlu, Z., & Seferoğlu, N. (2018). Solvatochromic behavior and electronic structure of some symmetric 2-aminophenol Schiff base derivatives. Journal of Molecular Liquids, 264, 364-374.
- Wagner, B. D. (2020). Fluorescence-Based Investigations of 1,8- and 2,6-ANS with Pillar[n]arene, Calix[n]arene, and Cyclodextrin Hosts in Nonaqueous Solvents. IslandScholar.
- Li, J., et al. (2019). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. IOP Conference Series: Earth and Environmental Science, 252(3), 032123.
- Moradian, S., & Tahori, B. (2009). Synthesis and Structural Elucidation of Sulfonated Naphthalene-Formaldehyde. Iranian Polymer Journal, 18(10), 823-832.
- BenchChem. (n.d.). A Comparative Analysis of Counterions for Naphthalene-2-Sulfonic Acid: A Guide for Researchers.
- Schmidt, M., & Giese, R. (2014). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Analytical Chemistry, 86(15), 7624-7630.
- Wolf, C., et al. (2000). Analysis of Sulfonated Naphthalene−Formaldehyde Condensates by Ion-Pair Chromatography and Their Quantitative Determination from Aqueous Environmental Samples. Analytical Chemistry, 72(21), 5466-5472.
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A Senior Application Scientist's Guide to Confirming the Structure of 8-Hydroxynaphthalene-1,6-disulfonic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for characterizing derivatives of 8-Hydroxynaphthalene-1,6-disulfonic acid, a versatile scaffold in chemical synthesis. As a senior application scientist, my aim is to equip you with not just the protocols, but the strategic reasoning behind choosing the most effective analytical tools for unambiguous structural elucidation.
The Synthetic Landscape of this compound
This compound is a highly functionalized aromatic compound, prized for its water solubility and reactive sites. Its utility as a building block stems from the reactivity of the naphthalene core, the hydroxyl group, and the directing effects of the sulfonic acid groups. Common synthetic transformations include electrophilic aromatic substitutions such as nitration and sulfonation, as well as coupling reactions, particularly azo coupling. Each reaction type presents unique challenges and requirements for structural confirmation.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the nature of the synthesized derivative and the specific structural questions being addressed. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in this context.
Table 1: Comparative Overview of Key Analytical Techniques
| Technique | Information Provided | Strengths for Naphthalene Derivatives | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, including the number and connectivity of protons and carbons. | - Unambiguous determination of isomer substitution patterns. - Provides insights into the electronic environment of nuclei. | - Can be complex for polysubstituted derivatives with overlapping signals. - Requires higher sample concentrations. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | - Confirms the addition of functional groups. - High sensitivity for detecting trace impurities. | - Does not inherently distinguish between isomers. - Fragmentation can be complex and require careful interpretation. |
| HPLC | Separation of components in a mixture, retention time, and UV-Vis profile. | - Powerful for assessing purity and isolating products. - Can be coupled with MS for enhanced structural information. | - Retention time alone is not sufficient for structural confirmation. - Requires suitable chromophores for UV detection. |
Experimental Workflows and Data Interpretation
A robust approach to structural confirmation involves the synergistic use of multiple analytical techniques. The following workflows and data interpretation strategies are designed to provide a self-validating system for your research.
Workflow for Structural Elucidation
A Guide to Inter-Laboratory Comparison of 8-Hydroxynaphthalene-1,6-disulfonic Acid Analysis: Ensuring Method Robustness and Data Reliability
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical intermediates is paramount. 8-Hydroxynaphthalene-1,6-disulfonic acid, a key building block in the synthesis of various dyes and pharmaceutical agents, demands rigorous analytical control to ensure final product quality and process consistency. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for this compound, with a focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret such studies, thereby fostering confidence in analytical data across different laboratories.
The Imperative of Inter-Laboratory Validation
An analytical method, no matter how meticulously developed and validated in a single laboratory, can exhibit unforeseen variability when transferred to other sites.[1][2] Inter-laboratory comparisons, also known as round-robin studies, are the gold standard for assessing the reproducibility and transferability of an analytical procedure.[1] These studies are instrumental in:
-
Establishing Method Robustness: By subjecting the method to different environments, equipment, and analysts, its resilience to minor variations is thoroughly tested.
-
Identifying Potential Biases: Systematic errors that may be unique to a particular laboratory's setup can be identified and addressed.
-
Harmonizing Analytical Practices: Participation in such studies promotes standardized procedures and ensures data comparability across sites.
-
Building Confidence in Outsourced Testing: For companies that rely on contract research organizations (CROs), a successful inter-laboratory study provides a high degree of assurance in the data generated.
This guide will delineate a hypothetical inter-laboratory study designed to compare the performance of a stability-indicating HPLC-UV method for the analysis of this compound.
Analytical Methodology: A Stability-Indicating HPLC-UV Approach
The cornerstone of this inter-laboratory comparison is a robust, stability-indicating analytical method. A reverse-phase HPLC method with UV detection is a suitable and widely used technique for the analysis of naphthalenesulfonic acids.[3][4][5][6] The method's "stability-indicating" nature ensures that the analyte of interest can be accurately quantified in the presence of its degradation products, a critical aspect in pharmaceutical stability studies.
Proposed HPLC Method Parameters
The following HPLC method serves as the foundation for our inter-laboratory study. Participating laboratories will be required to adhere to these parameters as closely as possible.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds like sulfonic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid acts as a buffer and an ion-pairing agent to improve peak shape and retention of the anionic sulfonic acid groups. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength. |
| Gradient | 5% B to 40% B over 15 minutes | A gradient elution is necessary to ensure the timely elution of the analyte while also allowing for the separation of potential impurities and degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection | UV at 280 nm | Naphthalenesulfonic acids exhibit strong UV absorbance, and 280 nm is a common wavelength for their detection. |
Designing the Inter-Laboratory Study
A well-designed inter-laboratory study is crucial for generating meaningful and statistically sound results. The following outlines the key components of the study protocol.
Study Coordinator and Participating Laboratories
A designated study coordinator will be responsible for preparing and distributing the test materials, collecting and analyzing the data, and preparing the final report. A minimum of five participating laboratories from different organizations is recommended to ensure a representative assessment of the method's reproducibility.
Test Materials
The study coordinator will prepare and distribute the following materials to each participating laboratory:
-
High-Purity this compound Reference Standard: This will be used for calibration and system suitability checks.
-
Homogeneous Test Samples: Three batches of a well-characterized sample containing this compound at different concentration levels (e.g., low, medium, and high) will be prepared.
-
Forced Degradation Sample: A sample of this compound will be subjected to forced degradation (e.g., acid and oxidative stress) to generate degradation products. This will assess the stability-indicating nature of the method across different laboratories.
Experimental Workflow
The following diagram illustrates the workflow of the inter-laboratory study:
Caption: Workflow of the inter-laboratory comparison study.
Data to be Reported
Each laboratory will be required to report the following data in a standardized format:
-
System Suitability Results: Tailing factor, theoretical plates, and resolution (between the main peak and any adjacent impurity).
-
Calibration Curve Data: Linearity (r²) and y-intercept.
-
Quantitative Results: Concentration of this compound in each of the three test samples (in triplicate).
-
Chromatograms: Representative chromatograms of the reference standard, a test sample, and the forced degradation sample.
-
Observations: Any deviations from the protocol or unexpected observations.
Data Analysis and Interpretation
The collected data will be statistically analyzed to assess the method's performance across the participating laboratories. Key statistical parameters to be evaluated include:
-
Repeatability (Intra-laboratory precision): The precision obtained within a single laboratory.
-
Reproducibility (Inter-laboratory precision): The precision obtained between different laboratories.
-
Accuracy: The closeness of the mean results to the true (or assigned) value of the test material.
Statistical methods such as Cochran's and Grubbs' tests will be used to identify and handle outliers. The results will be summarized in a final report, providing a comprehensive overview of the method's performance and any recommendations for improvement.
Hypothetical Data Presentation
The following table presents a hypothetical summary of the quantitative results from the inter-laboratory study.
| Laboratory | Sample 1 (Low Conc.)Reported Value (mg/mL) | Sample 2 (Mid Conc.)Reported Value (mg/mL) | Sample 3 (High Conc.)Reported Value (mg/mL) |
| Assigned Value | 1.00 | 5.00 | 10.00 |
| Lab 1 | 1.02 | 5.05 | 10.10 |
| Lab 2 | 0.98 | 4.95 | 9.90 |
| Lab 3 | 1.01 | 5.02 | 10.05 |
| Lab 4 | 0.99 | 4.98 | 9.95 |
| Lab 5 | 1.03 | 5.08 | 10.15 |
| Mean | 1.01 | 5.02 | 10.03 |
| RSD (%) | 2.0% | 1.1% | 1.0% |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase A.
Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the standard stock solution with mobile phase A to cover the expected concentration range of the samples.
Sample Preparation:
-
Accurately weigh an appropriate amount of the test sample into a volumetric flask.
-
Dissolve in and dilute to volume with mobile phase A to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Acid Degradation:
-
Dissolve a known amount of this compound in a solution of 0.1 M HCl.
-
Heat the solution at 60 °C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase A to a suitable concentration for HPLC analysis.
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase A to a suitable concentration for HPLC analysis.
Conclusion and Future Directions
A successfully executed inter-laboratory comparison provides invaluable data on the performance of an analytical method. It establishes a high level of confidence in the method's robustness and the reliability of the data it generates, which is a critical requirement in the regulated pharmaceutical industry. The framework presented in this guide offers a comprehensive approach to designing and implementing such a study for this compound.
Future work could involve expanding the study to include alternative analytical techniques, such as Capillary Electrophoresis, to provide a comparative assessment of different methodologies. Additionally, the inclusion of real-world samples with complex matrices would further challenge the methods and provide a more comprehensive understanding of their performance.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 8-Hydroxynaphthalene-1,6-disulfonic Acid and Its Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxynaphthalene sulfonic acids are a critical class of chemical intermediates, prized for their role in the synthesis of azo dyes, pigments, and various pharmaceutical compounds.[1][2] Among these, 8-Hydroxynaphthalene-1,6-disulfonic acid and its amino-substituted analogue, 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid (commonly known as H-Acid), are of paramount industrial importance.[2] The global market for H-Acid alone was valued at approximately $550 million in 2023, underscoring its significance.[2]
The selection of a synthesis route is a decision of significant economic consequence, directly impacting raw material consumption, energy expenditure, process complexity, and waste management. This guide provides an in-depth evaluation of the predominant synthesis methodologies, moving beyond mere procedural steps to dissect the underlying chemical principles and their implications for cost-effectiveness. We will compare two major industrial pathways to H-Acid and a related route for a dihydroxy analogue, offering the data-driven insights necessary for strategic process development and optimization.
Method 1: The Dinitration-Reduction-Hydrolysis Pathway to H-Acid
This modern approach begins with naphthalene and proceeds through a series of well-controlled steps to produce high-purity H-Acid. It is often favored in newer industrial setups for its purported efficiency and high yields.[3]
Experimental Workflow & Rationale
The entire process is a cascade of reactions where the output of one stage becomes the feedstock for the next. The initial sulfonation of naphthalene is a critical step that dictates the isomeric purity of the final product.
Caption: Workflow for H-Acid synthesis via the T-Acid fusion pathway.
Detailed Experimental Protocol
-
Alkaline Pressure Hydrolysis (Alkali Fusion): The trisodium salt of T-Acid is reacted with a concentrated sodium hydroxide or potassium hydroxide solution under high pressure and elevated temperatures. [4]This cleaves the sulfonic acid group at the 8-position and replaces it with a hydroxyl group.
-
Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing sulfonic acid groups activate the naphthalene ring, making it susceptible to nucleophilic attack by the hydroxide ion. The choice between NaOH and KOH involves a cost-yield trade-off; KOH often gives better yields but is more expensive. [4]2. Acidification and Isolation: The resulting fusion mixture is cooled and then acidified. A key innovation in this process involves using the acidic reaction mixture from the synthesis of a precursor (1-nitronaphthalene-3,6,8-trisulfonic acid) as the acidifying agent. [5]This "process integration" step precipitates the H-Acid as its monoalkali salt while neutralizing the alkaline fusion mass.
-
Causality & Trustworthiness: This self-validating system is a significant cost-saving measure. It reduces the need for fresh mineral acids (like sulfuric or hydrochloric acid) and minimizes the overall salt load in the effluent, directly addressing both raw material costs and waste disposal concerns. [5]The precipitated H-Acid is then separated by filtration.
-
Cost-Effectiveness Evaluation
While potentially having fewer discrete transformation steps from the T-Acid intermediate, this method's primary drawback is its lower reported yield, generally in the range of 70-72%. [4]Furthermore, the harsh conditions can lead to the formation of significant byproducts, including 1-amino-6-naphthol-3,8-disulfonic acid (W-acid) and 1,8-dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic acid), which complicates purification and represents a loss of valuable material. [1][4]
| Parameter | Method 2: Alkaline Fusion Pathway |
|---|---|
| Starting Material | 1-Naphthylamine-3,6,8-trisulfonic Acid (T-Acid) |
| Key Reagents | Sodium/Potassium Hydroxide, Acid (can be integrated) |
| Reported Yield | Moderate (e.g., 70-72%) [4] |
| Process Complexity | Requires high-pressure equipment; byproduct control is critical |
| Waste Profile | High salt content effluent, organic byproducts |
| Pros | Fewer steps from T-Acid; potential for process integration to save on acid costs [5] |
| Cons | Lower yield, significant byproduct formation, harsh reaction conditions |
Comparative Summary and Expert Recommendation
To facilitate a direct comparison, the key performance and cost-related metrics for both pathways are summarized below.
| Feature | Method 1: Dinitration Pathway | Method 2: Alkaline Fusion Pathway |
| Starting Material | Naphthalene | T-Acid |
| Overall Yield | High (>88%) | Moderate (70-72%) |
| Purity/Selectivity | High | Moderate (byproduct formation is a known issue) |
| Reagent Costs | Moderate (uses basic reagents but in multiple steps) | Potentially Lower (especially with process integration) |
| Capital Costs | Moderate | High (requires high-pressure reactors) |
| Waste Management | Challenging (iron sludge, acid streams) | Challenging (high salinity, organic byproducts) |
| Cost-Effectiveness | High (driven by high yield) | Medium (limited by yield and byproduct formation) |
Senior Application Scientist's Recommendation
For new process development or facilities where high purity and maximum yield from the basic feedstock (naphthalene) are the primary drivers, Method 1 (Dinitration Pathway) represents the more cost-effective and chemically efficient route. The higher yield directly translates to lower cost-per-kilogram of the final product, which often outweighs the costs associated with its multi-step nature and waste handling. The process described in the patent literature suggests a well-optimized, high-performing industrial method. [3] Method 2 (Alkaline Fusion) remains a viable, albeit older, technology. Its cost-effectiveness is severely hampered by lower yields and the economic loss associated with byproduct formation. However, for facilities already equipped for high-pressure alkali fusion and where T-Acid is a readily available intermediate, the innovative use of process stream integration for acidification can significantly improve its economic profile by reducing ancillary chemical consumption. [5]This modification makes it a more competitive option than its traditional incarnation but likely still second to the dinitration route in overall efficiency.
Ultimately, the optimal choice depends on a facility's existing infrastructure, raw material availability, and the specific purity requirements of the final application.
References
- US Patent US2803652A: Intermediate product and process for making it.
- Japanese Patent JPH04210954A: Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.
- European Patent EP0000493B1: Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid).
- German Patent DE2843680A1: METHOD FOR PRODUCING 1-AMINO-8-NAPHTHOL-4,6-DISULPHONIC ACID (K-ACID).
- Chinese Patent CN106187216A: Synthesis method of 2, 3-dihydroxynaphthalene-1, 6-disulfonic acid chemical intermediate.
- PubChem Compound Summary for CID 67019: 1,6-Naphthalenedisulfonic acid, 8-hydroxy-.
- European Patent EP0009490A1: Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).
- US Patent US4111979A: Process for producing 8-amino-1-naphthol-3,6-disulfonic acid.
- Chinese Patent CN103739449A: Preparation method of 1,5-dihydroxy naphthalene.
- NINGBO INNO PHARMCHEM CO.,LTD.: The Chemical Synthesis of 1,8-Dihydroxynaphthylene-3,6-disulfonic Acid and its Role in Dye Production. [Link]
- Market N Reports: 1 Amino 8 Naphthol 3 6 Disulfonic Acid Market Report | Global Forecast
- QYResearch: 1-Amino-8-Naphthol-3,6-Disulfonic Acid Market Research Report 2024. [Link]
- Chinese Patent CN112457222A: Preparation method of 2, 7-naphthalene disulfonic acid.
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A-Z Guide to Comparative Docking Studies: Investigating 8-Hydroxynaphthalene-1,6-disulfonic Acid with Target Enzymes
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 8-Hydroxynaphthalene-1,6-disulfonic acid, a compound with limited published target information. We will navigate the process from hypothetical target identification to rigorous computational validation and comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore the therapeutic potential of novel chemical entities.
Introduction: The Challenge of Orphan Ligands
This compound is a sulfonated aromatic compound for which specific biological targets are not well-documented in public literature.[1][2] This presents a common challenge in drug discovery: how do we begin to understand the biological activity of a novel or "orphan" molecule? In silico molecular docking provides a powerful, resource-efficient first step to generate testable hypotheses. By predicting the binding affinity and mode of a ligand to a protein target, we can prioritize molecules and targets for further experimental validation.
This guide will demonstrate a complete workflow, explaining not just the "how" but the critical "why" behind each methodological choice. We will propose and investigate two high-value enzyme targets, Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase II (CA II) , based on the principle of chemical similarity and the known binding preferences of these enzymes for molecules containing sulfonamide or sulfonate groups.[3][4]
Part 1: Rationale for Target Selection
Given the absence of known targets, a logical starting point is to select enzymes that are known to bind ligands with similar chemical features—specifically, negatively charged sulfonate groups. Sulfonate and sulfonamide moieties are prevalent in many approved drugs and are known to form critical electrostatic and hydrogen bond interactions within enzyme active sites.[3][5]
-
Carbonic Anhydrase II (CA II): This enzyme is a classic target for sulfonamide inhibitors, where the sulfonamide group coordinates directly with a catalytic zinc ion in the active site.[6][7] The sulfonate groups of our query compound could potentially mimic this key interaction. We will utilize the high-resolution crystal structure of CA II in complex with the well-known inhibitor Acetazolamide (PDB ID: 3HS4) for our study.[6]
-
Cyclooxygenase-2 (COX-2): This enzyme is the target of non-steroidal anti-inflammatory drugs (NSAIDs). Many selective COX-2 inhibitors possess a sulfonamide or a related moiety that interacts with a specific side pocket in the enzyme's active site. We will use the crystal structure of murine COX-2 complexed with the selective inhibitor SC-558 (PDB ID: 1CX2) as our receptor model.[8][9][10]
Part 2: The Comparative Docking Workflow
Our methodology is designed to be a self-validating system. The core principle is to first validate our docking protocol by reproducing the experimentally known binding pose of a co-crystallized inhibitor. Only after successful validation do we proceed to dock our novel compound.
Caption: The four-phase computational workflow for docking and analysis.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the use of the widely adopted software AutoDock Vina.[11]
1. Preparation of Receptor and Ligand Files:
- Receptor Preparation:
- Download the PDB files (e.g., 1CX2, 3HS4) from the RCSB Protein Data Bank.
- Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL).
- Remove all water molecules and any co-solvents or ions not essential for binding.
- Separate the protein chains from the co-crystallized ligand. Save the protein as a new PDB file.
- Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the receptor.
- Save the final prepared receptor in PDBQT format. This format includes atomic charges and atom types required by Vina.
- Ligand Preparation:
- Obtain the 3D structure of this compound (e.g., from PubChem) and the known inhibitors (extracted from the PDB files).
- Use a tool like Open Babel or AutoDock Tools to assign rotatable bonds and merge non-polar hydrogens.
- Save the prepared ligands in PDBQT format.
2. Docking Protocol Validation (Re-docking):
- Grid Box Definition: Define a search space (grid box) that encompasses the entire active site where the co-crystallized inhibitor binds. The center of the box should be the geometric center of the bound inhibitor.
- Execution: Use AutoDock Vina to dock the prepared known inhibitor back into its corresponding receptor structure.[12]
- Validation: The primary criterion for a successful protocol validation is the Root Mean Square Deviation (RMSD) between the predicted best pose and the original crystallographic pose of the inhibitor.[13] An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[14][15][16]
3. Docking of the Query Compound:
- Once the protocol is validated for a given target, use the exact same grid box and docking parameters to dock the prepared this compound.
- The exhaustiveness parameter in Vina, which controls the thoroughness of the search, should be kept consistent between validation and query docking runs (a value of 32 is recommended for higher accuracy).[12]
4. Analysis of Results:
- The primary output from AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity score in kcal/mol.[17] A more negative value indicates a stronger predicted binding affinity.
- Visualize the top-ranked poses in a molecular viewer. Analyze the non-covalent interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) between the ligand and the protein's active site residues.
Part 3: Comparative Analysis and Data Presentation
The core of this study is the comparison. We evaluate the potential of our query compound by comparing its docking results against those of a known, potent inhibitor for each target.
Caption: Logical flow of the comparative analysis for each target enzyme.
Anticipated Results
The docking simulations would yield data that can be summarized for clear comparison.
Table 1: Comparative Docking Results for Target Enzymes
| Target Enzyme | Ligand | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Carbonic Anhydrase II | Acetazolamide (Control) | 3HS4 | -8.5 (Predicted) | His94, His96, His119, Thr199, Thr200, Zn2+ |
| 8-Hydroxynaphthalene... | 3HS4 | (Predicted Value) | (Predicted Residues) | |
| Cyclooxygenase-2 | SC-558 (Control) | 1CX2 | -11.2 (Predicted) | Arg120, Tyr355, Arg513, His90 |
| 8-Hydroxynaphthalene... | 1CX2 | (Predicted Value) | (Predicted Residues) |
Note: Binding affinity values are hypothetical and for illustrative purposes. Actual values would be generated by the docking software.
Interpreting the Data:
-
Binding Affinity: A binding affinity for this compound that is comparable to or more negative than the control inhibitor suggests it may bind with similar potency.
-
Interaction Analysis: The true value of docking lies in understanding how the molecule binds. We would look for:
Part 4: Biological Context and Future Directions
Understanding the biological role of the target enzyme is crucial for contextualizing the results. For example, COX-2 is a key enzyme in the inflammatory pathway.
Caption: Simplified signaling pathway involving the COX-2 enzyme.
The in silico findings from this guide do not constitute proof of activity. They are hypotheses that must be validated experimentally. Promising computational results should be followed by:
-
Enzyme Inhibition Assays: Quantitative measurement of the compound's ability to inhibit the activity of CA II or COX-2 in vitro.
-
Binding Affinity Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to experimentally determine the binding affinity.
By integrating this computational pre-screening, researchers can focus their laboratory resources on the most promising target-ligand pairs, accelerating the pace of discovery.
References
- Sippel, K.H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
- Kurumbail, R., Stallings, W., et al. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461.
- Chaput, L., et al. (2020). FastTargetPred: a program enabling the fast prediction of putative protein targets for input chemical databases. Bioinformatics.
- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919.
- PubChem. (n.d.). This compound.
- Boriack-Sjodin, P.A., et al. (1999). Structural analysis of inhibitor binding to human carbonic anhydrase II.
- Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
- ResearchGate. (2015). How can I validate a docking protocol?.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Hydroxynaphthalene-1,6-disulfonic acid
As a cornerstone of modern research and development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, authoritative framework for the proper disposal of 8-Hydroxynaphthalene-1,6-disulfonic acid, designed for the discerning standards of researchers, scientists, and drug development professionals. Our focus extends beyond mere procedure to instill a deep understanding of the causality behind each recommendation, empowering you to manage chemical waste with expertise and confidence.
Part 1: Hazard Assessment & Immediate Safety Precautions
Before any handling or disposal, a thorough understanding of the substance's hazard profile is essential. This compound is classified as a hazardous substance that poses several risks. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1][2][3] Adherence to stringent safety protocols is non-negotiable.
The first line of defense against accidental exposure is the correct and consistent use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE when handling this chemical.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne dust particles which can cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation.[2][4][5] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination during handling and cleanup.[4][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of dust, which may cause respiratory tract irritation.[2][4][5] |
Part 2: Emergency Spill Management Protocol
In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area. Ensure the area is well-ventilated, utilizing a fume hood if the spill is contained within one.[7]
-
Control Dust Generation: Gently cover the solid spill with a dry, inert material such as sand, vermiculite, or dry lime to prevent dust from becoming airborne.[4][7][8] Do not use water or wet methods at this stage .[8]
-
Collect Spilled Material: Carefully sweep or shovel the material and absorbent into a designated, clearly labeled, and sealable hazardous waste container.[4][7][9]
-
Decontaminate the Area: Once the solid material is collected, wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste.[7] Follow this with a thorough wash of the area using soap and water.[7]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container for proper disposal.
Part 3: Comprehensive Waste Disposal Workflow
The disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or mixed with general refuse.[1][2][7][10]
Procedural Steps for Compliant Disposal:
-
Waste Characterization and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, must be classified as hazardous waste.[1]
-
This waste stream must be segregated from all other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[7] Mixing with incompatible materials can lead to hazardous reactions.
-
-
Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a tightly sealing lid.[4]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
-
Storage and Final Disposal:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][9] Ensure it is stored in a designated secondary containment area.
-
Arranging Disposal: Do not attempt to treat or dispose of the chemical yourself. Contact your institution's EHS department or a licensed professional waste disposal service to arrange for collection.[3][10] Disposal must be conducted in strict accordance with all local, regional, and national environmental regulations.[1][11]
-
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Part 5: Incompatible Materials
To prevent dangerous chemical reactions, hazardous polymerization, or the release of toxic substances, do not mix this compound waste with the following:
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your institution. The principles outlined here are designed to be self-validating, ensuring that every step taken is deliberate, informed, and compliant.
References
- Benchchem. (n.d.). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Apollo Scientific. (n.d.). 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid Safety Data Sheet. Apollo Scientific.
- Fisher Scientific. (2025). 8-Amino-1-naphthol-3,6-disulfonic acid, monosodium salt hydrate Safety Data Sheet. Fisher Scientific.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sulfamic Acid. NJ.gov.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Alkane Sulfonic Acid. NJ.gov.
- Benchchem. (n.d.). Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide. Benchchem.
- ALPHACHEM Limited. (2017). Safety Data Sheet: Sulfonic Acid. ALPHACHEM Limited.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1,8-Dihydroxynaphthalene-3,6-disulfonic_acid. Chemos GmbH & Co. KG.
- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound. BLD Pharmatech.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: 1-Amino-8-naphthol-3,6-disulfonic acid Tech. Grade. Pfaltz & Bauer.
- Fisher Scientific. (2025). Safety Data Sheet: Hydroxynaphthol Blue (Certified). Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Hydroxynaphthalene-1,6-disulfonic Acid
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE) when working with 8-Hydroxynaphthalene-1,6-disulfonic acid. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to not only protect themselves but also to understand the rationale behind each safety measure, ensuring a culture of safety and scientific integrity.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound, while a valuable compound in various synthetic applications, presents several potential health hazards that necessitate a comprehensive PPE strategy. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Furthermore, it is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] The fine, powdered nature of this solid can increase the risk of aerosolization and subsequent inhalation, making containment and personal protection critical.
The causality behind these hazards lies in the chemical's reactivity. Upon contact with moist tissues such as the skin, eyes, or respiratory tract, the sulfonic acid groups can cause significant irritation. Understanding this fundamental reactivity underscores the importance of an unbroken barrier between the chemical and the user.
The Core Ensemble: Your Primary Defense
For any procedure involving this compound, a baseline of PPE is mandatory. This core ensemble is designed to prevent accidental contact during routine handling, such as weighing and dissolution.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] | The primary risk is from airborne dust or splashes. Standard safety glasses are insufficient; goggles provide a seal around the eyes, offering superior protection against fine particulates and liquid splashes. |
| Hand Protection | Impervious gloves (e.g., nitrile). | Given that the compound is harmful upon skin contact, gloves are essential. Nitrile gloves offer good chemical resistance for this application. Always inspect gloves for tears or punctures before use. |
| Body Protection | A lab coat, worn fully buttoned. | A lab coat protects street clothes and underlying skin from contamination by dust or spills. |
| Footwear | Closed-toe shoes. | This is a standard laboratory practice to protect the feet from spills and falling objects. |
Task-Specific PPE Escalation: A Risk-Based Approach
Different laboratory operations carry varying levels of risk. The following table outlines a tiered approach to PPE selection based on the specific task being performed.
| Task | Risk Level | Recommended PPE Ensemble | Justification |
| Weighing and Aliquoting (Solid) | High | Core Ensemble + Respiratory Protection (N95 or higher rated respirator) | The fine powder is easily aerosolized during weighing. A respirator is crucial to prevent inhalation of harmful dust. All weighing should be conducted within a chemical fume hood or a ventilated balance enclosure. |
| Dissolving and Solution Preparation | Medium | Core Ensemble | While the risk of aerosolization is lower once the solid is wetted, splashes can still occur. Maintaining the core PPE is essential. |
| Running Reactions and Work-up | Medium-High | Core Ensemble + Face Shield | During reactions and subsequent work-up procedures, there is an increased risk of splashes and unexpected releases. A face shield worn over safety goggles provides an additional layer of protection for the entire face. |
| Handling Large Quantities (>100g) | High | Core Ensemble + Respiratory Protection + Chemical-resistant Apron | When working with larger quantities, the potential for significant spills and exposure increases. A chemical-resistant apron provides an extra barrier of protection for the torso, and respiratory protection is advised due to the larger volume of potentially aerosolized material. |
The Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound. This self-validating system ensures that the level of protection is always commensurate with the risk.
Caption: PPE selection workflow for this compound.
Emergency Protocols: Your Immediate Response Plan
In the event of an exposure, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids to irrigate thoroughly.[1][2] Seek immediate medical attention.[1] If present, contact lenses should only be removed by skilled personnel.[1]
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin and hair with running water and soap, if available.[1] Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: If fumes, aerosols, or dust are inhaled, move the individual to fresh air.[1][2] If breathing is difficult, seek medical attention.[2]
-
Ingestion: Immediately give a glass of water.[1] Do not induce vomiting.[2][6] Seek medical attention.[2]
Decontamination and Disposal: Completing the Safety Cycle
Proper decontamination and disposal are the final, crucial steps in the safe handling of this compound.
-
Decontamination: All surfaces and equipment that have come into contact with the chemical should be thoroughly cleaned. Work clothes should be laundered separately from other clothing.[1]
-
Disposal: Dispose of waste in a manner consistent with federal, state, and local environmental regulations.[2] Waste should be placed in a suitable, labeled container for disposal by a licensed professional waste disposal service.[1][2]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid - Apollo Scientific. URL
- SAFETY D
- SAFETY D
- 1-NAPHTHOL-3,6-DISULFONIC ACID, DISODIUMSALT HYDRATE, TECH.
- 1,6-Naphthalenedisulfonic acid, 8-hydroxy- | C10H8O7S2 | CID 67019 - PubChem. URL
- 8-Hydroxynaphthalene-1,6-Disulphonic Acid - Ccount Chem. URL
- SAFETY DATA SHEET - Thermo Fisher Scientific. URL
- Safety Data Sheet: 1,8-Dihydroxynaphthalene-3,6-disulfonic_acid. URL
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt - Santa Cruz Biotechnology. URL
- SAFETY D
- BLDPharm SDS. URL
- SAFETY D
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid - ChemicalBook. URL
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid - Echemi. URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
